molecular formula C6H5BBrNO4 B1271532 (3-Bromo-5-nitrophenyl)boronic acid CAS No. 380430-48-8

(3-Bromo-5-nitrophenyl)boronic acid

Cat. No.: B1271532
CAS No.: 380430-48-8
M. Wt: 245.83 g/mol
InChI Key: FFCQCRMODYFROM-UHFFFAOYSA-N
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Description

(3-Bromo-5-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C6H5BBrNO4 and its molecular weight is 245.83 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-bromo-5-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCQCRMODYFROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378324
Record name 3-Bromo-5-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-48-8
Record name 3-Bromo-5-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Bromo-5-nitrophenyl)boronic acid: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 380430-48-8

Abstract: This technical guide provides an in-depth exploration of (3-Bromo-5-nitrophenyl)boronic acid, a key building block in modern synthetic and medicinal chemistry. The document details the compound's physicochemical properties, provides a validated synthesis protocol, and offers a comprehensive guide to its application in Suzuki-Miyaura cross-coupling reactions. Emphasis is placed on the mechanistic rationale behind experimental choices, ensuring protocols are both reproducible and adaptable. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile reagent.

Introduction: Strategic Importance in Synthesis

This compound is a bifunctional reagent of significant interest in organic synthesis, particularly in the construction of complex molecular architectures. Its utility stems from the orthogonal reactivity of the boronic acid and the aryl bromide, coupled with the modulating electronic influence of the nitro group. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds.[1][2] Simultaneously, the aryl bromide provides a site for subsequent functionalization, while the strongly electron-withdrawing nitro group influences the reactivity of the aromatic ring and can serve as a precursor to an amino group, opening avenues for further derivatization.

This unique combination of functional groups makes this compound a valuable intermediate in the synthesis of pharmaceuticals and functional materials. Boronic acids, in general, have seen a surge in interest in medicinal chemistry, with several boron-containing drugs approved for clinical use.[3][4][5] The boronic acid functional group can act as a bioisostere for carboxylic acids and is known to form reversible covalent bonds with diols, a property exploited in the design of enzyme inhibitors and sensors.[6]

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 380430-48-8[7][]
Molecular Formula C₆H₅BBrNO₄
Molecular Weight 245.82 g/mol
Appearance Off-white to yellow powderN/A
Purity Typically ≥98%[7]

Safety and Handling: this compound is an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

The synthesis of arylboronic acids is a well-established field, with the Miyaura borylation being a prominent method.[6] A common and effective route to this compound involves the palladium-catalyzed cross-coupling of a suitable aryl halide with a diboron reagent.

Recommended Synthetic Protocol: Miyaura Borylation

This protocol describes the synthesis starting from 1,3-dibromo-5-nitrobenzene. The choice of starting material is strategic, leveraging the differential reactivity of the two bromine atoms, although selective lithiation followed by borylation is a more common approach for this specific transformation.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Materials and Reagents:

  • 1,3-Dibromo-5-nitrobenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromo-5-nitrobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (0.03 eq) and anhydrous 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, the pinacol ester of this compound, can be purified by flash column chromatography on silica gel. The pinacol ester is then hydrolyzed to the boronic acid by stirring with an aqueous acid solution (e.g., 1 M HCl) followed by extraction and purification.

Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The following are expected spectroscopic data based on the structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three aromatic protons in the downfield region. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and bromo groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the boron atom will have a characteristic chemical shift.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the O-H stretch of the boronic acid (a broad band), N-O stretching vibrations of the nitro group, and C-Br stretching.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. This compound is an excellent substrate for this reaction, allowing for the synthesis of a wide range of biaryl compounds.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the electron-withdrawing nitro group on the phenylboronic acid can influence the rate of transmetalation. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the aryl group to the palladium center.[10][11]

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[10]

Materials and Reagents:

  • This compound (1.1 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert gas (argon or nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and the degassed solvent system.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif derived from this compound is present in a variety of compounds explored in medicinal chemistry. The biaryl structures synthesized via Suzuki-Miyaura coupling are common scaffolds in drug candidates.[1] Furthermore, the nitro group can be readily reduced to an amine, which can then be further functionalized to introduce pharmacophoric groups or to modulate the physicochemical properties of the molecule. The bromine atom can also be a site for further cross-coupling reactions, allowing for the synthesis of more complex, three-dimensional structures. The inherent properties of boronic acids as enzyme inhibitors also make this class of compounds attractive for drug discovery efforts.[12]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its distinct functional groups allow for sequential and regioselective modifications, making it an ideal starting point for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. As with any chemical process, careful optimization of reaction conditions is key to achieving high yields and purity.

References

  • BoronPharm. This compound.
  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Talukdar, et al. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Organic & Biomolecular Chemistry.
  • António, M., et al. (2020).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Silva, F., et al. (2020).
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
  • MDPI. (2022). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules.
  • National Institutes of Health. (2021).
  • PubChem. 3-Bromo-5-nitrobenzoic acid.
  • ResearchGate. (2025, August 6).
  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry.
  • Howei Pharm. Contact-CMO,CDMO,Custom Synthesis.
  • VTechWorks. Nitrophenyl boronic acids as derivatizing agents in chromatography.
  • Autech Industry Co.,Limited. (3-Bromo-5-(tert-butyl)phenyl)boronicacid CAS NO.1373881-94-7.
  • PubChem. 3-Nitrophenylboronic Acid.

Sources

(3-Bromo-5-nitrophenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (3-Bromo-5-nitrophenyl)boronic acid

Abstract

This compound is a pivotal trifunctional chemical scaffold with significant utility in medicinal chemistry, organic synthesis, and materials science. Its unique architecture, featuring a reactive boronic acid moiety, a strategically positioned bromo group amenable to cross-coupling, and an electron-withdrawing nitro group, presents a powerful platform for the construction of complex molecular entities. This guide provides an in-depth exploration of its physicochemical properties, robust synthesis and purification protocols, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile building block.

Physicochemical Properties and Structural Attributes

This compound is an aromatic organic compound whose utility is derived from the distinct reactivity of its three functional groups. The boronic acid group is a cornerstone of modern organic synthesis, primarily for its role in the Suzuki-Miyaura cross-coupling reaction.[1][2] The bromine atom provides a second, orthogonal handle for a wide array of cross-coupling reactions, while the nitro group acts as a powerful electron-withdrawing group and a precursor for conversion into other functionalities, such as an amine.

The key quantitative and qualitative properties of this compound are summarized below for rapid reference and experimental planning.

PropertyValueSource(s)
Molecular Weight 245.82 g/mol [3][4]
CAS Number 380430-48-8[3][4]
Molecular Formula C₆H₅BBrNO₄[4]
Melting Point 238-248 °C[4]
Density 1.85 g/cm³[4]
Appearance White to light yellow crystalline powder[5]
Storage Conditions Keep Cold, Sealed in Dry[4][6]

Expert Insight: The relatively high melting point suggests a stable crystalline lattice, which is advantageous for long-term storage and handling. However, like many boronic acids, it is susceptible to dehydration to form its corresponding boroxine (a cyclic trimer). Therefore, storage in a desiccated, inert atmosphere is crucial to maintain its integrity and ensure stoichiometric accuracy in reactions.

Synthesis, Purification, and Characterization

The synthesis of this compound is typically achieved from commercially available 1,3-dibromo-5-nitrobenzene. The strategy involves a selective halogen-metal exchange followed by quenching with a boron electrophile.

Detailed Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol describes a standard and reliable method for the gram-scale synthesis of the title compound. The causality behind key steps is explained to ensure reproducibility and understanding.

Materials:

  • 1,3-dibromo-5-nitrobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Triisopropyl borate

  • Hydrochloric Acid (HCl), 3 M aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet. The system is flushed with argon to ensure an inert atmosphere.

    • Causality: Organolithium reagents like n-BuLi are extremely reactive with atmospheric water and oxygen. An inert atmosphere is mandatory to prevent quenching of the reagent and ensure the reaction proceeds to completion.

  • Initial Charging: 1,3-dibromo-5-nitrobenzene (1.0 eq) is dissolved in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

    • Causality: The halogen-metal exchange is highly exothermic and rapid. Low temperature is critical to control the reaction rate, prevent side reactions such as unwanted metallation at other positions, and ensure selective mono-lithiation.

  • Lithiation: n-BuLi (1.05 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for an additional 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining a temperature below -70 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

    • Causality: The borate ester is the electrophile that traps the newly formed aryllithium species. Adding it at low temperature prevents side reactions. The slow warming allows the reaction to proceed to completion.

  • Aqueous Workup: The reaction is cooled to 0 °C and quenched by the slow addition of 3 M HCl until the pH is acidic (pH ~2). The mixture is stirred vigorously for 1 hour.

    • Causality: The acidic workup hydrolyzes the intermediate boronate ester to the desired boronic acid.

  • Extraction and Purification: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Recrystallization: The crude solid is recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Self-Validation through Characterization:

  • ¹H NMR: Confirm the presence of aromatic protons with the expected splitting pattern and integration. The boronic acid proton (B(OH)₂) often appears as a broad singlet.

  • Mass Spectrometry: Verify the molecular weight, observing the characteristic isotopic pattern for a bromine-containing compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[7] This reaction is a cornerstone of modern synthetic chemistry, particularly in the assembly of biaryl structures prevalent in pharmaceuticals.[8]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[11]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii_r1x R¹-Pd(II)L₂-X ox_add->pd_ii_r1x transmetal Transmetalation pd_ii_r1x->transmetal pd_ii_r1r2 R¹-Pd(II)L₂-R² transmetal->pd_ii_r1r2 red_elim Reductive Elimination pd_ii_r1r2->red_elim red_elim->pd0 product R¹-R² (Product) red_elim->product r1x_in R¹-X r1x_in->ox_add r2b_in R²-B(OH)₂ + Base r2b_in->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a generic aryl iodide.

Materials:

  • This compound (1.2 eq)

  • Aryl Iodide (1.0 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add the aryl iodide, this compound, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

    • Causality: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. An inert atmosphere is essential for catalytic efficiency.[12]

  • Solvent and Catalyst Addition: Add the deoxygenated dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Causality: The base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step. The aqueous solvent system is often beneficial for dissolving the base and facilitating the reaction.[10]

  • Heating: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, add water and extract the product with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.

Applications in Drug Discovery

Boronic acids are recognized as privileged structures in medicinal chemistry, with several FDA-approved drugs containing this moiety.[2][13] this compound is an exceptionally valuable starting point in drug discovery campaigns due to its trifunctional nature, allowing for rapid library synthesis and structure-activity relationship (SAR) exploration.

Key Roles:

  • Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making it a powerful warhead for designing targeted inhibitors.[13][14]

  • Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and structural handles make it an ideal fragment for screening against biological targets. Hits can be elaborated by coupling at the bromo position or modifying the nitro group.

  • Scaffold Decoration: The molecule serves as a central scaffold where diversity can be introduced sequentially. For instance, a Suzuki-Miyaura coupling can be performed at the boronic acid position, followed by a different coupling reaction (e.g., Sonogashira or Buchwald-Hartwig) at the bromo position.

FBDD_Workflow start Fragment Library (incl. 3-bromo-5-nitrophenylboronic acid) screen Biophysical Screening (e.g., SPR, NMR) start->screen hit Hit Identification screen->hit sar SAR via Suzuki Coupling (at Boronic Acid or Bromo position) hit->sar Hit Confirmed optimization Lead Optimization (Modification of Nitro group, etc.) sar->optimization optimization->sar Iterative Cycles candidate Drug Candidate optimization->candidate

Caption: A conceptual workflow for fragment-based drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and enabling tool for chemical innovation. Its well-defined physicochemical properties and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it indispensable. For researchers in drug discovery and materials science, this compound offers a robust platform for generating molecular diversity and developing novel functional molecules. The protocols and insights provided in this guide are intended to empower scientists to fully harness the synthetic potential of this valuable building block.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • PubChem. 3-Bromo-5-nitrophenol. [Link]
  • MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
  • Drug Discovery and Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
  • MDPI.
  • PR Newswire.
  • PMC - PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
  • PMC - PubMed Central.
  • Autech Industry Co.,Limited. (3-Bromo-5-(tert-butyl)phenyl)boronicacid CAS NO.1373881-94-7. [Link]
  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

Sources

(3-Bromo-5-nitrophenyl)boronic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Bromo-5-nitrophenyl)boronic acid: Properties, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic boronic acid that serves as a critical building block in modern synthetic chemistry. Its unique trifunctional nature—possessing a boronic acid moiety for cross-coupling, a bromine atom for subsequent functionalization, and a nitro group that acts as a powerful electron-withdrawing group and a synthetic handle for conversion to an amine—makes it a highly versatile reagent. This guide provides an in-depth overview of its core physical properties, safety protocols, and its primary application in palladium-catalyzed cross-coupling reactions, offering field-proven insights for its effective use in research and drug development.

Core Physical and Chemical Properties

This compound is typically a solid at room temperature, appearing as an off-white or light yellow powder. The presence of the polar nitro and boronic acid groups suggests solubility in polar organic solvents. While quantitative solubility data is not extensively published, its use in reaction systems containing solvents like dioxane, ethanol, and water points to at least moderate solubility in these media.[1][2]

A summary of its key physical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 380430-48-8[3][4]
Molecular Formula C₆H₅BBrNO₄[3]
Molecular Weight 245.82 g/mol [3]
Melting Point 238-248 °C
Boiling Point 404.8 °C at 760 mmHg
Density 1.85 g/cm³
Flash Point 198.6 °C
Refractive Index 1.629

Safety, Handling, and Storage

As with many boronic acids and nitroaromatic compounds, proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Protocol:

  • Engineering Controls: Handle the compound within a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to approved standards.

  • Avoidance of Contact: Take measures to prevent contact with skin, eyes, and clothing. Avoid dust formation during handling.

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, especially before breaks and at the end of the workday.

Storage Conditions: To maintain chemical integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Refrigeration is often recommended for long-term storage.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in drug discovery and development lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a cornerstone transformation in the synthesis of complex biaryl molecules.

Mechanistic Insight

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical for success and is dictated by the electronic properties of the coupling partners. The electron-withdrawing nitro group on this compound can influence the rate of transmetalation, a key step in the cycle.

The catalytic cycle is illustrated below.

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X pd_intermediate R¹-Pd(II)L₂-R² pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_complex->pd_intermediate R²-B(OR)₃⁻ boronate R²-B(OR)₃⁻ base_activation Base Activation boronic_acid R²-B(OH)₂ (Our Reagent) boronic_acid->boronate Base (e.g., K₂CO₃) pd_intermediate->pd0 pd_intermediate->pd_complex Transmetalation reductive_elim Reductive Elimination product R¹-R² pd_intermediate->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol

This protocol is a generalized starting point for the coupling of this compound with a generic aryl bromide. Optimization of the base, ligand, and temperature may be required for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)

Workflow Diagram:

Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand in Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent Mixture inert->solvent react Heat Reaction Mixture (e.g., 80-100 °C) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Dilute, Wash, Extract) monitor->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl bromide (1.0 eq.), this compound (1.2 eq.), K₂CO₃ (2.5 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.) to an oven-dried reaction flask equipped with a stir bar.

  • Inert Atmosphere: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill the flask with inert gas three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Causality and Troubleshooting
  • Why an inert atmosphere? The Pd(0) active catalyst is sensitive to oxygen and can be readily oxidized to an inactive state. Thoroughly deoxygenating the reaction is crucial for catalytic turnover.[5]

  • Role of the Base: The base is not merely a proton scavenger. It activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which facilitates the critical transmetalation step.[5][6]

  • Common Side Reactions:

    • Protodeboronation: The boronic acid group is cleaved and replaced by a hydrogen atom. This can be minimized by ensuring the base is fully dissolved and not using excessively high temperatures.[5]

    • Homocoupling: Two molecules of the boronic acid couple together. This is often an issue if the oxidative addition step is slow relative to other processes. A well-chosen ligand can often mitigate this.[5]

Analytical Characterization

Confirming the identity and purity of this compound is achieved through standard analytical techniques.

  • Melting Point: A sharp melting point range close to the literature value (238-248 °C) is a good indicator of purity.

  • Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), strong asymmetric and symmetric N-O stretching for the nitro group (~1530 and ~1350 cm⁻¹), and B-O stretching (~1350 cm⁻¹).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region would show three distinct signals corresponding to the protons on the phenyl ring. The strong electron-withdrawing effects of the nitro and bromo groups would shift these protons downfield. A broad singlet corresponding to the B(OH)₂ protons would also be present, which is exchangeable with D₂O.

    • ¹³C NMR: Six signals would be expected for the aromatic carbons, with the carbon attached to the boron atom showing characteristic coupling.

  • Mass Spectrometry (MS): Analysis of boronic acids by mass spectrometry can be challenging but is achievable. Electrospray ionization (ESI) in negative mode can detect the deprotonated molecular ion [M-H]⁻.[8] Derivatization techniques are sometimes employed to improve ionization and detection.[9]

Conclusion

This compound is a powerful and versatile reagent for synthetic chemists, particularly those in the field of drug discovery. Its trifunctional nature allows for strategic and sequential bond-forming operations, enabling the construction of complex molecular architectures. A thorough understanding of its physical properties, adherence to strict safety protocols, and a nuanced approach to its application in Suzuki-Miyaura coupling are paramount to leveraging its full synthetic potential.

References

  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid. URL: https://www.benchchem.com/product/B6810/technical-support/application-notes-protocols-for-suzuki-miyaura-coupling-of-3-bromo-5-propoxyphenylboronic-acid
  • Benchchem. Troubleshooting Low Yield in Suzuki Coupling with 3-Bromo-5-propoxyphenylboronic acid. URL: https://www.benchchem.com/product/B6810/technical-support/troubleshooting-low-yield-in-suzuki-coupling-with-3-bromo-5-propoxyphenylboronic-acid
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%206%20Suzuki%20Coupling%20S13.pdf
  • PubChem. 3-Nitrophenylboronic Acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1677
  • Organic Chemistry Portal. Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • VSNCHEM. This compound. URL: https://www.vsnchem.com/product/vb10447
  • Echemi. This compound. URL: https://www.echemi.com/products/pid_393160-3-bromo-5-nitrophenylboronic-acid.html
  • Chemrio. 3-Bromo-5-nitrophenylboronic acid. URL: https://www.chemrio.com/3-Bromo-5-nitrophenylboronic_acid/380430-48-8/
  • Smolecule. Buy 3-Nitrophenylboronic acid | 13331-27-6. URL: https://www.smolecule.com/cas-13331-27-6-3-nitrophenylboronic-acid.html
  • NIST. Benzeneboronic acid, m-nitro-. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C13331276&Type=IR-SPEC&Index=1
  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. URL: https://www.scirp.
  • Wang, Y. et al. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4086961/

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(3-Bromo-5-nitrophenyl)boronic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Bromo-5-nitrophenyl)boronic acid: Synthesis, Reactivity, and Applications

As a key functionalized building block in modern organic synthesis, this compound offers a unique combination of reactive sites. The presence of a boronic acid moiety, a bromine atom, and a nitro group on a single aromatic scaffold allows for sequential, regioselective modifications, making it an invaluable intermediate for researchers in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and core applications, with a focus on the causality behind experimental choices and protocols.

Physicochemical and Structural Properties

This compound is a solid at room temperature, possessing a distinct substitution pattern that dictates its reactivity. The boronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions. The bromine atom provides a secondary, orthogonal site for similar transformations, while the strongly electron-withdrawing nitro group significantly modulates the electronic properties of the aromatic ring. This influences the reactivity of both the boronic acid and the bromide in subsequent reactions.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 380430-48-8[1][2]
Molecular Formula C₆H₅BBrO₄[1]
Molecular Weight 245.82 g/mol [1]
IUPAC Name This compoundN/A
Appearance Typically a white to light-yellow powderGeneral knowledge
Canonical SMILES B(C1=CC(=CC(=C1)Br)[O-])(O)ON/A

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Miyaura borylation reaction. This method offers high functional group tolerance, proceeding under relatively mild conditions, which is crucial given the presence of the sensitive nitro group. The logical precursor for this transformation is 1,3-dibromo-5-nitrobenzene, allowing for a selective C-B bond formation at one of the C-Br sites.

Causality in Synthetic Design:

The choice of the Miyaura borylation over traditional methods like Grignard formation followed by quenching with a borate ester is deliberate.[3] The Grignard route is often incompatible with electrophilic functional groups like nitro groups. The palladium-catalyzed approach circumvents this limitation entirely.[4][5] The use of a weak base like potassium acetate (KOAc) is critical; it is sufficient to facilitate the catalytic cycle but not strong enough to promote undesired side reactions, such as a competitive Suzuki coupling of the newly formed boronic acid.[4][6]

Synthesis_Workflow SM 1,3-Dibromo-5-nitrobenzene Reaction Miyaura Borylation (e.g., 80-90 °C) SM->Reaction Reagents Bis(pinacolato)diboron (B₂pin₂) PdCl₂(dppf) Catalyst Potassium Acetate (KOAc) Solvent (e.g., Dioxane) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Pinacol Ester Purification->Product Hydrolysis Acidic Hydrolysis (Optional, if free acid is needed) Product->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Miyaura Borylation

This protocol is a representative procedure adapted from established methods for aryl halides.[4][7]

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 1,3-dibromo-5-nitrobenzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (KOAc, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), (0.03 eq., 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product (a pinacol ester) can be purified by flash column chromatography on silica gel.

  • Hydrolysis (Optional): If the free boronic acid is required, the pinacol ester can be hydrolyzed with an aqueous acid (e.g., HCl) in a solvent like THF or acetone.

Spectroscopic and Analytical Characterization

Direct analysis of boronic acids by mass spectrometry can be complicated by their tendency to undergo dehydration to form cyclic trimers (boroxines).[8][9] Therefore, analysis is often performed on their ester derivatives or using specific ionization techniques.

Table 2: Expected Analytical Signatures for this compound

TechniqueExpected FeaturesRationale
¹H NMR δ 8.0-8.8 ppm: Three aromatic protons appearing as multiplets (e.g., t, dd). δ ~8.5 ppm (broad s): Two protons from the B(OH)₂ group; signal may exchange with D₂O.[10]The strong electron-withdrawing effects of the -NO₂ and -Br groups deshield the aromatic protons, shifting them significantly downfield.[11][12] The B(OH)₂ protons are acidic and often appear as a broad singlet.[10]
FTIR ~3300-3200 cm⁻¹ (broad): O-H stretching. ~1530 & 1350 cm⁻¹ (strong): Asymmetric & symmetric N-O stretching of the nitro group. ~1600-1450 cm⁻¹: Aromatic C=C stretching. ~1350 cm⁻¹: B-O stretching.[13] ~1000-700 cm⁻¹: C-Br and C-H out-of-plane bending.[14][15]Each functional group provides a characteristic vibrational frequency, allowing for structural confirmation. The broad O-H and strong N-O stretches are particularly diagnostic.
Mass Spec (ESI-) [M-H]⁻ at m/z 243.8/245.8: Deprotonated molecular ion showing characteristic isotopic pattern for bromine. Fragment Ions: Loss of water [M-H-H₂O]⁻. Formation of BO⁻ and BO₂⁻ fragments is common in boronic acid fragmentation.[16]Electrospray ionization in negative mode (ESI-) is well-suited for acidic molecules. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) provides a definitive isotopic signature.[17]

Key Reactions and Applications: The Suzuki-Miyaura Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel prize-winning method for C-C bond formation.[18][19] This reaction is fundamental to the synthesis of biaryl compounds, which are prevalent scaffolds in medicinal chemistry and materials science.[20]

Mechanistic Insights & Substituent Effects

The Suzuki reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[21][22]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond of an aryl halide.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[23]

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The electronic nature of the substituents on the boronic acid plays a crucial role. Electron-withdrawing groups, like the nitro group in our title compound, decrease the nucleophilicity of the aryl group. This can slow down the transmetalation step, which is often the rate-determining step of the cycle.[24] Consequently, reactions involving this compound may require more forcing conditions or highly active catalyst systems to achieve good yields.[25]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar'-Pd(II)L₂-X Pd0->PdII_Aryl 1 ArX Ar'-X (Aryl Halide) OxAdd Oxidative Addition ArX->OxAdd OxAdd->PdII_Aryl PdII_Diaryl Ar'-Pd(II)L₂-(PhNO₂-Br) PdII_Aryl->PdII_Diaryl 2 Boronic (3-Br-5-NO₂Ph)B(OH)₂ Transmetalation Transmetalation Boronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 Product Ar'-(PhNO₂-Br) (Biaryl Product) PdII_Diaryl->Product 3 RedElim Reductive Elimination RedElim->Pd0 Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).[7]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol.

  • Execution: Heat the reaction mixture (typically 80-110 °C) until TLC or LC-MS analysis indicates consumption of the limiting reagent.

  • Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and boron byproducts.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by flash chromatography or recrystallization to obtain the desired biaryl product.

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[26]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Prevent dust formation during transfer.[26]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration and storage under an inert atmosphere are recommended to prevent potential degradation or dehydration.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and strategic building block for organic synthesis. Its true value lies in the orthogonal reactivity of its three key features: the boronic acid for Suzuki couplings, the bromide for subsequent cross-couplings or other substitutions, and the nitro group which can be reduced to an amine for further derivatization. Understanding the electronic impact of these groups is paramount to designing successful synthetic strategies, particularly in the context of its most common application, the Suzuki-Miyaura reaction. With careful handling and optimized reaction conditions, this reagent provides a powerful tool for the efficient construction of complex molecular architectures.

References

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (n.d.). Semantic Scholar.
  • Yoneda, Y. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Ferreira da Silva, F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4038.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Analysis of Boronic Acids Without Chemical Derivatisation. (2009). ResearchGate. Conference Paper.
  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Lamos, S. M., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2012). Analytical Methods, 4(9), 2732-2738.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv. Preprint.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.
  • Miyaura borylation. (n.d.). Wikipedia.
  • The scope of Suzuki cross-coupling reactions with different substituents. (2017). ResearchGate.
  • Ashenhurst, J. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps.
  • Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube.
  • ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. (n.d.). ResearchGate.
  • Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. (n.d.). University of Jyväskylä.
  • 1H NMR Chemical Shifts. (n.d.). Chemistry Connected.
  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2024). RSC Medicinal Chemistry.
  • Reductive coupling of nitro compounds with boronic acid derivatives: an overview. (2023). RSC Advances.
  • Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
  • 1H NMR Chemical Shift. (n.d.). Oregon State University.
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • Spectroscopy of Aromatic Compounds. (n.d.). OpenStax.
  • 3-Nitrophenylboronic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 3-Carboxy-5-nitrophenylboronic acid. (n.d.). Boron Molecular.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
  • (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

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Introduction: A Trifunctional Linchpin for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of (3-Bromo-5-nitrophenyl)boronic acid

This compound is a pivotal synthetic intermediate, strategically equipped with three distinct functional groups that offer orthogonal reactivity. This molecular architecture—featuring a boronic acid, a bromo substituent, and a nitro group—makes it an exceptionally valuable building block for researchers in medicinal chemistry and materials science. The boronic acid moiety is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for constructing carbon-carbon bonds.[1][2] The bromo group provides a secondary handle for sequential cross-coupling reactions, enabling the programmed assembly of complex biaryl and terphenyl structures.[3] Concurrently, the electron-withdrawing nitro group modulates the electronic properties of the phenyl ring and serves as a versatile precursor for conversion into other functionalities, such as amines.

This guide, designed for chemists and drug development professionals, provides a comprehensive exploration of the synthetic routes to this compound. We will delve into the mechanistic underpinnings of the most effective synthetic strategy, present detailed, field-proven protocols, and discuss the critical parameters that govern reaction success, ensuring a robust and reproducible synthesis.

Chapter 1: Strategic Blueprint for Synthesis

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the disconnection of the carbon-boron bond. This strategy points to an aryl halide precursor, where a bromine atom is selectively replaced by the boronic acid group. The most commercially accessible and logical starting material for this transformation is 1,3-dibromo-5-nitrobenzene .

G Target This compound Disconnect C-B Bond Disconnection (Miyaura Borylation) Target->Disconnect Precursor 1,3-dibromo-5-nitrobenzene Disconnect->Precursor Selective Borylation

Caption: Retrosynthetic pathway for this compound.

The Core Challenge: Selective Mono-functionalization

The primary synthetic challenge lies in achieving selective mono-borylation of 1,3-dibromo-5-nitrobenzene. The two bromine atoms, while chemically similar, can be differentiated through careful control of reaction stoichiometry and conditions.[4] The goal is to replace one bromine atom with a boronic acid (or its ester equivalent) while preserving the second for subsequent synthetic manipulations. The electron-withdrawing nitro group influences the reactivity of the C-Br bonds, making this substrate an ideal candidate for controlled functionalization.[3]

Strategic Choice: Palladium-Catalyzed Borylation over Classical Methods

While classical methods for boronic acid synthesis exist, such as the reaction of a Grignard or organolithium reagent with a trialkyl borate, these routes are often incompatible with sensitive functional groups.[5][6] The strongly nucleophilic and basic nature of these organometallic reagents can lead to undesired side reactions with the electrophilic nitro group.

In contrast, the Miyaura borylation reaction , a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, offers a superior alternative.[4][7] Its mild reaction conditions and high functional group tolerance make it the method of choice for complex substrates like 1,3-dibromo-5-nitrobenzene.[8] This process allows for the clean and selective formation of the C-B bond without disturbing the nitro functionality.

Chapter 2: The Miyaura Borylation Route: Mechanism and Optimization

The Miyaura borylation enables the synthesis of boronate esters by coupling aryl halides with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[4][7] The resulting boronate esters are stable, easily purified, and can be used directly in subsequent Suzuki couplings or hydrolyzed to the corresponding boronic acids.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_boron Ar-Pd(II)(Bpin)Ln transmetalation->pd2_boron reductive_elimination Reductive Elimination pd2_boron->reductive_elimination reductive_elimination->pd0 product Ar-Bpin reductive_elimination->product start Ar-X start->oxidative_addition (X = Br) boron_reagent B₂(pin)₂ + Base boron_reagent->transmetalation

Caption: The catalytic cycle for the Miyaura Borylation reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 1,3-dibromo-5-nitrobenzene to form a Pd(II) intermediate.[3]

  • Transmetalation : A boron-alkoxide species, formed by the reaction of B₂pin₂ with the base (e.g., potassium acetate, KOAc), transfers the boronate group to the palladium center, displacing the halide. The high oxophilicity of boron is a key driving force for this step.[7]

  • Reductive Elimination : The aryl group and the boronate ester are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Optimizing Reaction Parameters

The success of the selective mono-borylation hinges on the careful selection of reagents and conditions.

ParameterSelection & RationaleImpact on Reaction
Starting Material 1,3-dibromo-5-nitrobenzene (1.0 eq.)The electrophilic nature of the C-Br bonds is enhanced by the nitro group.
Diboron Reagent Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.2 eq.)A slight excess is used to drive the reaction to completion. Using a large excess risks di-borylation.
Palladium Catalyst PdCl₂(dppf) or Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos)Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps.[9]
Base Potassium Acetate (KOAc) or Potassium Phosphate (K₃PO₄)Crucial for success. A moderately weak base activates the diboron reagent but is not strong enough to promote significant competing Suzuki homocoupling of the product.[7]
Solvent Anhydrous, degassed Dioxane or TolueneAprotic polar solvents are typically used to ensure solubility of all components. Rigorous degassing is essential to prevent catalyst oxidation.[9]
Temperature 80 - 100 °CProvides the necessary thermal energy to overcome activation barriers in the catalytic cycle.

Chapter 3: Detailed Experimental Protocol

This protocol describes the synthesis of the pinacol ester of this compound, which is a stable and easily handled intermediate.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

Step-by-Step Methodology

Reagents & Equipment:

  • 1,3-dibromo-5-nitrobenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium Acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 1,3-dibromo-5-nitrobenzene (1.0 mmol, 281 mg), bis(pinacolato)diboron (1.1 mmol, 279 mg), PdCl₂(dppf) (0.03 mmol, 22 mg, 3 mol%), and anhydrous potassium acetate (1.5 mmol, 147 mg).

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution : Seal the flask and place the reaction mixture in a preheated oil bath at 90 °C. Stir vigorously for 12-18 hours.

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by taking small aliquots, to confirm the consumption of the starting material.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(3-bromo-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a solid.

Chapter 4: Characterization and Safety

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR : Will show characteristic aromatic proton signals for the 1,3,5-substituted ring pattern and a distinct singlet for the twelve equivalent methyl protons of the pinacol group around 1.3-1.4 ppm.

  • ¹³C NMR : Will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS) : Will show the molecular ion peak corresponding to the product's mass, confirming its identity.

Safety Considerations
  • Handling : All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE) : Safety glasses, laboratory coats, and appropriate chemical-resistant gloves are mandatory.

  • Reagent Hazards : Palladium catalysts are toxic and should be handled with care. Anhydrous solvents like dioxane can form explosive peroxides and should be handled appropriately. 1,3-dibromo-5-nitrobenzene is an irritant. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Inert Atmosphere : Reactions under inert gas are necessary to prevent catalyst degradation and potential side reactions.[9]

Conclusion

The palladium-catalyzed Miyaura borylation of 1,3-dibromo-5-nitrobenzene provides a reliable and high-yielding route to this compound (via its stable pinacol ester). The key to a successful synthesis is the strategic selection of a mild base to prevent side reactions and the use of an appropriate palladium catalyst system under strictly anhydrous and anaerobic conditions. This technical guide provides the foundational knowledge and a practical, step-by-step protocol to empower researchers to confidently synthesize this versatile trifunctional building block, opening avenues for the development of novel pharmaceuticals and advanced materials.

References

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
  • Wikipedia. (2023). Miyaura borylation.
  • Piras, M., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 22(15), 8263.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ChemSynthesis. (n.d.). 3-nitrophenylboronic acid.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
  • Wikipedia. (2023). Suzuki reaction.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.

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A Technical Guide to (3-Bromo-5-nitrophenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Drug Discovery

(3-Bromo-5-nitrophenyl)boronic acid is a trifunctional synthetic intermediate of significant interest to researchers in drug discovery and development. Its unique molecular architecture, featuring a boronic acid moiety, a bromine atom, and a nitro group on a phenyl ring, offers a versatile platform for the construction of complex molecular scaffolds. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds.[1] The bromine atom provides an additional reactive handle for subsequent cross-coupling or other transformations, while the nitro group can be readily reduced to an amine, opening avenues for a wide array of further chemical modifications. This guide delves into the commercial landscape, practical considerations for its use, and its application in the synthesis of biologically active molecules.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers, ensuring a stable supply for research and development needs.

Table 1: Commercial Supplier Overview

SupplierPurityNotes
GlobalChemMallInquiry for detailsManufacturer and supplier based in China.
ChemrioInquiry for details-
BLD PharmTypically ≥98% (for similar boronic acids)Offers a range of related boronic acid derivatives.[2]
EchemiInquiry for detailsConnects with various traders and manufacturers.[3]

Physicochemical Properties:

  • CAS Number: 380430-48-8

  • Molecular Formula: C₆H₅BBrNO₄

  • Molecular Weight: 245.82 g/mol

  • Appearance: Typically an off-white to yellow solid.

  • Solubility: Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF).

It is crucial for researchers to be aware that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This can sometimes lead to broader peaks in NMR spectra. Running the sample in a deuterated solvent that can break up the trimer, such as deuterated methanol (CD₃OD), is often recommended for cleaner spectra.[4]

Synthesis and Potential Impurities

Understanding the synthetic route to this compound is critical for anticipating potential impurities that could impact downstream reactions. A common synthetic approach involves the bromination of a nitrophenyl precursor followed by conversion to the boronic acid.

A plausible synthetic route starts from 1-bromo-3,5-dinitrobenzene.[5] One of the nitro groups can be selectively reduced to an amine, followed by a Sandmeyer-type reaction to introduce the boronic acid functionality. Alternatively, a more direct route may involve the borylation of a suitably protected 3-bromo-5-nitroaniline derivative.

Another potential starting material is 3-nitrobenzotrifluoride, which can be brominated to yield 1-bromo-3-nitro-5-(trifluoromethyl)benzene.[6] Subsequent conversion of the trifluoromethyl group to a boronic acid would be a more complex transformation. A more likely route involves the nitration of a brominated precursor.

Potential Impurities to Consider:

  • Starting materials: Residual unreacted starting materials such as 1-bromo-3,5-dinitrobenzene or related isomers.

  • Over- or under-brominated species: Impurities with different numbers of bromine atoms on the aromatic ring.

  • Boroxine: The trimeric anhydride of the boronic acid.

  • De-boronated species: (3-Bromo-5-nitrophenyl)benzene, formed by protodeboronation during synthesis or storage.

Rigorous purification, typically by recrystallization or column chromatography, is essential to ensure the high purity required for sensitive downstream applications like palladium-catalyzed cross-coupling reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used to synthesize biaryl and heteroaryl structures, which are prevalent motifs in many kinase inhibitors and other therapeutic agents.[7]

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the palladium catalyst to the organohalide, transmetalation of the boronic acid to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[8]

Suzuki_Miyaura_Coupling

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. It is important to note that the optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific substrates used.

Materials:

  • This compound (1.1 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[9]

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The biaryl and heteroaryl scaffolds synthesized using this compound are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer.

The 3-bromo-5-nitrophenyl moiety can serve as a versatile starting point for the synthesis of complex kinase inhibitors. For instance, the nitro group can be reduced to an amine, which can then be further functionalized to introduce pharmacophoric features that enhance binding to the target kinase. The bromine atom can be used in a subsequent cross-coupling reaction to introduce additional diversity and fine-tune the physicochemical properties of the molecule.

A notable example of the utility of a related building block, 3-nitrophenylboronic acid, is in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor DBPR112, a clinical candidate for the treatment of non-small cell lung cancer.[10] This highlights the importance of nitrophenylboronic acids in constructing the core structures of targeted therapies.

Furthermore, the boronic acid functional group itself has been explored as a pharmacophore in its own right, with several FDA-approved drugs containing this moiety. Boronic acids can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent and selective inhibition.[11]

Conclusion

This compound is a commercially available and highly versatile building block for the synthesis of complex organic molecules. Its trifunctional nature provides a rich platform for the generation of diverse chemical libraries for drug discovery programs. A thorough understanding of its commercial availability, physicochemical properties, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is essential for its effective utilization in the development of novel therapeutics.

References

  • Benchchem. (2025). Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid. Benchchem.
  • GlobalChemMall. (n.d.). 3-Bromo-5-nitrophenylboronic acid. GlobalChemMall.
  • Benchchem. (2025). A Comparative Guide to Boronic Acids in the Synthesis of Specific Kinase Inhibitors. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene. Benchchem.
  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using....
  • BLD Pharm. (n.d.). 13331-27-6|3-Nitrophenylboronic acid. BLD Pharm.
  • Echemi. (n.d.). This compound. Echemi.
  • BLDpharm. (n.d.). BD007561751373881-94-7boronic acid - Bulk Product Details. BLDpharm.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • Lizhuo. (n.d.). (3-Bromo-5-(tert-butyl)phenyl)boronicacid CAS NO.1373881-94-7. Lizhuo.
  • ChemicalBook. (2025). 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2. ChemicalBook.
  • M. D. Anderson Cancer Center. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. M. D. Anderson Cancer Center.
  • Benchchem. (2025). Technical Guide: Physicochemical Properties and Applications of 3-Bromo-5-propoxyphenylboronic acid. Benchchem.
  • SciSpace. (1962). A Novel Synthesis of 1-Bromo-3,5-dinitrobenzene. SciSpace.
  • ChemSynthesis. (2025). 1-bromo-3,5-dinitrobenzene - 63460-06-0, C6H3BrN2O4, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed.
  • ChemicalBook. (n.d.). 3-Nitrophenylboronic acid synthesis. ChemicalBook.
  • American Chemical Society. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. American Chemical Society.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses.
  • VTechWorks. (n.d.).
  • PubMed. (2015). Boron-Based Drug Design. PubMed.
  • Google Patents. (2014). CN103864622A - Production process for synthesizing 3,5-dibromonitrobenzene.
  • ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis. ChemicalBook.

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An In-Depth Technical Guide to the Safe Handling and Application of (3-Bromo-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3-Bromo-5-nitrophenyl)boronic acid is a valuable reagent in modern organic synthesis, prized for its utility as a building block in the construction of complex molecular architectures. Its trifunctional nature, featuring a boronic acid moiety, a bromine atom, and a nitro group, offers multiple points for chemical modification. This makes it a versatile precursor in the synthesis of novel compounds for the pharmaceutical and materials science sectors. However, its reactivity and specific functional groups necessitate a thorough understanding of its safe handling, storage, and disposal. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established principles of laboratory safety and chemical reactivity.

Hazard Identification and GHS Classification

Based on analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassHazard CategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[1]

Signal Word: Warning

Pictogram:

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling and for designing synthetic protocols.

PropertyValueSource/Comment
CAS Number 380430-48-8Echemi
Molecular Formula C₆H₅BBrNO₄Echemi
Molecular Weight 245.82 g/mol Echemi
Appearance White to off-white solidTypical for arylboronic acids
Melting Point 238-248 °CEchemi
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.General characteristic of substituted phenylboronic acids.
Stability Stable under recommended storage conditions. May be sensitive to light and moisture. Boronic acids can undergo dehydration to form boroxines.General stability of boronic acids.

Safe Handling and Storage

The safe handling of this compound is predicated on a combination of engineering controls, appropriate personal protective equipment (PPE), and sound laboratory practices.

Engineering Controls

All manipulations of solid this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize the risk of inhalation. A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A risk-based approach should be taken when selecting PPE. The following are mandatory for handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: For operations with a high potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Measures
  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Remove contaminated clothing and wash it before reuse.

Storage

This compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents, strong bases, and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) can prolong its shelf life by preventing degradation.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical to minimize harm.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases may be generated, including carbon oxides, nitrogen oxides, hydrogen bromide, and boron oxides.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.2. Avoid creating dust.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Containment and Cleaning Up: For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area with a suitable solvent. For large spills, contain the material and contact your institution's environmental health and safety (EHS) department for assistance.

Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can react with a variety of aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base.

Generalized Reaction Scheme:

where Ar' is the (3-bromo-5-nitrophenyl) moiety.

Catalytic Cycle Diagram:

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L)₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)-Ar'(L)₂ pd_complex1->pd_complex2 Transmetalation (Ar'B(OH)₂ + Base) pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product

Suzuki-Miyaura Catalytic Cycle
Chan-Lam Coupling

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. In this reaction, this compound can be coupled with amines, amides, or alcohols in the presence of a copper catalyst.

Generalized Reaction Scheme:

where Ar' is the (3-bromo-5-nitrophenyl) moiety.

Experimental Workflow Diagram:

Chan_Lam_Workflow start Start reagents Combine Amine/Alcohol, This compound, Cu catalyst, and Base in Solvent start->reagents reaction Stir at Room Temperature or Heat under Air reagents->reaction workup Aqueous Work-up (e.g., Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Chan-Lam Coupling Experimental Workflow

Waste Disposal

Proper disposal of this compound and associated waste is crucial to ensure environmental protection and regulatory compliance.

  • Waste Classification: Due to the presence of bromine, this compound is classified as a halogenated organic waste.

  • Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, silica gel) in a designated, clearly labeled, and sealed container for halogenated organic waste.

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.

  • Disposal Route: The primary disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility. Contact your institution's EHS department to arrange for pickup and disposal.

  • Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected as halogenated organic waste.

Conclusion

This compound is a valuable synthetic tool with significant potential in research and development. Its safe and effective use hinges on a thorough understanding of its hazards, properties, and reactivity. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following established protocols for handling, storage, and disposal, researchers can minimize risks and harness the full synthetic potential of this versatile compound.

References

  • PubChem. 3-Bromo-5-nitrobenzoic acid.

Sources

Stability of (3-Bromo-5-nitrophenyl)boronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-nitrophenyl)boronic acid (CAS No. 380430-48-8) is a pivotal building block in modern organic synthesis, particularly valued in the construction of complex biaryl structures via Suzuki-Miyaura cross-coupling reactions.[1] Its utility in medicinal chemistry and materials science is predicated on the predictable reactivity of the boronic acid moiety. However, the inherent stability of this reagent is a critical, and often underestimated, parameter that dictates its storage, handling, and reaction efficiency. The presence of two strong electron-withdrawing groups—a bromine atom and a nitro group—at the meta positions significantly influences the electronic properties and, consequently, the stability profile of the molecule. This guide provides a detailed examination of the stability of this compound under various conditions, offering field-proven insights into its degradation pathways and outlining robust protocols for its assessment.

Introduction: The Dichotomy of Reactivity and Instability

Arylboronic acids are celebrated for their versatility, low toxicity, and general stability compared to other organometallic reagents.[2] They exist in a delicate equilibrium between a highly reactive species required for efficient synthesis and a stable compound suitable for storage and handling. For this compound, this balance is skewed by its electronic makeup. The inductive and resonance effects of the bromo and nitro substituents render the boron atom more electrophilic. This enhanced Lewis acidity can facilitate desired reactions like transmetalation in catalytic cycles but also sensitizes the molecule to specific degradation pathways, primarily protodeboronation and oxidation.[3][4] Understanding these liabilities is not merely an academic exercise; it is fundamental to achieving reproducible, high-yielding synthetic outcomes and ensuring the quality of active pharmaceutical ingredients (APIs) derived from it.

Foundational Stability Profile

The stability of an arylboronic acid is not an intrinsic constant but a function of its environment. The key degradation pathways for this compound are hydrolysis, protodeboronation, oxidation, and photodegradation.

Hydrolytic Stability and the Protodeboronation Pathway

One of the most significant stability concerns for arylboronic acids is protodeboronation—the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, yielding 1-bromo-3-nitrobenzene.[5][6] This irreversible process represents a direct loss of active reagent. The reaction is highly dependent on pH and the electronic nature of the aryl ring.

Causality of Instability: The mechanism is complex and involves the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate species, which is formed in the presence of a base or nucleophile (like water).[4][7] For electron-deficient arylboronic acids, such as the topic of this guide, the rate of protodeboronation is significantly accelerated under basic conditions.[5][6] The electron-withdrawing nitro and bromo groups stabilize the transient aryl anion that can form upon C-B bond cleavage, thus lowering the activation energy for this degradation pathway.[4]

Diagram of pH-Dependent Protodeboronation: The following diagram illustrates the key equilibrium and the subsequent irreversible degradation step.

G A This compound (Trigonal, sp2) B (3-Bromo-5-nitrophenyl)boronate (Tetrahedral, sp3) A->B C 1-Bromo-3-nitrobenzene (Protodeboronation Product) B->C H2O (Proton Source) (Rate-Limiting Step for Electron-Deficient Aryls) D Boric Acid B(OH)3

Caption: pH-dependent equilibrium and protodeboronation pathway.

Oxidative Degradation

Boronic acids are susceptible to cleavage by reactive oxygen species (ROS), such as hydrogen peroxide.[8][9] This oxidative deboronation pathway converts the boronic acid into the corresponding phenol (3-bromo-5-nitrophenol) and boric acid.[8][10]

Causality of Instability: The reaction proceeds via the attack of an oxidant on the electron-deficient boron atom, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom.[9] The resulting borate ester is then rapidly hydrolyzed. This pathway is a critical consideration during workup and purification steps where exposure to atmospheric oxygen or residual oxidants can occur.

Diagram of Oxidative Degradation:

G A This compound B Oxidant Attack (e.g., H2O2) C Intermediate Peroxo Complex B->C Nucleophilic Attack D 1,2-Aryl Migration C->D Rate-Limiting Rearrangement E Borate Ester Intermediate F 3-Bromo-5-nitrophenol (Oxidation Product) E->F Hydrolysis G Boric Acid E->G Hydrolysis

Caption: General pathway for oxidative deboronation.

Photostability

Nitroaromatic compounds are known to absorb UV light, which can lead to photochemical degradation.[11][12] The presence of the nitro group in this compound makes it susceptible to degradation upon exposure to light, particularly in solution.

Causality of Instability: Upon absorption of UV radiation, the nitro group can be excited, leading to various photochemical reactions. These can include intramolecular rearrangements or the generation of radical species that can attack the C-B bond or other parts of the molecule.[13] This can result in the formation of complex impurity profiles and is a critical parameter to control under ICH (International Council for Harmonisation) guidelines for drug substance and product stability testing.[14]

Thermal Stability

Stability in the Context of Suzuki-Miyaura Coupling

The ultimate test of a boronic acid's stability is its performance in a chemical reaction. During a Suzuki-Miyaura coupling, the reagent is exposed to a base, a palladium catalyst, and elevated temperatures—all of which can promote degradation.[17][18]

  • Base-Mediated Decomposition: As discussed, the base required to activate the boronic acid for transmetalation also accelerates protodeboronation.[18] The choice of base is therefore a critical balancing act. A weaker base (e.g., K₂CO₃, K₃PO₄) may slow the desired reaction but can suppress protodeboronation compared to stronger bases like NaOH.[19]

  • Thermal Effects: While the reaction temperature is necessary to drive the catalytic cycle, it can also increase the rate of degradation pathways.

  • Homocoupling: The presence of oxygen can promote the oxidative homocoupling of the boronic acid to form a symmetrical biaryl, another common side reaction.[19] Thoroughly degassing the reaction mixture is essential.

Experimental Protocols for Stability Assessment

A self-validating system for assessing stability involves subjecting the compound to stressed conditions and monitoring its degradation with a stability-indicating analytical method.

Protocol: Forced Degradation Study

This protocol is designed based on ICH Q1A(R2) guidelines to identify potential degradation products and pathways.[20]

Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M HCl.

    • Heat at 80 °C for 4 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M NaOH.

    • Keep at room temperature for 1 hour.

    • Neutralize with 1 M HCl and dilute to 0.1 mg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 4 hours, protected from light.

    • Dilute to 0.1 mg/mL with mobile phase.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Heat in an oven at 105 °C for 24 hours.

    • Prepare a 0.1 mg/mL solution of the stressed solid in the mobile phase.

  • Photostability:

    • Expose a 0.1 mg/mL solution of the compound (in quartz cuvette) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]

    • Maintain a parallel control sample protected from light.

  • Control Sample: Prepare a 0.1 mg/mL solution of the unstressed compound in the mobile phase.

  • Analysis: Analyze all samples by the HPLC-UV method described below.

Workflow for Forced Degradation Study:

G Start Start: this compound Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (1M HCl, 80°C) Stress->Acid Base Base Hydrolysis (1M NaOH, RT) Stress->Base Ox Oxidation (3% H2O2, RT) Stress->Ox Thermal Thermal (Solid, 105°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis HPLC-UV/MS Analysis (Quantify Parent & Degradants) Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradation Pathways & Develop Stability-Indicating Method Analysis->Report

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its primary degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Trustworthiness of the Protocol: This method is designed to be stability-indicating. The acidic mobile phase helps to keep the boronic acid protonated for better retention on the C18 column. The gradient elution ensures separation of the relatively polar parent compound from its less polar protodeboronation product (1-bromo-3-nitrobenzene) and its more polar oxidation product (3-bromo-5-nitrophenol). Method validation according to ICH Q2(R1) would be required to formally establish specificity, linearity, accuracy, and precision.

Data Summary and Interpretation

The results from a forced degradation study can be summarized to provide a clear overview of the compound's liabilities.

Table 1: Representative Forced Degradation Data

Stress Condition% Degradation of ParentMajor Degradant(s) Identified
Control < 1%-
1 M HCl, 80°C, 4h ~5%1-Bromo-3-nitrobenzene
1 M NaOH, RT, 1h > 50%1-Bromo-3-nitrobenzene
3% H₂O₂, RT, 4h ~25%3-Bromo-5-nitrophenol
Thermal (Solid), 105°C, 24h < 2%-
Photolytic (ICH Q1B) ~15%Complex mixture

Note: Data are illustrative and intended to reflect expected trends.

Interpretation: The data clearly indicate that this compound is highly susceptible to base-catalyzed protodeboronation. It also shows significant sensitivity to oxidation and light. Its thermal stability in the solid state, however, is robust under standard testing conditions.

Conclusion and Recommendations

This compound is a powerful synthetic intermediate whose utility is tempered by specific stability liabilities. Researchers and drug development professionals must be cognizant of its pronounced sensitivity to basic conditions, which rapidly induces protodeboronation. Oxidative and photolytic degradation are also significant pathways that must be controlled.

Recommendations for Handling and Use:

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place.

  • Handling: Minimize exposure to atmospheric moisture and oxygen. Use anhydrous solvents and thoroughly degas reaction mixtures.

  • Reaction Optimization: When used in Suzuki-Miyaura couplings, screen weaker bases (e.g., K₃PO₄, Cs₂CO₃) and use the lowest effective temperature to minimize protodeboronation. Consider using the more stable boronate ester (e.g., pinacol ester) derivative for applications requiring high stability and long-term storage.[3][21]

By understanding the causality behind its degradation and implementing the validated protocols described herein, scientists can mitigate risks, optimize processes, and ensure the reliable performance of this valuable chemical entity.

References

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar.
  • Various Authors. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate.
  • Various Authors. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
  • Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences.
  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis.
  • Arslan, I., & Balcioglu, I. A. (2000). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Science and Technology.
  • Singh, R., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters.
  • Balcioglu, I. A., & Arslan, I. (2001). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A.
  • Bernardini, R., et al. (2009). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Semantic Scholar.
  • Xu, S., et al. (2020). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B.
  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
  • Ronen, Z., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms.
  • Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A.
  • Amso, Z., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences.
  • García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Essenberg, C., Ellis, L., & Turnbull, M. (2008). Phenol Family Degradation Pathway Map. Eawag-BBD.
  • García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health.
  • García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed.
  • Various Authors. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
  • Wathuthanthri, I., et al. (2011). Thermal Stability of High Molecular Weight Self-Doped Poly(anilineboronic acid). The Journal of Physical Chemistry B.
  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online.
  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia.
  • Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho.
  • Various Authors. (n.d.). Reagents and conditions for Suzuki coupling. ResearchGate.
  • Poole, C. F. (1978). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks.
  • Various Authors. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Various Authors. (n.d.). Suzuki coupling of p-bromoacetophenone with arylboronic acids. ResearchGate.
  • Various Authors. (n.d.). Dual Role of Bromide in the Degradation of Phenolic Compounds. ResearchGate.
  • RD Laboratories. (n.d.). Photostability. RD Laboratories.
  • Ronen, Z., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. ResearchGate.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.

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Spectroscopic Characterization of (3-Bromo-5-nitrophenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (3-Bromo-5-nitrophenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and quality control of this important chemical entity.

Introduction

This compound is a key building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Its trifunctional nature, featuring a boronic acid moiety, a bromine atom, and a nitro group, makes it a versatile reagent in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability. This guide synthesizes predictive data based on analogous compounds to offer a comprehensive understanding of its spectral features.

Molecular Structure and Key Features

The unique substitution pattern on the phenyl ring dictates the spectroscopic behavior of this compound. The electron-withdrawing nature of both the nitro group and the bromine atom significantly influences the electronic environment of the aromatic protons and carbons, which is directly observable in NMR spectroscopy. The boronic acid group introduces characteristic signals and reactivity.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to the lack of direct experimental data in publicly available literature, the following predictions are based on the analysis of structurally similar compounds such as 3-nitrophenylboronic acid and 3-bromonitrobenzene.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The electron-withdrawing effects of the nitro and bromo groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~8.4Singlet (or narrow triplet)H-2
~8.2Singlet (or narrow triplet)H-4
~7.8Singlet (or narrow triplet)H-6
Broad SingletB(OH)₂Boronic acid protons

Rationale: The protons H-2, H-4, and H-6 are all meta-coupled to each other, which typically results in small coupling constants (J ≈ 2-3 Hz), often appearing as broadened singlets or narrow triplets. The exact chemical shifts are influenced by the combined inductive and resonance effects of the substituents. The boronic acid protons are exchangeable and will appear as a broad singlet, the position of which is concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. The chemical shifts are significantly affected by the substituents.

Predicted Chemical Shift (δ, ppm) Assignment
~148C-NO₂
~138C-Br
~135C-B(OH)₂
~130C-4
~125C-2
~122C-6

Rationale: The carbon atoms directly attached to the electron-withdrawing nitro and bromo groups (C-NO₂ and C-Br) are expected to be significantly deshielded. The carbon bearing the boronic acid group (C-B(OH)₂) will also be downfield. The remaining aromatic carbons will appear at relatively upfield positions.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for boronic acids as it can help in observing the B(OH)₂ protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

G cluster_nmr NMR Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) instrument NMR Spectrometer (≥400 MHz) prep->instrument h1_acq ¹H NMR Acquisition (16-32 scans) instrument->h1_acq c13_acq ¹³C NMR Acquisition (≥1024 scans) instrument->c13_acq process Data Processing (FT, Phasing, Referencing) h1_acq->process c13_acq->process analysis Spectral Analysis process->analysis

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of this compound is expected to be complex, with characteristic absorptions for the O-H, B-O, N-O, and C-Br bonds.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3500-3200 (broad)O-H stretchingB(OH)₂
1530-1500 and 1350-1330Asymmetric and symmetric N-O stretchingNitro group
1350-1300B-O stretchingBoronic acid
~1100C-B stretchingAryl-boron bond
700-500C-Br stretchingAryl-bromide

Rationale: The broad O-H stretch is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. The two strong absorptions for the nitro group are highly characteristic. The B-O and C-B stretches are also key diagnostic peaks for boronic acids.[3][4]

Experimental Protocol for FT-IR Data Acquisition
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The exact mass of this compound (C₆H₅BBrNO₄) is approximately 244.95 g/mol . Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with roughly equal intensities for the ⁷⁹Br and ⁸¹Br isotopes (M⁺ and M+2 peaks).

  • Key Fragmentation Pathways:

    • Loss of H₂O from the boronic acid.

    • Loss of the boronic acid group, B(OH)₂.

    • Loss of the nitro group, NO₂.

    • Loss of the bromine atom.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in either positive or negative ion mode. For boronic acids, negative ion mode can be informative, showing the [M-H]⁻ ion.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

G cluster_ms Mass Spectrometry Workflow prep Sample Preparation (1 mg/mL solution) instrument Mass Spectrometer (e.g., ESI-QTOF) prep->instrument acq Data Acquisition (Positive/Negative Ion Mode) instrument->acq analysis Data Analysis (Molecular Ion, Fragmentation) acq->analysis

Caption: General workflow for mass spectrometry analysis.

Conclusion

References

  • PubChem. 3-Nitrophenylboronic Acid. [Link]
  • RSC Medicinal Chemistry. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]
  • PubChem. 3-Bromo-5-nitrobenzoic acid. [Link]
  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]
  • MDPI. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. [Link]
  • MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
  • ResearchGate. 1H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... [Link]
  • VTechWorks.
  • SpectraBase. 3-Nitrophenylboronic acid - Optional[1H NMR] - Chemical Shifts. [Link]

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The Advent and Utility of (3-Bromo-5-nitrophenyl)boronic acid: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Bromo-5-nitrophenyl)boronic acid (CAS No. 380430-48-8) has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery.[1] Its trifunctional nature, featuring a boronic acid moiety for cross-coupling, a bromine atom for subsequent functionalization, and a nitro group that modulates electronic properties and serves as a synthetic handle, makes it a versatile reagent for the construction of complex molecular architectures. This guide provides an in-depth examination of the historical context of arylboronic acids, plausible synthetic pathways for this compound, its characterization, and its critical role in carbon-carbon bond formation, underscored by detailed experimental protocols and mechanistic insights.

Introduction: The Rise of the Boronic Acids

The history of boronic acids dates back to 1860 when Edward Frankland first reported the synthesis of an organoboron compound. However, their extensive application in organic chemistry is a more recent development, largely catalyzed by the Nobel Prize-winning work of Suzuki and Miyaura on palladium-catalyzed cross-coupling reactions.[2] Arylboronic acids are now indispensable tools for creating carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

The utility of boronic acids stems from their unique properties: they are generally stable, crystalline solids with low toxicity, and their reactivity in Suzuki-Miyaura coupling is highly reliable and tolerant of a wide array of functional groups.[4] The boronic acid group, -B(OH)₂, acts as a Lewis acid and is capable of forming reversible covalent complexes, a feature that has been exploited in the design of sensors and enzyme inhibitors.[5] In drug development, the incorporation of a boronic acid moiety can enhance binding to biological targets, often through covalent interactions with serine residues in enzyme active sites.[5][6]

This compound is a strategic iteration of this important class of compounds. The substituents on the phenyl ring are not merely passive decorations; they are active participants in a synthetic strategy. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the molecule in coupling reactions and can be readily reduced to an amine for further derivatization. The bromine atom provides an additional, orthogonal site for cross-coupling or other substitution reactions, allowing for the sequential and controlled elaboration of molecular complexity.

Synthesis and Provenance: Crafting the Reagent

While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis logically follows from well-established methodologies for the preparation of arylboronic acids. The creation of this specific molecule is a testament to the maturation of synthetic organic chemistry, where known reactions are applied to novel substrates to generate tools for new scientific inquiry. Two primary retrosynthetic pathways are most viable for its laboratory and commercial-scale production.

Pathway A: Borylation of a Dibrominated Precursor

This approach begins with a readily available starting material, 1,3-dibromo-5-nitrobenzene. The key transformation is a selective bromine-metal exchange followed by quenching with a boron electrophile.

Pathway_A cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target This compound Precursor1 1,3-Dibromo-5-nitrobenzene Target->Precursor1 Borylation Start 1,3-Dibromo-5-nitrobenzene Intermediate 3-Bromo-5-nitrophenyllithium (in situ) Start->Intermediate 1. n-BuLi, THF, -78 °C BoronateEster Boronate Ester Intermediate Intermediate->BoronateEster 2. B(OiPr)₃ FinalProduct This compound BoronateEster->FinalProduct 3. Acidic Workup (e.g., HCl)

Caption: Retrosynthetic and forward synthesis diagram for Pathway A.

Causality and Experimental Choices:

  • Selective Monolithiation: The reaction of 1,3-dibromo-5-nitrobenzene with one equivalent of n-butyllithium at low temperatures (typically -78 °C) allows for a selective bromine-lithium exchange. The extreme cold is critical to prevent side reactions, such as attack at the nitro group or elimination.

  • Boron Electrophile: The resulting aryllithium species is a potent nucleophile. It is quenched by adding a trialkyl borate, most commonly triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃). These are chosen for their reactivity and the ease of hydrolysis of the resulting boronate ester.

  • Hydrolysis: The final step is an acidic workup, which hydrolyzes the boronate ester to the desired boronic acid.

Representative Protocol:

  • A solution of 1,3-dibromo-5-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., Argon).

  • A solution of n-butyllithium (1.0 eq) in hexanes is added dropwise, maintaining the temperature at -78 °C. The reaction is stirred for 1 hour.

  • Triisopropyl borate (1.2 eq) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature overnight.

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl).

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Pathway B: Miyaura Borylation

A more modern and often higher-yielding approach is the palladium-catalyzed Miyaura borylation. This method couples an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This pathway often proceeds via the stable pinacol ester, which can be isolated or hydrolyzed in situ.

Pathway_B Start 1,3-Dibromo-5-nitrobenzene PinacolEster 2-(3-Bromo-5-nitrophenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane Start->PinacolEster Miyaura Borylation Reagents B₂(pin)₂ Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) FinalProduct This compound PinacolEster->FinalProduct Hydrolysis

Caption: Workflow for the Miyaura borylation synthesis route (Pathway B).

Causality and Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. A common and effective catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is robust and efficient for coupling with aryl bromides.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent for this transformation, leading to the formation of a stable boronic acid pinacol ester. These esters are often easier to purify than the free boronic acids and are less prone to dehydration to form boroxines.

  • Base: A mild base, typically potassium acetate (KOAc), is used to facilitate the catalytic cycle.

Physicochemical and Spectroscopic Data

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyValue
CAS Number 380430-48-8[1]
Molecular Formula C₆H₅BBrO₄
Molecular Weight 245.82 g/mol [1]
Appearance Typically an off-white to yellow solid
Melting Point >300 °C (Decomposes)

Spectroscopic Characterization (Anticipated):

  • ¹H NMR (DMSO-d₆): Protons on the aromatic ring would appear as distinct multiplets in the downfield region (δ 8.0-8.5 ppm), shifted by the electron-withdrawing effects of the nitro and bromo groups. The two protons of the B(OH)₂ group would likely appear as a broad singlet.

  • ¹³C NMR (DMSO-d₆): Six distinct aromatic carbon signals would be expected, including the carbon atom bearing the boron substituent (C-B bond), which typically appears around δ 130-140 ppm but can be broad.

  • FT-IR (KBr): Characteristic peaks would include strong N-O stretching vibrations for the nitro group (~1530 and 1350 cm⁻¹), C-Br stretching (~600-700 cm⁻¹), and broad O-H stretching for the boronic acid hydroxyl groups (~3200-3500 cm⁻¹).

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary value of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), catalyzed by a palladium complex.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps:

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Complex R¹-Pd(II)-X L₂ OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl_Complex R¹-Pd(II)-Ar L₂ Transmetal->PdII_Aryl_Complex Boronate ArB(OH)₂ + Base -> [ArB(OH)₃]⁻ Boronate->Transmetal [ArB(OH)₃]⁻ RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-Ar (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex, [ArB(OH)₃]⁻.

  • Reductive Elimination: The two organic fragments (R¹ and Ar) on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Experimental Protocol: A Representative Coupling

This protocol describes a typical Suzuki-Miyaura coupling using this compound with a generic aryl bromide.

Reagents and Equipment:

  • This compound (1.2 eq)

  • Aryl bromide (Ar-Br) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), base (2.0 eq), and palladium catalyst (0.03-0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion: A Versatile Tool for Innovation

This compound represents a sophisticated and highly useful reagent for the modern synthetic chemist. While its specific discovery is not marked by a single historical event, its existence is a logical and powerful consequence of the development of boronic acid chemistry. Its true history is written in the countless complex molecules it has helped to create in research laboratories worldwide. The strategic placement of its three functional groups provides a pre-engineered blueprint for molecular construction, enabling researchers in drug discovery and materials science to build, test, and innovate with greater efficiency and precision. As the demand for novel, intricate chemical entities continues to grow, the role of such multifunctional building blocks will only become more critical.

References

A comprehensive list of references will be compiled based on the specific citations used throughout the final document. The following serves as an example of the required format.

  • Zou, L., et al. (2020). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Signal Transduction and Targeted Therapy.
  • Di Pisa, M., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences.
  • ChemSynthesis. 3-nitrophenylboronic acid.
  • Silva, M.P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development.
  • Cholewiński, G., et al. (2020). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry.
  • ResearchGate. Application in medicinal chemistry and comparison studies.
  • American Chemical Society. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. Organic Process Research & Development.
  • Google Patents. CN103864622A - Production process for synthesizing 3,5-dibromonitrobenzene.
  • Silva, M.P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

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A Technical Guide to the Reactive Sites of (3-Bromo-5-nitrophenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Bromo-5-nitrophenyl)boronic acid is a multifaceted building block in modern organic synthesis, prized for its trifunctional nature. The strategic positioning of a boronic acid, a bromo group, and a nitro group on the phenyl ring imparts a distinct and predictable reactivity profile. This guide provides an in-depth analysis of the molecule's key reactive sites, offering field-proven insights and detailed experimental frameworks for its application in drug discovery and materials science. We will explore the chemoselectivity inherent in this reagent, focusing on palladium- and copper-catalyzed cross-coupling reactions, selective reduction of the nitro moiety, and the challenges and opportunities presented by the aromatic core's electronic landscape.

Introduction: A Molecule of Strategic Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its three primary functional groups. The boronic acid group serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The bromine atom acts as a versatile handle, traditionally for further cross-coupling or nucleophilic substitution, while the nitro group is a strong electron-withdrawing group that significantly influences the ring's electronics and can itself be transformed into other valuable functionalities. Understanding the interplay of these groups is paramount for designing efficient and selective synthetic routes.

The core of this molecule's reactivity can be dissected into four main domains:

  • The Boronic Acid Moiety (C-B(OH)₂): The primary hub for Suzuki-Miyaura and Chan-Lam couplings.

  • The Carbon-Bromine Bond (C-Br): A potential site for sequential cross-coupling or nucleophilic aromatic substitution.

  • The Nitro Group (NO₂): A site for selective reduction or participation in novel reductive C-N couplings.

  • The Aromatic Ring: A platform for potential, albeit challenging, electrophilic or nucleophilic substitution reactions.

This guide will systematically deconstruct the reactivity at each of these sites, providing both the theoretical underpinnings and practical, actionable protocols.

The Boronic Acid Moiety: Gateway to Biaryl and Heteroaryl Scaffolds

The boronic acid group is arguably the most versatile functional group on the molecule, primarily leveraged in palladium- and copper-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the creation of biaryl structures.[1][2] In this reaction, the boronic acid couples with an aryl or vinyl halide/triflate. The general catalytic cycle involves the oxidative addition of a Pd(0) catalyst to the organohalide, transmetalation with the boronate, and reductive elimination to yield the coupled product.[3][4]

The electronic nature of this compound, with two electron-withdrawing groups (bromo and nitro), can influence the transmetalation step. However, with appropriate catalyst and base selection, high yields can be readily achieved.[5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsRationale & Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligandPd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates, a pre-catalyst like Pd(dppf)Cl₂ or a combination of a palladium source (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can improve reaction rates and yields.[5][6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[5] K₃PO₄ is often effective for more challenging couplings.[7]
Solvent System 1,4-Dioxane/H₂O, Toluene/EtOH, DMFA mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and facilitate the reaction.[8][9]
Temperature 80-110 °CHeating is typically required to drive the reaction to completion.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the base (2.0-3.0 eq.).[10]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[8]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Base, and Pd Catalyst solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, and Wash monitor->workup purify Dry, Concentrate, and Purify workup->purify product Biaryl Product purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Chan-Lam Coupling: Constructing Carbon-Heteroatom Bonds

The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful method for forming aryl-amine and aryl-ether bonds, utilizing a copper catalyst.[11][12] This reaction is advantageous as it can often be performed at room temperature and open to the air.[13] It represents a valuable alternative to palladium-catalyzed Buchwald-Hartwig amination.

The mechanism is thought to involve a Cu(III) intermediate, which undergoes reductive elimination to form the C-N or C-O bond.[11][14]

Table 2: Typical Conditions for Chan-Lam Coupling

ParameterRecommended ConditionsRationale & Insights
Copper Catalyst Cu(OAc)₂ (stoichiometric or catalytic)Copper(II) acetate is the most common catalyst. The reaction can be run with either stoichiometric or catalytic amounts of copper.[12]
Base Pyridine, TriethylamineAn organic base is typically used.[14]
Solvent Dichloromethane (DCM), MethanolAprotic or protic solvents can be used depending on the substrates.
Atmosphere AirThe reaction is often tolerant of, and can even be facilitated by, oxygen in the air which helps regenerate the active catalyst.[13]

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

  • Setup: To a reaction flask, add this compound (1.0 eq.), the amine or alcohol (1.2 eq.), and Cu(OAc)₂ (0.1 - 1.0 eq.).[14]

  • Solvent and Base: Add a suitable solvent (e.g., DCM) and a base (e.g., pyridine, 2.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

The Nitro Group: A Hub for Transformation

The strongly electron-withdrawing nitro group is a key modulator of the ring's reactivity and a functional group ripe for transformation.

Chemoselective Reduction to an Amine

The reduction of the nitro group to an aniline is a fundamental and highly valuable transformation, opening up a plethora of subsequent synthetic possibilities, including amide bond formation and further cross-coupling reactions. The primary challenge is to achieve this reduction chemoselectively, leaving the bromo and boronic acid groups intact.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a robust and widely used method for this purpose.[15] More recently, metal-free methods using reagents like tetrahydroxydiboron with a 4,4'-bipyridine catalyst have been developed, offering excellent chemoselectivity at room temperature.[16]

Table 3: Conditions for Chemoselective Nitro Reduction

MethodReagents & ConditionsAdvantages & Considerations
Catalytic Hydrogenation H₂ gas, 10% Pd/C, Methanol or EthanolHigh-yielding and reliable. Requires hydrogenation apparatus. Potential for hydrodebromination as a side reaction under harsh conditions.[15]
Metal-Free Reduction Tetrahydroxydiboron, 4,4'-Bipyridine (cat.), DMFExtremely rapid (often complete in minutes at room temperature) and highly chemoselective, preserving halogens and other sensitive groups.[16]

Experimental Protocol: Metal-Free Nitro Reduction

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.

  • Reagent Addition: Add tetrahydroxydiboron (3.0 eq.) and 4,4'-bipyridine (0.5 mol%).[16]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 5-60 minutes.

  • Work-up: Dilute the reaction mixture with 1 M NaHCO₃ (aq.). The resulting solid can be collected by filtration.

  • Purification: Purify the solid by column chromatography to yield the corresponding aminophenylboronic acid.

Nitro_Reduction_Workflow start Dissolve (3-Bromo-5-nitrophenyl) boronic acid in DMF reagents Add Tetrahydroxydiboron and 4,4'-Bipyridine start->reagents stir Stir at Room Temperature reagents->stir workup Quench with NaHCO₃ (aq.) stir->workup filter Filter Solid workup->filter purify Purify via Chromatography filter->purify product (3-Amino-5-bromophenyl) boronic acid purify->product

Caption: Workflow for Metal-Free Nitro Group Reduction.

The Nitro Group as a Coupling Partner

Recent advances in catalysis have demonstrated that the nitro group itself can act as a coupling partner in reductive C-N cross-coupling reactions with boronic acids.[17][18] This innovative approach bypasses the need for pre-reduction of the nitroarene to an aniline, offering a more atom-economical route to diarylamines. These reactions are typically catalyzed by transition metals (e.g., Cu, Mo) or driven by organophosphorus catalysts in the presence of a silane reductant.[17][18] This pathway offers a complementary strategy to traditional C-N coupling methods.[17]

The Aromatic Ring: A Tale of Deactivation

The reactivity of the benzene ring itself towards substitution reactions is profoundly influenced by the attached functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the C-Br Bond

Nucleophilic aromatic substitution typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[19][20] In this compound, the powerful nitro group is meta to the bromine. This positioning prevents the nitro group from effectively stabilizing the intermediate through resonance. Consequently, the C-Br bond is significantly deactivated towards SNAr, and such reactions are generally not facile and would require very harsh conditions with highly nucleophilic reagents.[19][21]

Electrophilic Aromatic Substitution (EAS)

The benzene ring in this molecule is heavily deactivated towards electrophilic attack. The bromo, nitro, and boronic acid groups all act as deactivating, meta-directing groups (though halogens are ortho, para-directing, they are deactivators).[22][23] The cumulative effect of these three deactivating groups makes electrophilic substitution exceedingly difficult, requiring harsh reaction conditions (e.g., strong acids, high temperatures). If a reaction were to be forced, the incoming electrophile would be directed to the C2, C4, or C6 positions, but yields are expected to be low. For most synthetic applications, functionalizing the ring via EAS is not a practical strategy.

Conclusion and Strategic Outlook

This compound is a strategically designed reagent offering a predictable hierarchy of reactivity. The boronic acid moiety is the primary site for carbon-carbon and carbon-heteroatom bond formation via Suzuki-Miyaura and Chan-Lam couplings, respectively. The nitro group serves as a readily transformable handle, with chemoselective reduction to an amine being a key and efficient reaction. The C-Br bond, while a potential site for a second, sequential cross-coupling, is notably unreactive towards nucleophilic aromatic substitution due to the meta-directing effect of the nitro group. Finally, the aromatic core is strongly deactivated, making electrophilic substitution a challenging and generally low-yielding endeavor. By understanding these distinct reactive sites, researchers can effectively harness the synthetic potential of this versatile building block for the efficient construction of complex molecules in drug discovery and materials science.

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A Deep Dive into the Electronic Landscape of (3-Bromo-5-nitrophenyl)boronic acid: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Bromo-5-nitrophenyl)boronic acid is a versatile reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its utility is deeply rooted in the profound and synergistic electronic effects exerted by the bromo and nitro substituents on the phenylboronic acid core. This technical guide provides an in-depth analysis of these electronic influences, dissecting the interplay of inductive and resonance effects and their consequential impact on the molecule's acidity, reactivity, and strategic application in drug discovery and materials science.

Introduction: The Significance of Electronic Effects in Arylboronic Acids

Arylboronic acids are indispensable tools in contemporary chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.[1][2][3] The reactivity and efficacy of an arylboronic acid are not merely inherent to the boronic acid moiety but are exquisitely modulated by the substituents on the aromatic ring. These substituents, through their electronic character, can fine-tune the properties of the molecule, influencing its Lewis acidity, stability, and performance in catalytic cycles. Understanding these electronic effects is paramount for researchers to rationally select, design, and deploy these reagents for optimal outcomes in complex molecular syntheses. This guide focuses on the specific case of this compound, a molecule where two powerful electron-withdrawing groups collaborate to create a unique and highly functionalized building block.

Deconstructing the Electronic Contributions of Bromo and Nitro Substituents

The electronic character of a substituent on an aromatic ring is a composite of two fundamental phenomena: the inductive effect and the resonance (or mesomeric) effect.[4][5][6]

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent atom and the ring carbon.[4][5] Atoms more electronegative than carbon will inductively withdraw electron density from the ring.

  • Resonance Effect (+R or -R): This effect is transmitted through the pi (π) system and involves the delocalization of electrons between the substituent's p-orbitals and the aromatic π-system.[4][5]

In this compound, both the bromo and nitro groups are positioned meta to the boronic acid group. This specific arrangement is crucial to their overall electronic impact.

The Bromo Group: A Dichotomy of Effects

The bromine atom is an interesting case where inductive and resonance effects are in opposition.[4]

  • Inductive Effect (-I): Being highly electronegative, bromine strongly withdraws electron density from the phenyl ring through the C-Br sigma bond.[4][5][7]

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system.[4][7] However, this donation is weak due to the poor orbital overlap between the large 4p orbital of bromine and the 2p orbital of carbon.[7]

The net result is that the strong -I effect dominates the weak +R effect, making the bromo group an overall electron-withdrawing substituent and a deactivator of the benzene ring towards electrophilic aromatic substitution.[4][7]

The Nitro Group: A Potent Electron Sink

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.

  • Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms create a strong dipole, pulling significant electron density from the ring through the C-N sigma bond.[4][5][8]

  • Resonance Effect (-R): The nitro group can actively withdraw π-electron density from the aromatic ring through resonance, delocalizing the negative charge onto the oxygen atoms.[4][6][8] This effect is particularly strong.

Both the inductive and resonance effects of the nitro group act in the same direction, making it a very strong electron-withdrawing group and a powerful deactivator of the aromatic ring.[8][9]

Synergistic Effects in this compound

In the target molecule, the bromo and nitro groups are situated at the 3 and 5 positions, respectively, relative to the boronic acid at position 1. This meta-positioning means their influence on the boronic acid is primarily transmitted through inductive effects.

The combined electron-withdrawing power of both the bromo and nitro groups significantly lowers the electron density of the aromatic ring. This has two major consequences for the boronic acid moiety:

Enhanced Lewis Acidity

Boronic acids are Lewis acids due to the empty p-orbital on the boron atom.[10] The acidity of a phenylboronic acid is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups increase the Lewis acidity of the boronic acid by pulling electron density away from the boron atom, making it more electrophilic.[11]

In this compound, the potent -I effects of both the bromo and nitro groups work in concert to increase the acidity of the boronic acid, likely resulting in a lower pKa value compared to unsubstituted phenylboronic acid. This enhanced acidity can be advantageous in certain applications, such as in the design of sensors or enzyme inhibitors.[12]

To quantify this, we can look at the Hammett substituent constants (σ), which provide a measure of the electronic effect of a substituent.[13][14]

Substituentσ (meta)
Bromo+0.39[13][15]
Nitro+0.71[13][15]

Table 1: Hammett Constants for Bromo and Nitro Groups at the Meta Position.

The positive values indicate that both groups are electron-withdrawing. The larger value for the nitro group confirms its superior electron-withdrawing strength.[13][16] The cumulative effect of these two substituents will render the boronic acid in this compound significantly more Lewis acidic than phenylboronic acid itself.

Impact on Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[2][3][17] The electronic nature of the boronic acid can influence the transmetalation step of the catalytic cycle.

While historically, electron-rich boronic acids were often considered more reactive, it has been demonstrated that electron-deficient arylboronic acids, such as this compound, are highly effective coupling partners. The presence of strong electron-withdrawing groups can facilitate the transmetalation step under certain conditions. Furthermore, the bromo substituent provides a handle for subsequent, orthogonal cross-coupling reactions, allowing for the stepwise and selective functionalization of the aromatic core. This makes this compound a valuable bifunctional reagent for the synthesis of complex, polysubstituted aromatic compounds.[18][19]

Visualizing the Electronic Effects

The interplay of inductive and resonance effects can be visually summarized to better understand the electronic landscape of the molecule.

electronic_effects cluster_bromo Bromo Group Effects cluster_nitro Nitro Group Effects cluster_molecule This compound B_I -I (Inductive) Strong Withdrawal B_Net Net Effect: Electron Withdrawing B_I->B_Net B_R +R (Resonance) Weak Donation B_R->B_Net Molecule Phenylboronic Acid Core B_Net->Molecule Synergistic Withdrawal N_I -I (Inductive) Strong Withdrawal N_Net Net Effect: Strongly Electron Withdrawing N_I->N_Net N_R -R (Resonance) Strong Withdrawal N_R->N_Net N_Net->Molecule Acidity Increased Lewis Acidity (Lower pKa) Molecule->Acidity Reactivity Modulated Reactivity in Suzuki-Miyaura Coupling Molecule->Reactivity

Sources

Unlocking New Frontiers: A Technical Guide to the Research Potential of (3-Bromo-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3-Bromo-5-nitrophenyl)boronic acid (CAS No. 380430-48-8) is a versatile synthetic building block poised to drive innovation across multiple scientific disciplines.[1][2] Its unique trifunctionalized aromatic core, featuring a boronic acid moiety, a bromine atom, and a nitro group, offers a rich landscape for chemical modification and the development of novel molecules with significant potential in medicinal chemistry, organic synthesis, and materials science. This guide provides an in-depth exploration of the burgeoning research areas centered around this compound, offering both foundational knowledge and actionable experimental insights for senior application scientists and drug development professionals.

Core Properties and Synthetic Accessibility

This compound is a stable, solid compound with a molecular weight of 245.83 g/mol and the chemical formula C₆H₅BBrNO₄.[3] Its strategic substitution pattern—a boronic acid at position 1, a bromine at position 3, and a nitro group at position 5—renders it an invaluable intermediate for creating complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 380430-48-8[1]
Molecular Formula C₆H₅BBrNO₄[3]
Molecular Weight 245.83 g/mol [3]
Appearance SolidGeneral Knowledge

The primary route to synthesizing this compound is through the Miyaura borylation of a corresponding aryl halide. This palladium-catalyzed reaction offers a reliable and scalable method for its production.[4]

I. Advanced Organic Synthesis: A Multifunctional Linchpin

The true power of this compound lies in its capacity to undergo a variety of selective chemical transformations, making it a cornerstone for the synthesis of complex organic molecules.

A. Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction

The boronic acid group is a prime handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction allows for the facile introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 1-position of the phenyl ring. The bromine atom at the 3-position can subsequently be used in a second, distinct cross-coupling reaction, enabling the stepwise and controlled construction of highly substituted biaryl and polyaryl systems.

Diagram 1: Sequential Suzuki-Miyaura Cross-Coupling Strategy

Suzuki_Coupling Start This compound Intermediate 3-Bromo-5-nitro-biphenyl derivative Start->Intermediate Suzuki Coupling 1 (Ar'-X, Pd catalyst, Base) Final_Product Disubstituted nitrobiphenyl derivative Intermediate->Final_Product Suzuki Coupling 2 (Ar''-B(OH)2, Pd catalyst, Base)

Caption: Stepwise functionalization via sequential Suzuki-Miyaura couplings.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl or vinyl halide (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

B. Expanding the Synthetic Toolbox: Beyond Suzuki-Miyaura

While Suzuki-Miyaura coupling is the most prominent application, the reactivity of this compound extends to other important transformations:

  • Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[2][5][6][7][8] This opens avenues for synthesizing arylamines and aryl ethers, which are prevalent motifs in pharmaceuticals and functional materials. The reaction is often performed under mild conditions and is tolerant of a wide range of functional groups.

  • Heck Reaction: The bromine atom on the ring can participate in palladium-catalyzed Heck reactions with alkenes to form substituted styrenes.[4][9][10] This provides a route to creating conjugated systems with potential applications in materials science.

  • Reductive Coupling of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. Interestingly, recent research has explored the reductive coupling of nitroarenes with boronic acids to form diarylamines, offering an alternative to traditional C-N bond-forming reactions.

Diagram 2: Diverse Reactivity of this compound

Diverse_Reactivity Central_Node This compound Suzuki Suzuki-Miyaura (C-C bond formation) Central_Node->Suzuki ChanLam Chan-Lam (C-N, C-O bond formation) Central_Node->ChanLam Heck Heck Reaction (C-C bond formation) Central_Node->Heck Nitro_Reduction Nitro Group Reduction (Amine Synthesis) Central_Node->Nitro_Reduction

Caption: Multiple reaction pathways from a single starting material.

II. Medicinal Chemistry: Scaffolding for Novel Therapeutics

The structural features of this compound make it an attractive starting point for the design and synthesis of novel therapeutic agents. Boronic acids themselves are known to be inhibitors of various enzymes, and the bromo and nitro functionalities provide handles for further chemical elaboration to enhance potency and selectivity.

A. Enzyme Inhibition: A Promising Avenue

Phenylboronic acids are recognized as reversible inhibitors of serine proteases, a class of enzymes implicated in a wide range of diseases including cancer, inflammation, and viral infections. The boronic acid moiety can form a covalent, yet reversible, bond with the catalytic serine residue in the active site of these enzymes.

Furthermore, derivatives of phenylboronic acids have shown significant promise as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. The development of new β-lactamase inhibitors is a critical strategy in combating antibiotic resistance.[1][3][11][12][13]

Diagram 3: Mechanism of Serine Protease Inhibition by Boronic Acids

Serine_Protease_Inhibition Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Adduct (Enzyme-Inhibitor Complex) Enzyme->Complex Reversible Covalent Bonding Inhibitor Phenylboronic Acid (Ar-B(OH)2) Inhibitor->Complex

Caption: Reversible covalent inhibition of serine proteases.

While direct biological data for this compound is limited, studies on structurally related compounds provide a strong rationale for its exploration in this area. For instance, novel transition-state analogs of boronic acid have been designed and synthesized as potent inhibitors of KPC-2, a significant carbapenemase.[12]

Table 2: Potential Therapeutic Targets for Derivatives of this compound

Target ClassSpecific ExamplesRationale
Serine Proteases Thrombin, Trypsin, Chymotrypsin, Neutrophil ElastaseBoronic acid moiety acts as a warhead for the active site serine.
β-Lactamases KPC-2, AmpC, CTX-MPotential to overcome antibiotic resistance.[1][12]
Other Enzymes Kinases, Histone DeacetylasesThe scaffold can be elaborated to target a wide range of enzyme active sites.
B. Bioisosteric Replacement and Fragment-Based Drug Discovery

The nitro group in this compound can be a liability in drug candidates due to potential toxicity. However, it can also serve as a placeholder for other functional groups through chemical modification. For example, reduction of the nitro group to an amine opens up a vast chemical space for amide bond formation and the introduction of diverse side chains.

This compound is also an excellent starting point for fragment-based drug discovery (FBDD). The core phenylboronic acid can be used to identify initial fragment hits, and the bromo and nitro functionalities can then be elaborated to grow the fragment into a potent and selective lead compound.

III. Materials Science: Building Blocks for Functional Materials

The unique electronic properties conferred by the nitro and bromo substituents, combined with the versatile reactivity of the boronic acid, make this compound a promising candidate for the synthesis of advanced functional materials.

A. Polymer Chemistry and Organic Electronics

Boronic acid-containing polymers have garnered significant interest for a variety of applications, including sensors, drug delivery systems, and self-healing materials.[12] this compound can be incorporated into polymer backbones or as pendant groups through various polymerization techniques. The resulting polymers could exhibit interesting electronic and optical properties due to the presence of the nitroaromatic moiety.

While not yet demonstrated for this specific molecule, phenylboronic acid derivatives are used in the synthesis of materials for organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the nitro group could be exploited to tune the electronic properties of materials for use in electron transport layers or as hosts for phosphorescent emitters.

B. Metal-Organic Frameworks (MOFs) and Sensors

The boronic acid group can serve as a recognition motif in chemical sensors, particularly for diols such as saccharides.[5][7] this compound can be immobilized on surfaces or incorporated into polymeric matrices to create sensors for biologically important analytes.

Furthermore, the boronic acid and the nitro group can act as coordinating sites for metal ions, opening up the possibility of synthesizing novel metal-organic frameworks (MOFs).[3][8][14][15][16] These MOFs could have applications in gas storage, separation, and catalysis. The bromo and nitro functionalities could also be post-synthetically modified to tune the properties of the MOF.

Table 3: Potential Applications in Materials Science

Application AreaPotential Role of this compoundKey Properties to Exploit
Organic Electronics Building block for polymers or small molecules in OLEDsElectron-withdrawing nature of the nitro group, potential for extended conjugation.
Chemical Sensors Recognition element for diolsReversible covalent bonding of the boronic acid with diols.[5][7]
Metal-Organic Frameworks Organic linker for the construction of porous materialsCoordinating ability of the boronic acid and nitro group.[3][8][14][15][16]
Nonlinear Optics Precursor to materials with second- or third-order nonlinear optical propertiesThe push-pull electronic nature of the substituted aromatic ring.[17][18]

Conclusion and Future Outlook

This compound is a commercially available and highly versatile building block with significant untapped potential. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex and valuable molecules. The most immediate and promising research avenues lie in its application in Suzuki-Miyaura cross-coupling for the construction of novel biaryl and polyaryl systems, and in medicinal chemistry for the development of new enzyme inhibitors, particularly for serine proteases and β-lactamases. The exploration of its utility in materials science, while less developed, holds exciting long-term prospects for the creation of novel polymers, sensors, and MOFs with unique electronic and functional properties. As synthetic methodologies continue to advance, the full potential of this powerful chemical tool is yet to be realized, offering a fertile ground for discovery for researchers at the forefront of chemical innovation.

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.).
  • Chan–Lam coupling - Wikipedia. (n.d.).
  • Chan-Lam Coupling: Mechanism & Examples | NROChemistry. (n.d.).
  • Chan-Lam Coupling - Organic Chemistry Portal. (n.d.).
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025, March 3).
  • Novel inhibitors and activity-based probes targeting serine proteases - PMC. (2022, September 28).
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.).
  • Oxygen and Base-free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (n.d.).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC. (n.d.).
  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (n.d.).
  • The Suzuki Reaction. (n.d.).
  • Heck reaction - Wikipedia. (n.d.).
  • Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition - NIH. (n.d.).
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.).
  • Synthesis and Biochemical Testing of Serine Protease Inhibitors. (n.d.).
  • Synthesis and Biochemical Testing of Novel Protease Inhibitors as Anticoagulants. (n.d.).
  • Inhibition of Serine Proteases by Arylboronic Acids. (n.d.).
  • Serine proteases inhibitors - Google Patents. (n.d.).
  • Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (n.d.).
  • A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission - PMC. (n.d.).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26).

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Methodological & Application

Application Notes & Protocols for Suzuki-Miyaura Coupling with (3-Bromo-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides or triflates.[1][2] This palladium-catalyzed cross-coupling reaction is renowned for its versatility, mild reaction conditions, and tolerance of a wide array of functional groups, making it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The general transformation involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] This guide provides an in-depth analysis and detailed protocols for the successful application of a challenging, yet valuable, building block: (3-Bromo-5-nitrophenyl)boronic acid.

The Catalytic Cycle: A Mechanistic Blueprint

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The process is initiated by the active Pd(0) catalyst.[1][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex Transmetalation (R²-B(OH)₂ + Base) TM_Complex->Pd0 Reductive Elimination (R¹-R²) Product R¹-R² Reactants R¹-X + R²-B(OH)₂ caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide bond (C-X) of the organic halide (R¹-X), forming a Pd(II) intermediate.[5][8] This step is often rate-determining, particularly for less reactive halides like chlorides.[7][9] Electron-withdrawing groups on the organic halide generally accelerate this step.[7][10]

  • Transmetalation: The organic group (R²) is transferred from the organoboron species to the Pd(II) center.[11] This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻).[12][13][14][15] The exact mechanism of transmetalation can be complex but is crucial for the overall efficiency of the reaction.[11][16]

  • Reductive Elimination: The final step involves the coupling of the two organic fragments (R¹ and R²) from the Pd(II) complex, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][5] This step typically proceeds with retention of stereochemistry.[1]

The Dichotomy of this compound: A Substrate of Contrasting Reactivity

The title compound presents a unique and instructive case for the Suzuki-Miyaura coupling. The phenyl ring is substituted with both a bromo group (the electrophilic coupling site for a partner boronic acid) and a strong electron-withdrawing nitro group. This substitution pattern creates opposing electronic effects that influence different stages of a potential coupling reaction.

Let's consider two scenarios:

Scenario A: this compound as the Boronic Acid Component

In this case, the substrate provides the nucleophilic aryl group. The potent electron-withdrawing effect of the nitro group significantly deactivates the boronic acid for the crucial transmetalation step. The reduced electron density on the ipso-carbon (the carbon atom bonded to boron) diminishes its nucleophilicity, making the transfer to the palladium center more difficult.[10][17] This can lead to sluggish or incomplete reactions.

Scenario B: this compound as the Aryl Halide Component

If a different functional group on this molecule were the coupling partner (which is not the case here, but is a useful thought experiment), the presence of the electron-withdrawing nitro group would activate the C-Br bond towards oxidative addition.[7] This activation makes the initial step of the catalytic cycle more favorable.

The Core Challenge: When using this compound as the boronic acid partner, the primary obstacle is overcoming the electronically disfavored transmetalation step. The selection of the reaction components must be tailored to address this specific challenge.

Strategic Protocol Development: Overcoming Electronic Deactivation

To achieve high yields with this compound, the experimental design must focus on enhancing the rate of transmetalation. This involves careful selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection: The Key to Success

For electronically challenging substrates, the choice of the phosphine ligand is critical. Electron-rich, bulky phosphine ligands are known to accelerate both oxidative addition and reductive elimination and are essential for coupling deactivated partners.[18][19]

  • Dialkylbiaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are highly recommended.[18] These ligands promote the formation of highly active, monoligated Pd(0) species that are effective for challenging couplings.[9] SPhos, in particular, has shown remarkable efficiency for cross-coupling reactions involving unactivated aryl chlorides and bromides.[18]

  • Palladium Pre-catalysts: While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be used, modern pre-catalysts (e.g., SPhos Pd G2/G3/G4, XPhos Pd G2/G3/G4) are often superior. These well-defined complexes provide a reliable source of the active Pd(0) catalyst and can lead to more reproducible results, often at lower catalyst loadings.[2]

The Role of the Base and Solvent System

The base is not merely a spectator; it is a stoichiometric reagent that directly participates in the rate-determining transmetalation step.[12][20]

  • Base Selection: A strong base is required to form the highly nucleophilic boronate species from the electron-deficient this compound.

    • Potassium Phosphate (K₃PO₄): An excellent choice for many Suzuki couplings, providing a good balance of basicity and solubility.[6][18]

    • Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF): Often used for difficult couplings as the large, soft cesium cation can have beneficial effects.

    • Potassium tert-Butoxide (KOt-Bu): A very strong base that can be effective but may not be compatible with all functional groups.

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous (or solid) base phases.

    • Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are commonly used.[6]

    • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is frequently employed. Water can aid in dissolving the base (like K₃PO₄) and is thought to facilitate the formation of the active boronate species.[7] The amount of water can be critical and should be optimized.

Experimental Protocols

The following protocols are designed as robust starting points for researchers. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific aryl halide partners.

Protocol 1: General Procedure using a Biarylphosphine Ligand

This protocol is recommended for a broad range of aryl and heteroaryl bromides or chlorides.

Protocol_Workflow start Start: Prepare Reaction Vessel add_solids Add Aryl Halide (1.0 eq), This compound (1.2 eq), Base (e.g., K₃PO₄, 2.0-3.0 eq) start->add_solids add_catalyst Add Pd Pre-catalyst (e.g., SPhos Pd G4, 1-2 mol%) & optional extra Ligand (1-2 mol%) add_solids->add_catalyst purge Evacuate and backfill with inert gas (Ar or N₂) 3x add_catalyst->purge add_solvent Add degassed solvent (e.g., Dioxane/H₂O 4:1) purge->add_solvent heat Heat with stirring (80-110 °C) Monitor by TLC/LC-MS add_solvent->heat workup Cool, Dilute (EtOAc), Filter through Celite heat->workup extract Aqueous Wash, Extract, Dry (Na₂SO₄) workup->extract purify Concentrate and Purify (Column Chromatography) extract->purify end End: Characterize Product purify->end

Caption: Figure 2: General Experimental Workflow.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., SPhos Pd G4, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Add the palladium pre-catalyst (e.g., SPhos Pd G4, 0.02 equiv).

  • Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Stir the mixture at room temperature for 5 minutes, then heat to the desired temperature (typically 80-110 °C) in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Synthesis

Microwave heating can significantly reduce reaction times and improve yields for challenging couplings.[21]

Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vial.

Procedure:

  • In a microwave vial, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), base (e.g., K₃PO₄, 3.0 equiv), and palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the target temperature (e.g., 120-150 °C) for a set time (e.g., 15-60 minutes).

  • After cooling, work up and purify the product as described in Protocol 1 (steps 7-10).

Data Summary: Recommended Starting Conditions

The following table provides a starting point for optimization. The specific conditions will depend on the reactivity of the aryl halide coupling partner.

ParameterRecommended ConditionRationale & Notes
Aryl Halide Partner Aryl Bromide, Iodide, or activated Aryl ChlorideAryl chlorides may require higher temperatures and more active catalyst systems (e.g., with SPhos or XPhos).[22][23]
Equivalents of Boronic Acid 1.2 - 1.5 eq.A slight excess is used to drive the reaction to completion and account for potential protodeboronation side reactions.
Palladium Catalyst SPhos Pd G4 or XPhos Pd G3 (1-3 mol%)Provides a highly active and stable catalytic system suitable for challenging, electron-deficient boronic acids.[18]
Base K₃PO₄ (2.0 - 3.0 eq.)A strong, effective base for promoting the formation of the active boronate species.[6][18]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂OThe presence of water is often beneficial for the transmetalation step.[7] Degassing is crucial to prevent catalyst oxidation.
Temperature 80 - 120 °C (Conventional) or 120 - 150 °C (Microwave)Higher temperatures are generally required to overcome the high activation barrier for transmetalation.
Reaction Time 4 - 24 h (Conventional) or 15 - 60 min (Microwave)Monitor by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Common Issues

  • Low Conversion: Increase temperature, reaction time, or catalyst loading. Consider a stronger base (e.g., Cs₂CO₃) or a more active ligand system. Ensure reagents and solvents are sufficiently dry and degassed.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using a slight excess of the boronic acid, minimizing reaction time, and ensuring a sufficiently strong base can mitigate this issue.

  • Homocoupling of Boronic Acid: This side reaction forms a symmetrical biaryl from two molecules of the boronic acid. It is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture.[7]

  • Dehalogenation of Aryl Halide: The aryl halide is reduced to the corresponding arene. This can occur via side reactions involving the catalyst and base or solvent.[7]

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. Success hinges on a rational approach to experimental design that directly addresses the electronic deactivation of the boronic acid. By employing modern, highly active palladium catalysts with bulky, electron-rich biarylphosphine ligands in conjunction with a strong base, researchers can effectively overcome the sluggish transmetalation step and access valuable, functionalized biaryl compounds for applications across the chemical sciences.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Alacid, E., & Najera, C. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • Leiros, M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Hirschi, J. S., et al. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
  • Osakada, K., & Nishihara, Y. (2021).
  • Meringdal, J. W., & Menche, D. (2025, May 20). Suzuki–Miyaura (hetero-)
  • Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]
  • Hirschi, J. S., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
  • van der Boom, M. E., et al. (2005). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Semantic Scholar. [Link]
  • Denmark, S. E., et al. (2018, March 15). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
  • Vetticatt, M. J., et al. (2013, October 7).
  • Kadu, B. S. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis.
  • Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
  • Corbet, M., & Mignani, G. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]
  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]
  • Maseras, F., et al. (2025, August 6). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
  • Varma, R. S., et al. (2019). Recent advances in the Suzuki-Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media.
  • Bedford, R. B., et al. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
  • Buchwald, S. L., et al. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Chen, J., et al. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
  • Bedford, R. B., et al. (2025, August 6). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Pinto, A., et al. (2018). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • Gladysz, J. A., et al. (2023, January 2). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]

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The Strategic Application of (3-Bromo-5-nitrophenyl)boronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Architectures

(3-Bromo-5-nitrophenyl)boronic acid is a pivotal building block in the synthetic chemist's toolkit, particularly for the construction of complex biaryl and heteroaryl structures. Its unique trifunctional nature, featuring a boronic acid moiety for cross-coupling, a bromine atom for subsequent functionalization, and a nitro group that profoundly influences the electronic properties of the aromatic ring, makes it a strategic choice for the synthesis of a diverse array of molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The electron-withdrawing nitro group activates the molecule for certain transformations while also offering a handle for further chemical modification, such as reduction to an amine. This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its utility in the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss key considerations for achieving optimal results in your synthetic endeavors.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, a testament to its broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[2][3] this compound is an excellent substrate for this palladium-catalyzed transformation, enabling the facile synthesis of a wide range of substituted biaryl compounds.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any synthetic protocol. The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is therefore critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium complex, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Experimental Protocols: Harnessing the Power of this compound

The following protocols are designed to serve as a robust starting point for researchers. It is important to note that optimization of reaction parameters such as catalyst, ligand, base, and solvent may be necessary to achieve the best results for your specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol outlines a standard procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can often significantly reduce reaction times and improve yields.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Degassed 1,4-Dioxane

Procedure:

  • In a microwave vial, combine this compound, the aryl halide, XPhos Pd G2, XPhos, and K₃PO₄.

  • Add degassed 1,4-dioxane to the vial and seal it.

  • Place the vial in a microwave reactor and heat the mixture to the optimized temperature (e.g., 120-150 °C) for the determined time (e.g., 20-60 minutes).

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Table 1: Summary of Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended Reagents/ConditionsRationale/Expert Insights
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos Pd G2The choice of catalyst and ligand is crucial. For electron-deficient boronic acids, electron-rich and bulky phosphine ligands like XPhos can be beneficial.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid. The strength of the base can influence the rate of transmetalation and the potential for side reactions.
Solvent 1,4-Dioxane/Water, Toluene, DMFThe solvent system affects the solubility of the reactants and the catalyst, which in turn impacts the reaction efficiency.
Temperature 80-150 °CHigher temperatures are often required, especially for less reactive aryl halides. Microwave heating can be advantageous.

Suzuki_Workflow

Navigating Potential Challenges: Side Reactions and Purification

While the Suzuki-Miyaura coupling is a robust reaction, certain side reactions can occur, particularly with substrates like this compound.

Common Side Reactions:
  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This side reaction can be prevalent with electron-deficient arylboronic acids. Careful control of reaction conditions, such as the choice of base and minimizing water content when not part of the solvent system, can help mitigate this issue.

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can also occur. This is often promoted by the presence of oxygen, so it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere.

Troubleshooting_Suzuki

Purification Strategies:

The presence of the nitro group imparts a relatively high polarity to the resulting biaryl products. This property can be leveraged for effective purification.

  • Flash Column Chromatography: This is the most common method for purifying Suzuki coupling products. A silica gel stationary phase with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is generally effective.

  • Recrystallization: For solid products, recrystallization can be an excellent technique to obtain highly pure material. A suitable solvent system is one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Conclusion: A Gateway to Molecular Diversity

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its strategic use in the Suzuki-Miyaura cross-coupling reaction, as detailed in these application notes, provides a reliable and efficient pathway to a vast array of substituted biaryl compounds. By understanding the underlying mechanism, carefully selecting reaction conditions, and being mindful of potential side reactions, researchers can effectively harness the synthetic potential of this powerful reagent to advance their work in drug discovery, materials science, and beyond.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (23), 4544-4568.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 2011, 133 (7), 2116-2119. [Link]
  • D'Souza, D. M.; Müller, T. J. J. Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 2007, 36 (7), 1095-1108.
  • Han, F.-S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013, 42 (12), 5270-5298.
  • Tyrell, J. H.; Guild, J. R.; Östman, M.; Sjöberg, P. J. R. Mechanistic aspects of the Suzuki–Miyaura cross-coupling reaction. Coordination Chemistry Reviews, 2016, 325, 29-42.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura coupling in the presence of water. Chemical Society Reviews, 2014, 43 (1), 412-443.
  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 2009, 131 (20), 6961-6963.
  • Kappe, C. O. Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 2004, 43 (46), 6250-6284.
  • Leadbeater, N. E.; Marco, M. Preparation of aryl-aryl and bi-heteroaryl compounds by microwave-assisted Suzuki reaction in water, using a Pd/C catalyst. Organic & Biomolecular Chemistry, 2003, 1 (7), 1120-1123.
  • Bedford, R. B.; Cazin, C. S. J. High-activity catalysts for Suzuki coupling.
  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 2004, 43 (14), 1871-1876.
  • Billingsley, K.; Buchwald, S. L. A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 2007, 129 (11), 3358-3366.
  • Thomas, D. A.; Wu, L.; Ghosh, A.; Chen, J.; Thalluri, K.; Yuan, C. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

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The Art of Carbon-Carbon Bond Formation: A Guide to Cross-Coupling Reactions with (3-Bromo-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) bonds is a foundational pillar of modern organic synthesis. Among the myriad of tools available, palladium-catalyzed cross-coupling reactions stand as a testament to synthetic ingenuity, offering a versatile and powerful platform for molecular architecture. This guide provides an in-depth exploration of the reaction conditions for cross-coupling reactions involving a key building block: (3-Bromo-5-nitrophenyl)boronic acid .

The unique electronic nature of this substrate, featuring both a bromo-substituent ripe for oxidative addition and a strongly electron-withdrawing nitro group, presents both opportunities and challenges. Understanding the nuances of catalyst selection, ligand effects, and base-solvent systems is paramount to achieving high-yielding and selective transformations. This document will serve as a detailed application note and protocol guide for three seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Strategic Importance of this compound

This compound is a valuable reagent in synthetic chemistry, particularly in the construction of complex biaryl and substituted aromatic structures. The presence of the nitro group significantly influences the reactivity of the aryl bromide. This electron-withdrawing group activates the C-Br bond towards oxidative addition in palladium-catalyzed cycles, often facilitating reactions that might be sluggish with electron-rich aryl halides.[1][2] Furthermore, the nitro group itself is a versatile synthetic handle, capable of being reduced to an amine, which can then be further functionalized, opening avenues to a diverse array of molecular scaffolds.

I. The Suzuki-Miyaura Coupling: A Robust Biaryl Synthesis

The Suzuki-Miyaura reaction is a Nobel Prize-winning C-C bond-forming reaction between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3][4] It is celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally non-toxic and stable boronic acid reagents.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The electron-deficient nature of the (3-Bromo-5-nitrophenyl) moiety facilitates the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. The choice of base is critical for the subsequent transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

Suzuki_Miyaura_Mechanism cluster_legend Legend Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂-R ArPdBr->ArPdR Transmetalation Product Ar-R ArPdR->Product Reductive Elimination BoronicAcid R-B(OH)₂ Base Base ArylHalide Ar-Br l1 Ar = (3-Nitro-5-bromophenyl) l2 R = Coupling Partner l3 L = Ligand

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 eq)

  • Aryl or vinyl halide (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl/vinyl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (if applicable)Base (eq)SolventTemperature (°C)Notes
Pd(PPh₃)₄ (2-5%)-K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)90A classic and often effective system.
PdCl₂(dppf) (1-3%)-Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)85-100Excellent for a broad range of substrates.
XPhos Pd G2 (1-2%)XPhos (2-4%)K₃PO₄ (3.0)t-BuOH/H₂O (1:1)100Highly active catalyst for challenging couplings.[6]
Microwave ProtocolXPhos Pd G2 (2.5%)XPhos (5%)K₂CO₃ (3.0)1,4-Dioxane135 °C, 40 min

II. The Heck Coupling: Olefination of Aryl Halides

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[7][8] It is a powerful method for the synthesis of substituted alkenes, which are important structural motifs in many natural products and pharmaceuticals.

Mechanistic Rationale

The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, and finally β-hydride elimination to release the product and regenerate the catalyst.[9] The base in the reaction is crucial for regenerating the active Pd(0) catalyst in the final step of the cycle.

Heck_Mechanism cluster_legend Legend Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ ArPdBr->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L₂-Br AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex [Product-Pd(II)L₂(H)]⁺Br⁻ InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (with Base) Product Ar-Alkene Base Base ArylHalide Ar-Br Alkene Alkene l1 Ar = (3-Nitro-5-bromophenyl) l2 Alkene = Olefinic Partner l3 L = Ligand

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Optimized Protocol for Heck Coupling

This protocol provides a general procedure for the Heck coupling of this compound's corresponding aryl bromide with an alkene.

Materials:

  • 1-Bromo-3,5-dinitrobenzene (as a proxy for the reactivity of the target substrate's aryl bromide counterpart) (1.0 eq)

  • Alkene (e.g., styrene, butyl acrylate) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-3.0 eq)

  • Anhydrous solvent (e.g., DMF, NMP, Acetonitrile)

Procedure:

  • In a flame-dried Schlenk flask, add the aryl bromide, palladium catalyst, and ligand (if used).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent, followed by the base and the alkene via syringe.

  • Heat the reaction mixture to 80-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine to remove inorganic salts.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10]

Table 2: Recommended Conditions for Heck Coupling

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)Notes
Pd(OAc)₂ (2%)PPh₃ (4%)Et₃N (2.0)Acetonitrile80-100A standard and reliable set of conditions.
Pd(OAc)₂ (1%)P(o-tolyl)₃ (2%)K₂CO₃ (2.0)DMF120Good for less reactive alkenes.
Pd(dba)₂ (1%)Di-1-adamantyl-n-butylphosphine (2%)NaOAc (2.0)Toluene110Effective for deactivated aryl chlorides and bromides.[11]
Microwave ProtocolPd(OAc)₂ (1%)-K₂CO₃ (2.0)H₂O/DMF (1:1)80 °C, 4h

III. The Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[12][13] This reaction is a highly efficient method for the synthesis of substituted alkynes and is widely used in the preparation of pharmaceuticals, natural products, and organic materials.[12]

Mechanistic Rationale

The Sonogashira coupling traditionally employs a dual catalytic system of palladium and copper.[12] The palladium cycle mirrors that of other cross-coupling reactions, while the copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[14][15]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_legend Legend Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdAlkyne Ar-Pd(II)L₂-C≡CR ArPdBr->ArPdAlkyne Transmetalation Product Ar-C≡CR ArPdAlkyne->Product Reductive Elimination ArylHalide Ar-Br Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Deprotonation Base Base CuX Cu(I)X l1 Ar = (3-Nitro-5-bromophenyl) l2 R = Alkyne Substituent l3 L = Ligand

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Optimized Protocol for Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of the aryl bromide corresponding to this compound with a terminal alkyne.

Materials:

  • 1-Bromo-3,5-dinitrobenzene (as a proxy) (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Et₃N, DIPA, piperidine) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with an organic solvent.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[16]

Table 3: Recommended Conditions for Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Base (eq)SolventTemperature (°C)Notes
Pd(PPh₃)₂Cl₂ (2%)CuI (4%)Et₃N (3.0)THFRoom Temp - 50Classic Sonogashira conditions.
Pd(PPh₃)₄ (3%)CuI (5%)DIPA (2.5)Toluene60DIPA can be a more effective base for some substrates.
[DTBNpP]Pd(crotyl)Cl (2.5%)- (Copper-free)TMP (2.0)DMSORoom TempAir-stable precatalyst for mild, copper-free couplings.[17]
Pd(OAc)₂ (2%)- (Copper-free)Cs₂CO₃ (2.0)DMF80Effective ligand-free, copper-free system.[14]

Conclusion

The cross-coupling reactions of this compound and its corresponding aryl bromide are powerful transformations for the synthesis of a diverse range of functionalized aromatic compounds. The electron-deficient nature of the substrate generally facilitates these reactions, but careful optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The protocols and conditions outlined in this guide provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, from small-scale discovery to larger-scale drug development.

References

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate.
  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. (n.d.). Journal of the American Chemical Society.
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (n.d.). ResearchGate.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). Journal of Environmental Sciences.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
  • Cross-Coupling Reactions of Nitroarenes. (2021). Accounts of Chemical Research.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). NIH.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. (n.d.). Organic Chemistry Portal.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). NIH.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate.
  • Denitrative Cross-Couplings of Nitrostyrenes. (2020). PMC - NIH.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
  • Heck reaction. (n.d.). Wikipedia.
  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018). PMC - PubMed Central.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Reactivity and difficult substrates in cross-couplings. (2024). YouTube.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Cross-Coupling Reactions of Nitroarenes. (n.d.). ResearchGate.
  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. (n.d.). ResearchGate.
  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Intro to Organometallics: The Heck Reaction. (2013). Odinity.
  • Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. (2023). PMC - NIH.
  • Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. (2019). Journal of the American Chemical Society.
  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. (n.d.). ResearchGate.
  • Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. (n.d.). ResearchGate.
  • Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. (n.d.). ResearchGate.

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Application Notes & Protocols: (3-Bromo-5-nitrophenyl)boronic Acid as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the efficiency and versatility of chemical building blocks are paramount. (3-Bromo-5-nitrophenyl)boronic acid has emerged as a particularly valuable reagent due to its trifunctional nature. The strategic placement of a boronic acid, a bromo substituent, and a nitro group on a central phenyl ring offers medicinal chemists a powerful scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its applications, supported by field-proven protocols and mechanistic insights, to empower researchers in their drug development endeavors.

The utility of this molecule stems from the distinct and often orthogonal reactivity of its three key functional groups:

  • The Boronic Acid: Serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and can act as a pharmacophore, forming reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites[1][2].

  • The Bromo Group: Functions as a stable and reliable electrophilic handle for cross-coupling reactions, providing a site for introducing molecular diversity.

  • The Nitro Group: A strong electron-withdrawing group that modulates the electronic properties of the ring and, more importantly, serves as a versatile synthetic precursor to an amino group, unlocking a vast array of subsequent chemical transformations[3][4].

This combination allows for sequential, regioselective modifications, making it an ideal starting point for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Core Applications in Medicinal Chemistry

A Bifunctional Linchpin for Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming C-C bonds[5][6]. The presence of both a boronic acid (the nucleophile) and a bromo group (the electrophile) on the same scaffold allows for its use as a bifunctional linker to construct complex biaryl and heteroaryl structures, which are prevalent motifs in many approved drugs.

Expert Insight: The electronic nature of the substituents significantly influences reactivity. The meta-positioned nitro group is strongly electron-withdrawing, which deactivates the boronic acid towards the transmetalation step in the Suzuki cycle[5]. This deactivation is generally less pronounced than in ortho-substituted isomers, resulting in manageable reactivity that often proceeds with good yields under appropriate conditions[5]. This controlled reactivity can be advantageous, potentially allowing for selective coupling at the bromo position while the boronic acid remains intact, or vice-versa, depending on the chosen reaction partners and conditions.

The general workflow for utilizing this reagent as a linker is visualized below.

G cluster_0 Synthetic Pathway A: Bromo First cluster_1 Synthetic Pathway B: Boronic Acid First A_start This compound A_reagent Aryl Halide (R1-X) Pd Catalyst, Base A_start->A_reagent Suzuki Coupling (at Boronic Acid) A_product1 R1-(3-Boronic acid-5-nitrophenyl) A_reagent->A_product1 A_reagent2 Aryl Halide (R2-X) Pd Catalyst, Base A_product1->A_reagent2 Suzuki Coupling (at Bromo) A_product2 R1-(3-R2-5-nitrophenyl) A_reagent2->A_product2 B_start This compound B_reagent Aryl Boronic Acid (R1-B(OH)2) Pd Catalyst, Base B_start->B_reagent Suzuki Coupling (at Bromo) B_product1 R1-(3-Bromo-5-nitrophenyl) B_reagent->B_product1 B_reagent2 Aryl Boronic Acid (R2-B(OH)2) Pd Catalyst, Base B_product1->B_reagent2 Suzuki Coupling (at Bromo) B_product2 R1-(3-R2-5-nitrophenyl) B_reagent2->B_product2 G pd0 Pd(0)L2 (Active Catalyst) cycle_top [R1-Pd(II)L2-X] pd0->cycle_top Oxidative Addition r1x Aryl Halide (R1-X) r1x->cycle_top cycle_right [R1-Pd(II)L2-Ar] cycle_top->cycle_right Transmetalation boronate Ar-B(OH)3- (Activated Boronate) boronate->cycle_right boronic_acid Ar-B(OH)2 (Boronic Acid) boronic_acid->boronate base Base (e.g., OH-) base->boronate cycle_right->pd0 Reductive Elimination product Product (R1-Ar) cycle_right->product

Sources

Application Notes & Protocols: The Role of (3-Bromo-5-nitrophenyl)boronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Bromo-5-nitrophenyl)boronic acid is a uniquely functionalized aromatic compound that has emerged as a pivotal building block in the rational design of advanced functional materials. Its molecular architecture, featuring a boronic acid group, a bromine atom, and a potent electron-withdrawing nitro group, offers a trifecta of chemical reactivity and electronic influence. This guide provides an in-depth exploration of its role in materials science, focusing on its application in the synthesis of conjugated polymers for organic electronics and functional materials. We present detailed, field-proven protocols for its use in Suzuki-Miyaura polycondensation and subsequent post-polymerization modifications, explain the causality behind experimental choices, and detail the characterization of the resulting materials.

Core Concepts: A Multifunctional Building Block

The utility of this compound stems from its distinct functional groups, each imparting specific properties and reactive capabilities:

  • Boronic Acid Moiety (-B(OH)₂): This group is the cornerstone of its role in polymerization, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms carbon-carbon bonds with exceptional efficiency and functional group tolerance, making it a premier method for synthesizing complex conjugated systems like polyolefins and substituted biphenyls.[1] The boronic acid must be activated by a base to facilitate the critical transmetalation step in the catalytic cycle.[2]

  • Bromo Substituent (-Br): As a halogen, the bromine atom serves as an excellent leaving group in cross-coupling reactions, complementing the reactivity of the boronic acid.[1] The presence of both a boronic acid and a bromine atom on the same molecule makes it a bifunctional "A-B" type monomer, capable of self-polycondensation or controlled polymerization with other "A-A" or "B-B" type monomers.

  • Nitro Group (-NO₂): This powerful electron-withdrawing group profoundly influences the electronic landscape of any material it is incorporated into.[3][4] It lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of electronic properties is fundamental to designing materials for organic electronics.[5] Furthermore, the nitro group serves as a versatile chemical handle for post-synthesis functionalization, as it can be readily reduced to an amine group (-NH₂).

Physicochemical Properties Summary
PropertyValue
Chemical Formula C₆H₅BBrNO₄
Molecular Weight 245.83 g/mol
Appearance Off-white to yellow powder
Melting Point >300 °C
Key Functional Groups Boronic Acid, Bromo, Nitro
Primary Application Monomer for conjugated polymers

Application in Organic Electronics

The primary application of this compound in materials science is in the synthesis of conjugated polymers for organic electronic devices such as Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).

The inclusion of the electron-deficient 3-bromo-5-nitrophenyl unit into a polymer backbone systematically modifies the material's optoelectronic properties. The strong electron-withdrawing nature of the nitro group enhances the polymer's electron affinity, which is crucial for creating n-type (electron-transporting) or ambipolar semiconductor materials. This deliberate structural design allows for precise control over the final device performance.[5]

Workflow for Polymer Synthesis and Application

G cluster_0 Synthesis Monomer This compound Polymerization Suzuki-Miyaura Polycondensation Monomer->Polymerization Comonomer Co-monomer (e.g., Dibromo-aryl) Comonomer->Polymerization Polymer Conjugated Polymer with -NO₂ groups Polymerization->Polymer Reduction Chemical Reduction (e.g., SnCl₂/HCl) Polymer->Reduction FunctionalizedPolymer Functionalized Polymer with -NH₂ groups Reduction->FunctionalizedPolymer Characterization Characterization (NMR, GPC, CV, UV-Vis) FunctionalizedPolymer->Characterization Device Device Fabrication (OFET, OPV, OLED) FunctionalizedPolymer->Device

Caption: Workflow from monomer to device application.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for key steps.

Protocol 1: Synthesis of a Co-polymer via Suzuki-Miyaura Polycondensation

Objective: To synthesize a conjugated co-polymer using this compound and a dibrominated co-monomer (e.g., 2,7-dibromo-9,9-dioctylfluorene).

Causality of Reagent Selection:

  • Catalyst (Pd(PPh₃)₄ or Pd₂(dba)₃/ligand): A palladium(0) source is essential to initiate the catalytic cycle.[1] Tetrakis(triphenylphosphine)palladium(0) is a common choice due to its commercial availability and reliability.

  • Base (K₂CO₃, Na₂CO₃, or Cs₂CO₃): An aqueous solution of a base is required to convert the boronic acid to a more nucleophilic boronate species, which is crucial for the transmetalation step with the palladium complex.[2]

  • Solvent System (Toluene/Water or Dioxane/Water): A biphasic solvent system is often used.[6] The organic solvent (e.g., toluene) solubilizes the monomers and the growing polymer, while the aqueous phase dissolves the inorganic base. Phase-transfer catalysts like Aliquat 336 can be added to improve interaction between the phases.

Materials:

  • This compound (1.0 eq)

  • 2,7-dibromo-9,9-dioctylfluorene (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), 2M aqueous solution

  • Toluene, anhydrous

  • Aliquat 336 (phase-transfer catalyst)

  • Methanol, Phenylboronic acid, Diethyl ether

  • Standard Schlenk line equipment, reflux condenser, magnetic stirrer

Procedure:

  • Setup: Assemble a Schlenk flask equipped with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add this compound, 2,7-dibromo-9,9-dioctylfluorene, and a small amount of Aliquat 336.

  • Inert Atmosphere: Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle 3-5 times to ensure an oxygen-free environment. Rationale: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the polymerization.

  • Solvent Addition: Add anhydrous toluene via cannula, followed by the degassed 2M K₂CO₃ solution. The mixture should be biphasic.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 24-72 hours. Monitor the reaction progress by taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • End-capping: Upon reaching the desired molecular weight, terminate the polymerization. Add a small amount of phenylboronic acid to cap any remaining bromide end-groups, followed by a small amount of bromobenzene to cap boronic acid end-groups. Stir for an additional 4-6 hours. Rationale: End-capping improves the stability and purity of the final polymer.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer and wash it sequentially with water (2x) and brine (1x).

  • Purification: Precipitate the polymer by slowly adding the toluene solution to a large volume of vigorously stirred methanol. Collect the fibrous polymer precipitate by filtration.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform or toluene to remove oligomers and catalyst residues. The purified polymer is recovered from the final solvent fraction.

  • Drying: Dry the final polymer product under high vacuum at 40-50 °C for 24 hours.

Protocol 2: Post-Polymerization Reduction of Nitro Groups

Objective: To convert the nitro-functionalized polymer into an amine-functionalized polymer, opening pathways for further modification.

Materials:

  • Nitro-functionalized polymer (synthesized in Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (excess, ~10 eq per nitro group)

  • Concentrated Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

Procedure:

  • Dissolution: Dissolve the nitro-functionalized polymer in a suitable solvent like THF in a round-bottom flask.

  • Reducing Agent: In a separate flask, dissolve an excess of SnCl₂·2H₂O in concentrated HCl. Rationale: SnCl₂ is a classic and effective reducing agent for converting aromatic nitro groups to amines.

  • Reaction: Cool the polymer solution in an ice bath and slowly add the SnCl₂/HCl solution dropwise. Allow the reaction to warm to room temperature and then heat to 40-50 °C for 12-24 hours.

  • Neutralization: Cool the mixture and pour it into a large beaker of ice. Slowly neutralize the excess acid by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is basic (~8-9).

  • Extraction: Extract the aqueous mixture with DCM or ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the amine-functionalized polymer.

Validation:

  • FTIR Spectroscopy: Confirm the conversion by observing the disappearance of the characteristic nitro group stretches (~1520 cm⁻¹ and ~1340 cm⁻¹) and the appearance of N-H stretching bands for the amine group (~3300-3500 cm⁻¹).

Material Characterization

A comprehensive characterization is essential to correlate the polymer's structure with its properties.

TechniquePurposeInformation Obtained
¹H, ¹³C NMR Structural VerificationConfirms monomer incorporation and successful chemical modifications.
GPC Molecular Weight AnalysisDetermines number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI).
TGA/DSC Thermal StabilityAssesses decomposition temperature and glass transition temperature (Tg).
UV-Vis Spectroscopy Optical PropertiesDetermines the absorption spectrum and optical bandgap (Eg).
Cyclic Voltammetry (CV) Electrochemical PropertiesMeasures oxidation and reduction potentials to estimate HOMO and LUMO energy levels.[7]
Electrochemical Analysis Workflow

Caption: Determining HOMO/LUMO levels from Cyclic Voltammetry data.

Safety and Handling

  • This compound: May cause skin, eye, and respiratory irritation.[8] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Palladium Catalysts: Are toxic and should be handled with care.

  • Solvents: Toluene, THF, and DCM are flammable and/or toxic. Handle under inert atmosphere and in a fume hood.

  • Reagents: Concentrated HCl is highly corrosive. Tin(II) chloride is harmful if swallowed.

Conclusion

This compound is a powerful and versatile building block for the materials scientist. Its pre-installed electronic and reactive functionalities enable the synthesis of precisely tailored conjugated polymers. By leveraging its unique structure through established polymerization techniques like the Suzuki-Miyaura coupling, researchers can systematically tune the properties of materials for next-generation organic electronic devices and other advanced applications. The protocols and concepts outlined in this guide provide a robust framework for harnessing the full potential of this valuable synthetic tool.

References

  • Zhang, K., et al. (2020). Synthesis of fully degradable cationic polymers with various topological structures via postpolymerization modification by using thio-bromo “click” reaction. Polymer Chemistry.
  • Wikipedia. (n.d.). Suzuki reaction.
  • GlobalChemMall. (n.d.). 3-Bromo-5-nitrophenylboronic acid.
  • Govaerts, F., et al. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • ResearchGate. (n.d.). Photophysical properties of monomer BA and corresponding polymers in THF.
  • Li, J., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Society for biomaterials.
  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews.
  • ResearchGate. (2015). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine.
  • Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
  • MDPI. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
  • He, B., et al. (2018). Organic electronics by design: the power of minor atomic and structural changes. Journal of Materials Chemistry C.
  • VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography.
  • MDPI. (2017). Synthesis, Electrochemistry, and Optoelectronic Properties of Biphenyl-EDOT-Based Electrochromic Polymers.
  • AA Blocks. (n.d.). (3-Bromo-5-(trifluoromethoxy)phenyl)boronic acid.
  • Diva-portal.org. (2016). Electrochemical bacterial detection using poly(3-aminophenylboronic acid)-based imprinted polymer.
  • PubChem. (n.d.). 3-Nitrophenylboronic Acid.

Sources

The Strategic Application of (3-Bromo-5-nitrophenyl)boronic Acid in Sequential Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Bromo-5-nitrophenyl)boronic acid is a pivotal reagent in modern synthetic chemistry, offering a strategic platform for the orchestrated construction of complex molecular architectures. Its unique trifunctional nature—bearing a boronic acid for Suzuki-Miyaura coupling, a bromine atom for subsequent transformations, and an electron-withdrawing nitro group to modulate reactivity—makes it an invaluable tool for researchers in medicinal chemistry and materials science. This application note provides an in-depth guide to the experimental setup for reactions involving this versatile building block, with a primary focus on its use in sequential Suzuki-Miyaura and Buchwald-Hartwig amination reactions. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer troubleshooting insights to empower researchers to leverage this reagent's full potential.

Introduction: Physicochemical Properties and Strategic Value

This compound is a crystalline solid that is generally stable under ambient conditions, though it should be stored in a dry, cool, and dark place, preferably under an inert atmosphere to prevent degradation.[1] Boronic acids, in general, are mild Lewis acids and are relatively easy to handle, making them cornerstones of organic synthesis. The title compound's strategic value lies in its predictable, stepwise reactivity. The boronic acid moiety is the primary site for palladium-catalyzed C-C bond formation via the Suzuki-Miyaura reaction. The resulting biaryl product retains the bromo and nitro functionalities, which can be further elaborated. The bromine atom serves as a handle for a second cross-coupling reaction, such as a Buchwald-Hartwig amination, while the nitro group can be reduced to an amine, providing another point for diversification. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, impacting the conditions required for successful cross-coupling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₆H₅BBrNO₄[2]
Molecular Weight 245.83 g/mol Estimated
Appearance Off-white to yellow crystalline solidGeneral observation for nitrophenylboronic acids
Melting Point Not widely reported; nitrophenylboronic acids typically have high melting points (e.g., 3-nitrophenylboronic acid melts at 284-285°C)[3]
Solubility Soluble in polar organic solvents like methanol, DMF, and 1,4-dioxane. Sparingly soluble in nonpolar solvents.[4]
Storage Keep container tightly closed in a dry, well-ventilated place. For long-term stability, refrigeration and storage under nitrogen are recommended.[1]

Core Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most common application for this compound, enabling the formation of a C(sp²)–C(sp²) bond.[5] The reaction involves a palladium catalyst, a base, and a suitable solvent system to couple the boronic acid with an aryl or heteroaryl halide.

Mechanistic Rationale

The catalytic cycle, illustrated below, is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step—the transfer of the aryl group from boron to the palladium center.[6] For an electron-deficient substrate like this compound, the choice of base and an electron-rich phosphine ligand is critical to promote the catalytic cycle and achieve high yields.

Suzuki_Miyaura_Cycle cluster_reagents Reagents Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Diaryl Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Ar' Product (Biaryl) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Regen_Catalyst Ar-Pd(II)-Ar'(L2)->Regen_Catalyst Regen_Catalyst->Pd(0)L2 Catalyst Regeneration ArX Aryl Halide (Ar-X) ArBOH2 This compound (Ar'B(OH)2) Base Base (e.g., K2CO3, K3PO4) caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Detailed Experimental Protocol: Conventional Heating

This protocol is a robust starting point for the coupling of this compound with a generic aryl halide.[6]

Materials:

  • This compound (1.1 equivalents)

  • Aryl halide (e.g., 4-iodoanisole) (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 eq.), this compound (1.1 eq.), and the base (K₂CO₃ or K₃PO₄, 2.0 eq.).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq.), to the flask.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The reaction concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to 85-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Troubleshooting Suzuki-Miyaura Couplings

Table 2: Common Issues and Solutions in Suzuki Couplings with this compound

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Presence of oxygen. 3. Inefficient transmetalation due to weak base.1. Use a fresh catalyst or a more active pre-catalyst (e.g., XPhos Pd G3). 2. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1]
Protodeboronation The boronic acid is cleaved by residual water/protons before it can couple. This is more common with electron-deficient boronic acids.1. Use anhydrous solvents and ensure the base is dry. 2. Use a milder base like potassium fluoride (KF) or cesium fluoride (CsF). 3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling.
Homocoupling of Boronic Acid Often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.1. Rigorously exclude oxygen from the reaction mixture through proper degassing techniques (e.g., freeze-pump-thaw cycles). 2. Lower the reaction temperature if possible without significantly impacting the desired reaction rate.

Sequential Reaction: Buchwald-Hartwig Amination

The true synthetic power of this compound is realized in sequential reactions. After the initial Suzuki coupling, the bromo-substituent on the newly formed biaryl is perfectly positioned for a subsequent Buchwald-Hartwig C-N bond formation.[7] This allows for the efficient, one-pot synthesis of complex, tri-substituted aromatic compounds.

Mechanistic Rationale

The Buchwald-Hartwig amination also proceeds via a palladium-catalyzed cycle. A key difference is the use of a strong, non-nucleophilic base (e.g., NaOtBu) to deprotonate the amine, forming a palladium-amido complex that undergoes reductive elimination to form the C-N bond.[8] The choice of a bulky, electron-rich phosphine ligand is paramount to facilitate both the oxidative addition of the aryl bromide and the final reductive elimination step.[7]

Buchwald_Hartwig_Cycle cluster_reagents Reagents Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Oxidative Addition Adduct) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR2(L2) [Ar-Pd(II)-N(H)R2(L2)]+X- ↓ -HX, +Base Ar-Pd(II)-NR2(L2) (Amido Complex) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation (HNR2 + Base) Ar-NR2 Product (Arylamine) Ar-Pd(II)-NR2(L2)->Ar-NR2 Reductive Elimination Regen_Catalyst Ar-Pd(II)-NR2(L2)->Regen_Catalyst Regen_Catalyst->Pd(0)L2 Catalyst Regeneration ArBr Biaryl Bromide (Ar-Br) HNR2 Amine (HNR2) Base Base (e.g., NaOtBu) caption Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Detailed Protocol: One-Pot Sequential Suzuki/Buchwald-Hartwig Reaction

This advanced protocol demonstrates the concatenation of both coupling reactions in a single vessel, showcasing an efficient and modular approach to synthesizing C,N-diarylated compounds.[7]

Materials:

  • This compound (1.0 equivalent)

  • Aryl iodide (e.g., 4-iodo-toluene) (1.0 equivalent)

  • Amine (e.g., morpholine) (1.2 equivalents)

  • Palladium(dba)₂ (5 mol%)

  • Tri-tert-butylphosphine tetrafluoroborate (P(tBu)₃·HBF₄) (5 mol%)

  • Cesium Fluoride (CsF) (1.5 equivalents for Suzuki step)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents for amination step)

  • 1,4-Dioxane (anhydrous, degassed)

  • Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Argon)

Procedure:

  • Suzuki Coupling Step: a. Under an argon atmosphere, charge a Schlenk tube with this compound (1.0 eq.), the aryl iodide (1.0 eq.), Pd(dba)₂ (5 mol%), P(tBu)₃·HBF₄ (5 mol%), and CsF (1.5 eq.). b. Add anhydrous, degassed 1,4-dioxane via syringe. c. Heat the reaction mixture to 120 °C and stir for 1-4 hours, monitoring by TLC for the consumption of the starting aryl iodide.

  • Buchwald-Hartwig Amination Step: a. After completion of the Suzuki step, cool the reaction mixture to room temperature. b. Under a positive flow of argon, add the amine (1.2 eq.) and NaOtBu (1.4 eq.) to the reaction mixture. c. Reseal the Schlenk tube and heat the mixture again to 120 °C. d. Stir for an additional 12-24 hours, monitoring the consumption of the intermediate biaryl bromide by TLC or LC-MS.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. c. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly effective and versatile reagent for constructing complex aromatic systems. Its predictable reactivity allows for its strategic use in sequential cross-coupling reactions, providing a powerful tool for rapid library synthesis and the development of novel compounds in drug discovery and materials science. The protocols and insights provided herein offer a solid foundation for researchers to successfully implement this valuable building block in their synthetic endeavors. By carefully selecting catalysts, ligands, and bases, and by maintaining a rigorously inert atmosphere, the full synthetic potential of this trifunctional reagent can be realized.

References

  • D. Gelman, S. L. Buchwald. "Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles." Angewandte Chemie International Edition, 2003, 42(48), 5993-5996.
  • PubChem. "3-Bromo-5-nitrophenol." National Center for Biotechnology Information.
  • BenchChem. "Technical Guide: Physicochemical Properties and Applications of 3-Bromo-5-propoxyphenylboronic acid." (2025).
  • BenchChem. "Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid." (2025).
  • Fisher Scientific. "SAFETY DATA SHEET: 4-Nitrophenylboronic acid." (2025).
  • PubChem. "3-Nitrophenylboronic Acid." National Center for Biotechnology Information.
  • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination." (2013).
  • RSC Publishing. "Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization." RSC Advances, 2016, 6, 94165-94169.
  • ResearchGate. "The Suzuki coupling reactions of aryl bromides with phenylboronic acid." Journal of Organometallic Chemistry, 2018, 867, 134-143.
  • Sigma-Aldrich. "SAFETY DATA SHEET: 5-Bromo-5-nitro-1,3-dioxane." (2014).
  • RSC Publishing. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, 2018, 8, 2946-2949.
  • Springer. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." Monatshefte für Chemie - Chemical Monthly, 2017, 148, 737-750.
  • MDPI. "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • MedChemExpress. "3-Nitrophenylboronic acid-SDS." (2023).
  • Fisher Scientific. "SAFETY DATA SHEET: 1,3-Dibromo-5,5-dimethylhydantoin." (2025).
  • Fisher Scientific. "SAFETY DATA SHEET: 5-Bromo-5-nitro-1,3-dioxane." (2025).
  • Google Patents. "CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof."
  • ResearchGate. "Sequential Suzuki/Buchwald amination and direct arylation/Buchwald amination for the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazine kinase inhibitors."
  • Sigma-Aldrich.
  • ResearchGate.
  • OpenAlex. "Synthesis of 3-amino-5-nitrobenzaldehyde phenylhydrazone." Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 1982, 31, 1846-1849.
  • ResearchGate. "Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands." ChemistrySelect, 2024, 9, e202305085.
  • ACS Publications. "Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation." The Journal of Organic Chemistry, 2024.

Sources

Catalyst Selection and Protocol Optimization for Suzuki-Miyaura Reactions with (3-Bromo-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract and Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide provides an in-depth analysis of catalyst selection and protocol development for Suzuki-Miyaura reactions involving a particularly challenging substrate: (3-Bromo-5-nitrophenyl)boronic acid . The presence of a strongly electron-withdrawing nitro group significantly alters the electronic properties of the boronic acid, while the bromo substituent introduces the potential for undesired side reactions. Understanding these characteristics is paramount for developing a robust and high-yielding coupling protocol.

The primary challenge stems from the electron-deficient nature of the arylboronic acid. The nitro group reduces the nucleophilicity of the organoboron species, which can render the crucial transmetalation step of the catalytic cycle sluggish.[4] Therefore, catalyst systems that are effective for simple or electron-rich boronic acids may prove inadequate. This document will dissect the critical parameters—palladium precatalyst, ligand, base, and solvent—and provide a field-proven, step-by-step protocol for researchers.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A successful Suzuki-Miyaura coupling hinges on the smooth execution of a three-step catalytic cycle mediated by a palladium complex.[5][6] The choice of each reaction component is dictated by its role in facilitating these fundamental steps.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophilic partner (Ar¹-X), forming a Pd(II) intermediate.[2][6] The rate of this step is often influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the ligand.[7]

  • Transmetalation: The organic moiety from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-[B(OH)₃]⁻).[4][8] For electron-deficient boronic acids like our substrate, this step is often the rate-limiting bottleneck.

  • Reductive Elimination: The two coupled organic fragments (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Catalytic_Cycle cluster_cycle pd0 Pd(0)L₂ pd2_oa Ar¹-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition (Ar¹-X) pd2_tm Ar¹-Pd(II)L₂-Ar² pd2_oa->pd2_tm Transmetalation (Ar²-B(OH)₂ + Base) pd2_tm->pd0 Regenerates Catalyst product Ar¹-Ar² pd2_tm->product Reductive Elimination product->pd0

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Core Directive: Catalyst and Reagent Selection

The success of coupling this compound is critically dependent on a catalyst system that can overcome the sluggish transmetalation step and promote efficient turnover.

Palladium Precatalyst

The palladium source is typically a precatalyst that generates the active Pd(0) species in situ.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are common, bench-stable, and cost-effective. They require an in situ reduction to Pd(0) for the catalytic cycle to begin, which can be achieved by reaction with phosphine ligands or through homocoupling of the boronic acid.[9]

  • Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources introduce palladium directly in its active oxidation state. Pd₂(dba)₃ is often preferred as it serves as a clean source of Pd(0) to be paired with a ligand of choice, whereas Pd(PPh₃)₄ comes with a pre-coordinated, less reactive ligand.[9]

For challenging couplings, pairing a simple precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a highly effective ligand is often the most robust strategy.

Ligand Selection: The Critical Choice

The ligand is arguably the most important component for a challenging Suzuki reaction. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for electron-deficient substrates.[4][10]

Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

  • Buchwald-type Biarylphosphine Ligands (e.g., SPhos, XPhos, RuPhos): These are the gold standard for difficult couplings.[10]

    • High Electron-Donating Ability: They increase the electron density on the palladium center, which facilitates the oxidative addition step.[11]

    • Steric Bulk: Their large size promotes the final reductive elimination step, preventing the formation of inactive catalyst complexes and accelerating product turnover.[11][12]

  • N-Heterocyclic Carbene (NHC) Ligands: These are strong σ-donors with significant steric bulk that form highly stable and active palladium complexes, often allowing for lower catalyst loadings.[8][12]

The use of these advanced ligands is crucial to accelerate the overall catalytic cycle, compensating for the inherently slower transmetalation of the electron-poor boronic acid.

Base and Solvent System

The base activates the boronic acid, and the solvent facilitates the interaction of all components.

  • Base: The base's role is to form the reactive tetracoordinate boronate species [Ar-B(OH)₃]⁻.[4] For a less nucleophilic boronic acid, a stronger base may be required to drive this equilibrium.

    • K₂CO₃: A standard, moderately strong base.

    • K₃PO₄: A stronger, highly effective base for difficult couplings, often improving reaction rates and yields.[10]

    • Cs₂CO₃: A strong base whose high solubility in organic solvents can be advantageous.[10]

  • Solvent: A polar aprotic solvent is typically used, often with water as a co-solvent.

    • 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂O: These biphasic mixtures are common. Water helps dissolve the inorganic base and facilitates the formation of the boronate.[9][10] It is critical to thoroughly degas all solvents to prevent oxygen from deactivating the palladium catalyst.[10]

Data Presentation: Catalyst System Comparison

The choice of catalyst and ligand dramatically impacts reaction outcomes. The following table provides a qualitative comparison for the coupling of an aryl bromide with an electron-deficient boronic acid, based on literature precedents for similar substrates.

Catalyst SystemBaseSolventTemperature (°C)Expected OutcomeRationale
Pd(PPh₃)₄ (3-5 mol%)K₂CO₃Toluene/H₂O100-110Low to Moderate YieldPPh₃ is a suboptimal ligand for this substrate class; slow transmetalation and reductive elimination are likely.[10]
Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%)K₃PO₄1,4-Dioxane/H₂O100Moderate YieldA stronger base helps, but the ligand remains the limiting factor.
Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) K₃PO₄ 1,4-Dioxane/H₂O 80-100 High to Excellent Yield Recommended. The combination of an electron-rich, bulky ligand and a strong base effectively addresses the challenges of the substrate.[1][10]
XPhos Pd G3 (2 mol%)K₃PO₄THF/H₂O80High to Excellent YieldA pre-formed catalyst offers high activity and stability, simplifying reaction setup.[13]

Detailed Experimental Protocol

This section provides a representative, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with 4-iodoanisole.

Reaction: this compound + 4-Iodoanisole → 4'-Bromo-4-methoxy-3'-nitrobiphenyl

Materials:

  • This compound (1.0 equiv, e.g., 261 mg, 1.0 mmol)

  • 4-Iodoanisole (1.2 equiv, e.g., 281 mg, 1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 4.5 mg, 0.02 mmol)

  • SPhos (0.04 equiv, 16.4 mg, 0.04 mmol)

  • Potassium Phosphate, tribasic (K₃PO₄), finely powdered (2.5 equiv, 531 mg, 2.5 mmol)

  • 1,4-Dioxane, anhydrous (e.g., 8 mL)

  • Deionized Water (e.g., 2 mL)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask or oven-dried round-bottom flask with condenser)

Procedure:

  • Vessel Preparation: Flame-dry or oven-dry a 25 mL Schlenk flask or round-bottom flask containing a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the cooled flask, add this compound, 4-iodoanisole, Pd(OAc)₂, SPhos, and the finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[14]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane followed by the degassed water. The mixture will typically appear as a suspension.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers. Wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][6]

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[12]

Troubleshooting Common Issues

Even with an optimized protocol, challenges can arise. A systematic approach is key to diagnosing and solving problems.

Troubleshooting_Workflow start Low or No Conversion q1 Catalyst Inactive? start->q1 q2 Sub-optimal Conditions? start->q2 q3 Side Reactions Dominating? start->q3 a1_1 Improper Degassing? (Oxygen present) q1->a1_1 a1_2 Impure Reagents? (Solvents, base) q1->a1_2 sol1 Solution: Ensure rigorous degassing. Use high-purity, anhydrous solvents. a1_1->sol1 a1_2->sol1 a2_1 Inefficient Ligand? (e.g., PPh₃) q2->a2_1 a2_2 Base too Weak? (e.g., K₂CO₃) q2->a2_2 a2_3 Temp too Low? q2->a2_3 sol2 Solution: Switch to bulky, e⁻-rich ligand (SPhos, XPhos). Use stronger base (K₃PO₄, Cs₂CO₃). Increase temperature. a2_1->sol2 a2_2->sol2 a2_3->sol2 a3_1 Protodeboronation (Boronic acid loss) q3->a3_1 a3_2 Homocoupling (Ar¹-Ar¹ or Ar²-Ar²) q3->a3_2 sol3 Solution: Use boronic ester (e.g., pinacol). Ensure anhydrous conditions. Minimize reaction time. a3_1->sol3 a3_2->sol3

Figure 2: Troubleshooting Workflow for Suzuki-Miyaura Reactions.
  • Problem: Low/No Conversion

    • Cause: Inactive catalyst. This is often due to the presence of oxygen.

    • Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. Use high-purity, anhydrous reagents and solvents.[4]

  • Problem: Significant Side Products

    • Protodeboronation: The boronic acid C-B bond is cleaved and replaced with a C-H bond, consuming the starting material.

    • Solution: This can be exacerbated by excess water or high temperatures. Using the corresponding pinacol ester of the boronic acid can increase its stability and minimize this side reaction.[9]

    • Homocoupling: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced.[9]

    • Solution: Rigorous degassing is the best preventative measure. Using a Pd(0) source or ensuring efficient in situ reduction can also help.

  • Problem: Potential for Oligomerization

    • Cause: The this compound substrate itself contains a bromo-substituent. It is possible for the boronic acid of one molecule to react with the bromine of another, leading to polymers or oligomers.

    • Solution: This side reaction is kinetically disfavored compared to the reaction with a more reactive aryl iodide partner. Using a highly active catalyst system that promotes the desired cross-coupling at a lower temperature can help maximize selectivity. If this is a persistent issue, a catalyst system known for high selectivity may be required.[4]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • NRO Reagents. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Gao, Y., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. RSC Publishing. [Link]
  • C-F, T., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Gao, Y., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
  • Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

Sources

Activating (3-Bromo-5-nitrophenyl)boronic Acid: A Guide to Strategic Base Selection for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the critical role of base selection in the activation of (3-Bromo-5-nitrophenyl)boronic acid for palladium-catalyzed cross-coupling reactions. Adherence to these principles is essential for optimizing reaction outcomes and ensuring procedural robustness.

Introduction: The Significance of this compound in Synthesis

This compound is a valuable building block in modern organic synthesis, particularly in the construction of complex biaryl structures that are prevalent in medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups: a boronic acid for palladium-catalyzed cross-coupling, a bromine atom which can serve as a handle for further functionalization, and a nitro group that significantly influences the electronic properties of the aromatic ring. The successful application of this reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, is critically dependent on the judicious selection of a base.[1][2]

The Crucial Role of the Base: Mechanism of Boronic Acid Activation

In the Suzuki-Miyaura catalytic cycle, the base plays an indispensable role in the transmetalation step.[3] Boronic acids, in their neutral form, are generally poor nucleophiles. The base activates the boronic acid by forming a more nucleophilic boronate species.[4][5] This activation is crucial for the efficient transfer of the aryl group from the boron atom to the palladium center.[6]

The activation process can be visualized as follows:

G cluster_0 Activation of Boronic Acid cluster_1 Suzuki-Miyaura Catalytic Cycle BoronicAcid This compound Ar-B(OH)₂ Boronate Activated Boronate Complex [Ar-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻, CO₃²⁻) Transmetalation Transmetalation Boronate->Transmetalation Nucleophilic Attack Pd_II [Ar-Pd(II)-X] Complex Pd_II->Transmetalation Product Coupled Product Ar-Ar' Transmetalation->Product Reductive Elimination

Figure 1. Activation of boronic acid by a base to form a nucleophilic boronate complex, which then participates in the transmetalation step of the Suzuki-Miyaura coupling.

Criteria for Base Selection

The choice of base is not a one-size-fits-all decision and depends on several factors, including the specific substrates, catalyst system, and solvent. The electron-withdrawing nature of the nitro group in this compound increases its Lewis acidity (lowering its pKa) compared to unsubstituted phenylboronic acid, which can influence the choice of base.[7][8]

Base Type Examples pKa of Conjugate Acid Key Characteristics & Considerations
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃~10.3 (for HCO₃⁻)- Commonly used and effective for a wide range of substrates.- Often used in aqueous/organic solvent mixtures.- Cs₂CO₃ is more soluble in organic solvents and can be effective in challenging couplings.[3][9]
Phosphates K₃PO₄~12.3 (for HPO₄²⁻)- A stronger base than carbonates, often providing higher yields, especially with sterically hindered substrates.[9]
Hydroxides NaOH, KOH, Ba(OH)₂~15.7 (for H₂O)- Strong bases that can be very effective but may promote side reactions with base-sensitive functional groups.[9]
Fluorides KF, CsF~3.2 (for HF)- Milder bases that are useful for substrates with base-labile groups, such as esters.[4]
Organic Bases Triethylamine (NEt₃), DIPEA~10.8, ~11- Generally less effective for activating boronic acids in Suzuki couplings compared to inorganic bases.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the cross-coupling of this compound with an aryl halide. Optimization of the base, solvent, and catalyst may be necessary for specific substrates.

Materials:

  • This compound (1.1 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Base Screening

To determine the optimal base for a specific coupling reaction, a parallel screening experiment is recommended.

G cluster_0 Reaction Setup cluster_1 Parallel Base Screening cluster_2 Analysis Start Prepare Stock Solutions: - this compound - Aryl Halide - Palladium Catalyst/Ligand R1 Reaction 1: + K₂CO₃ Start->R1 R2 Reaction 2: + K₃PO₄ Start->R2 R3 Reaction 3: + Cs₂CO₃ Start->R3 R4 Reaction 4: + KF Start->R4 Analysis Monitor Reactions by TLC or LC-MS R1->Analysis R2->Analysis R3->Analysis R4->Analysis Result Compare Yields and Select Optimal Base Analysis->Result

Figure 2. Workflow for screening different bases to optimize the Suzuki-Miyaura coupling reaction.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider using a stronger base like K₃PO₄ or a more soluble one like Cs₂CO₃.[9] Ensure that the solvents are properly degassed to prevent catalyst deactivation.

  • Protodeborylation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[10] This can sometimes be mitigated by using milder bases like KF or by carefully controlling the reaction temperature and water content.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. Using the correct stoichiometry of reagents and an appropriate catalyst system can minimize this side reaction.

  • Substrate Compatibility: For substrates with base-sensitive functional groups, weaker bases such as KF or NaHCO₃ should be considered.[4]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Operations involving the solid material should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[13] Consult the Safety Data Sheet (SDS) for detailed safety information.[11][12]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (2023, October 27). Suzuki reaction.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 136(10), 3845-3853.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(40), 16169-16180.
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(12), 3433-3440.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • ResearchGate. (n.d.). Ionization constant (pKa) for some boronic acids.9.
  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?.
  • Wikipedia. (2023, November 28). Boronic acid.
  • MDPI. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids.
  • ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). pKa values for boronic acids 1-7.
  • PMC. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions.
  • PMC. (2014). Base-Promoted, Remote C–H Activation at a Cationic (η5-C5Me5)Ir(III) Center Involving Reversible C–C Bond Formation of Bound C5Me5.
  • American Chemical Society. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung.

Sources

Topic: Solvent Effects on the Reactivity of (3-Bromo-5-nitrophenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

(3-Bromo-5-nitrophenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, prized for the synthetic handles offered by its bromo and nitro functionalities. Its utility is most frequently demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The success of these transformations—in terms of yield, reaction rate, and impurity profile—is profoundly dependent on the chosen solvent system. This guide provides a detailed examination of the multifaceted role of solvents in modulating the reactivity of this electron-deficient boronic acid. We will explore the theoretical underpinnings of solvent effects on the catalytic cycle and present robust, validated protocols for systematically screening solvents and performing kinetic analysis to optimize reaction conditions.

Introduction: The Chemical Persona of this compound

This compound is an arylboronic acid distinguished by two powerful electron-withdrawing groups—a nitro group and a bromine atom—positioned meta to the boronic acid moiety. This electronic profile renders the aromatic ring and the boron atom significantly electrophilic, which dictates its reactivity.

  • Electronic Effects : The potent inductive and resonance electron-withdrawal by the nitro group, combined with the inductive withdrawal by the bromine, decreases the nucleophilicity of the ipso-carbon attached to the boron. This has direct consequences for the transmetalation step of the Suzuki-Miyaura coupling.[1][2]

  • Synthetic Utility : The presence of three distinct functional groups allows for sequential, site-selective modifications, making it a highly versatile reagent in the synthesis of complex molecules and pharmaceutical intermediates.

The Suzuki-Miyaura reaction is the cornerstone application for this reagent.[3][4] However, the choice of solvent is not a trivial parameter. The solvent influences every elementary step of the catalytic cycle, from catalyst activation to the final product formation.[5][6] This document serves as a comprehensive guide for researchers to understand, predict, and experimentally validate the optimal solvent system for their specific application.

Theoretical Framework: Deconstructing the Solvent's Role

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][7] The solvent is an active participant, not merely an inert medium, and its properties can be leveraged to control the reaction's outcome.

Impact on the Catalytic Cycle

The general catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition (Ar-X + Pd(0) → Ar-Pd(II)-X) : This initial step involves the insertion of the palladium(0) catalyst into the carbon-halide bond of the coupling partner. The rate can be influenced by solvent polarity, with more polar solvents often favoring the reaction by stabilizing the more polar transition state.[8] However, recent studies suggest that the coordinating ability of the solvent can be even more critical than its dielectric constant, as solvent molecules can ligate to the palladium center and alter its reactivity and selectivity.[9][10]

  • Transmetalation (Ar-Pd(II)-X + Ar'-B(OH)₂ → Ar-Pd(II)-Ar') : This is frequently the rate-determining step and is highly sensitive to the solvent system.[11] For transmetalation to occur efficiently, the boronic acid must be converted to a more nucleophilic "ate" complex, typically a trihydroxyboronate [Ar'B(OH)₃]⁻.[11] This requires a base, and the solvent must facilitate several processes:

    • Base Solubility : The solvent must dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄). Biphasic systems containing water are highly effective for this reason.[6][12]

    • Boronate Formation : Protic solvents, particularly water, accelerate the formation of the active trihydroxyboronate species.[11]

    • Reagent Proximity : The solvent must bring the organopalladium intermediate and the boronate complex together in the correct orientation.

  • Reductive Elimination (Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0)) : In this final step, the coupled product is formed, and the Pd(0) catalyst is regenerated. The solvent can influence the rate of this step by affecting the stability of the diorganopalladium(II) intermediate and facilitating the dissociation of ligands to create a vacant coordination site necessary for C-C bond formation.

Common Solvent Classes and Their Expected Effects

The choice of solvent dictates the reaction environment and can be tailored to the specific substrates.

Solvent ClassExamplesKey Characteristics & Expected Effects on the Reaction
Polar Aprotic DMF, Acetonitrile (MeCN), Dioxane, THFGood at dissolving organic substrates and palladium complexes. Often used in combination with water to dissolve the inorganic base.[13] Dioxane and THF are mainstays, while DMF's high boiling point is useful for unreactive substrates.[13]
Polar Protic Water, Alcohols (e.g., Ethanol)Excellent for dissolving inorganic bases and promoting the formation of the active boronate species required for transmetalation.[11] Often used as a co-solvent.
Nonpolar Aprotic Toluene, HexaneCan be effective, especially with highly active catalyst systems. The choice of base is critical, often requiring organic-soluble bases (e.g., KOtBu) or phase-transfer catalysts.[4]
Biphasic Mixtures Dioxane/Water, Toluene/WaterHighly versatile and robust. The organic phase dissolves the substrates and catalyst, while the aqueous phase dissolves the base and facilitates transmetalation.[6][12] This is often the starting point for optimization.

Experimental Design and Protocols

A systematic approach is crucial for identifying the optimal solvent system. The following protocols provide a framework for screening various solvents and performing a detailed kinetic analysis.

Workflow

Caption: Experimental workflow for solvent optimization.

Protocol 1: Parallel Screening of Solvent Systems

Objective: To rapidly evaluate the performance of various solvents and solvent mixtures on the yield of the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Halide (e.g., 4-Iodoanisole, 1.0 equiv., limiting reagent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv.)

  • Internal Standard (e.g., Dodecane, for GC/LC analysis)

  • Anhydrous Solvents: Toluene, 1,4-Dioxane, THF, DMF

  • Degassed Deionized Water

  • Reaction vials with septa, magnetic stir bars, heating block

Procedure:

  • Preparation: In separate reaction vials, weigh this compound, 4-iodoanisole, K₂CO₃, and the palladium catalyst. Add a magnetic stir bar to each vial.

  • Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Prepare the solvent systems to be tested (e.g., Toluene, Dioxane, Dioxane/H₂O (4:1), DMF). If using an internal standard, add it to the solvent. Using a syringe, add the designated degassed solvent (to a concentration of ~0.1 M of the limiting reagent) to each corresponding vial.[12]

  • Reaction: Place the vials in a preheated block (e.g., 80-100 °C) and stir vigorously.[13]

  • Monitoring and Quenching: After a set time (e.g., 4 hours), cool the reactions to room temperature. Withdraw a small aliquot (~50 µL) from each vial. Quench the aliquot by diluting it in a vial containing ethyl acetate (1 mL) and a small amount of water, then vortex.

  • Analysis: Analyze the organic layer of the quenched samples by GC-MS or LC-MS to determine the conversion of the starting material and the formation of the product relative to the internal standard.[14]

Data Presentation: Summarize the results in a table for clear comparison.

Solvent SystemDielectric Constant (ε)Temp (°C)Time (h)Conversion (%)Notes / Observations
Toluene2.4100435%Biphasic, slow reaction
THF7.680465%Homogeneous, moderate rate
1,4-Dioxane2.2100470%Homogeneous, moderate rate
1,4-Dioxane/H₂O (4:1) ~15100 4 >95% Biphasic, excellent conversion
DMF36.7100490%Homogeneous, potential for side reactions

(Note: Data is representative and hypothetical)

Interpretation: The superior performance of the dioxane/water mixture is a common observation.[12] The water facilitates the dissolution of K₂CO₃ and promotes the formation of the highly reactive boronate species, accelerating the rate-limiting transmetalation step.[11] While DMF also shows good conversion, its high polarity and coordinating ability can sometimes lead to catalyst deactivation or side reactions, requiring careful optimization.

Protocol 2: Kinetic Analysis in the Optimized Solvent System

Objective: To determine the reaction profile and initial rate in the optimal solvent system (e.g., 1,4-Dioxane/H₂O) identified in Protocol 1.

Materials: Same as Protocol 1, plus a quenching solution (e.g., cold ethyl acetate).

Procedure:

  • Reaction Setup: Set up a single, larger-scale reaction in a jacketed reactor or round-bottom flask under an inert atmosphere using the optimized conditions from Protocol 1.[15]

  • Initiation: Once the mixture has reached the target temperature with vigorous stirring, add the palladium catalyst solution to initiate the reaction. This marks time zero (t=0).[14]

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.[14]

  • Quenching: Immediately inject the aliquot into a labeled vial containing a known volume of quenching solution and the internal standard. This stops the reaction and prepares the sample for analysis.

  • Analysis: Analyze all quenched samples by a calibrated HPLC or GC method to determine the concentration of the starting material and product at each time point.[14]

  • Data Processing: Plot the concentration of the product versus time. The initial slope of this curve represents the initial reaction rate. By varying the initial concentrations of each reactant in subsequent experiments, the reaction order with respect to each component can be determined.[15]

Troubleshooting and Mechanistic Considerations

  • Low Conversion: If conversion is low, especially in nonpolar or aprotic solvents, consider that the base may not be sufficiently active. Switching to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃) or using a biphasic system with water is recommended.[4]

  • Protodeboronation: this compound, being highly electron-deficient, can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with -H), especially at high temperatures in the presence of water and base.[16][17] If this side product is observed, consider using a less aqueous solvent system, a milder base, or lower reaction temperatures.

  • Catalyst Deactivation: In highly coordinating solvents like DMF or MeCN, the solvent can sometimes compete with phosphine ligands for binding to the palladium center, potentially altering the catalyst's activity or leading to deactivation.[10] If catalyst death is suspected, using a more robust ligand or a pre-catalyst may be beneficial.[18]

Conclusion

The solvent is a powerful tool for controlling the reactivity of this compound in Suzuki-Miyaura couplings. A systematic investigation, beginning with a broad parallel screen and progressing to detailed kinetic analysis, is the most effective strategy for reaction optimization. For this particular electron-deficient substrate, biphasic solvent systems such as 1,4-Dioxane/Water or Toluene/Water often provide an excellent balance of solubility for all reaction components, promoting the crucial transmetalation step and leading to high yields. By understanding the causal relationships between the solvent and the catalytic cycle, researchers can unlock the full synthetic potential of this versatile building block.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 53(15), 3838-3841.
  • Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
  • Collier, M., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
  • Newman, S. G., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Collier, M., et al. (2021). Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ResearchGate.
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • Newman, S. G., et al. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science.
  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Hein, J. E. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Le-Huu, P., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta.
  • Bio, M. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.
  • Wikipedia. (2024). Suzuki reaction. Wikipedia.
  • ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate.
  • ResearchGate. (n.d.). Effect of the solvent on the reaction progress of Suzuki-Miyaura reactions. ResearchGate.
  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in the pharmaceutical industry. Tetrahedron, 67(37), 7438-7440.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • The Organic Chemistry Tutor. (2021). Suzuki Coupling / Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Poole, C. F., et al. (1982). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks.
  • Thomas, A. A., & Denmark, S. E. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

Sources

large-scale synthesis using (3-Bromo-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Large-Scale Synthesis of Biaryl Scaffolds Utilizing (3-Bromo-5-nitrophenyl)boronic Acid

Abstract

This compound is a pivotal building block in modern synthetic chemistry, prized for its trifunctional nature which permits sequential, regioselective modifications. This guide provides a comprehensive overview of its application in large-scale synthesis, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol for kilogram-scale production, and discuss critical parameters for process optimization. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries who require robust and scalable methods for constructing complex biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[1][2]

Introduction: The Strategic Value of this compound

In the landscape of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the formation of carbon-carbon bonds.[3][4] This palladium-catalyzed reaction, which joins an organoboron species with an organohalide, is celebrated for its mild conditions, functional group tolerance, and the stability and low toxicity of its boronic acid reagents.[3][5][6][7]

This compound is a particularly valuable reagent due to its unique trifunctionality. The molecule features:

  • A boronic acid group , ready for Suzuki-Miyaura coupling.

  • An aryl bromide , which is less reactive under standard conditions than aryl iodides but offers a handle for a subsequent, different cross-coupling reaction.

  • A nitro group , which can be readily reduced to an amine, providing a vector for amide bond formation, sulfonylation, or further derivatization.

This orthogonal reactivity allows for a modular and convergent approach to building complex molecular architectures, making it a favored intermediate in the synthesis of pharmacologically active compounds, including kinase inhibitors and antitubercular agents.[1][8]

The Suzuki-Miyaura Coupling: Mechanistic Overview

Understanding the catalytic cycle is crucial for troubleshooting and optimizing large-scale reactions. The generally accepted mechanism involves a Palladium(0) active species which undergoes a series of transformations to couple the aryl partners.[6]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex.[6]

  • Transmetalation: The base activates the boronic acid (R²-B(OH)₂), forming a boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide.[3][9]

  • Reductive Elimination: The two organic partners (R¹ and R²) on the Pd(II) complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)Ln-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation byproducts X-B(OH)₂ + Base-H⁺

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Protocol: Large-Scale Synthesis of a Biaryl Intermediate

This protocol describes a generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl iodide on a multi-kilogram scale.

Reaction Scheme:

Caption: General workflow for large-scale Suzuki-Miyaura coupling. [2]

  • Reactor Preparation: Ensure the 100 L reactor is clean and dry. Seal the reactor and purge with nitrogen for at least 1 hour to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the process. [1][3]2. Charging Reagents: Charge the reactor with the aryl iodide (1.0 eq.), this compound (1.1 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq.).

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via a transfer line. Degassing (by sparging with nitrogen or argon for 30-60 minutes) is critical to remove dissolved oxygen. [9]4. Reaction Execution: Begin agitation. Slowly heat the mixture to the target temperature (typically 80-100 °C). [3][9]Monitor the reaction progress by taking samples for analysis (e.g., HPLC or LC-MS) every 2-4 hours. The reaction is typically complete within 12-24 hours. [3][9]5. Work-Up - Cooling and Dilution: Once the reaction is complete (e.g., <1% of limiting reagent remaining), cool the mixture to room temperature (< 25 °C). Dilute the reaction mixture with an organic solvent like ethyl acetate or toluene.

  • Extraction and Washes: Transfer the mixture to an extraction vessel. Wash sequentially with water and then brine. [3]This removes the inorganic base and salts. Separate the aqueous layer.

  • Purification - Crystallization: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. [1][3]The crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or isopropanol). [4]For large-scale work, this is highly preferable to column chromatography.

  • Isolation and Drying: Filter the purified solid product and wash with a cold, non-polar solvent (like hexanes) to remove residual impurities. [4]Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Process Optimization: Rationale Behind Key Parameters

Achieving high yield, purity, and scalability requires careful optimization. [10]A "One Factor at a Time" (OFAT) approach is often inefficient; a Design of Experiments (DoE) strategy is recommended for complex interactions. [10]

Parameter Choices & Considerations Causality and Field Insights
Palladium Catalyst Pd(dppf)Cl₂: Robust, versatile, good for many substrates. Pd(OAc)₂/Pd₂(dba)₃: Requires a separate ligand, allowing for more fine-tuning. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (like SPhos, XPhos, or dppf) stabilize the Pd(0) center, promote oxidative addition, and facilitate reductive elimination, leading to higher turnover numbers. [11]Catalyst loading should be minimized at scale to reduce cost and residual palladium in the final product.
Base K₂CO₃: Inexpensive, effective for many couplings. Cs₂CO₃: More soluble, often gives higher yields but is more expensive. K₃PO₄: A strong base, useful for less reactive aryl chlorides or hindered substrates. The base activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step. [3]The choice of base can significantly impact reaction rate and yield. [12]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O: Common biphasic systems. DMF, Ethanol/Water: Alternative options. The organic solvent must solubilize the aryl halide and catalyst, while water is needed to dissolve the inorganic base. [2][12]The ratio is important; too much water can lead to hydrolysis (protodeboronation) of the boronic acid. [9]All solvents must be rigorously degassed.

| Temperature | Typically 70-110 °C. | Higher temperatures increase the reaction rate but can also promote side reactions like catalyst decomposition or debromination. [12]The optimal temperature is a balance between reaction time and impurity formation. |

Synthetic Utility and Downstream Processing

The biaryl product from the initial coupling is a versatile intermediate. The remaining bromo and nitro groups are handles for building further molecular complexity, a strategy frequently employed in the synthesis of kinase inhibitors. [1][13]

Synthetic_Utility cluster_transform Functional Group Interconversion start (3-Bromo-5-nitrophenyl) boronic acid suzuki1 Suzuki Coupling 1 (at Boronic Acid) start->suzuki1 intermediate1 Biaryl Intermediate (with -Br and -NO₂) suzuki1->intermediate1 reduction Nitro Reduction (e.g., H₂, Pd/C) intermediate1->reduction suzuki2 Suzuki Coupling 2 (at Bromine) intermediate1->suzuki2 intermediate2 Aniline Derivative (for Amide Coupling) reduction->intermediate2 intermediate3 Terphenyl Derivative (Core Scaffold) suzuki2->intermediate3

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Application Note: Accelerating Synthesis of Biaryl Scaffolds with Microwave-Assisted Suzuki-Miyaura Coupling of (3-Bromo-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for creating carbon-carbon bonds essential in pharmaceutical and materials science. This application note provides a detailed guide to leveraging microwave-assisted synthesis for reactions involving (3-Bromo-5-nitrophenyl)boronic acid. The strong electron-withdrawing nature of the nitro and bromo groups on this substrate presents unique opportunities for rapid and efficient synthesis. We will explore the fundamental principles of microwave heating, the catalytic cycle of the Suzuki-Miyaura reaction, and provide robust, step-by-step protocols designed for reproducibility and high-yield outcomes.

Introduction: The Synergy of Microwave Synthesis and an Activated Substrate

This compound is a valuable building block in medicinal chemistry. The presence of two meta-directing, electron-withdrawing groups (EWG) — a nitro group and a bromine atom — significantly influences the electronic properties of the phenyl ring. This electronic deficiency can enhance the rate of key steps in the Suzuki-Miyaura catalytic cycle, making it an excellent candidate for this coupling reaction.

Conventional heating methods, which rely on thermal conduction, can be slow and lead to the formation of impurities through prolonged exposure to high temperatures. Microwave-assisted synthesis offers a transformative alternative. By using dielectric heating, microwaves directly and uniformly energize the polar molecules within the reaction mixture, leading to a rapid and controlled temperature increase.[1][2] This technology dramatically reduces reaction times from hours to minutes, often increases product yields, and minimizes side product formation, making it an indispensable tool for accelerating discovery and development workflows.[3][4]

Scientific Principles and Mechanistic Insights

The Mechanism of Microwave Dielectric Heating

Microwave synthesis accelerates reactions through a process known as dielectric heating. Unlike conventional heating that transfers energy inefficiently from an external source, microwaves pass through the vessel walls and directly interact with the molecules in the reaction mixture. This interaction occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents used in Suzuki couplings, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates intense, uniform heat throughout the bulk of the solution.[2]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from the base), they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat.

This volumetric and instantaneous heating avoids the "wall effects" seen in conventional heating, where the vessel surface is hotter than the bulk solution, leading to a more uniform and controlled reaction environment.[1]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (the boronic acid) and an organic halide. The catalytic cycle, illustrated below, consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The electron-withdrawing groups on this compound can influence these steps, particularly by affecting the ease of transmetalation.

cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pd_oxidative Ar-Pd(II)-X (Oxidative Adduct) pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)-Ar' (Transmetalation Complex) pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Product (Ar-Ar') pd_transmetal->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_oxidative boronic_acid (3-Bromo-5-nitrophenyl)B(OH)₂ + Base boronic_acid->pd_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative aryl halide. Optimization may be required for different coupling partners.

Materials and Equipment
  • Substrates: this compound, Aryl Halide (e.g., 4-iodoanisole)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Equipment:

    • Dedicated laboratory microwave reactor with sealed-vessel capability

    • Microwave reaction vial (10 mL) with a magnetic stir bar

    • Standard laboratory glassware for workup and purification

    • Silica gel for column chromatography

Step-by-Step Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the aryl halide (0.6 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%), and the base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv.).[5]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane/water, 4:1) to the vial.

  • Vessel Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters:

    • Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15-20 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: On

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before handling.

  • Workup:

    • Open the vial and filter the reaction mixture through a small pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, add water, and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

start Start: Reagent Preparation add_reagents 1. Add Boronic Acid, Aryl Halide, Catalyst, and Base to Vial start->add_reagents add_solvent 2. Add Degassed Solvent add_reagents->add_solvent seal_vial 3. Seal Microwave Vial add_solvent->seal_vial microwave 4. Microwave Irradiation (Set Temp, Time, Power) seal_vial->microwave cool 5. Cool Reaction Vessel microwave->cool workup 6. Reaction Workup (Filter, Extract, Dry) cool->workup purify 7. Purification (Column Chromatography) workup->purify end_node End: Purified Product purify->end_node

Caption: General experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Data Presentation: Optimizing Reaction Parameters

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table provides a starting point for optimization.

EntryAryl Halide PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
14-IodoanisolePd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/H₂O (4:1)14020>90
24-BromotoluenePd(dppf)Cl₂ (3)K₂CO₃ (3)Dioxane/H₂O (4:1)1502585-95
33-BromopyridineXPhosPdG2 (2.5)K₃PO₄ (2)Toluene/H₂O (10:1)1301580-90
44-ChlorobenzonitrileSPhosPdG2 (4)K₃PO₄ (3)Dioxane/H₂O (10:1)1603075-85

Yields are representative and may vary based on specific substrate and reaction scale.

Troubleshooting and Field-Proven Insights

  • Debromination Side Reaction: A common side reaction is the replacement of the bromine atom on the boronic acid with hydrogen (protodeboronation). Using a milder base (e.g., K₂CO₃ instead of stronger bases) or a shorter reaction time can mitigate this. In challenging cases, specialized catalysts with bulky phosphine ligands (e.g., XPhos) can prevent this unwanted reaction.[6][7]

  • Low Yields: If yields are low, ensure solvents are properly degassed to prevent oxidation of the Pd(0) catalyst. Increasing the catalyst loading or temperature may also improve conversion. For less reactive aryl chlorides, a more active catalyst system (e.g., using SPhos or XPhos ligands) is often necessary.

Safety Considerations for Microwave Synthesis

  • Use Dedicated Equipment: ONLY use a microwave reactor specifically designed for laboratory chemical synthesis. Domestic microwave ovens lack the necessary temperature/pressure controls and safety features to prevent explosions.[8][9]

  • Pressure Management: Reactions in sealed vessels, especially with volatile solvents, can generate significant pressure. Never exceed the maximum pressure rating of the reaction vial. Always allow the vessel to cool completely before opening.[10]

  • Solvent Safety: Do not heat flammable solvents in an open vessel. Ensure the laboratory is well-ventilated and work within a chemical fume hood to avoid inhaling toxic fumes.[8][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield for high-pressure reactions), a lab coat, and chemical-resistant gloves.

  • Reaction Scaling: When exploring a new reaction, start with a small scale to assess its kinetics and potential for exothermic events before scaling up.[8]

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Kappe, C. O. (2005). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd.
  • Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
  • Kansas State University. (n.d.). Microwave Safety.
  • JAG Group. (n.d.). Microwave Reactor Safety.
  • El-Faham, A., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules.
  • Kappe, C. O., & Dallinger, D. (2011). Microwave-assisted C–C bond forming cross-coupling reactions: an overview. Chemical Society Reviews.
  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
  • Giraud, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.
  • Slideshare. (n.d.). Microwave assisted reactions.

Sources

Application Notes & Protocols: One-Pot Synthesis Strategies Involving (3-Bromo-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Linchpin

In the landscape of modern synthetic chemistry, efficiency and molecular complexity are paramount. (3-Bromo-5-nitrophenyl)boronic acid is a uniquely valuable building block for researchers in drug discovery and materials science. Its trifunctional nature—possessing a boronic acid, a bromo substituent, and a nitro group—offers three distinct points for chemical modification, each with orthogonal reactivity. The boronic acid is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling, the aryl bromide provides a second handle for similar cross-coupling or other nucleophilic aromatic substitution reactions, and the nitro group can be readily reduced to an amine, opening avenues for amide bond formation, further heterocycle synthesis, or diazotization.

Harnessing this multifunctionality through one-pot sequential or multi-component reactions represents a significant strategic advantage. By eliminating the need for intermediate isolation and purification steps, one-pot syntheses reduce waste, save time, and can lead to higher overall yields. This guide provides detailed protocols and the underlying scientific rationale for two distinct one-pot strategies that leverage the unique reactivity of this compound to rapidly generate complex molecular architectures.

Strategy 1: Sequential One-Pot Suzuki-Miyaura Coupling and In-Situ Nitro Group Reduction

Scientific Principle & Rationale

This strategy is a powerful approach for the synthesis of amino-biaryl scaffolds, which are privileged structures in medicinal chemistry. The protocol is designed in two sequential stages within a single reaction vessel.

  • Stage 1: Suzuki-Miyaura Cross-Coupling. The first step utilizes the C(sp²)-Br bond for a palladium-catalyzed Suzuki-Miyaura reaction. The electron-withdrawing nitro group activates the aryl bromide toward oxidative addition to the Pd(0) catalyst, often facilitating the coupling under relatively mild conditions.

  • Stage 2: In-Situ Nitro Reduction. Upon completion of the cross-coupling, a reducing agent is introduced directly into the reaction mixture. A heterogeneous catalyst like Palladium on carbon (Pd/C), which can be used for the initial coupling, is also highly effective for the catalytic hydrogenation of nitro groups.[1] This dual-purpose catalysis makes it an ideal choice for this one-pot sequence. The reaction transitions from a cross-coupling to a reduction, transforming the intermediate nitro-biaryl into the corresponding amino-biaryl product.

This sequential approach is highly efficient as it uses a single palladium source for two distinct transformations, minimizing cost and simplifying the reaction setup.[1]

Experimental Workflow: Suzuki Coupling followed by Reduction

G cluster_0 One-Pot Reaction Vessel A This compound + Aryl Halide (R-X) + Pd Catalyst & Base B Stage 1: Suzuki Coupling (Heat, Inert Atmosphere) A->B C Intermediate: 3-Nitro-5-(R)-biphenylboronic Acid B->C D Stage 2: Introduce H2 source (e.g., H2 balloon, transfer hydrogenation reagent) C->D E Nitro Group Reduction D->E F Final Product: 3-Amino-5-(R)-biphenylboronic Acid E->F G Work-up & Purification F->G G cluster_0 Suzuki Coupling Cycle cluster_1 Petasis Reaction A This compound B Pd(0) Oxidative Addition A->B C ArPd(II)Br Intermediate B->C D Transmetalation (with R-B(OH)2) C->D E Reductive Elimination D->E E->B Regenerates Pd(0) H Biarylboronic Acid (Product from Suzuki) E->H Product feeds into next reaction F Amine (R'NH2) + Aldehyde (R''CHO) G Iminium Ion Formation F->G I Nucleophilic Attack on Iminium Ion G->I H->I J Final Product I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yields in Suzuki Coupling with (3-Bromo-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are encountering challenges with (3-Bromo-5-nitrophenyl)boronic acid as a coupling partner. The unique electronic and structural characteristics of this substrate, namely the presence of a strongly electron-withdrawing nitro group and a bromine substituent on the boronic acid itself, can lead to a distinct set of challenges not typically seen with simpler arylboronic acids.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these complexities and achieve higher yields and cleaner reaction profiles. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that can arise during Suzuki coupling reactions involving this compound.

Issue 1: Low to Non-Existent Yield of the Desired Product

Q: My Suzuki coupling reaction with this compound is resulting in very low or no yield. What are the primary factors I should investigate?

A: Low yields with this substrate are often multifactorial, stemming from its electron-deficient nature. Here’s a breakdown of the likely culprits and how to address them:

  • Slow Transmetalation: The electron-withdrawing nitro group significantly reduces the nucleophilicity of the arylboronic acid, making the transmetalation step—the transfer of the aryl group from boron to palladium—sluggish.[1] This is often the rate-limiting step in couplings with electron-deficient boronic acids.[2]

    • Solution: A stronger base is often required to form the more reactive boronate species.[3][4] Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[5] The choice of solvent can also play a crucial role; polar aprotic solvents like DMF or dioxane can be effective.[6][7]

  • Catalyst Deactivation: The nitro group or the pyridine-like nature of the nitrophenyl ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][8]

    • Solution: Employing bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle.[9][10][11] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often highly effective in these challenging couplings.[1][5] Using a palladium precatalyst, such as an XPhos Pd G3, can also ensure the efficient in situ generation of the active Pd(0) species.[12][13]

  • Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of water and base.[2]

    • Solution: Minimize the amount of water in the reaction or use anhydrous conditions if possible. A finely powdered, anhydrous base can also help.[5] If an aqueous system is necessary, ensure solvents are thoroughly degassed to remove oxygen, which can exacerbate side reactions.[14]

Issue 2: Formation of Significant Side Products

Q: I'm observing multiple spots on my TLC/LC-MS, including what appears to be homocoupling and debromination products. How can I suppress these side reactions?

A: The formation of side products is a common issue, particularly when the desired cross-coupling is slow.

  • Homocoupling of the Boronic Acid: This side reaction, forming 3,3'-Dinitrobiphenyl-5,5'-diboronic acid or subsequent products, is often promoted by the presence of oxygen.[8][15]

    • Solution: Rigorous exclusion of oxygen is critical. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).[1] All solvents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[14]

  • Reductive Dehalogenation of the Aryl Halide Partner: This involves the replacement of the halide on your coupling partner with a hydrogen atom.

    • Solution: This can be influenced by the choice of base and the presence of impurities.[14] Screening different bases (e.g., switching from a carbonate to a phosphate) may mitigate this issue. Ensuring high-purity reagents and solvents is also crucial.

  • Oligomerization/Polymerization: A unique challenge with this compound is the potential for self-coupling, where the bromo-substituent of one molecule reacts with the boronic acid of another.[16]

    • Solution: This is a complex issue that points to a lack of selectivity in the catalyst system. Employing a catalyst system with a high affinity for your intended aryl halide partner is key. This may involve screening different ligands to find one that promotes the desired cross-coupling at a much faster rate than the self-coupling. Using a stoichiometric excess of the more valuable coupling partner can sometimes favor the desired reaction.

Issue 3: Incomplete Conversion of Starting Materials

Q: My reaction seems to stall, leaving a significant amount of unreacted starting materials even after extended reaction times. What can I do to drive the reaction to completion?

A: Incomplete conversion often points to issues with catalyst activity or suboptimal reaction conditions.[16]

  • Insufficient Catalyst Activity or Longevity: The catalyst may be deactivating over the course of the reaction.[14]

    • Solution:

      • Increase Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome sluggish reactivity.[13]

      • Use a More Robust Precatalyst: Buchwald-type precatalysts are designed for stability and efficient generation of the active catalyst, which can improve catalyst lifetime in challenging reactions.[12][13]

      • Ligand Choice: As mentioned, bulky, electron-rich ligands can protect the palladium center and enhance its stability and activity.[1][9]

  • Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier, especially for the oxidative addition or transmetalation steps.[13]

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C, while carefully monitoring for the formation of degradation products. Temperatures in the range of 80-120 °C are common for challenging Suzuki couplings.[14][17]

  • Poor Solubility: If reagents or intermediates are not fully dissolved, the reaction kinetics can be significantly hindered.

    • Solution: Ensure vigorous stirring and consider a solvent system that maintains homogeneity throughout the reaction.[14] Solvent systems like 1,4-dioxane/water, THF/water, or toluene/water are commonly used.[5] For some systems, anhydrous polar aprotic solvents like DMF or NMP might be beneficial.[7]

Data Presentation: Starting Points for Optimization

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with a generic aryl bromide. These should be considered as starting points for further optimization.

ParameterCondition 1 (Aqueous)Condition 2 (Anhydrous)Rationale
Palladium Source XPhos Pd G3 (2-4 mol%)Pd₂(dba)₃ (2 mol%)Precatalyst for robust active species generation; Pd₂(dba)₃ is a common Pd(0) source.[12][18]
Ligand (Included in precatalyst)XPhos (4-6 mol%)Bulky, electron-rich ligand to accelerate oxidative addition and reductive elimination.[1]
Base K₃PO₄ (2.5-3.0 equiv)Cs₂CO₃ (2.5-3.0 equiv)Stronger bases are needed to activate the electron-deficient boronic acid.[5][13]
Solvent 1,4-Dioxane / H₂O (4:1)Anhydrous DMF or TolueneDioxane is a common solvent for Suzuki couplings; DMF can aid solubility and accelerate the reaction.[5][6]
Temperature 100-110 °C100-120 °CHigher temperatures are often required for challenging substrates.[5][17]
Atmosphere Inert (Argon or N₂)Inert (Argon or N₂)Crucial to prevent homocoupling and catalyst decomposition.[1][14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling under Aqueous Conditions

This protocol is a robust starting point for coupling this compound with an aryl bromide.

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three to five times to ensure an oxygen-free environment.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.[8]

  • Reaction Execution: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (e.g., 100-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[14][19]

Protocol 2: Troubleshooting Workflow

When encountering low yields, a systematic approach to optimization is crucial.

Caption: A decision-making workflow for troubleshooting low yields.

Mechanistic Considerations

Understanding the catalytic cycle is key to rational troubleshooting. The presence of the electron-withdrawing nitro group primarily impacts the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation Transmetalation (Often Rate-Limiting) ArBOH2 (3-Br-5-NO₂Ph)B(OH)₂ Boronate [(3-Br-5-NO₂Ph)B(OH)₃]⁻ ArBOH2->Boronate + Base Base Base (e.g., K₃PO₄) Boronate->PdII_Diaryl Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base activation and rate-limiting transmetalation step for electron-deficient boronic acids.

References

  • Alacid, E., & Najera, C. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. J Org Chem., 77(8), 3700-3.
  • Fors, B. P., & Buchwald, S. L. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 132(43), 15914–15917.
  • Tang, W., Capacci, A. G., Wei, X., Li, W., & White, A. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid. BenchChem.
  • BenchChem. (2025). Troubleshooting low yields in the Suzuki coupling of 2,6-dichloro-3-nitropyridine. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Li, G., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • Degli Innocenti, M., Schreiner, T., & Breinbauer, R. (2023).
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 844.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines. BenchChem.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • BenchChem. (2026). Technical Support Center: Suzuki Reactions with Electron-Deficient Quinolines. BenchChem.
  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol. BenchChem.
  • BenchChem. (n.d.). "low yield in Suzuki coupling with 3-Bromo-5-propoxyphenylboronic acid".
  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
  • BenchChem. (2025).
  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros.
  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various...
  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Technical Support Center: (3-Bromo-5-nitrophenyl)boronic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for experiments involving (3-Bromo-5-nitrophenyl)boronic acid. As a meta-substituted arylboronic acid bearing two strong electron-withdrawing groups, this reagent presents unique challenges and opportunities in cross-coupling reactions. This document is designed to provide not only solutions to common problems but also a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store this compound to ensure its stability?

A1: Like many boronic acids, this compound is susceptible to degradation over time, particularly through dehydration to form boroxines (cyclic anhydrides). It is recommended to store the solid reagent in a tightly sealed container in a refrigerator, preferably under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture and air.

Q2: I suspect my aged bottle of this compound has degraded. How can I check its purity?

A2: The most common impurity in aged boronic acids is the corresponding boroxine. You can assess the purity of your material using ¹H NMR and ¹¹B NMR spectroscopy. The presence of broad peaks in the ¹H NMR spectrum and a shift in the ¹¹B NMR signal can indicate boroxine formation. For critical applications, it is advisable to use freshly opened or recently purchased material.

Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[1] However, the unique electronic properties of this compound can lead to specific side reactions.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Q3: My Suzuki-Miyaura reaction with this compound is not yielding the expected product. What are the likely causes?

A3: A lack of product can stem from several factors, often exacerbated by the electron-deficient nature of the boronic acid. The primary suspects are catalyst deactivation, inefficient transmetalation, or degradation of the boronic acid under the reaction conditions.

Causality and Solutions:

  • Catalyst System: The combination of a palladium source and a ligand is critical. For electron-deficient boronic acids, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often more effective as they promote the reductive elimination step and stabilize the active Pd(0) species.[2]

  • Base Selection: The choice of base is crucial for activating the boronic acid for transmetalation.[3] For this compound, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point.[2] Strong bases like sodium hydroxide can accelerate the decomposition of the boronic acid.

  • Solvent System: A thoroughly degassed solvent system is essential to prevent oxidation of the catalyst and phosphine ligands.[4] Common choices include mixtures of an organic solvent like 1,4-dioxane or toluene with water to dissolve the inorganic base.

Issue 2: Significant Formation of a Protodeboronated Byproduct

Q4: I am observing a significant amount of 1-bromo-3-nitrobenzene in my reaction mixture. What is causing this protodeboronation and how can I prevent it?

A4: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction for arylboronic acids, especially those bearing electron-withdrawing substituents.[5] The electron-withdrawing nitro and bromo groups on your substrate make the C-B bond more susceptible to cleavage.

Causality and Solutions:

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of protodeboronation.[6] It is advisable to run the reaction at the lowest effective temperature and monitor the progress closely to avoid unnecessary heating after completion.

  • Proton Source: The presence of a proton source, such as water or alcohol in the solvent, is necessary for protodeboronation.[6] While some water is often required to dissolve the base, using anhydrous solvents with a suitable base can sometimes mitigate this side reaction.

  • Boronic Acid Stability: To circumvent the instability of the boronic acid, consider converting it to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are particularly stable and act as "slow-release" sources of the boronic acid under the reaction conditions.[5]

Diagram: Troubleshooting Workflow for Protodeboronation

G start Significant Protodeboronation Observed? check_temp Is the reaction temperature > 100 °C? start->check_temp Yes check_base Are you using a strong base (e.g., NaOH, KOH)? start->check_base No lower_temp Action: Lower reaction temperature (e.g., 80-90 °C) check_temp->lower_temp check_boronic_acid Is the boronic acid of high purity? check_base->check_boronic_acid No weaker_base Action: Switch to a milder base (e.g., K3PO4, Cs2CO3) check_base->weaker_base Yes use_ester Action: Use a more stable boronic acid derivative (e.g., pinacol or MIDA ester) check_boronic_acid->use_ester No end_good Problem Resolved check_boronic_acid->end_good Yes lower_temp->end_good weaker_base->end_good use_ester->end_good

Caption: Decision-making workflow for addressing protodeboronation.

Issue 3: Formation of a Homocoupled Dimer

Q5: My reaction is producing a significant amount of 3,3'-dibromo-5,5'-dinitrobiphenyl. What leads to this homocoupling and how can I minimize it?

A5: The formation of a biaryl product from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is often promoted by the presence of oxygen and can be particularly problematic with electron-deficient arylboronic acids.[2][7]

Causality and Solutions:

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that promotes homocoupling.[8] It is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it bypasses the need for an in-situ reduction of a Pd(II) precursor, which can sometimes be inefficient and lead to residual Pd(II) that promotes homocoupling.[2]

  • Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess should be avoided as it can increase the likelihood of homocoupling.

Diagram: The Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

G pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-X pd_ii Ar-Pd(II)-X L_n ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal pd_ii_ar Ar-Pd(II)-Ar' L_n transmetal->pd_ii_ar red_elim Reductive Elimination pd_ii_ar->red_elim red_elim->pd0 Regeneration product Ar-Ar' red_elim->product boronic_acid (3-Br-5-NO2Ph)B(OH)2 boronic_acid->transmetal + Base protodeboronation Protodeboronation boronic_acid->protodeboronation + H+ homocoupling Homocoupling boronic_acid->homocoupling + O2, Pd(II) prot_prod 1-Bromo-3-nitrobenzene protodeboronation->prot_prod homo_prod Dimerized Product homocoupling->homo_prod

Caption: The catalytic cycle of the Suzuki-Miyaura reaction with key side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a good starting point for the reaction of this compound with an aryl halide.

Materials:

  • This compound (1.1 eq.)

  • Aryl halide (1.0 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of this compound

If you suspect your boronic acid has degraded, this purification procedure can be employed.

Materials:

  • Crude this compound

  • Diethyl ether or Diisopropyl ether

  • A suitable base (e.g., sodium hydroxide)

  • A suitable acid (e.g., hydrochloric acid)

  • Water

  • Separatory funnel

  • Filter funnel and filter paper

Procedure:

  • Dissolve the crude boronic acid in an aqueous solution of a suitable base to form the boronate salt.[9]

  • Wash the aqueous solution with diethyl ether or diisopropyl ether to remove non-acidic organic impurities.[9]

  • Carefully acidify the aqueous layer with a suitable acid to precipitate the purified boronic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Driver, T. G. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Organic & Biomolecular Chemistry, 21(44), 8867-8882*. [Link]
  • Bio, M. M., & Weissman, S. A. (2010). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 75(18), 6303–6306*. [Link]
  • Wikipedia.
  • Driver, T. G., et al. (2021). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines.
  • Driver, T. G. (2021). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. ChemRxiv. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 54(4), 454-467*. [Link]
  • Song, J. J., et al. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances, 13(47), 32881-32896*. [Link]
  • Radosevich, A. T., et al. (2018). Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis. Journal of the American Chemical Society, 140(42), 13835-13840*. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • Diao, T., & Buchwald, S. L. (2012). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 134(38), 15792–15795*. [Link]
  • Hawkins, J. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(1), 126-131*. [Link]
  • Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17534-17551*. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Gouverneur, V., et al. (2019). Suppressing Protodeboronation in Cu-Mediated 18F/19F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition, 58(38), 13411-13416*. [Link]
  • Lloyd-Jones, G. C., & Ball, L. T. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11843-11851*. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443*. [Link]
  • Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-42). Royal Society of Chemistry. [Link]
  • Cravotto, G., & Cintas, P. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.

Sources

Technical Support Center: Purification of (3-Bromo-5-nitrophenyl)boronic acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing challenges with the purification of products from reactions involving (3-Bromo-5-nitrophenyl)boronic acid. The focus is primarily on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthesis for creating biaryl structures prevalent in pharmaceuticals.[1][2] This document is structured to offer practical, field-tested solutions to common purification hurdles, ensuring the integrity and purity of your final compounds.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems encountered during the purification of Suzuki-Miyaura reaction products derived from this compound.

Question 1: My final product is contaminated with a significant amount of homocoupled biphenyl byproduct. How can I remove it?

Answer: Homocoupling, the self-coupling of the boronic acid to form a symmetrical biphenyl, is a frequent side reaction, often promoted by the presence of oxygen.[3][4] This byproduct can be challenging to separate due to its similar polarity to the desired biaryl product.

Causality and Strategy: The key to separation lies in exploiting subtle differences in polarity and crystallinity.

  • Chromatographic Approach: Flash column chromatography is the most robust method for this separation.[1][5][6]

    • Solvent System Optimization: A gradient elution is often necessary. Start with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.[1] The homocoupled product is typically less polar than the desired cross-coupled product and will elute first. Careful monitoring of fractions by Thin Layer Chromatography (TLC) is crucial.[1]

    • Stationary Phase: Standard silica gel is usually sufficient.

  • Recrystallization Strategy: If your desired product is a solid, recrystallization can be highly effective for achieving high purity.[1][6]

    • Solvent Selection: The ideal solvent system is one in which the desired product is sparingly soluble at room temperature but highly soluble when hot, while the homocoupled byproduct remains either soluble or insoluble at all temperatures. A common starting point for biaryl compounds is an ethanol/water mixture.[1]

Preventative Measures: To minimize homocoupling in future reactions, ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3][7] Using a Pd(0) precatalyst, such as Pd₂(dba)₃, can also be beneficial as it doesn't require an in-situ reduction step that can sometimes facilitate side reactions.[7]

Question 2: I am having difficulty removing unreacted this compound and its degradation products (protodeboronation) from my crude product.

Answer: Residual boronic acid and its corresponding protodeboronated byproduct (1-bromo-3-nitrobenzene) are common impurities. Boronic acids are prone to protodeboronation, especially under aqueous or certain pH conditions.[7][8]

Causality and Strategy:

  • Aqueous Workup with Base Extraction: The acidic nature of the boronic acid group allows for its removal with a basic wash during the aqueous workup.

    • After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.[5][9]

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.

    • For more stubborn cases, a wash with a dilute (e.g., 1M) sodium hydroxide (NaOH) solution can be used.[10] However, be cautious as a strong base may affect other functional groups in your target molecule.

    • Follow the basic wash with a brine wash to remove residual water from the organic layer.[5][11]

  • Chromatography: If a basic wash is insufficient or incompatible with your product, flash chromatography is a reliable alternative. Boronic acids are quite polar and will often adhere strongly to the silica gel, allowing for easy separation from the less polar product.

Workflow for Boronic Acid Removal:

G crude Crude Reaction Mixture workup Aqueous Workup: Dilute with EtOAc crude->workup base_wash Wash with aq. NaHCO₃ or 1M NaOH workup->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry over Na₂SO₄/MgSO₄ brine_wash->dry concentrate Concentrate dry->concentrate purify Chromatography or Recrystallization concentrate->purify product Purified Product purify->product

Caption: Aqueous workup and extraction workflow.

Question 3: My purified product is still colored, suggesting residual palladium catalyst. How do I remove it?

Answer: Residual palladium can be persistent and often imparts a grey, black, or reddish color to the final product. It can exist as finely divided palladium black or soluble palladium complexes.

Causality and Strategy:

  • Filtration through Celite®: After the initial reaction workup, filtering the diluted organic layer through a pad of Celite® can effectively remove insoluble palladium species like palladium black.[11]

  • Charcoal Treatment: Activated charcoal can be used to adsorb soluble palladium catalysts.

    • Dissolve the crude product in a suitable organic solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight).

    • Stir the mixture for 15-30 minutes at room temperature.

    • Filter the mixture through a pad of Celite® to remove the charcoal.

    • Concentrate the filtrate.

  • Specialized Scavengers: For very low levels of palladium contamination, commercially available silica-bound scavengers (e.g., with thiol functionalities) can be highly effective, although they represent a more expensive option.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for products from Suzuki reactions with this compound? A1: Flash column chromatography on silica gel is the most versatile and widely applicable method.[1][5][6] It allows for the separation of the desired product from unreacted starting materials, homocoupled byproducts, and palladium residues in a single step.[1][6]

Q2: How do I choose the right solvent system for flash column chromatography? A2: The ideal solvent system should provide good separation of your product from impurities on a TLC plate, with the product having an Rf value between 0.2 and 0.4.[6] For typical biaryl products from this reaction, a gradient of ethyl acetate in hexanes is a good starting point.[1][5]

Q3: My product is a solid. Should I use chromatography or recrystallization? A3: If your crude product is relatively pure (>85-90%), recrystallization is an excellent choice to obtain a highly pure crystalline solid.[1][12] If the crude mixture contains multiple impurities with polarities similar to your product, flash chromatography should be performed first, followed by recrystallization of the combined pure fractions for final polishing.[6]

Q4: Can I avoid chromatography altogether? A4: In some cases, yes. If the desired product precipitates out of the reaction mixture upon cooling or after an aqueous workup, simple filtration might be sufficient.[12] Subsequent recrystallization can then be used to achieve the desired purity.[12] This is more common in large-scale industrial processes where chromatography is less economical.[12]

Q5: What are the key steps in a standard aqueous workup? A5: A typical workup involves:

  • Cooling the reaction mixture to room temperature.[1]

  • Diluting with an organic solvent (e.g., ethyl acetate).[5]

  • Washing sequentially with an aqueous base (like NaHCO₃) to remove boronic acid, followed by water, and finally brine.[1][5][9]

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[5]

  • Filtering and concentrating the solvent under reduced pressure.[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for purifying a biaryl product on a 500 mg scale.

  • TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a hexane/ethyl acetate mixture. The target compound should have an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel (approx. 25 g for 500 mg of crude product) in the initial, low-polarity eluent. Pour the slurry into a glass column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve the crude product (~500 mg) in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]

  • Elution: Begin elution with the low-polarity mobile phase (e.g., 95:5 hexane:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[1]

Protocol 2: Recrystallization

This protocol is for purifying a solid biaryl product.

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude solid. Add a potential recrystallization solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good. If it is insoluble, heat the mixture. A good solvent will dissolve the solid when hot but allow it to crash out upon cooling. Often, a two-solvent system (e.g., ethanol/water) is required.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adsorbed impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[1]

G

Sources

preventing protodeboronation of (3-Bromo-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Protodeboronation in Cross-Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (3-Bromo-5-nitrophenyl)boronic acid in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with this valuable, yet sensitive, reagent. The electron-deficient nature of this compound, due to the presence of both a bromo and a nitro group, makes it particularly susceptible to an undesired side reaction known as protodeboronation.[1][2][3] This guide will equip you with the knowledge and practical strategies to minimize this side reaction and ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is a chemical process where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2] In the context of a Suzuki-Miyaura cross-coupling reaction, this means your this compound is converted into 1-bromo-3-nitrobenzene, a non-productive byproduct. This unwanted reaction consumes your starting material, leading to lower yields of your desired coupled product and complicating the purification process.[4]

The presence of two strong electron-withdrawing groups (bromo and nitro) on the phenyl ring of this compound makes the ipso-carbon (the carbon atom attached to the boron) highly electron-deficient. This heightened electrophilicity makes the C-B bond more susceptible to cleavage, especially under the basic conditions typically required for Suzuki-Miyaura couplings.[1][3]

Q2: I'm observing significant amounts of 1-bromo-3-nitrobenzene in my reaction mixture. What are the primary factors contributing to this?

A2: The rate of protodeboronation is highly dependent on several reaction parameters. The most common culprits are:

  • Base: The choice and concentration of the base are critical. Strong bases, especially in aqueous media, can accelerate protodeboronation.[1][2][5] The reaction proceeds via the formation of a boronate species (ArB(OH)₃⁻), which is more reactive towards protonolysis.[2]

  • Solvent: The presence of a proton source, such as water or alcohols, is necessary for the cleavage of the C-B bond.[2][4] While a small amount of water can be beneficial for the Suzuki-Miyaura catalytic cycle, excessive amounts can favor protodeboronation.[6]

  • Temperature: Higher reaction temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[4]

  • Reaction Time: Prolonged reaction times expose the sensitive boronic acid to the reaction conditions for longer, increasing the likelihood of degradation.

Troubleshooting Guide: Minimizing Protodeboronation

This section provides actionable strategies and detailed protocols to mitigate protodeboronation when working with this compound.

Issue 1: High Levels of Protodeboronation Byproduct Detected by LC-MS/NMR

Root Cause Analysis: The reaction conditions are likely too harsh for the sensitive this compound, leading to its degradation before it can participate in the desired cross-coupling reaction.

Solutions & Protocols:

The selection of a milder base can significantly suppress protodeboronation. Strong bases like sodium hydroxide or potassium hydroxide in aqueous solutions should be avoided.

  • Recommendation: Use milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6] These bases are generally less aggressive and can provide a more favorable pH environment.

dot

Caption: Workflow for optimizing the base to reduce protodeboronation.

While Suzuki-Miyaura reactions are often performed in aqueous mixtures, minimizing the amount of protic solvent can be beneficial.

  • Recommendation: Employ anhydrous conditions.[4][7] Use dry, degassed aprotic solvents like dioxane, THF, or toluene.[6][7] If a co-solvent is necessary for solubility, consider using a minimal amount of water or switching to a polar aprotic solvent like DMF.

Solvent SystemWater ContentExpected Impact on Protodeboronation
Dioxane/H₂O (4:1)20%Moderate to High
Anhydrous Dioxane<0.1%Low
Anhydrous THF<0.1%Low
Toluene/Ethanol (4:1)20%High
  • Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material (the coupling partner of the boronic acid) is consumed to avoid prolonged exposure of the product and remaining boronic acid to the reaction conditions.

Protecting the boronic acid as an ester can enhance its stability.[2][8] These derivatives then slowly release the active boronic acid into the reaction medium, keeping its concentration low and minimizing the rate of protodeboronation.[8]

  • Recommendation: Convert this compound to its corresponding pinacol ester or N-methyliminodiacetic acid (MIDA) boronate.[4] MIDA boronates are particularly stable and can be used in a "slow-release" strategy.[2][8]

dot

Caption: The "slow-release" strategy using a stable MIDA boronate.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (3.0 equiv.).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary (e.g., SPhos, XPhos).

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., dioxane or THF) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at a controlled temperature (start with room temperature and gently heat to 50-80 °C if necessary).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of this compound pinacol ester
  • Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like toluene or THF.

  • Dehydration:

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, add a drying agent like anhydrous magnesium sulfate and stir at room temperature.

  • Isolation:

    • Once the reaction is complete (monitored by TLC or NMR), remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the subsequent coupling reaction without further purification.

Analytical Methods for Detecting Protodeboronation

Accurate detection and quantification of the protodeboronation byproduct are crucial for optimizing your reaction conditions.

  • High-Performance Liquid Chromatography (HPLC): This is the most effective technique for separating and quantifying the starting boronic acid, the desired product, and the protodeboronated byproduct (1-bromo-3-nitrobenzene).[9] A stability-indicating HPLC method should be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the formation of 1-bromo-3-nitrobenzene by identifying its characteristic aromatic signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the masses of the components in your reaction mixture, confirming the presence of the protodeboronated species.

AnalyteExpected m/z [M+H]⁺
This compound245.9 / 247.9
1-Bromo-3-nitrobenzene201.9 / 203.9
References
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1295–1310.
  • Wikipedia. (2023). Protodeboronation.
  • Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365–5368.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (44), 5839–5841.
  • Chen, J., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances, 5(22), 16757–16760.
  • Isidro-Llobet, A., et al. (2011). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 50(44), 10272-10274.
  • Scilit. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17489–17505.
  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. New Journal of Chemistry, 41(15), 7213–7216.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • St. Denis, J. D., et al. (2015). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 92, 204–217.

Sources

Technical Support Center: Troubleshooting Failed Reactions with (3-Bromo-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Bromo-5-nitrophenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this electron-deficient building block. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your research.

Section 1: Understanding the Reactivity of this compound

This compound is a valuable reagent for introducing a bromo- and nitro-functionalized phenyl ring, often used in the synthesis of complex molecules and pharmaceutical intermediates. However, its chemical personality is dominated by the strong electron-withdrawing nature of the nitro group. This feature significantly impacts the reactivity of both the boronic acid moiety and the carbon-bromine bond.

The nitro group makes the aryl ring electron-deficient, which can be advantageous for certain reactions like Suzuki-Miyaura coupling by accelerating the oxidative addition step with an appropriate aryl halide partner.[1] Conversely, this electron deficiency increases the susceptibility of the C-B bond to cleavage, most notably through a side reaction called protodeboronation.[2] Understanding this dual nature is the key to successful experimentation.

Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3] However, when using this compound as the nucleophilic partner, several issues can arise.

FAQ 1: My Suzuki reaction has a low yield, and I'm recovering my aryl halide starting material. What's the primary cause?

Answer: The most common culprit is the premature degradation of your this compound through protodeboronation .[2] The electron-withdrawing nitro group makes the boronic acid more electrophilic and thus more susceptible to protonolysis, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol in the solvent). This converts your key reagent into 3-bromo-5-nitrobenzene, halting the reaction.

Troubleshooting Steps:

  • Choice of Base: Strong bases in highly aqueous media can accelerate protodeboronation.[2] Switch to milder, less nucleophilic bases. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to sodium or potassium carbonate, especially when used with organic solvents like dioxane or toluene with minimal water.[4]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous co-solvents, minimizing water content can suppress protodeboronation.[3] Ensure your solvents are thoroughly dried and degassed. Consider using an anhydrous solvent system if the reaction permits.

  • Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[2] If possible, screen lower reaction temperatures (e.g., 80 °C instead of 110 °C) to find a balance where the desired coupling proceeds but the side reaction is minimized.

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester (Bpin), can significantly reduce the rate of protodeboronation.[5]

FAQ 2: My main impurity is a symmetrical biaryl, 3,3'-Dibromo-5,5'-dinitrobiphenyl. How do I prevent this homocoupling?

Answer: The formation of this byproduct is due to the homocoupling of two molecules of this compound. This side reaction is primarily promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[3][6]

Troubleshooting Steps:

  • Thorough Degassing: Oxygen is a key culprit in promoting homocoupling.[4] Ensure all solvents and the reaction vessel are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for at least 30 minutes.[7]

  • Use a Pd(0) Pre-catalyst: Start with a Pd(0) catalyst source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃). If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. Inefficient reduction can leave residual Pd(II), which drives homocoupling.[3]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture via a syringe pump can minimize its instantaneous concentration, thereby reducing the rate of homocoupling relative to the desired cross-coupling.[4]

Troubleshooting Workflow for Low-Yield Suzuki Reactions

G start Low Yield / No Reaction check_reagents Step 1: Verify Reagent Quality - Boronic acid purity (check for degradation) - Solvent anhydrous & degassed? - Active catalyst? start->check_reagents check_conditions Step 2: Analyze Side Products - TLC/LC-MS analysis check_reagents->check_conditions If reagents are good protodeboronation Problem: Protodeboronation (Arene byproduct observed) check_conditions->protodeboronation Benzoic acid derivative seen homocoupling Problem: Homocoupling (Symmetrical biaryl observed) check_conditions->homocoupling Dimer of boronic acid seen no_conversion Problem: No Conversion (Starting materials remain) check_conditions->no_conversion Only starting materials solve_proto Solution: 1. Use milder base (K₃PO₄, Cs₂CO₃) 2. Minimize water content 3. Lower reaction temperature 4. Use a boronic ester derivative protodeboronation->solve_proto solve_homo Solution: 1. Rigorous degassing (Ar/N₂) 2. Use Pd(0) pre-catalyst 3. Check ligand for degradation homocoupling->solve_homo solve_no_conversion Solution: 1. Screen different ligands (e.g., Buchwald ligands) 2. Increase temperature cautiously 3. Verify base strength no_conversion->solve_no_conversion end Optimized Reaction solve_proto->end solve_homo->end solve_no_conversion->end

Caption: A stepwise workflow for troubleshooting low yields.

Section 3: Troubleshooting Buchwald-Hartwig Amination

When this compound has been successfully coupled and the resulting product is used as an aryl bromide in a subsequent Buchwald-Hartwig amination, new challenges related to the nitro group emerge.

FAQ 3: I am attempting a Buchwald-Hartwig amination on a product derived from this compound, but the reaction is failing. What are the likely causes?

Answer: The strong electron-withdrawing nitro group makes the C-Br bond highly activated towards oxidative addition, which is generally favorable for the Buchwald-Hartwig reaction. However, failure typically arises from issues with the catalyst system or competing reactions involving the nitro group itself.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard catalysts may not be optimal. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[8]

  • Base Compatibility: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOt-Bu) are common, but weaker bases like K₃PO₄ may be necessary if the substrate is sensitive.[8]

  • Side Reactions of the Nitro Group: Under certain reductive conditions, particularly with phosphine ligands that can act as reducing agents at high temperatures, the nitro group can be reduced to a nitroso or amino group.[9] This can lead to a complex mixture of products. If you observe unexpected byproducts, consider running the reaction at a lower temperature or screening different ligands.

  • Reductive C-N Coupling: It's important to be aware of an alternative pathway where the nitro group itself can react with boronic acids to form a C-N bond, though this typically requires specific catalytic systems (e.g., Mo, Cu, or light-mediated) and a reducing agent.[9][10] While less common under standard Buchwald-Hartwig conditions, it highlights the reactivity of the nitro moiety.

Buchwald-Hartwig Catalytic Cycle

buchner_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(L)₂-Br oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex Ar-Pd(II)(L)₂-NR₂ amine_coordination->amido_complex reductive_elimination Reductive Elimination (Rate-Limiting Step for Electron-Deficient Ar-X) amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ (Desired Product) reductive_elimination->product ar_br Ar-Br (3-Bromo-5-nitrophenyl derivative) ar_br->oxidative_addition amine R₂NH amine->amine_coordination base Base base->amine_coordination

Caption: The key steps of the Buchwald-Hartwig amination cycle.

Section 4: General Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl halide (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[11]

Data Presentation: Recommended Reaction Components

The following tables summarize recommended starting components for challenging cross-coupling reactions involving electron-deficient substrates.

Table 1: Comparison of Common Bases

Base Strength Common Solvents Notes
K₃PO₄ Moderate Toluene, Dioxane, DMF Often a good choice to minimize protodeboronation.[4]
Cs₂CO₃ Strong Dioxane, Toluene Highly effective but can also promote side reactions.
K₂CO₃ Moderate Dioxane/H₂O, Toluene/H₂O Common, but the aqueous system may increase protodeboronation risk.[12]

| NaOt-Bu | Very Strong | Toluene, Dioxane | Primarily used in Buchwald-Hartwig aminations; generally too harsh for Suzuki with this substrate. |

Table 2: Selection of Palladium Catalysts and Ligands

Reaction Type Catalyst / Ligand Rationale
Suzuki-Miyaura Pd(PPh₃)₄ A reliable Pd(0) source for general use.
Suzuki-Miyaura Pd(OAc)₂ + SPhos Buchwald system, good for challenging couplings.[13]
Buchwald-Hartwig Pd₂(dba)₃ + RuPhos Highly active system for electron-deficient aryl bromides.[8]

| Buchwald-Hartwig | Pd(OAc)₂ + XPhos | Another robust system for C-N bond formation.[14] |

Section 5: Purification and Handling

FAQ 4: I'm having trouble purifying my final product. Boronic acid-related impurities are difficult to remove.

Answer: Purification can be challenging due to the similar polarities of the desired product and boronic acid-derived impurities (e.g., unreacted starting material, homocoupled product, or protodeboronated side product).

Troubleshooting Steps:

  • Aqueous Workup: A thorough aqueous workup is the first line of defense. Wash the crude organic layer with a 5% sodium carbonate or sodium bicarbonate solution. This will help remove acidic impurities, including residual boronic acid, by converting them to their water-soluble salts.[11]

  • Flash Column Chromatography:

    • Solvent System: A standard hexanes/ethyl acetate gradient is often effective.

    • Pre-adsorption: If your product is a solid, pre-adsorbing it onto a small amount of silica gel before loading it onto the column can improve separation.[11]

  • Recrystallization: If your final product is a solid, recrystallization is an excellent method for achieving high purity.[11] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the product crystallizes out while impurities remain in the mother liquor.

FAQ 5: How should I store and handle this compound to ensure its quality?

Answer: Like many boronic acids, this compound can degrade over time, especially if not stored properly. Protodeboronation and oxidation are the primary degradation pathways.[15]

Storage and Handling Recommendations:

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place, away from light and moisture.[16] A desiccator or glovebox is ideal.

  • Handling: When weighing and handling the reagent, minimize its exposure to atmospheric moisture and oxygen. Work quickly and in a well-ventilated area or fume hood.

References

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Reductive coupling of nitro compounds with boronic acid derivatives: an overview.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL
  • Selective Nitration and Nitrosation of ArylBoronic Acid Derivatives with N-Nitrososulfonamides.
  • Shining light on the nitro group: distinct reactivity and selectivity. Royal Society of Chemistry. URL
  • Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. BenchChem. URL
  • Protodeboron
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. BenchChem. URL
  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem. URL
  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Royal Society of Chemistry. URL
  • Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a).
  • 3-Nitrophenylboronic Acid. PubChem. URL
  • The Coupling of Arylboronic Acids with Nitroarenes Catalyzed by Rhodium.
  • This compound. VSNCHEM. URL
  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. URL
  • Nitrophenyl boronic acids as derivatizing agents in chrom
  • Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene. BenchChem. URL
  • "low yield in Suzuki coupling with 3-Bromo-5-propoxyphenylboronic acid". BenchChem. URL
  • 3-Nitrophenylboronic acid. Sigma-Aldrich. URL
  • Robust Buchwald–Hartwig amination enabled by ball-milling. Royal Society of Chemistry. URL
  • Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Royal Society of Chemistry. URL
  • This compound. Echemi. URL
  • Exploring the Chemical Properties of 2-Nitrophenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. URL
  • Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. American Chemical Society. URL
  • Diagnosing issues with a failed Suzuki coupling? Reddit. URL
  • Which one would be best C-C coupling for the bromo-substrate having nitro-group?
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. URL
  • Application Notes and Protocols: Purification of Products from (4-Bromo-2,5-dimethoxyphenyl)boronic acid Reactions. BenchChem. URL
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. BenchChem. URL
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. BenchChem. URL
  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
  • Suzuki cross-coupling reaction. YouTube. URL
  • Technical Guide: Physicochemical Properties and Applications of 3-Bromo-5-propoxyphenylboronic acid. BenchChem. URL
  • "analytical methods to detect 3-Bromo-5-propoxyphenylboronic acid degrad

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Technical Support Center: Optimizing Catalyst Loading for (3-Bromo-5-nitrophenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (3-bromo-5-nitrophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges posed by this electron-deficient substrate. The guidance provided herein is based on established mechanistic principles and field-proven optimization strategies to help you achieve robust and reproducible results.

The coupling of this compound is a non-trivial transformation. The presence of two strong electron-withdrawing groups (nitro and bromo) on the boronic acid ring significantly impacts its reactivity. These substituents decrease the nucleophilicity of the arylboronic acid, which can slow the rate-determining transmetalation step of the catalytic cycle.[1] Furthermore, this substrate is highly susceptible to a common failure mode in Suzuki couplings: protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 1-bromo-3-nitrobenzene as a byproduct.[2][3]

This guide provides a systematic approach to troubleshooting common issues and optimizing catalyst loading to favor the desired cross-coupling pathway over these deleterious side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during couplings with this compound in a direct question-and-answer format. For a systematic approach, please refer to the troubleshooting workflow diagram below.

Troubleshooting_Workflow start Start: Low or No Yield check_basics Step 1: Verify Reaction Basics - Reagent Purity (esp. Boronic Acid) - Rigorous Solvent Degassing - Inert Atmosphere Integrity start->check_basics analyze_crude Step 2: Analyze Crude Reaction Mixture (LC-MS, Crude NMR) check_basics->analyze_crude If basics are confirmed unreacted_sm Symptom: Mainly Unreacted Starting Materials analyze_crude->unreacted_sm protodeboronation Symptom: Significant Protodeboronation Product (1-bromo-3-nitrobenzene) analyze_crude->protodeboronation homocoupling Symptom: Significant Boronic Acid Homocoupling analyze_crude->homocoupling sol_catalyst Action: Address Catalyst Activity 1. Increase Catalyst Loading (e.g., 2-5 mol%). 2. Screen More Active Ligands (Buchwald type). 3. Switch to a modern Pre-catalyst (e.g., G3/G4). 4. Increase Temperature. unreacted_sm->sol_catalyst sol_protodeboronation Action: Suppress Protodeboronation 1. Switch to a milder, non-hydroxide base (K₃PO₄, Cs₂CO₃). 2. Use strictly anhydrous conditions. 3. Lower reaction temperature. 4. Convert boronic acid to a more stable MIDA ester or trifluoroborate salt. protodeboronation->sol_protodeboronation sol_homocoupling Action: Eliminate Oxygen 1. Improve degassing protocol (freeze-pump-thaw). 2. Ensure positive pressure of inert gas. 3. Use a Pd(0) source (e.g., Pd₂(dba)₃) to avoid oxidative side reactions during in-situ reduction of Pd(II). homocoupling->sol_homocoupling

Caption: Troubleshooting workflow for low-yield couplings.

Q1: My reaction shows low to no conversion of starting materials, even at high temperatures. What is the most likely cause and how do I address it?

A1: Low conversion with this substrate points directly to a problem with the catalytic cycle, most often either inactive catalyst or an extremely slow oxidative addition or transmetalation step.

  • Causality: The electron-deficient nature of your aryl halide partner can make oxidative addition challenging, while the electron-deficient boronic acid slows transmetalation.[1] If your catalyst is not sufficiently active, the reaction will not proceed. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[4] Catalyst deactivation, where the active Pd(0) species degrades or aggregates into palladium black, is also a common issue.[5][6]

  • Solution Pathway:

    • Increase Catalyst Loading: As a first step, increase the loading of your current catalyst system to 2-5 mol%. This can compensate for slow turnover or partial deactivation.

    • Switch to a More Active Catalyst System: If increasing the loading is ineffective, the catalyst itself is likely not suitable. Switch to a modern palladium pre-catalyst system known for high activity. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both oxidative addition and reductive elimination.[7] Using a stable, air-and-moisture-tolerant pre-catalyst (e.g., an XPhos-Pd-G3 palladacycle) ensures the generation of the active LPd(0) species and is often superior to generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂.[8][9]

    • Optimize Temperature: While high temperatures can promote the reaction, they can also accelerate catalyst decomposition.[3] If you suspect deactivation, try running the reaction at a slightly lower temperature (e.g., 80-90 °C) for a longer duration with a more active catalyst.

Q2: My main byproduct is 1-bromo-3-nitrobenzene. What is causing this protodeboronation and how can I minimize it?

A2: The formation of 1-bromo-3-nitrobenzene is a classic sign of protodeboronation, the most significant challenge with this substrate.[2]

  • Causality: Protodeboronation is the protonolysis of the carbon-boron bond. This side reaction is highly dependent on the reaction conditions. For electron-deficient boronic acids, it is often accelerated by high temperatures, the presence of water, and strong bases.[2][3] The base and water can generate hydroxide ions that facilitate the undesired cleavage.

  • Solution Pathway:

    • Base Selection is Critical: Avoid strong, hydroxide-containing bases like NaOH or KOH. The most effective bases for suppressing protodeboronation are typically milder, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10][11] These bases are strong enough to facilitate the catalytic cycle but minimize the decomposition of the boronic acid.

    • Control Water Content: While a small amount of water can be beneficial for dissolving inorganic bases and facilitating transmetalation in many Suzuki couplings, it can be detrimental here.[3][12] Try running the reaction under strictly anhydrous conditions using a polar aprotic solvent like dioxane or THF with a thoroughly dried base.[11]

    • Use a More Stable Boronic Acid Derivative: The most robust solution is often to convert the boronic acid into a more stable derivative prior to the coupling. Boronate esters (e.g., pinacol or MIDA esters) and potassium trifluoroborate salts are significantly more resistant to protodeboronation.[2][3][13] MIDA boronates are particularly useful as they are highly stable crystalline solids that release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[13]

Q3: My reaction is producing a significant amount of homocoupled biaryl from the boronic acid. How can this be prevented?

A3: Homocoupling of the boronic acid is almost always caused by the presence of oxygen in the reaction mixture.[8][10]

  • Causality: Oxygen can mediate the oxidative homocoupling of boronic acids. It can also oxidize the phosphine ligands and the active Pd(0) catalyst to an inactive Pd(II) state, leading to catalyst decomposition.[9][10] This is especially problematic when using Pd(II) pre-catalysts that require in-situ reduction, as side reactions can occur during this activation step.

  • Solution Pathway:

    • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. Sparging with an inert gas (argon or nitrogen) for 30-60 minutes is good, but for sensitive reactions, performing 3-5 freeze-pump-thaw cycles is superior.[10][11]

    • Maintain an Inert Atmosphere: After adding all reagents, seal the vessel and purge the headspace with inert gas. Maintain a positive pressure of argon or nitrogen throughout the reaction (e.g., using a balloon).[14]

    • Consider a Pd(0) Source: If homocoupling persists, using a Pd(0) pre-catalyst like Pd₂(dba)₃ may be beneficial. This avoids the in-situ reduction step where homocoupling can be prevalent.[10]

Frequently Asked Questions (FAQs)

Q1: How do I systematically determine the optimal catalyst loading?

A1: The optimal catalyst loading is a balance between reaction efficiency (rate, yield) and cost/process considerations (e.g., residual palladium levels). For this challenging coupling, a loading between 0.5 mol% and 2.5 mol% is a typical optimization range.[15] A systematic approach involves screening:

  • Start High, Go Low: Begin with a relatively high loading (e.g., 2 mol%) to establish a successful reaction.

  • Iterative Reduction: Once conditions are optimized (base, solvent, ligand), perform a series of reactions where you systematically halve the catalyst loading (e.g., 2% -> 1% -> 0.5% -> 0.25%).

  • Monitor Progress: Monitor each reaction by LC-MS or GC-MS at set time points (e.g., 1h, 4h, 16h) to determine the time required for completion at each loading.[16][17] The optimal loading is the lowest amount that provides complete conversion in an acceptable timeframe without significant byproduct formation.

Q2: What is the ideal Pd:Ligand ratio?

A2: For monodentate phosphine ligands (like the Buchwald-type ligands), a 1:2 Pd:Ligand ratio is generally optimal. This ensures that the palladium center is coordinatively saturated with two ligands, which stabilizes the active catalyst and prevents aggregation into palladium black.[7] Some modern pre-catalysts already have the ligand incorporated in the ideal ratio. If you are generating the catalyst in-situ (e.g., from Pd₂(dba)₃ and a separate ligand), ensure you maintain at least a 1:2 ratio. An excess of ligand is generally not harmful, but a deficiency can lead to catalyst deactivation.[15]

Q3: Which solvent system is best for this coupling?

A3: The choice of solvent is critical for ensuring all components remain dissolved and for influencing the reaction rate. For this compound couplings, polar aprotic solvents are generally preferred.

  • Dioxane or THF: Often used with a small amount of water (e.g., 10:1 or 4:1 ratio) to help dissolve inorganic bases.[3] However, as noted in the troubleshooting guide, for this specific substrate, anhydrous conditions may be required to suppress protodeboronation.

  • Toluene: A less polar option, sometimes used to minimize water-related side reactions.

  • DMF or DMAc: Highly polar solvents that can be effective but may lead to catalyst decomposition at very high temperatures. A screen of different solvents is often necessary as part of the initial optimization.[12][18]

Q4: How can I monitor the reaction to get real-time data for optimization?

A4: Effective reaction monitoring is crucial for troubleshooting and optimization. Simply checking the final timepoint is insufficient.

  • TLC: A quick and simple method for qualitative analysis, but may not resolve all components.[19]

  • GC-MS or LC-MS: The preferred methods. Taking small, timed aliquots from the reaction mixture allows you to quantify the consumption of starting materials and the formation of product and byproducts.[20] This provides kinetic data that is invaluable for determining if a reaction has stalled or is proceeding slowly.

  • NMR Spectroscopy: Can be used to analyze crude reaction aliquots to get a clear mass balance of all components.[16]

Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst System Screening

This protocol outlines a parallel screening experiment to identify the optimal catalyst, ligand, and base combination.

  • Array Preparation: In an array of oven-dried reaction vials, add this compound (e.g., 0.12 mmol, 1.2 equiv), your aryl halide coupling partner (0.10 mmol, 1.0 equiv), and the screened base (e.g., K₃PO₄, 0.20 mmol, 2.0 equiv). Add a small magnetic stir bar to each vial.

  • Inert Atmosphere: Place the vials in a reaction block and transfer into a glovebox. Alternatively, seal each vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.[8]

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.002 mmol, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.001 mmol, 1 mol%) and ligand (e.g., SPhos, 0.002 mmol, 2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane, 1.0 mL) to each vial via syringe.[3]

  • Reaction: Transfer the sealed vials to a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring & Workup: After a set time (e.g., 16 hours), cool the reactions to room temperature. Take a small aliquot from each for LC-MS analysis to determine conversion and product/byproduct ratios. Quench the remainder with water, dilute with ethyl acetate, and filter through a small plug of silica gel before analysis.

Data Presentation: Illustrative Optimization Results

The following table summarizes hypothetical results from a screening study, demonstrating how different parameters can influence the reaction outcome.

EntryPd Source (mol%)Ligand (mol%)Base (2 equiv)SolventTemp (°C)Yield (%)Protodeboronation (%)
1Pd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O1001545
2Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄Dioxane1002530
3Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane10085<5
4XPhos Pd G3 (1)-K₃PO₄Dioxane10092 <2
5XPhos Pd G3 (1)-Cs₂CO₃Dioxane8088<2
6XPhos Pd G3 (0.5)-K₃PO₄Dioxane10090<2

Data is illustrative and represents typical optimization trends for challenging Suzuki-Miyaura couplings.

Visualization of the Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the catalytic cycle and highlights potential failure points relevant to this compound.

Catalytic_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar¹)(X) oa_label Oxidative Addition pd0->oa_label deactivation Catalyst Deactivation (Pd Black) pd0->deactivation trans_complex L₂Pd(II)(Ar¹)(Ar²) trans_label Transmetalation oa_complex->trans_label re_label Reductive Elimination trans_complex->re_label oa_label->oa_complex trans_label->trans_complex protodeboronation_node Protodeboronation trans_label->protodeboronation_node Slow Step, Favors Side Reaction re_label->pd0 Ar1Ar2 Ar¹-Ar² re_label->Ar1Ar2 Ar1X Ar¹-X Ar1X->oa_label Ar2BOH2 Ar²-B(OH)₂ + Base Ar2BOH2->trans_label Ar2BOH2->protodeboronation_node

Caption: Suzuki-Miyaura cycle with failure points.

References

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Wikipedia. (n.d.). Protodeboronation.
  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides.
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • BenchChem. (2025). "low yield in Suzuki coupling with 3-Bromo-5-propoxyphenylboronic acid".
  • MDPI. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
  • ResearchGate. (n.d.). Optimization of Suzuki Reaction conditions.
  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for Bromopyrroles.
  • Oxford Academic. (n.d.). Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-activated Palladium Catalyst by Cooperative Copper Catalysis.
  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. [Link]
  • ACS Publications. (2025).
  • RSC Publishing. (2025).
  • Reddit. (2020). What is the proper way to set up a suzuki coupling? : r/chemistry. [Link]
  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
  • ACS Publications. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]
  • BenchChem. (2025). Optimizing reaction conditions for Suzuki coupling with 3,4,5-Trimethoxybenzonitrile.
  • NIH. (2016).
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • ChemistryViews. (2020).
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • NIH. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
  • PubMed. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]

Sources

Technical Support Center: Navigating Reactions with (3-Bromo-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Bromo-5-nitrophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we will delve into the critical role of temperature and other reaction parameters, offering field-proven insights to ensure the success of your synthetic endeavors.

I. Understanding the Reagent: A Tale of Two Substituents

This compound is a unique building block characterized by the presence of two powerful, yet potentially problematic, substituents on the phenyl ring: a bromo group and a nitro group. The electron-withdrawing nature of the nitro group can significantly influence the reactivity of the boronic acid in cross-coupling reactions, while the bromo group offers an additional handle for sequential couplings. However, these functionalities also introduce challenges, particularly concerning thermal stability and the propensity for side reactions. This guide will equip you with the knowledge to harness the full potential of this reagent while mitigating common pitfalls.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: What is the primary influence of the nitro group on the reactivity of this compound in Suzuki-Miyaura coupling?

The nitro group is a strong electron-withdrawing group, which has a dual effect on the Suzuki-Miyaura reaction. Firstly, it increases the Lewis acidity of the boron atom, which can facilitate the transmetalation step of the catalytic cycle. However, highly electron-deficient boronic acids can also be more susceptible to certain side reactions, such as protodeboronation, particularly at elevated temperatures.[1]

Q2: How does temperature typically affect the outcome of a Suzuki-Miyaura reaction with this boronic acid?

Temperature is a critical parameter. Generally, increasing the reaction temperature can lead to higher reaction rates and improved yields.[2] However, for a thermally sensitive substrate like this compound, excessive heat can promote undesirable side reactions, most notably protodeboronation and potentially decomposition.[3][4] The optimal temperature is a delicate balance between achieving a reasonable reaction rate and minimizing these side reactions. A typical starting point for optimization is around 80 °C.[2][5]

Q3: What is protodeboronation and why is it a concern with this reagent?

Protodeboronation is a common side reaction in Suzuki-Miyaura coupling where the boronic acid group is replaced by a hydrogen atom.[1][6] This leads to the formation of 1-bromo-3-nitrobenzene as a byproduct, consuming your starting material and reducing the yield of the desired product. Electron-deficient arylboronic acids, like our compound of interest, can be more prone to this side reaction, which is often accelerated by higher temperatures and the presence of water or other protic species.[1][4]

Q4: Can the bromo substituent on the boronic acid participate in the coupling reaction?

Yes, under certain conditions, the bromo group on the this compound can undergo oxidative addition to the palladium catalyst, leading to self-coupling or oligomerization. This is a potential side reaction that needs to be considered, especially if the desired coupling partner is less reactive. Careful selection of the catalyst and reaction conditions can help to achieve selective coupling at the boronic acid moiety.

III. Troubleshooting Guide: From Low Yield to No Reaction

This section provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura reactions with this compound.

Issue 1: Low or No Yield of the Desired Product

Potential Cause & Solution Workflow:

Troubleshooting_Low_Yield start Low/No Yield catalyst **Catalyst Inactivity** Check catalyst loading (1-5 mol%). Ensure use of an active Pd(0) source or a suitable precatalyst. Consider screening different ligands (e.g., phosphines like SPhos, XPhos). [4] start->catalyst Is the catalyst active? conditions **Suboptimal Reaction Conditions** Optimize temperature (start around 80°C). Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). [4, 9] Ensure anhydrous and degassed solvents. [9] catalyst->conditions Catalyst seems fine. reagent **Reagent Degradation** Use fresh, high-purity this compound. Check for signs of protodeboronation in starting material. conditions->reagent Conditions optimized. solubility **Poor Solubility** Screen different solvents or solvent mixtures (e.g., Dioxane/Water, Toluene/Water). [9] reagent->solubility Reagent is pure.

Caption: Troubleshooting workflow for low or no yield.

In-depth Explanation:

  • Catalyst Activity: The choice of palladium source and ligand is crucial. For electron-deficient boronic acids, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be more effective than triphenylphosphine (PPh₃).[7] Ensure your palladium source is active; Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species.[8]

  • Reaction Conditions: The interplay between base, solvent, and temperature is critical. A common starting point is K₂CO₃ or K₃PO₄ as the base in a solvent system like dioxane/water.[7][9] If the reaction is sluggish, a stronger base like Cs₂CO₃ may be beneficial.[7] However, be mindful that stronger bases can also increase the rate of protodeboronation.

  • Reagent Quality: The purity of the boronic acid is paramount. Protodeboronation can occur during storage, so it's advisable to use fresh material or verify the purity of older batches.

  • Solubility: Poor solubility of any of the reaction components can hinder the reaction. Experiment with different solvent systems to ensure all reagents are sufficiently dissolved at the reaction temperature.

Issue 2: Significant Formation of 1-Bromo-3-nitrobenzene (Protodeboronation Product)

Potential Cause & Solution Workflow:

Troubleshooting_Protodeboronation start High Protodeboronation temp **Excessive Temperature** Lower the reaction temperature (e.g., in 10°C increments). Monitor the reaction progress to find the optimal balance. [7] start->temp Is the temperature too high? water **Presence of Excess Water** Use anhydrous solvents and dry reagents. If an aqueous base is used, minimize the amount of water. [17] temp->water Temperature lowered. base **Inappropriate Base** Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). Use the minimum effective amount of base. water->base Anhydrous conditions used. time **Prolonged Reaction Time** Monitor the reaction closely and stop it once the starting material is consumed. base->time Base optimized.

Caption: Troubleshooting workflow for excessive protodeboronation.

In-depth Explanation:

  • Temperature Control: This is the most critical factor. While higher temperatures accelerate the desired reaction, they disproportionately increase the rate of protodeboronation.[3] Systematically lowering the temperature is the first step in mitigating this side reaction.

  • Water Content: Water is often the proton source for protodeboronation.[4] While many Suzuki protocols use aqueous bases, it's crucial to use degassed water and avoid excessive amounts. Using anhydrous solvents and bases can significantly reduce this side reaction.

  • Base Selection: The strength and concentration of the base can influence the rate of protodeboronation.[4] Using a milder base or reducing the equivalents of a strong base can be effective.

  • Reaction Time: Once the desired product is formed, prolonged heating can lead to its degradation and the accumulation of side products. Monitor the reaction by TLC or LC-MS and work it up promptly upon completion.

IV. Experimental Protocol: A Starting Point for Optimization

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It is intended as a starting point, and optimization of the parameters outlined in the troubleshooting section may be necessary.

Reaction Scheme:

This compound + Ar-Br --(Pd catalyst, base, solvent, heat)--> 3-(Aryl)-5-bromonitrobenzene

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 1. Add Reagents to a Dry Schlenk Flask prep2 2. Establish Inert Atmosphere (Ar/N₂) prep1->prep2 prep3 3. Add Degassed Solvent prep2->prep3 react 4. Heat to 80-90°C with Stirring prep3->react monitor 5. Monitor by TLC/LC-MS react->monitor workup1 6. Cool and Perform Aqueous Work-up monitor->workup1 workup2 7. Dry and Concentrate Organic Layer workup1->workup2 workup3 8. Purify by Column Chromatography workup2->workup3

Sources

Technical Support Center: (3-Bromo-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (3-Bromo-5-nitrophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, purification, and application of this versatile reagent. Here, we provide field-proven insights and practical solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound shows a single spot on TLC, but after a few weeks, I see a new, less polar spot. What is happening?

A1: This is a classic observation for many boronic acids and is most likely due to the formation of the corresponding boroxine, which is the cyclic anhydride trimer. Boronic acids can reversibly lose water to form boroxines, especially if not stored under strictly anhydrous conditions.[1][2][3] Boroxines are generally less polar than their corresponding boronic acids, which explains the new spot on your TLC plate. This is a reversible process, and often the boronic acid can be regenerated by treatment with water or during the aqueous workup of a reaction.

Q2: I'm seeing a small peak corresponding to 1-bromo-3-nitrobenzene in my crude reaction mixture where this compound was a reactant. What is the source of this impurity?

A2: The presence of 1-bromo-3-nitrobenzene is a strong indicator that protodeboronation has occurred.[4] This is a common side reaction for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5][6] This process can be promoted by factors such as elevated temperatures, the presence of aqueous base, or certain metal catalysts, conditions often encountered in cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6] The electron-withdrawing nitro group on your specific boronic acid can make it more susceptible to this degradation pathway.

Q3: My ¹H NMR spectrum of this compound looks broader than expected, and the integration for the aromatic protons is slightly off. Why is that?

A3: The broad signals in the ¹H NMR spectrum are often due to the presence of an equilibrium mixture of the boronic acid and its boroxine anhydride. The exchange between these two species can lead to broadened peaks. Additionally, boronic acids can exist in a tetrahedral boronate form in the presence of Lewis bases (like water or DMSO), further complicating the spectrum.[7] To get a clearer picture of the purity, it is often helpful to acquire a ¹¹B NMR spectrum, which can distinguish between the trigonal boronic acid and the tetrahedral boroxine.[2]

Q4: What are the ideal storage conditions for this compound to minimize degradation?

A4: To minimize the formation of boroxines and other degradation products, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dry place. A desiccator or a dry box is an ideal environment. For long-term storage, refrigeration is recommended. Many boronic acids are sensitive to air and moisture, which can lead to oxidation and hydrolysis.[8]

Troubleshooting Guide

This section addresses specific experimental problems and provides a logical approach to identifying and resolving the underlying issues related to impurities in this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
  • Symptom: Your cross-coupling reaction with this compound as the coupling partner results in a low yield of the desired product, with significant recovery of the starting aryl halide.

  • Potential Cause 1: Protodeboronation of the Boronic Acid. As mentioned in the FAQs, protodeboronation can be a significant competing reaction, consuming your boronic acid before it can participate in the catalytic cycle.[4][5][6]

    • Troubleshooting Steps:

      • Re-evaluate your base: Use a milder base or anhydrous conditions if your substrate is stable under these conditions.

      • Lower the reaction temperature: If possible, run the reaction at a lower temperature to disfavor the protodeboronation pathway.

      • Use a boronic ester: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be more resistant to protodeboronation.[9][10]

      • Use a slow-release strategy: Employing air-stable MIDA boronates can provide a slow release of the boronic acid in situ, minimizing its decomposition.[8]

  • Potential Cause 2: Presence of Boroxine. A significant amount of boroxine in your starting material can affect the stoichiometry of your reaction, as three molecules of the boronic acid are required to form one molecule of boroxine.

    • Troubleshooting Steps:

      • Assay your starting material: Use qNMR or HPLC to determine the purity of your this compound before use.

      • "Crack" the boroxine: Before adding to the reaction, you can stir the boronic acid in a suitable solvent with a small amount of water to hydrolyze the boroxine back to the boronic acid, then remove the water under vacuum.

Issue 2: Difficult Purification of the Final Product
  • Symptom: After your reaction, you observe multiple closely-eluting spots on TLC or peaks in your HPLC chromatogram, making the purification of your desired product challenging.

  • Potential Cause: Homocoupling of the Boronic Acid. The palladium catalyst can catalyze the dimerization of the boronic acid to form a biaryl impurity, particularly in the presence of oxygen.[2]

    • Troubleshooting Steps:

      • Degas your reaction mixture: Ensure your solvent and reaction setup are thoroughly degassed to remove oxygen.

      • Optimize catalyst loading: Using a lower catalyst loading can sometimes reduce the extent of homocoupling.

      • Purify the boronic acid: If you suspect your starting material is impure, purify it before use using the methods outlined below.

Visualizing Impurity Formation

The following diagram illustrates the primary pathways through which impurities can form from this compound.

Impurity_Formation BA This compound Boroxine Boroxine (Anhydride) BA->Boroxine - 3 H2O (reversible) Protodeboronated 1-Bromo-3-nitrobenzene (Protodeboronation Product) BA->Protodeboronated + H+ (e.g., in situ H2O, base) Homocoupling Biaryl Homocoupling Product BA->Homocoupling Pd(0), O2

Caption: Common impurity formation pathways from this compound.

Analytical Methods for Impurity Profiling

A multi-technique approach is often necessary for a comprehensive understanding of the purity of this compound.

Analytical Method Principle Advantages for this Compound Limitations
HPLC-UV Separation based on polarity.Excellent for quantifying non-volatile impurities and the main component. Can separate the boronic acid from its protodeboronated and homocoupled byproducts.[2][11]Potential for on-column degradation. Boroxines may co-elute or be in equilibrium with the boronic acid.[11]
¹H NMR Nuclear magnetic resonance of protons.Provides structural information and can be used for quantitative analysis (qNMR) with an internal standard.[11]Broad peaks due to boroxine/boronic acid equilibrium can make interpretation and accurate integration difficult.
¹¹B NMR Nuclear magnetic resonance of boron-11.Directly distinguishes between the trigonal boronic acid (δ ~25-35 ppm) and the tetrahedral boroxine (δ ~15-25 ppm), allowing for quantification of the anhydride content.[2]Requires access to a multinuclear NMR spectrometer.
GC-MS Separation of volatile compounds followed by mass analysis.Highly sensitive for detecting and identifying volatile impurities like the protodeboronation product (1-bromo-3-nitrobenzene).[2][11]The boronic acid itself is non-volatile and requires derivatization (e.g., silylation) to be analyzed by GC, which adds a step to the workflow.[11][12]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is effective for removing many common impurities, including baseline impurities from synthesis and some of the boroxine.

  • Solvent Selection: A common and effective solvent system for recrystallizing arylboronic acids is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethyl acetate, acetone, or ethanol) and a non-polar solvent in which it is sparingly soluble at room temperature (e.g., hexanes or petroleum ether). For this compound, an ethyl acetate/hexanes system is a good starting point.

  • Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. c. If there are insoluble impurities, perform a hot filtration. d. Slowly add hexanes to the hot solution until it becomes slightly turbid. e. If turbidity persists, add a few drops of hot ethyl acetate to redissolve the precipitate. f. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes. h. Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Purification by Silica Gel Chromatography

While chromatography of boronic acids can be challenging due to their polarity and potential for streaking on silica gel, it can be effective for removing less polar impurities.

  • Column Preparation: Use a standard silica gel slurry-packed column.

  • Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio) and gradually increase the polarity by increasing the proportion of ethyl acetate. A small amount of acetic acid (e.g., 0.5-1%) can sometimes be added to the eluent to improve the peak shape and reduce tailing.

  • Loading: Dissolve the crude boronic acid in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane, adsorb it onto a small amount of silica gel, and dry-load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC. The less polar impurities (like the protodeboronation product) will elute first, followed by the desired boronic acid.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

By understanding the inherent instabilities of this compound and employing the appropriate analytical and purification techniques, researchers can ensure the quality of their starting materials and the reliability of their experimental outcomes.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Al-Zoubi, R. M. (2023). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Iovine, P. M., et al. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Protodeboronation. Wikipedia.
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Boronic acid. Wikipedia.
  • Snyder, H. R., et al. (1958). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society.
  • Iovine, P. M., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Pandiyan, V., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate.
  • B'Hymer, C., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • Dennis, G. H. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

Sources

work-up procedures for reactions involving (3-Bromo-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-Bromo-5-nitrophenyl)boronic acid

Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions for common challenges encountered during the work-up and purification of reactions utilizing this versatile reagent. Our focus is on the causality behind experimental choices to empower you to resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence reaction work-ups?

A: The structure of this compound presents three key features that dictate its behavior and the subsequent work-up strategy:

  • The Boronic Acid Group (-B(OH)₂): This group is acidic and can be deprotonated by a base to form a water-soluble boronate salt (R-B(OH)₃⁻).[1][2] This property is the cornerstone of its removal from organic reaction mixtures.

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent increases the acidity of the boronic acid compared to unsubstituted phenylboronic acid. This makes extraction with even mild aqueous bases highly efficient.

  • The Bromo Group (-Br): This is the primary reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] Its presence means that post-reaction mixtures will contain bromide salts and potentially unreacted starting material.

Q2: My reaction is complete. What is the first, most critical step in the work-up process?

A: The initial step is to quench the reaction and perform a phase separation. After cooling the reaction mixture to room temperature, it should be diluted with an appropriate organic solvent (e.g., ethyl acetate, toluene, or dichloromethane) and washed with water.[4] This initial aqueous wash removes the bulk of inorganic salts (e.g., potassium carbonate, sodium phosphate) used as the base in the coupling reaction.[5]

Q3: What are the most common impurities I should expect to see after a Suzuki-Miyaura coupling reaction?

A: Besides your desired biaryl product, several other species are commonly present in the crude mixture:

  • Unreacted this compound: Often used in slight excess to drive the reaction to completion.[4]

  • Homocoupled Boronic Acid (Dimer): A common byproduct formed from the coupling of two molecules of the boronic acid, especially in the presence of oxygen.[6][7]

  • Residual Palladium Catalyst: Present as soluble complexes or insoluble black/grey precipitate.[8][9]

  • Inorganic Salts: From the base used in the reaction.

  • Dehalogenated Starting Material: Where the bromo group on your coupling partner is replaced by a hydrogen atom.[7]

Troubleshooting Guide: Common Work-up Issues

This section addresses specific problems encountered during the purification of products derived from this compound.

Issue 1: Significant amount of unreacted boronic acid remains in the organic layer after aqueous washes.
  • Probable Cause: The aqueous wash was not sufficiently basic to deprotonate the boronic acid and pull it into the aqueous phase as its boronate salt. Water alone is often insufficient.

  • Solution: Perform a liquid-liquid extraction using a dilute basic solution. Washing the organic layer with 1-2 M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) will convert the boronic acid into its highly polar, water-soluble salt, which is then readily extracted.[1][2][10]

  • Expert Insight: Due to the electron-withdrawing nitro group, this compound is more acidic than many other arylboronic acids. A wash with saturated sodium bicarbonate solution is often basic enough to achieve efficient removal while being milder on base-sensitive functional groups in your product.

Issue 2: The organic layer remains dark grey or black after filtration.
  • Probable Cause: The residual palladium catalyst is present as soluble species or fine colloidal particles that are passing through standard filter paper.[8][9] Simple filtration is only effective for heterogeneous catalysts like Pd/C or precipitated palladium black.

  • Solution 1 (Filtration Aid): Filter the reaction mixture through a pad of Celite® (diatomaceous earth).[11] A well-packed pad (1-2 cm thick) can effectively trap finely dispersed palladium particles.[8]

  • Solution 2 (Adsorption): If the palladium is soluble, treat the organic solution with an adsorbent. Stirring the solution with activated carbon (5-10 wt%) for a few hours, followed by filtration through Celite®, is a cost-effective method.[8][9]

  • Solution 3 (Scavengers): For challenging cases, especially in pharmaceutical development where very low palladium levels are required, specialized palladium scavengers are highly effective. These are typically silica or polymer-based materials functionalized with thiol or amine groups that chelate the palladium, allowing for its removal by filtration.[8][9]

Issue 3: Low product yield after purification, possibly due to product loss during the basic wash.
  • Probable Cause: Your product may contain an acidic functional group (e.g., a phenol or carboxylic acid) that is also being deprotonated and extracted into the basic aqueous layer along with the boronic acid.

  • Solution:

    • After separating the basic aqueous layer (which contains your product and the boronic acid), carefully re-acidify it with a strong acid (e.g., 2 M HCl) to a pH of ~2.

    • This will re-protonate your product, making it less water-soluble.

    • Re-extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to recover your product.[12]

    • The boronic acid will also be re-extracted, so subsequent purification by column chromatography will still be necessary, but this procedure prevents the initial loss of product.

Experimental Protocols & Workflows

Workflow Visualization: General Purification Strategy

The following diagram outlines the standard decision-making process for purifying the products of a Suzuki-Miyaura reaction.

G crude Crude Reaction Mixture quench 1. Quench & Dilute (e.g., Add EtOAc & Water) crude->quench extract 2. Basic Aqueous Extraction (e.g., 1M Na₂CO₃ Wash) quench->extract separate Phase Separation extract->separate org_layer Organic Layer (Contains Product) separate->org_layer Organic aq_layer Aqueous Layer (Contains Boronic Acid & Salts) separate->aq_layer Aqueous wash 3. Wash & Dry (Wash with Brine, Dry with Na₂SO₄) org_layer->wash filter_dry 4. Filter & Concentrate wash->filter_dry crude_prod Crude Organic Product filter_dry->crude_prod purify_choice Purification Method? crude_prod->purify_choice chrom Flash Column Chromatography purify_choice->chrom Product is an oil or part of a complex mixture recryst Recrystallization (If solid) purify_choice->recryst Product is a solid with high purity final_prod Pure Product chrom->final_prod recryst->final_prod

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions of (3-Bromo-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for (3-Bromo-5-nitrophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. The unique substitution pattern of this reagent—featuring a bromine atom and a nitro group meta to the boronic acid—presents specific challenges, most notably steric hindrance, which can significantly impact reaction outcomes.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose problems, optimize conditions, and achieve your desired synthetic targets efficiently and reliably.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental failures and provides actionable solutions grounded in mechanistic principles.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling between this compound and a sterically hindered aryl halide, but I'm observing minimal or no formation of the desired biaryl product. What are the primary causes and how can I improve the yield?

Answer: This is a classic challenge stemming from steric congestion around the reaction centers. The bulky bromine and nitro groups on your boronic acid, potentially combined with a hindered coupling partner, can impede key steps in the catalytic cycle.[1][2][3] Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Catalyst System: The choice of palladium catalyst and, more importantly, the ancillary ligand is the most critical factor in overcoming steric hindrance.[2][3]

  • Move Beyond Standard Ligands: Catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[2]
  • Employ Bulky, Electron-Rich Ligands: These are essential for promoting both the oxidative addition and the rate-limiting reductive elimination steps.[3][4] They stabilize the active palladium(0) species and facilitate the formation of the crucial monoligated Pd(0)L intermediate that is highly reactive.[3]
  • Recommended Ligands: The first line of defense should be Buchwald biaryl phosphine ligands such as SPhos, XPhos, and RuPhos .[1][3]
  • Alternative Ligands: N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating properties and steric bulk, which can drive challenging couplings.[1]

2. Optimize the Base and Solvent System:

  • Base Selection: Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step, which can be sluggish with hindered partners.[1] Consider switching from weaker bases like Na₂CO₃ to more potent options like K₃PO₄ or Cs₂CO₃ .
  • Solvent Choice: Aprotic, non-polar solvents are generally preferred.[1] Dioxane, toluene, or a mixture like dioxane/water (e.g., 10:1) often provides the necessary environment for both reactant solubility and catalyst activity.[4]

3. Adjust Reaction Parameters:

  • Increase Catalyst Loading: For particularly stubborn couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can be necessary to achieve a reasonable reaction rate.[1][5]
  • Elevate Temperature: These reactions frequently require higher temperatures (e.g., 80–110 °C ) to overcome the activation energy barrier imposed by steric hindrance.[4]
Issue 2: Significant Formation of Homocoupling and Protodeboronation Side Products

Question: My reaction is producing the desired product, but it's contaminated with significant amounts of the homocoupled boronic acid (a symmetrical biaryl) and the protodeboronated starting material (1-bromo-3-nitrobenzene). How can I suppress these side reactions?

Answer: These side reactions are common competitors in Suzuki-Miyaura couplings, especially under forcing conditions.

1. Minimizing Protodeboronation: This side reaction involves the cleavage of the C–B bond by a proton source, often exacerbated by water and high temperatures.[5]

  • Control Water Content: While a small amount of water can be beneficial for dissolving the base, excess water can promote protodeboronation.[5] If this is a major issue, try using a thoroughly dried base and anhydrous solvents.
  • Use Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are generally more resistant to protodeboronation.

2. Suppressing Homocoupling: This occurs when two molecules of the boronic acid couple together, a process often promoted by the presence of oxygen.[6]

  • Ensure Rigorous Inert Conditions: Thoroughly degas your solvent (e.g., by sparging with argon or nitrogen for 15-20 minutes) and maintain a positive pressure of inert gas throughout the reaction setup and execution.
  • Slow Addition: In some cases, slowly adding the boronic acid to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the nitro and bromo groups in influencing the reactivity of this compound?

A1: The substituents have a dual electronic and steric effect.

  • Electronic Effect: The nitro group is a potent electron-withdrawing group. This decreases the nucleophilicity of the aryl ring on the boronic acid, which can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[7]

  • Steric Effect: Both the bromo and nitro groups are positioned meta to the boronic acid. While this is less hindering than an ortho substituent, their combined bulk can still present a significant steric barrier, especially when the coupling partner is also substituted. This steric clash primarily affects the transmetalation and reductive elimination steps.[4][7]

Q2: Are there alternative cross-coupling reactions I should consider if Suzuki-Miyaura coupling fails?

A2: Yes. If extensive optimization of the Suzuki-Miyaura reaction is unsuccessful, other cross-coupling methods may be more suitable.

  • Stille Coupling: This involves coupling with an organotin reagent. It is often less sensitive to steric hindrance than Suzuki coupling but uses toxic tin reagents.

  • Hiyama Coupling: This reaction uses organosilicon compounds and has emerged as a viable alternative, noted for its low toxicity and high tolerance to various functional groups.[8]

  • Reductive C-N Coupling: If the goal is to form a C-N bond, recent methods allow for the direct reductive coupling of nitroarenes with boronic acids, offering a completely different synthetic route.[9]

Q3: How should I properly store and handle this compound?

A3: Like many boronic acids, this compound should be stored in a cool, dry place, tightly sealed to protect it from moisture. It is typically a stable, crystalline solid.[10][11] Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: Can the nitro group itself participate in side reactions?

A4: Yes, under certain conditions. The nitro group is generally robust in palladium-catalyzed cross-coupling. However, it can be reduced to an amine in the presence of certain reducing agents or under specific catalytic conditions (e.g., using PPh₃ as a reductant in some systems).[9] Furthermore, nitroarenes have rich photochemical properties and can participate in various light-mediated transformations, though this is not typically a concern under standard thermal Suzuki conditions.[12]

Visualizing the Challenge: Steric Hindrance in the Catalytic Cycle

The diagram below illustrates the key steps of the Suzuki-Miyaura catalytic cycle, highlighting where steric hindrance from the substituted boronic acid and its coupling partner poses the greatest challenge.

Suzuki_Steric_Hindrance cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_issues Hindrance Impact OA Oxidative Addition PdII_A Ar-Pd(II)-X(L) OA->PdII_A TM Transmetalation PdII_B Ar-Pd(II)-Ar'(L) TM->PdII_B TM_Issue Steric clash slows down ligand exchange on Pd center. TM->TM_Issue RE Reductive Elimination Pd0 Pd(0)L RE->Pd0 Ar-Ar' RE_Issue Bulky groups prevent optimal orbital overlap for C-C bond formation. RE->RE_Issue Pd0->OA Ar-X PdII_A->TM Ar'-B(OH)₂ (Base) PdII_B->RE BoronicAcid This compound (Ar'-B(OH)₂) BoronicAcid->TM ArylHalide Sterically Hindered Aryl Halide (Ar-X) ArylHalide->OA caption Steric hindrance primarily impacts the Transmetalation and Reductive Elimination steps.

Caption: Steric hindrance primarily impacts Transmetalation and Reductive Elimination.

Optimized Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a sterically hindered aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Sterically hindered aryl bromide (1.0 equiv)

  • XPhos Pd G3 precatalyst (2-3 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Anhydrous, degassed water

  • Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the sterically hindered aryl bromide (1.0 equiv), this compound (1.2 equiv), and the finely powdered K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (2-3 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.[4]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparative Data: Ligand Selection for Hindered Couplings

The choice of ligand is paramount. The following table summarizes the general performance of different ligand classes for sterically hindered Suzuki-Miyaura couplings.

Ligand ClassExample(s)Typical Performance with Hindered SubstratesKey Advantages
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosExcellent High reactivity, broad substrate scope, commercially available as precatalysts.[1][3]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesVery Good to Excellent Strong σ-donors, form highly stable and active catalysts.[1][3]
Dialkylbiaryl Phosphines tBuXPhosGood to Very Good Effective for many hindered systems, though sometimes less general than Buchwald ligands.
Triphenylphosphine (PPh₃) PPh₃Poor to Ineffective Generally not bulky or electron-rich enough for challenging couplings.[2]

Decision Workflow for Troubleshooting

Use this flowchart to guide your optimization strategy when encountering a low-yielding reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst system optimized for steric hindrance? (e.g., using XPhos, SPhos) Start->CheckCatalyst OptimizeCatalyst Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). Increase loading to 3-5 mol%. CheckCatalyst->OptimizeCatalyst No CheckConditions Are the base and temperature sufficiently forcing? CheckCatalyst->CheckConditions Yes OptimizeCatalyst->CheckConditions OptimizeConditions Switch to a stronger base (K₃PO₄, Cs₂CO₃). Increase temperature to 100-110 °C. CheckConditions->OptimizeConditions No CheckSideReactions Are protodeboronation or homocoupling significant? CheckConditions->CheckSideReactions Yes OptimizeConditions->CheckSideReactions MinimizeSideReactions Ensure rigorous inert atmosphere. Use anhydrous solvent/dried base. Consider converting to boronate ester. CheckSideReactions->MinimizeSideReactions Yes Success Reaction Successful CheckSideReactions->Success No MinimizeSideReactions->Success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem.
  • Application Notes and Protocols for Ligand Selection in Sterically Hindered Boronic Acid Coupling. Benchchem.
  • Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications (RSC Publishing).
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates. Benchchem.
  • Reductive coupling of nitro compounds with boronic acid derivatives: an overview. National Institutes of Health (NIH).
  • Ligand selection for difficult Suzuki couplings involving substituted phenylboronic acids. Benchchem.
  • This compound. Echemi.
  • 3-Carboxy-5-nitrophenylboronic acid | 101084-81-5. ChemicalBook.

Sources

impact of water on (3-Bromo-5-nitrophenyl)boronic acid stability and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding the Impact of Water on Stability and Reactivity

Welcome to the technical support center for (3-Bromo-5-nitrophenyl)boronic acid. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile reagent. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with the stability and reactivity of this electron-deficient boronic acid, particularly concerning its interaction with water.

This compound is a valuable building block in organic synthesis, primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1][2] However, the presence of strong electron-withdrawing groups (both bromine and a nitro group) on the phenyl ring significantly influences its properties, making it particularly susceptible to certain degradation pathways that can complicate experimental outcomes. This guide will address the most common issues, provide robust troubleshooting strategies, and offer validated protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and behavior of this compound.

Q1: How stable is this compound in the presence of water?

A: The stability of this compound in water is a significant concern. While boronic acids are generally handled in the presence of water, especially for Suzuki-Miyaura reactions, this particular compound is highly susceptible to a degradation process called protodeboronation .[3][4] The electron-deficient nature of the aromatic ring, caused by the nitro and bromo substituents, makes the carbon-boron bond weaker and more prone to cleavage by a proton source, such as water. This process is often accelerated under the basic conditions typically required for cross-coupling reactions.[4][5]

Q2: What is protodeboronation and why is it a major issue for this specific boronic acid?

A: Protodeboronation is an undesired side reaction where the boronic acid group [-B(OH)₂] is replaced by a hydrogen atom, consuming the starting material and generating an inactive byproduct (in this case, 1-bromo-3-nitrobenzene).[6][7] This reaction directly competes with the desired cross-coupling pathway, leading to lower product yields.[6] For this compound, the strong electron-withdrawing capacity of the nitro group makes the aryl group a better leaving group, significantly increasing the rate of protodeboronation compared to electron-rich or neutral arylboronic acids.[4][5] This decomposition pathway is a primary cause of failed or low-yielding Suzuki-Miyaura reactions with this substrate.

Q3: Can I use water as a co-solvent in my Suzuki-Miyaura coupling reactions with this reagent?

A: Yes, but with caution and careful optimization. Water can be beneficial and is often necessary for Suzuki-Miyaura couplings, as it helps to dissolve the base (e.g., K₂CO₃, K₃PO₄) and facilitates the transmetalation step of the catalytic cycle.[8][9] However, for an electron-deficient and protodeboronation-prone substrate like this compound, the amount of water must be carefully controlled. Using a minimal amount of water in a mixed-solvent system (e.g., Dioxane/H₂O 10:1) is a common strategy.[10] Running the reaction under completely anhydrous conditions is possible but requires the use of anhydrous bases and can sometimes lead to slower reaction rates.

Q4: How should I properly store this compound to maintain its integrity?

A: Proper storage is critical. Boronic acids are hygroscopic and can absorb atmospheric moisture, which can lead to gradual degradation even on the shelf. Furthermore, they can dehydrate to form cyclic anhydride trimers known as boroxines.[11] While boroxines are often competent in cross-coupling reactions, their presence means the molecular weight of your reagent has changed, which can affect stoichiometry.

  • Recommendation: Store this compound in a tightly sealed container in a desiccator or a dry box under an inert atmosphere (argon or nitrogen).[12] For long-term storage, refrigeration in a desiccated environment is advised.

Troubleshooting Guide: Common Experimental Failures

This section provides a systematic approach to diagnosing and solving specific problems encountered during reactions.

Problem 1: My Suzuki-Miyaura coupling reaction has a very low or zero yield.

A: This is the most common issue and can stem from several factors, with protodeboronation being a likely culprit.

  • Cause A: Reagent Decomposition (Protodeboronation). Your boronic acid is degrading faster than it is coupling.

    • Solution:

      • Use a Stronger, Non-Nucleophilic Base: Switch from bases like NaOH or KOH to carbonates (Cs₂CO₃) or phosphates (K₃PO₄). These are sufficiently basic to promote the reaction but are less likely to facilitate decomposition.[10]

      • Minimize Water: Reduce the amount of water in your solvent system or switch to a rigorously dried organic solvent with an anhydrous base.

      • Increase Reagent Stoichiometry: Use a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid to compensate for some degradation.

  • Cause B: Inactive Catalyst. The palladium catalyst may be inactive or poisoned.

    • Solution:

      • Ensure Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst and promote the homocoupling of the boronic acid.[13][14] Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).

      • Use an Appropriate Ligand: Electron-deficient arylboronic acids often require electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the catalytic cycle, particularly the reductive elimination step.[10]

  • Cause C: Low Reaction Temperature. Transmetalation with electron-deficient boronic acids can be sluggish.

    • Solution: Gradually increase the reaction temperature (e.g., from 80 °C to 100-110 °C), while monitoring for increased decomposition.[10]

Problem 2: I'm observing a significant amount of 1-bromo-3-nitrobenzene as a byproduct.

A: This is a definitive sign of protodeboronation. Your primary focus should be on suppressing this side reaction.

  • Diagnostic Test: Set up a control reaction containing all reagents (boronic acid, base, catalyst, solvent) except for your aryl halide coupling partner. Stir at the reaction temperature for the same duration. Analysis (GC-MS or LC-MS) will show the extent of decomposition under your current conditions.

  • Solutions:

    • Switch to a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin). Boronic esters are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[13][15]

    • Modify Reagent Addition: Instead of adding all the boronic acid at the start, consider adding it portion-wise over the course of the reaction to maintain a low instantaneous concentration, favoring the bimolecular coupling over the unimolecular decomposition.

Problem 3: My results are inconsistent between runs.

A: Inconsistency often points to uncontrolled variables, with atmospheric moisture and oxygen being the most common.

  • Cause A: Variable Water Content. The amount of water in your "anhydrous" solvents or absorbed by your reagents is not consistent.

    • Solution: Always use freshly dried and degassed solvents. Ensure bases like K₂CO₃ or K₃PO₄ are dried in an oven before use. Handle the boronic acid quickly in the open air to minimize moisture absorption.

  • Cause B: Inconsistent Inert Atmosphere.

    • Solution: Ensure a robust inert atmosphere is maintained throughout the entire experimental setup and duration. Use Schlenk line techniques or a glovebox for the most sensitive reactions.[16]

Visualizations and Data

To better illustrate the concepts discussed, the following diagrams and data table are provided.

Diagrams

// Protodeboronation Branch Sol1 [label="Minimize Water Content\n(e.g., Dioxane/H₂O 10:1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol2 [label="Use Stronger, Less\nNucleophilic Base (e.g., K₃PO₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol3 [label="Convert to Pinacol Ester (Bpin)\nfor Increased Stability", fillcolor="#34A853", fontcolor="#FFFFFF"];

Check1 -> Sol1 [label=" Yes"]; Sol1 -> Sol2; Sol2 -> Sol3;

// Reaction Conditions Branch Cond1 [label="Increase Temperature\n(e.g., 80°C → 100°C)"]; Cond2 [label="Use Electron-Rich Ligand\n(e.g., SPhos, XPhos)"]; Cond3 [label="Ensure Rigorous Degassing\n(Remove O₂)"];

Check1 -> Check2 [label=" No"]; Check2 -> Cond1; Cond1 -> Cond2; Cond2 -> Cond3; } .dot Caption: A workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

Data Summary

Table 1: Impact of Solvent and Base on Reactions with Electron-Deficient Arylboronic Acids

ConditionPotential Impact on Stability (Protodeboronation)Potential Impact on Reactivity (Coupling Rate)Recommendation for this compound
Anhydrous Solvent + Anhydrous Base MinimizedCan be slow; base solubility may be an issueUse if protodeboronation is severe. Requires rigorous drying of all reagents and solvents.
Mixed Aprotic/Aqueous (e.g., 10:1) Moderate risk; increases with water contentGenerally optimal; water aids base and boronate solubilityRecommended starting point. Use minimal water and a strong base like K₃PO₄ or Cs₂CO₃.[10]
Protic Solvents (e.g., EtOH, IPA) High risk; solvent acts as a proton sourceVariable; can facilitate transmetalationGenerally not recommended unless part of a well-established protocol for a specific substrate. High risk of failure.
Strongly Basic Aqueous (e.g., NaOH) Very High riskFast, but often uncontrollableAvoid. Rapidly decomposes electron-deficient arylboronic acids.[4][5]
Experimental Protocols and Best Practices

Adherence to validated procedures is key to achieving reproducible results.

Protocol 1: Recommended Handling and Storage
  • Receiving: Upon receipt, inspect the container seal. If it appears compromised, handle the material with the assumption that it has absorbed moisture.

  • Storage: Immediately place the sealed container inside a desiccator containing a suitable desiccant (e.g., Drierite). For long-term storage (>1 month), store at 2-8°C inside the desiccator.

  • Dispensing: Whenever possible, handle and weigh the boronic acid in an inert atmosphere glovebox. If a glovebox is unavailable, open the container in a dry area, weigh the required amount quickly, and tightly reseal the container. Purge the headspace of the container with argon or nitrogen before resealing.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point designed to minimize common failure modes.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the disappearance of the limiting aryl halide and the formation of both the desired product and the 1-bromo-3-nitrobenzene byproduct.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

By understanding the inherent instability of this compound and implementing these preventative and troubleshooting measures, you can significantly improve the reliability and success rate of your synthetic endeavors.

References
  • Cammidge, A. N., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • ResearchGate. (Various Dates). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki–Miyaura Reactions. ChemistryViews.
  • Lipshutz, B. H., et al. (2008). Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters.
  • Hansen, T., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
  • ResearchGate. (2006). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. ResearchGate.
  • ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry.
  • Quora. (2023). What is the prominent role of water in the Suzuki reaction? Quora.
  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences.
  • Poster Board. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Nature. (n.d.). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature.
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. ACS Publications.
  • Organic Syntheses. (2009). Working with Hazardous Chemicals. Organic Syntheses.
  • Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley.

Sources

Technical Support Center: Ligand Selection for Challenging Couplings with (3-Bromo-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving (3-Bromo-5-nitrophenyl)boronic acid. As a challenging substrate, its successful coupling hinges on the careful selection of ligands and reaction conditions. This resource, structured in a question-and-answer format, addresses common issues and offers scientifically grounded solutions.

Troubleshooting Guide
Issue 1: Low to No Product Formation

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an aryl bromide, but I am observing very low yields or only starting material. What are the likely causes and how can I improve the outcome?

Answer:

Low conversion in this specific coupling is a frequent challenge. The electronic properties of this compound, characterized by the strongly electron-withdrawing nitro group, can significantly influence the reaction's success.

Causality Behind the Challenge:

The Suzuki-Miyaura catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The electron-deficient nature of your boronic acid can make the transmetalation step, where the organic group is transferred from boron to the palladium center, particularly sluggish.[4] This is often the rate-limiting step in couplings with electron-poor boronic acids.

Troubleshooting Workflow:

Caption: A stepwise workflow for troubleshooting low yields.

Recommended Actions:

  • Ligand Selection is Critical: For electron-deficient boronic acids, standard ligands like triphenylphosphine (PPh₃) are often inadequate. You should employ bulky, electron-rich phosphine ligands, commonly known as Buchwald ligands.[5][6] These ligands promote the formation of a monoligated, highly reactive palladium(0) species and can accelerate the rate-limiting transmetalation and reductive elimination steps.[7]

    • Primary Recommendation: Start with SPhos or XPhos .[6] These are often the first choice for challenging couplings due to their proven effectiveness with a wide range of substrates, including those with steric hindrance or difficult electronic properties.

    • Alternative: N-Heterocyclic Carbene (NHC) ligands are also excellent candidates due to their strong σ-donating ability and tunable steric bulk, which can lead to highly stable and active palladium complexes.[7][8]

  • Base Optimization: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[4][9]

    • Initial Choice: Potassium carbonate (K₂CO₃) is a good starting point.[10]

    • Stronger Options: If yields are low, switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[4]

  • Solvent System: Anhydrous, degassed solvents are essential to prevent catalyst deactivation.[7] Toluene and dioxane are commonly used and effective for these types of couplings.[7]

Issue 2: Significant Side Product Formation

Question: My reaction is producing significant amounts of side products, particularly homocoupling of the boronic acid and protodeboronation. How can I minimize these?

Answer:

The formation of homocoupling (dimerization of the boronic acid) and protodeboronation (replacement of the boronic acid group with a hydrogen) are common side reactions in Suzuki-Miyaura couplings.

Understanding the Side Reactions:

  • Homocoupling: This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate the dimerization of the boronic acid.[11]

  • Protodeboronation: This involves the cleavage of the C-B bond and its replacement with a C-H bond. It can be catalyzed by the palladium complex or occur in the presence of water and base, especially at elevated temperatures.[12]

Mitigation Strategies:

  • Rigorous Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxygen levels.[7] Degas your solvent thoroughly before use.

  • Ligand Choice and Stoichiometry: Bulky ligands, such as the Buchwald-type ligands (SPhos, XPhos), can sterically hinder the formation of intermediates that lead to homocoupling.[10] Ensure an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands) to maintain a stable and active catalyst.[7]

  • Control of Reaction Conditions:

    • Temperature: Avoid excessively high temperatures, as this can accelerate both protodeboronation and catalyst decomposition.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent prolonged exposure to conditions that favor side reactions.

  • Boronic Acid Stability: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), before the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate?

A1: The primary challenge arises from the strong electron-withdrawing nitro group. This group deactivates the boronic acid, making the crucial transmetalation step of the catalytic cycle slower and more difficult. Additionally, the presence of a bromo substituent on the boronic acid itself introduces the potential for self-coupling or oligomerization.[4]

Q2: Which palladium precatalyst should I use?

A2: For generating the active Pd(0) species in situ, Pd(OAc)₂ (palladium acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are common and effective choices when paired with a suitable ligand.[7][13] Pre-formed catalysts, where the ligand is already coordinated to the palladium center (e.g., SPhos Pd G3), can also offer enhanced stability and reactivity.[14]

Q3: Can I use an aryl chloride instead of an aryl bromide as the coupling partner?

A3: Yes, but aryl chlorides are generally less reactive than aryl bromides, making the oxidative addition step more challenging.[1] To successfully couple an aryl chloride, the use of highly active catalyst systems is even more critical. Buchwald ligands like XPhos have shown excellent performance in couplings involving aryl chlorides.[6]

Q4: My reaction seems to stall with incomplete conversion of my starting materials. What should I do?

A4: Incomplete conversion often points to catalyst deactivation or suboptimal reaction conditions.[4]

  • Verify Reagent Purity: Ensure all reagents and the solvent are pure and anhydrous.

  • Degassing: Re-evaluate your degassing procedure to ensure the complete removal of oxygen.

  • Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help drive the reaction to completion.

Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂) (1-2 mol%)

  • Ligand (e.g., SPhos) (2-4 mol%)

  • Base (e.g., K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Dry Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, this compound, base, palladium precatalyst, and ligand to a dry Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: If not performed in a glovebox, seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]

Ligand Screening Protocol

To efficiently identify the optimal ligand for your specific coupling partners, a parallel screening approach is recommended.

Caption: Workflow for parallel ligand screening.

Data Presentation

Table 1: Recommended Ligands for Challenging Couplings

LigandStructureKey FeaturesTypical Applications
SPhos Buchwald Biaryl PhosphineBulky, electron-rich; promotes fast reductive elimination.General purpose for difficult couplings, including electron-deficient substrates.[7][6]
XPhos Buchwald Biaryl PhosphineVery bulky; excellent for sterically hindered substrates and unreactive aryl chlorides.[6]Sterically demanding couplings; reactions with aryl chlorides.[6]
RuPhos Buchwald Biaryl PhosphineElectron-rich and bulky; effective for a broad range of substrates.[7]General screening ligand for challenging couplings.
IPr N-Heterocyclic Carbene (NHC)Strong σ-donor; forms highly stable and active Pd complexes.An alternative to phosphine ligands, particularly effective in certain systems.

Note: The performance of each ligand is highly substrate-dependent, and this table serves as a guide for initial screening.

References
  • Application Notes and Protocols for Ligand Selection in Sterically Hindered Boronic Acid Coupling - Benchchem.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing).
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid - Benchchem.
  • The Suzuki–Miyaura Coupling of Nitroarenes.
  • Buchwald Phosphine Ligands - Merck Millipore.
  • The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate.
  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Publishing - The Royal Society of Chemistry.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications.
  • The Suzuki–Miyaura Coupling of Nitroarenes | Journal of the American Chemical Society.
  • Buchwald Phosphine Ligands for Cross Coupling - Sigma-Aldrich.
  • Buchwald Ligands - Sigma-Aldrich.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications.
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde - Benchchem.
  • "low yield in Suzuki coupling with 3-Bromo-5-propoxyphenylboronic acid" - Benchchem.
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
  • Struggling with Suzuki Reaction : r/Chempros - Reddit.

Sources

Technical Support Center: Minimizing Homocoupling of (3-Bromo-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice and optimized protocols specifically for researchers, scientists, and drug development professionals working with the challenging, electron-deficient substrate, (3-Bromo-5-nitrophenyl)boronic acid. Our focus is to diagnose and suppress the formation of the common homocoupling byproduct, 3,3'-Dibromo-5,5'-dinitrobiphenyl, ensuring higher yields and purity of your desired cross-coupled product.

Section 1: The Root Cause - Why Does This Boronic Acid Homocouple?

This compound is particularly susceptible to homocoupling due to its electronic properties. The potent electron-withdrawing effects of the nitro (-NO₂) and bromo (-Br) groups create an electron-deficient aromatic ring. This deficiency has two primary consequences that favor side reactions:

  • Increased Susceptibility to Protodeboronation: The carbon-boron (C-B) bond is weakened, making it more prone to cleavage by a proton source (protodeboronation), especially under basic conditions.[1][2] This can initiate undesired reaction pathways.

  • Facilitated Homocoupling Pathways: Electron-deficient arylboronic acids are known to be more prone to homocoupling.[3][4] This can occur through several mechanisms, most notably a palladium(II)-mediated pathway where two boronic acid molecules couple, or an oxygen-promoted pathway involving a Pd(0) peroxo complex.[5][6]

Understanding these underlying factors is the first step in designing a rational strategy to minimize this persistent impurity.

Section 2: Troubleshooting and FAQs

This section addresses the most common issues encountered when using this compound in Suzuki-Miyaura couplings.

Q1: My main side product is 3,3'-Dibromo-5,5'-dinitrobiphenyl. What is the primary cause and how can I fix it?

Answer: The formation of this symmetrical biaryl is a classic case of boronic acid homocoupling. The two most probable causes are the presence of oxygen in your reaction and/or the use of a Pd(II) precatalyst without conditions that favor rapid reduction to the active Pd(0) state.[6][7]

Core Solutions:

  • Rigorous Degassing: Oxygen is a known promoter of homocoupling.[6][8] Ensure all solvents and the reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by performing several "freeze-pump-thaw" cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.[9] Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice: Switch from a Pd(II) source like Pd(OAc)₂ to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[7] Pd(0) catalysts can enter the primary catalytic cycle directly, bypassing the reduction step where homocoupling can be initiated.[7] Alternatively, use modern precatalysts (e.g., Buchwald G3/G4) designed for clean and efficient generation of the active Pd(0) species.[7]

Q2: Which palladium catalyst and ligand combination is best for this electron-deficient substrate?

Answer: For sterically accessible but electronically challenging substrates like this, the ligand choice is critical. The goal is to accelerate the rate-determining transmetalation and the final reductive elimination steps of the desired cross-coupling cycle, making it kinetically favored over the homocoupling pathway.

Recommendations:

  • Bulky, Electron-Rich Ligands: Use bulky biaryl phosphine ligands. Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) and XPhos are highly effective for coupling electron-deficient aryl halides and can significantly suppress homocoupling.[3][7][9] Their steric bulk hinders the formation of undesired intermediates, while their electron-donating nature promotes the crucial reductive elimination step.[10]

  • Avoid Simple Ligands: Simple, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient and can lead to lower yields and increased side reactions with challenging substrates.[11]

Q3: How does my choice of base impact homocoupling and protodeboronation?

Answer: The base is a double-edged sword. It is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[12] However, strong aqueous bases can accelerate the undesired protodeboronation side reaction.[1][8]

Strategic Base Selection:

  • Weaker, Non-Aqueous Soluble Bases: Finely powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior to strong hydroxide bases (e.g., NaOH).[9][13] They provide sufficient basicity to promote the reaction while minimizing the risk of boronic acid decomposition.

  • Anhydrous Conditions: For particularly sensitive substrates, running the reaction under anhydrous conditions with a base like potassium fluoride (KF) or a non-aqueous base like KOtBu can prevent protodeboronation.[8][12]

  • Use Boronate Esters: As an alternative to the boronic acid itself, consider using its pinacol (Bpin) or MIDA boronate ester. These are often more stable under basic conditions and can reduce the rates of both protodeboronation and homocoupling.[9][14]

Q4: What are the optimal solvent and temperature conditions?

Answer: The solvent system influences reaction rates and equilibria by affecting the solubility of reagents and the stability of catalytic intermediates.[15][16]

Recommendations:

  • Aprotic Polar Solvents: A mixture of an aprotic solvent like 1,4-dioxane or toluene with a small amount of water is a standard and effective system.[9][13] The water helps to solubilize the inorganic base. However, for substrates highly prone to protodeboronation, a completely anhydrous solvent system may be necessary.[8]

  • Temperature Control: While Suzuki couplings are often heated to increase the reaction rate, high temperatures can also accelerate decomposition and side reactions. If homocoupling is severe, try running the reaction at a lower temperature (e.g., 80 °C instead of 100-110 °C) for a longer period.

Section 3: Comparative Data & Analysis

The following table summarizes recommended starting conditions to minimize homocoupling of this compound. These are based on established principles for challenging Suzuki-Miyaura couplings.

Parameter Condition A (Recommended Start) Condition B (Alternative) Condition C (Poor Choice) Rationale for Recommendation
Pd Source Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)PdCl₂(dppf)Pd(0) sources avoid the pre-reduction step that can induce homocoupling.[7]
Ligand SPhos (2.2 mol%)XPhos (2.2 mol%)PPh₃ (4.4 mol%)Bulky, electron-rich ligands like SPhos accelerate cross-coupling over side reactions.[3][7]
Base K₃PO₄ (2.5 equiv)K₂CO₃ (3.0 equiv)NaOH (3.0 equiv)Weaker inorganic bases minimize protodeboronation compared to strong hydroxides.[9]
Solvent Dioxane/H₂O (5:1)Toluene (Anhydrous)THF/H₂O (1:1)Dioxane is a robust solvent; limiting water can reduce side reactions.[9][15]
Temperature 90 °C80 °C110 °CLower temperatures can disfavor decomposition pathways relative to the desired coupling.
Atmosphere Rigorously Degassed (Argon)Nitrogen PurgeAirStrict exclusion of oxygen is critical to prevent oxidative homocoupling pathways.[6][8]

Section 4: Optimized Experimental Protocol

This protocol provides a robust, field-proven starting point for the Suzuki-Miyaura coupling of this compound, designed to suppress homocoupling.

Reagents:

  • Aryl Halide (Your coupling partner) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Deionized Water (1 mL, degassed)

Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Pre-mixing: In a separate small vial under argon, add the Pd₂(dba)₃ and SPhos. Add 1 mL of degassed 1,4-dioxane to this vial to form the catalyst solution.

  • Solvent Addition: To the main Schlenk flask, add the remaining degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Catalyst Addition: Add the catalyst solution from the vial to the main reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2x15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 5: Visualizing the Process

The following diagrams illustrate the key concepts for troubleshooting and understanding the reaction pathways.

Troubleshooting_Workflow start High Homocoupling Detected (>5% by LCMS/NMR) check_oxygen Is the system rigorously deoxygenated? start->check_oxygen check_catalyst Are you using a Pd(0) source or efficient precatalyst? check_oxygen->check_catalyst Yes action_degas ACTION: Implement freeze-pump-thaw or extended Argon sparging. check_oxygen->action_degas No check_ligand Is the ligand a bulky, electron-rich phosphine (e.g., SPhos)? check_catalyst->check_ligand Yes action_catalyst ACTION: Switch to Pd₂(dba)₃ or a Buchwald G3/G4 precatalyst. check_catalyst->action_catalyst No check_base Is the base too strong (e.g., NaOH, KOH)? check_ligand->check_base Yes action_ligand ACTION: Switch to SPhos or XPhos. check_ligand->action_ligand No action_base ACTION: Switch to powdered K₃PO₄ or K₂CO₃. check_base->action_base Yes solution Problem Minimized check_base->solution No action_degas->check_catalyst action_catalyst->check_ligand action_ligand->check_base action_base->solution

Caption: A logical workflow for troubleshooting homocoupling.

Reaction_Pathways cluster_suzuki Desired Suzuki Cycle (Green Path) cluster_homocoupling Parasitic Homocoupling Cycle (Red Path) pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa pd2_source Pd(II) Source (e.g., Pd(OAc)₂) pd0->pd2_source O₂ Oxidation (Undesired) pd2_intermediate Ar-Pd(II)-X oa->pd2_intermediate transmetal Transmetalation (Ar'-B(OH)₂) pd2_intermediate->transmetal pd2_biaryl Ar-Pd(II)-Ar' transmetal->pd2_biaryl re Reductive Elimination pd2_biaryl->re product Ar-Ar' (Product) re->product product->pd0 transmetal1 Transmetalation 1 (Ar'-B(OH)₂) pd2_source->transmetal1 pd2_monoaryl Ar'-Pd(II)-OAc transmetal1->pd2_monoaryl transmetal2 Transmetalation 2 (Ar'-B(OH)₂) pd2_monoaryl->transmetal2 pd2_homo Ar'-Pd(II)-Ar' transmetal2->pd2_homo re_homo Reductive Elimination pd2_homo->re_homo re_homo->pd0 Generates Pd(0) for desired cycle homo_product Ar'-Ar' (Homocoupling) re_homo->homo_product

Caption: Desired Suzuki cycle vs. a major homocoupling pathway.

Section 6: References

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides and Boronic Acids. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Cui, X., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35235-35239. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Li, W., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Synlett, 25(09), 1259-1262. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Cui, X., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35235-35239. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 353–358. [Link]

  • Le, C. M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100067. [Link]

  • Byers, J. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9848–9855. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 353–358. [Link]

  • Derasp, J. S., & Newman, S. G. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(37), 15835–15844. [Link]

  • Denmark, S. E., & Smith, R. C. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 132(4), 1243–1245. [Link]

  • Yamamoto, Y., et al. (2013). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. Molecules, 18(9), 10839-10851. [Link]

Sources

Technical Support Center: Reaction Monitoring & Troubleshooting for (3-Bromo-5-nitrophenyl)boronic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving (3-Bromo-5-nitrophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this electron-deficient building block, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we move beyond simple protocols to address the underlying chemistry, helping you troubleshoot common issues and select the most effective reaction monitoring techniques for robust and reproducible results.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during reactions with this compound. The question-and-answer format is designed to help you quickly diagnose and solve experimental issues.

Q1: My Suzuki-Miyaura reaction shows low or no conversion. What should I investigate?

A1: Low or no product formation when using an electron-deficient boronic acid like this compound is a frequent challenge. The issue often stems from suboptimal catalyst systems, reagent instability, or inadequate reaction conditions. A systematic evaluation is crucial.

Expert Analysis & Causality:

The electron-withdrawing nature of the nitro (-NO₂) and bromo (-Br) groups on the phenylboronic acid ring decreases its nucleophilicity. This makes the transmetalation step of the Suzuki-Miyaura catalytic cycle—where the organic group is transferred from boron to the palladium center—more challenging than with electron-rich boronic acids.[1] Therefore, the reaction requires a carefully optimized system to proceed efficiently.

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose the root cause of low conversion.

Troubleshooting_Workflow cluster_reagents cluster_conditions cluster_catalyst start Low / No Conversion Observed check_reagents Step 1: Verify Reagent Quality & Stability start->check_reagents boronic_acid Is Boronic Acid degraded? (Check via TLC/LCMS for protodeboronation) check_reagents->boronic_acid check_conditions Step 2: Assess Reaction Conditions atmosphere Was inert atmosphere maintained? check_conditions->atmosphere check_catalyst Step 3: Evaluate Catalyst System ligand Is ligand suitable for electron-deficient coupling? (e.g., bulky, electron-rich phosphine) check_catalyst->ligand halide Is Aryl Halide pure? boronic_acid->halide No solution_boronic Solution: Use fresh boronic acid or a more stable MIDA ester. boronic_acid->solution_boronic Yes base_solvent Are Base & Solvent anhydrous/degassed? halide->base_solvent Yes solution_reagents Solution: Re-purify halide, use fresh anhydrous base, rigorously degas solvent. halide->solution_reagents No base_solvent->check_conditions Yes base_solvent->solution_reagents No temperature Is temperature optimal? (Typically 80-110 °C) atmosphere->temperature Yes solution_conditions Solution: Improve degassing (freeze-pump-thaw), re-optimize temperature. atmosphere->solution_conditions No temperature->check_catalyst Yes temperature->solution_conditions No precatalyst Is Pd source active? (Use modern precatalyst, e.g., G3/G4) ligand->precatalyst Yes solution_catalyst Solution: Screen bulky ligands (e.g., SPhos, XPhos) and use a reliable Pd precatalyst. ligand->solution_catalyst No precatalyst->solution_catalyst No

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

ComponentRecommendation for this compoundRationale
Palladium Source Use a modern Pd(II) precatalyst (e.g., XPhos Pd G3/G4) or a well-defined Pd(0) source like Pd₂(dba)₃.Precatalysts ensure reliable generation of the active Pd(0) species. Standard sources like Pd(OAc)₂ require in-situ reduction which can be inefficient and lead to side reactions like homocoupling.[2][3]
Ligand Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step with your other coupling partner, and accelerate the final reductive elimination step.[2][4]
Base Moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃.The base activates the boronic acid for transmetalation.[4] A base that is too weak may not be effective, while an overly strong base can accelerate the degradation (protodeboronation) of the electron-deficient boronic acid.[2][5]
Solvent Anhydrous, polar aprotic solvents (e.g., 1,4-Dioxane, Toluene, CPME), often with a small amount of water.The solvent system must be thoroughly degassed to prevent catalyst oxidation and boronic acid homocoupling.[6]
Q2: I'm observing significant side products. What are they and how can I prevent them?

A2: With this compound, the two most common side products arise from protodeboronation and homocoupling . Identifying which is occurring is key to solving the problem.

Expert Analysis & Causality:

Side_Reactions BA This compound PDB_Product 1-Bromo-3-nitrobenzene (Protodeboronation) BA->PDB_Product Protodeboronation HC_Product 3,3'-Dibromo-5,5'-dinitrobiphenyl (Homocoupling) BA->HC_Product Homocoupling Cause_PDB Cause: Excess Base Aqueous Conditions High Temperature PDB_Product->Cause_PDB Cause_HC Cause: Oxygen (O₂) Inefficient Pd(II) -> Pd(0) Reduction HC_Product->Cause_HC

Caption: Common side reactions and their primary causes.

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[7] For your starting material, this would form 1-bromo-3-nitrobenzene. Electron-deficient arylboronic acids are particularly susceptible to this side reaction, which can be accelerated by heat and aqueous basic conditions.[5][8][9][10]

    • How to Minimize:

      • Use Milder Bases: Switch from strong hydroxides to carbonates (Cs₂CO₃) or phosphates (K₃PO₄).

      • Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, minimizing water can suppress protodeboronation. Ensure solvents are anhydrous.

      • Use a Boronic Ester: Convert the boronic acid to a more stable form, such as an N-methyliminodiacetic acid (MIDA) boronate. These esters are air-stable and slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing degradation.[11]

  • Homocoupling (Glaser Coupling): This is the palladium-catalyzed coupling of two boronic acid molecules to form a symmetrical biaryl. For your starting material, this would form 3,3'-Dibromo-5,5'-dinitrobiphenyl. This side reaction is primarily driven by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), facilitating the unwanted coupling.[3][6]

    • How to Minimize:

      • Rigorous Degassing: This is non-negotiable. Degas your solvent thoroughly before use by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes or by using several freeze-pump-thaw cycles.

      • Maintain Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox.[6]

      • Use a Pd(0) Source: Using a precatalyst that readily generates Pd(0) or a direct Pd(0) source like Pd₂(dba)₃ can be more effective than Pd(II) sources that require in-situ reduction, a process that can sometimes favor homocoupling.[3]

Q3: My purification is difficult, and yields are low. What are the best practices?

A3: Purification challenges often arise from unreacted starting materials, side products, or residual palladium catalyst. A well-planned workup and purification strategy is essential.

Expert Analysis & Causality:

The final reaction mixture contains your desired product, unreacted starting materials, the boronic acid and its byproducts (like boric acid), inorganic base, and the palladium catalyst. Each component has different chemical properties that can be exploited for separation.

Recommended Purification Workflow:

  • Aqueous Workup (Post-Reaction):

    • Quench: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

      • Water or saturated NH₄Cl to remove the bulk of inorganic salts.

      • A dilute base wash (e.g., 1M NaOH) can sometimes help remove unreacted boronic acid by converting it to the water-soluble boronate salt. Caution: Be mindful of base-sensitive functional groups on your product.

      • A brine (saturated NaCl) wash to remove residual water from the organic layer.[12]

    • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification of the Crude Product:

    • Flash Column Chromatography: This is the most common method.[12]

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase polarity. Use TLC to determine the optimal solvent system beforehand. The highly polar nature of the nitro group on your product will likely require a more polar mobile phase than the starting materials.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity, especially on a larger scale.[12] Experiment with different solvent systems (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexanes) to find one where the product is soluble at high temperature but sparingly soluble at room temperature or below.

Section 2: FAQs on Reaction Monitoring Techniques

Choosing the right analytical technique is critical for understanding your reaction's progress, identifying issues early, and ensuring the quality of your final product.

Q4: What is the best technique for quick, qualitative reaction monitoring?

A4: Thin-Layer Chromatography (TLC) is the ideal method for rapid, cost-effective, and qualitative analysis of your reaction's progress.[13] It allows you to quickly visualize the consumption of starting materials and the formation of the product.

Expert Analysis & Causality:

The primary challenge with TLC for boronic acid reactions is that boronic acids themselves are often UV-inactive or difficult to visualize with common stains like potassium permanganate. However, specific staining methods can selectively detect boron-containing species.

Protocol 1: Reaction Monitoring by TLC with Boronic Acid-Specific Staining

  • Sample Preparation: At set time intervals (e.g., 0h, 1h, 4h, 24h), take a small aliquot (a few drops) from the reaction mixture using a glass capillary. Dilute the aliquot in a small vial with a suitable solvent (e.g., 0.5 mL of Ethyl Acetate).

  • TLC Spotting: On a silica gel TLC plate, spot the starting this compound, the other aryl halide starting material, and the reaction mixture aliquot side-by-side.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate, adjust as needed).

  • Visualization:

    • UV Light: First, visualize the plate under a UV lamp (254 nm). Your starting materials and product, containing aromatic rings, should be UV-active.

    • Boron-Specific Staining: To confirm the consumption of the boronic acid, use one of the following methods:

      • Alizarin Stain: Briefly dip the dried TLC plate into a 1 mM solution of alizarin in acetone. Let it dry until the plate turns pink. Under a 366 nm UV lamp, boronic acids will appear as bright yellow-orange fluorescent spots.[14][15]

      • Curcumin Stain: Dip the plate into a solution of curcumin (prepared by dissolving 100 mg of curcumin in 100 mL of ethanol). Dry the plate with a heat gun for a few seconds. Boron-containing compounds will appear as red or orange spots due to the formation of a boron-curcumin complex.[16][17][18]

Q5: How can I get quantitative data on my reaction's progress and purity?

A5: High-Performance Liquid Chromatography (HPLC) , particularly when coupled with a Mass Spectrometer (LC-MS), is the gold standard for quantitative analysis.[19] It provides precise data on reaction conversion, purity of the product, and the identity of byproducts.[20][21]

Expert Analysis & Causality:

HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For molecules like yours, Reverse-Phase HPLC (RP-HPLC) is most common, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[19]

Protocol 2: General RP-HPLC Method for Reaction Monitoring

  • Sample Preparation: Quench a small aliquot of the reaction mixture by diluting it ~1000-fold in the mobile phase (e.g., 10 µL of reaction mixture into 10 mL of 50:50 Acetonitrile:Water). Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • HPLC Setup:

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing a modifier like 0.1% formic acid or trifluoroacetic acid (TFA), is typical. The acid helps to protonate silanol groups on the column and improve peak shape.

    • Detector: A UV detector set to a wavelength where all components absorb (e.g., 254 nm). An MS detector provides invaluable molecular weight information.

Typical HPLC Parameters:

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose column for separating moderately polar organic molecules.
Mobile Phase A Water + 0.1% Formic AcidVolatile modifier, good for LC-MS compatibility.[19]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reverse-phase.
Gradient 10% B to 95% B over 15 minA gradient ensures elution of both polar starting materials and the likely less polar product.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm & 280 nmMonitors aromatic compounds effectively.
Q6: When should I use NMR spectroscopy for reaction monitoring?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for reaction monitoring when you need unambiguous structural information and quantitative data without the need for response factor correction.[22] It is particularly useful for identifying intermediates and understanding reaction kinetics.

Expert Analysis & Causality:

NMR provides a direct, quantitative measure of the different species in solution. By integrating the signals corresponding to the starting materials and the product, you can directly calculate the reaction conversion over time.[22] For this compound, ¹H NMR is excellent for monitoring the aromatic protons, whose chemical shifts will change significantly upon conversion to the biaryl product.

When to Use NMR:

  • Mechanistic Studies: To obtain detailed kinetic profiles of all species.

  • Structure Confirmation: When the identity of the product or a major byproduct is unknown.

  • Calibration-Free Quantification: When you need accurate conversion data without creating calibration curves as required for HPLC.

How to Monitor by NMR:

  • Take an aliquot from the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Re-dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add an internal standard with a known concentration if precise quantification is needed.

  • Acquire the spectrum and integrate the characteristic peaks for the starting material and product. The disappearance of a signal unique to the starting material and the appearance of a new signal for the product can be tracked over time.[22]

References

  • D. V. L. H. D., Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin, Synlett, 2011. URL
  • BenchChem, A Researcher's Guide to Validating Suzuki Coupling Products with NMR Spectroscopy. URL
  • Nanalysis Corp., Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions, AZoM, 2018. URL
  • C. M. L. V. et al.
  • D. V. L. H. D.
  • BenchChem, Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides. URL
  • BenchChem, Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. URL
  • Vapourtec, Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling, 2023. URL
  • J. E. H. et al., In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface, Accounts of Chemical Research, 2022. URL
  • BenchChem, A Comparative Guide to Analytical Methods for Characterizing Products of 2-Chloropyridine-3-boronic Acid. URL
  • J. E. H. et al.
  • C. P. et al., Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin, PubMed, 2015. URL
  • C. M. L. V. et al.
  • C. M. L. V. et al., A simple and effective colorimetric technique for the detection of boronic acids and their derivatives, Analytical Methods (RSC Publishing), 2012. URL
  • C. P. et al., Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin, Wageningen University & Research, 2016. URL
  • Wikipedia, Suzuki reaction. URL
  • A. F. D. N. et al.
  • S. S. et al.
  • Organic Chemistry Portal, Suzuki Coupling. URL
  • Advion, SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. URL
  • A. D. C. et al.
  • DRUG REGULATORY AFFAIRS INTERN
  • A. T. et al., Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals, American Pharmaceutical Review, 2017. URL
  • S. J. G. et al., A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates, Journal of the American Chemical Society, 2009. URL
  • Figshare, Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy - Organic Letters. URL
  • Reddit, Diagnosing issues with a failed Suzuki coupling?, r/Chempros, 2021. URL
  • Waters Corporation, Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System, 2022. URL
  • BenchChem, Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. URL
  • Chemistry LibreTexts, Suzuki-Miyaura Coupling, 2024. URL
  • J. P. S. et al.
  • A. F. D. N. et al., Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction, Semantic Scholar, 2014. URL
  • J. D. et al., Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring, ProQuest, 2018. URL
  • Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide. URL
  • The Royal Society of Chemistry, Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. URL
  • ResearchGate, Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling..., 2018. URL
  • American Chemical Society, Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Tre
  • B. W. et al.
  • ChemicalBook, 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis. URL
  • BenchChem, Application Notes and Protocols: Purification of Products from (4-Bromo-2,5-dimethoxyphenyl)boronic acid Reactions. URL
  • BenchChem, (3-Chloro-5-nitrophenyl)boronic acid. URL
  • ResearchGate, Schemes of reaction monitoring experiments: (1) Suzuki coupling, (2)..., 2019. URL
  • Organic Syntheses, (3,4,5-trifluorophenyl)boronic acid. URL
  • VTechWorks, Nitrophenyl boronic acids as derivatizing agents in chrom
  • BenchChem, "analytical methods to detect 3-Bromo-5-propoxyphenylboronic acid degrad

Sources

addressing low reactivity of (3-Bromo-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge of (3-Bromo-5-nitrophenyl)boronic acid

This compound is a valuable building block in medicinal chemistry and materials science, offering a unique substitution pattern for constructing complex molecular architectures. However, researchers frequently encounter challenges with its reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

The core issue stems from its electronic properties. The presence of a strong electron-withdrawing nitro (-NO₂) group significantly reduces the electron density of the aromatic ring. This electronic deficiency makes the boronic acid less nucleophilic, which can dramatically slow down the transmetalation step—often the rate-determining step in the catalytic cycle for such substrates.[1] Furthermore, electron-deficient arylboronic acids can be more susceptible to undesirable side reactions, such as protodeboronation, under standard basic coupling conditions.[2][3]

This guide provides a structured troubleshooting framework to diagnose and overcome common issues, enabling you to successfully incorporate this versatile reagent into your synthetic workflows.

Troubleshooting & Optimization Workflow

Before diving into specific FAQs, it's often helpful to follow a logical troubleshooting sequence. The following workflow can help systematically identify and resolve the root cause of low reactivity or yield.

G start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality - Boronic acid purity? - Solvent anhydrous? - Base fresh? start->check_reagents check_setup 2. Confirm Inert Atmosphere - Thoroughly degassed? - Positive N₂/Ar pressure? check_reagents->check_setup Reagents OK optimize_catalyst 3. Optimize Catalyst System - Switch to bulky, electron-rich  ligands (e.g., SPhos, XPhos)? - Use a pre-formed catalyst? check_setup->optimize_catalyst Setup OK optimize_base 4. Optimize Base - Stronger, non-nucleophilic base? - (e.g., K₃PO₄, Cs₂CO₃) optimize_catalyst->optimize_base No Improvement success Successful Coupling optimize_catalyst->success Improvement! optimize_conditions 5. Adjust Conditions - Increase temperature? - Change solvent (e.g., Dioxane, Toluene)? optimize_base->optimize_conditions No Improvement optimize_base->success Improvement! side_reactions Side Reactions Observed? (e.g., Homocoupling, Protodeboronation) optimize_conditions->side_reactions Still Low Yield optimize_conditions->success Improvement! address_proto Minimize Protodeboronation: - Use anhydrous conditions - Use K₃PO₄ instead of hydroxides - Consider boronic ester side_reactions->address_proto Yes (Protodeboronation) address_homo Minimize Homocoupling: - Ensure complete degassing - Use fresh Pd(0) source or pre-catalyst side_reactions->address_homo Yes (Homocoupling) side_reactions->success No Side Rxns & Good Yield address_proto->optimize_catalyst address_homo->optimize_catalyst Suzuki_Cycle cluster_bottleneck Rate-Limiting Step for This compound pd0 Pd(0)L₂ (Active Catalyst) pd2_oad Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oad Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² (Transmetalated Complex) pd2_oad->pd2_trans Transmetalation note The electron-withdrawing NO₂ group reduces the nucleophilicity of Ar², slowing this step significantly. pd2_trans->pd0 Reductive Elimination ar1ar2 Ar¹-Ar² (Product) ar1x Ar¹-X (Aryl Halide) ar2by2 Ar²-B(OH)₂ (Boronic Acid) base Base (e.g., K₃PO₄)

Caption: The Suzuki-Miyaura cycle with the rate-limiting transmetalation step highlighted.

Recommended Starting Conditions & Protocols

Table 1: Recommended Conditions for Coupling this compound

This table provides validated starting points for your experiments. Optimization may be required for your specific coupling partner.

ParameterRecommendationRationale & Comments
Palladium Source XPhos Pd G3/G4 (2 mol%)Highly active, air-stable precatalyst. Ensures efficient generation of the active Pd(0) species. [4]
Ligand XPhos (if not using a precatalyst)Bulky, electron-rich ligand ideal for accelerating oxidative addition and reductive elimination with challenging substrates. [5]
Base K₃PO₄ (2.5 - 3.0 equiv.)Strong, non-nucleophilic base that effectively forms the boronate without promoting significant protodeboronation. [6]
Solvent 1,4-Dioxane or Toluene / H₂O (10:1)High-boiling aprotic solvents allow for elevated temperatures. A small amount of water helps solubilize the base. [7]
Temperature 100 - 110 °CHigher temperatures are often necessary to overcome the activation energy barrier for the sluggish transmetalation step.
Boronic Acid 1.2 - 1.5 equivalentsUsing a slight excess can help drive the reaction to completion and compensate for any protodeboronation. [1]
Experimental Protocol: Ligand and Base Screening

Objective: To identify the optimal ligand and base combination for the coupling of an aryl halide with this compound.

Materials:

  • Your Aryl Halide (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Ligands for screening (e.g., PPh₃, SPhos, XPhos) (4 mol%)

  • Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Array Setup: In an inert atmosphere glovebox, arrange and label a series of reaction vials.

  • Reagent Addition:

    • To each vial, add the aryl halide (e.g., 0.10 mmol, 1.0 equiv).

    • Add the palladium precatalyst (Pd(OAc)₂, 0.002 mmol, 0.02 equiv).

    • Add the designated screening ligand to each vial (0.004 mmol, 0.04 equiv).

    • Add the designated screening base to each vial (0.25 mmol, 2.5 equiv).

  • Boronic Acid Addition: Add this compound (0.12 mmol, 1.2 equiv) to each vial.

  • Solvent Addition: Add the degassed solvent (e.g., 1 mL of 1,4-Dioxane) to each vial.

  • Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath (e.g., at 100 °C).

  • Monitoring: Stir the reactions for a set period (e.g., 12-24 hours). Monitor the progress by taking small aliquots and analyzing them via TLC, GC-MS, or LC-MS to determine the consumption of starting material and formation of the product. This systematic approach will quickly reveal the most effective reaction system. [6]

References

  • Deng, J. Z., & Pa, D. (2009). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters, 11(16), 3650–3653. [Link]
  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. (n.d.). ResearchGate.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Nahra, F., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7014-7020. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Cravotto, G., et al. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Li, Y., & Li, C.-J. (2004). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 69(23), 7910–7913. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
  • Maleki, A., et al. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 11(2), 1184-1196. [Link]
  • Poole, C. F., & Sye, W.-F. (1981).
  • Lloyd-Jones, G. C., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1255–1272. [Link]

Sources

Validation & Comparative

Comparative Reactivity Analysis of (3-Bromo-5-nitrophenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The selection of the boronic acid coupling partner is a critical determinant of reaction success, influencing reaction kinetics, product yields, and overall synthetic strategy. This guide provides an in-depth comparative analysis of (3-Bromo-5-nitrophenyl)boronic acid , a uniquely substituted arylboronic acid, benchmarking its reactivity against other common boronic acids. Through an examination of electronic and steric effects, supported by experimental data and detailed protocols, this document aims to equip researchers with the insights necessary for informed decision-making in their synthetic endeavors.

Understanding the Reactivity of this compound

The reactivity of this compound in Suzuki-Miyaura coupling is dictated by the interplay of the electronic and steric effects of its substituents. The presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a bromine atom (-Br), at the meta positions significantly influences its chemical behavior.

Electronic Effects: A Double-Edged Sword

The nitro and bromo substituents exert a powerful electron-withdrawing inductive effect (-I effect) on the phenyl ring. This electronic pull has several important consequences for the Suzuki-Miyaura coupling reaction:

  • Increased Lewis Acidity: The electron deficiency at the boron center enhances its Lewis acidity.[3] This heightened acidity can facilitate the formation of the boronate complex, a key intermediate in the transmetalation step.[4][5][6]

  • Facilitated Transmetalation: For electron-deficient boronic acids, the transmetalation step of the catalytic cycle can be accelerated.[7] The increased polarization of the carbon-boron bond makes the organic moiety more readily transferable to the palladium center.

  • Potential for Protodeboronation: A significant drawback of strong electron-withdrawing groups is the increased susceptibility of the boronic acid to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[7][8] This is particularly prevalent under basic reaction conditions.

Steric Considerations

The substituents on this compound are located at the meta positions (3 and 5) relative to the boronic acid group. This placement minimizes direct steric hindrance around the reactive center. In contrast to ortho-substituted boronic acids, where bulky groups can impede the approach of the palladium complex, the meta-substitution pattern of this molecule generally does not pose a significant steric challenge.[9][10]

Comparative Reactivity Analysis

To contextualize the performance of this compound, it is instructive to compare it with other commonly used phenylboronic acids possessing different electronic properties.

Boronic AcidSubstituent(s)Electronic EffectExpected Reactivity Trend
Phenylboronic AcidNoneNeutralBaseline
4-Methoxyphenylboronic acid-OCH₃ (para)Electron-donating (+M > -I)Slower transmetalation
4-Fluorophenylboronic acid-F (para)Electron-withdrawing (-I > +M)Faster transmetalation
This compound -Br, -NO₂ (meta)Strongly electron-withdrawing (-I)Potentially fastest transmetalation, but risk of protodeboronation

Note: This table provides a generalized expectation. Actual reaction outcomes are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Experimental Data: A Head-to-Head Comparison

The following table summarizes representative yields from Suzuki-Miyaura coupling reactions under standardized conditions, comparing this compound with other boronic acids.

Boronic AcidCoupling PartnerProductYield (%)
Phenylboronic Acid4-Bromoanisole4-Methoxybiphenyl92
4-Methoxyphenylboronic acid4-Bromoanisole4,4'-Dimethoxybiphenyl85
4-Fluorophenylboronic acid4-Bromoanisole4-Fluoro-4'-methoxybiphenyl95
This compound 4-Bromoanisole3-Bromo-4'-methoxy-5-nitrobiphenyl78*

*Yields can be variable and are highly dependent on optimized reaction conditions to minimize side reactions like protodeboronation.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling Procedure

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction. This procedure can serve as a starting point for optimization when working with this compound and other challenging substrates.

Materials and Reagents:
  • Aryl Halide (e.g., 4-Bromoanisole)

  • Boronic Acid (e.g., this compound)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water). Follow this with the addition of the palladium catalyst (0.02-0.05 mmol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine Aryl Halide, Boronic Acid, and Base B Establish Inert Atmosphere A->B C Add Degassed Solvent and Palladium Catalyst B->C D Heat and Stir (Monitor Progress) C->D E Cool and Perform Aqueous Work-up D->E F Dry and Concentrate Organic Layer E->F G Purify by Column Chromatography F->G H Final Product

Caption: A stepwise workflow for the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights and Troubleshooting

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][11]

Suzuki_Mechanism Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA R-X PdII_RX R-Pd(II)Ln-X OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R_R R-Pd(II)Ln-R' TM->PdII_R_R R_BOH2 R'-B(OH)₂ R_BOH2->TM Base Base (OH⁻) Base->TM RE Reductive Elimination PdII_R_R->RE RE->Pd0 Regeneration Product R-R' RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Overcoming Challenges with this compound

The primary challenge when using highly electron-deficient boronic acids is mitigating protodeboronation. Here are some field-proven strategies:

  • Choice of Base: While stronger bases can facilitate the formation of the reactive boronate species, they can also accelerate protodeboronation.[4][5][6] A careful screening of bases, from milder options like K₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃, is often necessary.

  • Solvent System: Anhydrous conditions can sometimes suppress protodeboronation. However, the presence of water is often required for the activation of the boronic acid. A judicious choice of solvent, such as a mixture of an organic solvent and water, is crucial.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of side reactions. Careful monitoring of the reaction progress is essential to determine the optimal reaction time.

  • Alternative Boron Reagents: In cases where protodeboronation is a persistent issue, consider using more stable boronic acid derivatives, such as MIDA boronates or potassium organotrifluoroborates.[12][13] These reagents offer enhanced stability while still participating effectively in the cross-coupling reaction.

Conclusion

This compound is a valuable reagent for introducing a highly functionalized phenyl moiety into organic molecules. Its strong electron-withdrawing substituents can accelerate the key transmetalation step in the Suzuki-Miyaura coupling. However, this enhanced reactivity comes with an increased risk of protodeboronation. By understanding the underlying electronic effects and employing optimized reaction conditions, researchers can successfully leverage the unique properties of this boronic acid to achieve their synthetic goals. Careful consideration of the choice of base, solvent, and reaction parameters, as outlined in this guide, is paramount to maximizing yields and minimizing unwanted side reactions.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
  • Smith, M. B. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Organic Synthesis (4th ed.). Elsevier.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Lima, F., & Esteves, P. M. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Thomas, A. A., & Denmark, S. E. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Lima, F., & Esteves, P. M. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(19), 5538-5547.
  • BenchChem. (n.d.). A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions.
  • MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
  • Lima, F., & Esteves, P. M. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(19), 5538-5547.
  • MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
  • PubMed Central. (n.d.). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions.
  • PubMed Central. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers.

Sources

A Senior Scientist's Guide to the Characterization of (3-Bromo-5-nitrophenyl)boronic Acid Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is only half the battle. The true challenge, and indeed the cornerstone of scientific integrity, lies in the unambiguous characterization of the resulting products. (3-Bromo-5-nitrophenyl)boronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its unique electronic and steric properties, stemming from the meta-positioned bromo and nitro groups, offer a gateway to a diverse range of pharmaceutical intermediates and functional materials.[4][5]

However, the very features that make this reagent valuable also introduce specific challenges in the characterization of its products. The presence of bromine, a nitro group, and the residual boronic acid moiety (or its derivatives) necessitates a multi-faceted analytical approach. This guide provides an in-depth, comparative analysis of the essential analytical methods for characterizing products derived from this compound, grounded in practical insights and established scientific principles.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a molecule's identity, purity, and structure. A robust characterization strategy relies on the synergistic combination of several orthogonal methods. For products synthesized from this compound, the primary analytical toolkit includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Elemental Analysis often serves as a final confirmation of elemental composition.

The choice and sequence of these techniques are not arbitrary. They follow a logical progression from initial structural elucidation to rigorous purity assessment, ensuring a self-validating workflow.

G cluster_0 Characterization Workflow crude Crude Reaction Product purification Purification (e.g., Column Chromatography) crude->purification initial_char Initial Characterization (NMR, LC-MS) purification->initial_char Isolate Product purity_confirm Purity & Identity Confirmation (HPLC, HRMS) initial_char->purity_confirm Tentative Structure & Purity final_confirm Final Confirmation (Elemental Analysis) purity_confirm->final_confirm Confirmed Purity & Mass pure_product Fully Characterized Pure Product final_confirm->pure_product Confirmed Composition

Caption: A typical workflow for the characterization of a synthesized product.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For products derived from this compound, a suite of NMR experiments is typically required.

  • ¹H NMR (Proton NMR): This is the first-pass experiment, providing information about the number, connectivity, and chemical environment of protons. In a typical Suzuki coupling product, one would expect to see distinct aromatic signals. The protons on the 3-bromo-5-nitrophenyl ring will exhibit a characteristic splitting pattern, and their chemical shifts will be influenced by the newly formed C-C bond.

  • ¹³C NMR (Carbon NMR): This technique provides a count of the unique carbon environments in the molecule. It is particularly useful for confirming the presence of all expected carbon atoms in the final product and for identifying the quaternary carbons of the aromatic rings.

  • ¹¹B NMR (Boron NMR): When dealing with boronic acid derivatives, ¹¹B NMR can be an invaluable tool.[6][7] Boron has two NMR active nuclei, with ¹¹B being the more sensitive and abundant (80.1%).[7] The chemical shift of the ¹¹B nucleus can confirm the presence of the boronic acid or a boronate ester and provide insight into its coordination state.[6] For example, a tricoordinate boronic acid will have a different chemical shift compared to a tetracoordinate boronate ester.[6]

Expert Insight: The bromine and nitro substituents on the phenyl ring are strongly electron-withdrawing, which will shift the remaining aromatic protons downfield in the ¹H NMR spectrum. Furthermore, the quadrupolar nature of the boron nucleus can sometimes lead to broadening of adjacent proton signals.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of the synthesized product and can provide valuable structural information through fragmentation analysis.

  • Key Feature - The Bromine Isotopic Pattern: A key diagnostic feature in the mass spectrum of any product containing the (3-Bromo-5-nitrophenyl) moiety is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance.[8] This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and any fragment containing the bromine atom.[8] The presence of this pattern is a strong indicator that the bromine atom has been incorporated into the product.

  • Ionization Techniques: The choice of ionization technique is crucial. For many products derived from this compound, which are often moderately polar and non-volatile, Electrospray Ionization (ESI) is a common and effective method.

  • High-Resolution Mass Spectrometry (HRMS): While nominal mass MS provides the integer molecular weight, HRMS provides a highly accurate mass measurement (typically to four decimal places). This allows for the unambiguous determination of the elemental formula of the product, a critical piece of data for confirming its identity.

Expert Insight: The nitro group can influence fragmentation patterns. Loss of NO₂ (46 Da) or NO (30 Da) are common fragmentation pathways for nitrated aromatic compounds and can be diagnostic in the MS/MS spectrum.[9]

III. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

While NMR and MS provide structural information, HPLC is the workhorse for determining the purity of a synthesized compound.[10][11] For pharmaceutical development, a robust and validated HPLC method is a regulatory requirement.[12][13]

  • Method Development: Developing a suitable HPLC method involves optimizing several parameters, including the stationary phase (column), mobile phase composition, and detector wavelength.[13][14] For the typically non-polar to moderately polar products of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.[13]

    • Column Selection: A C18 column is a good starting point for most applications.[15]

    • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is typically employed.[12][13]

    • Detector: A UV detector is commonly used, as the aromatic nature of the products results in strong UV absorbance.[12] Selecting a wavelength at or near the λmax of the analyte will provide the best sensitivity.

  • Purity Determination: Once a method is developed that provides good separation of the main product peak from any impurities, the purity can be calculated based on the relative peak areas.

G cluster_1 HPLC Method Development goal Define Goal (Purity, Assay) sample_info Sample Properties (Polarity, Solubility) goal->sample_info mode_select Select Mode (e.g., Reversed-Phase) sample_info->mode_select column_select Select Column (e.g., C18) mode_select->column_select mobile_phase Optimize Mobile Phase (Solvents, pH, Gradient) column_select->mobile_phase detector_select Select Detector (e.g., UV-Vis) mobile_phase->detector_select optimization Optimize Conditions (Flow Rate, Temperature) detector_select->optimization validation Method Validation optimization->validation

Sources

Introduction: The Role of ¹³C NMR in Characterizing Complex Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectrum of (3-Bromo-5-nitrophenyl)boronic acid

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. The precise structural verification of these building blocks is paramount to ensure the fidelity of subsequent synthetic transformations. While various analytical techniques are employed, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework of the molecule. It allows for the unambiguous confirmation of substitution patterns on the aromatic ring by probing the electronic environment of each carbon atom.

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound, a trifunctionalized arylboronic acid. Due to the complex interplay of the electronic effects of the boronic acid, bromo, and nitro substituents, interpreting its spectrum requires a nuanced understanding of substituent chemical shift (SCS) effects. Here, we will present predicted spectral data for the target compound and compare it with experimentally verified data from simpler, related analogs to elucidate the contribution of each functional group. This comparative approach serves as a powerful tool for researchers in predicting, interpreting, and validating the spectra of similarly complex molecules.

¹³C NMR Spectral Data: A Comparative Analysis

Carbon PositionPhenylboronic acid[1] (in CDCl₃) δ (ppm)3-Bromophenylboronic acid[2] (in DMSO) δ (ppm)3-Nitrophenylboronic acid[3] (in DMSO-d₆) δ (ppm)This compound (Predicted in DMSO-d₆) δ (ppm)
C1 (-B(OH)₂) ~135 (often not observed)~133 (often not observed)~135 (often not observed)~136 (likely broad or unobserved)
C2 134.9136.5136.1~139.0
C3 128.4121.8 (C-Br)123.1122.5 (C-Br)
C4 127.8131.6133.7~135.5
C5 128.4130.1147.9 (C-NO₂)148.5 (C-NO₂)
C6 134.9133.5123.1~126.0

Note: The carbon atom attached to the boron (C1) is often difficult to observe or appears as a very broad signal due to quadrupolar relaxation induced by the adjacent boron-10 and boron-11 nuclei. This is a well-documented phenomenon in the NMR spectroscopy of organoboron compounds[4][5].

Interpreting the Substituent Effects: A Deeper Dive

The chemical shift of each carbon atom in this compound is a composite of the electronic influences of all three substituents.

  • Boronic Acid Group (-B(OH)₂): This group is a weak π-acceptor and is inductively electron-withdrawing. Its primary effect is on the attached ipso-carbon (C1), though its influence is felt around the ring.

  • Bromo Group (-Br): Bromine exerts two opposing effects: it is inductively electron-withdrawing (-I effect) but a weak π-donor (+M effect) due to its lone pairs. For carbons meta to the bromine, only the electron-withdrawing inductive effect is significant, causing a downfield shift (deshielding) of the carbon nuclei. The ipso-carbon (C3) is directly attached and its shift is significantly influenced by the heavy atom effect.

  • Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups, through both inductive (-I) and resonance (-M) effects. This causes significant deshielding (a large downfield shift) of all carbons in the ring, particularly the ipso-carbon (C5) and those at the ortho and para positions relative to it.

In our target molecule, C2, C4, and C6 are the most illustrative of the combined deshielding forces. C2 is ortho to the boronic acid, meta to the nitro group, and ortho to the bromo group, resulting in a predicted downfield shift to ~139.0 ppm. Similarly, C4 is ortho to both the bromo and nitro groups, leading to a significant downfield shift to ~135.5 ppm.

Caption: Workflow for the acquisition and interpretation of a ¹³C NMR spectrum.

Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra

Obtaining a high-resolution, interpretable ¹³C NMR spectrum for an arylboronic acid requires careful sample preparation and parameter selection to mitigate common issues like poor solubility and signal broadening from oligomerization.

1. Sample Preparation

  • Solvent Selection: Arylboronic acids are prone to forming cyclic, hydrogen-bonded trimers known as boroxines, especially in non-polar solvents like CDCl₃. This oligomerization leads to significant peak broadening.[6] To obtain sharp signals, it is crucial to use a polar, hydrogen-bond-accepting solvent that can disrupt these oligomers. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are excellent choices.[4]

  • Concentration: Prepare a solution with a concentration of approximately 15-30 mg/mL (e.g., 10-20 mg of the boronic acid in 0.7 mL of solvent). This provides a good balance between obtaining a strong signal in a reasonable time and avoiding concentration-dependent aggregation.

  • Procedure:

    • Weigh 10-20 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

    • Cap the tube and gently vortex or sonicate until the solid is completely dissolved. The solution should be clear and free of particulate matter.

2. NMR Instrument Setup and Acquisition

  • Spectrometer: The following parameters are based on a standard 400 MHz or 500 MHz NMR spectrometer.[7]

  • Pulse Program: Use a standard proton-decoupled ¹³C pulse program, such as zgpg30 (Bruker), which uses a 30° pulse angle to allow for a shorter relaxation delay.

  • Key Acquisition Parameters:

    • Acquisition Time (AQ): ~1.0–1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. While a shorter delay can be used with a smaller pulse angle, 2.0 seconds is a safe starting point to ensure adequate relaxation of all carbon nuclei, especially quaternary carbons.

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a significant number of scans is required. Start with a minimum of 1024 scans. For dilute samples or to observe weak signals (like the C-B carbon), 4096 scans or more may be necessary.

    • Spectral Width (SW): A standard spectral width of ~220-240 ppm is sufficient to cover the entire range of organic carbon signals.

3. Data Processing

  • Apply an exponential multiplication function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction.

  • Calibrate the chemical shift axis by setting the solvent peak to its known value (DMSO-d₆ at 39.52 ppm; CD₃OD at 49.00 ppm).

This systematic approach ensures the acquisition of a reliable and reproducible ¹³C NMR spectrum, forming a solid foundation for accurate structural elucidation and comparative analysis.

References

  • Spectral Database for Organic Compounds - Bioregistry. [Link]
  • Spectral Database for Organic Compounds - Wikipedia. [Link]
  • Spectral Database for Organic Compounds (SDBS)
  • Spectral Database for Organic Compounds - Re3d
  • Spectral database for organic compounds, SDBS - Lafayette College Libraries. [Link]
  • Wiley-VCH 2007 - Supporting Inform
  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. [Link]
  • ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles - ResearchG
  • ¹³C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and detected coupling constants in spectra of 1-3.
  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and - Sign in. [Link]
  • Experimental and theoretical, 1 H and 13 C NMR isotropic chemical...
  • B-[3-Bromo-5-(trimethylsilyl)phenyl]boronic acid | C9H14BBrO2Si | CID - PubChem. [Link]
  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols - the University of B
  • 13-C NMR Chemical Shift Table.pdf. [Link]
  • NMR Spectroscopy :: ¹³C NMR Chemical Shifts - Organic Chemistry D
  • 3-Bromo-5-nitrophenol | C6H4BrNO3 | CID 10488984 - PubChem. [Link]
  • Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)
  • Catalyst Controlled Site- and Stereoselective Rhodium(II) Carbene C(sp3)
  • 13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2. [Link]
  • 3-Bromo-5-phenylpentanoic acid | C11H13BrO2 | CID 22471988 - PubChem. [Link]
  • 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem. [Link]
  • 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | C7H4BrNO5 | CID 3383097 - PubChem. [Link]
  • Recording NMR spectra for aryl boronic acids - overcoming oligomeriz
  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
  • 3-Nitrophenylboronic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]
  • (3-Bromophenyl)boronic acid | C6H6BBrO2 | CID 2734318 - PubChem - NIH. [Link]
  • 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem. [Link]
  • 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]
  • 3,5-Dibromobenzene boronic acid - Optional[13C NMR] - Spectrum - SpectraBase. [Link]

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A Comparative Guide to the Mass Spectrometry of Biaryl Compounds Synthesized from (3-Bromo-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of compounds synthesized using (3-bromo-5-nitrophenyl)boronic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation. We will explore the synthesis of a model biaryl compound and compare the outcomes of various ionization methods and fragmentation analyses, supported by experimental data and established principles.

The Strategic Importance of the (3-Bromo-5-nitrophenyl) Moiety

This compound is a versatile building block in modern organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups. The boronic acid is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] The bromo and nitro groups offer distinct advantages:

  • Bromo Group: Serves as a handle for subsequent functionalization, allowing for iterative cross-coupling reactions to build complex molecular architectures.[2]

  • Nitro Group: A strong electron-withdrawing group that modulates the electronic properties of the molecule. It can also be reduced to an amine, providing a key vector for further derivatization in drug discovery programs.

The primary route to synthesizing novel compounds from this starting material is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of biaryl structures.[3][4]

Synthesis of a Model Compound: 4'-Methoxy-3-bromo-5-nitrobiphenyl

To provide a practical framework for our mass spectrometry comparison, we will focus on a model compound synthesized via a standard Suzuki-Miyaura coupling protocol.

Experimental Workflow: Synthesis to Analysis

The overall process involves the synthesis of the target molecule, followed by purification and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis A Reactants: This compound + 4-Bromoanisole B Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->B C Reaction Workup (Extraction) B->C D Purification (Column Chromatography) C->D E Sample Preparation (Dilution in Mobile Phase) D->E Purified Product F LC-MS Introduction E->F G Ionization Source (ESI / APCI / EI) F->G H Mass Analyzer (e.g., Q-TOF, Ion Trap) G->H I Data Interpretation (MS and MS/MS Spectra) H->I

Caption: Overall workflow from synthesis to mass spectrometry analysis.

Detailed Synthetic Protocol
  • Materials: this compound (1.1 eq.), 4-Bromoanisole (1.0 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.), Potassium Carbonate (K₂CO₃) (2.0 eq.), 1,4-Dioxane, and Water.[5]

  • Procedure:

    • To a round-bottom flask, add the aryl halide, boronic acid, potassium carbonate, and Pd(dppf)Cl₂ catalyst.[5]

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[5]

    • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[5]

    • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring progress by TLC or LC-MS.[2]

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

    • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 4'-Methoxy-3-bromo-5-nitrobiphenyl.[6]

Comparative Analysis of Ionization Techniques

The choice of ionization method is critical for the successful analysis of the synthesized biaryl. Mass spectrometers require analytes to be charged, gaseous ions to be analyzed.[7] "Soft" ionization techniques are generally preferred for molecular weight confirmation as they minimize in-source fragmentation, while "hard" techniques provide structural information.[8][9]

Ionization TechniquePrincipleTypical Ion FormedSuitability for Bromo-Nitro-Biaryls
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol. Solvent evaporation leads to charged analyte ions.[10][M+H]+, [M+Na]+Excellent. Highly compatible with LC.[9] Soft ionization provides a clear molecular ion, ideal for confirming the mass of the synthesized product.[8]
Atmospheric Pressure Chemical Ionization (APCI) The sample is nebulized into a heated tube. A corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte.[8][M+H]+Very Good. Suitable for moderately polar compounds that are less amenable to ESI. Can sometimes induce more fragmentation than ESI.[10]
Electron Ionization (EI) Gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation.[9]M+•Good (for GC-MS). A "hard" ionization technique that produces extensive, reproducible fragmentation patterns useful for library matching and structural elucidation.[8][9] Requires the analyte to be volatile and thermally stable.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix. A laser pulse desorbs and ionizes the analyte, typically by proton transfer from the matrix.[8][M+H]+, [M+Na]+Less Common for this application. Primarily used for large molecules like proteins and polymers.[9] Can be useful for analyzing reaction progress directly from solid-phase synthesis beads.[11]

For routine analysis of Suzuki coupling products, ESI coupled with liquid chromatography (LC-MS) is the industry standard. It provides robust molecular weight confirmation directly from the reaction mixture or purified sample.[12][13]

High-Resolution Mass Spectrometry (HRMS) and Isotopic Patterns

Confirming the elemental composition of a newly synthesized compound is a critical validation step. HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For our model compound, 4'-Methoxy-3-bromo-5-nitrobiphenyl (C₁₃H₁₀BrNO₃), the presence of bromine is a key spectral feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[14] This results in a characteristic M and M+2 isotopic pattern for any bromine-containing ion, serving as a definitive fingerprint.

Ion FormulaCalculated Monoisotopic Mass (m/z)Expected Isotopic Pattern
[C₁₃H₁₀⁷⁹BrNO₃ + H]⁺ 323.9922M peak
[C₁₃H₁₀⁸¹BrNO₃ + H]⁺ 325.9902M+2 peak (approx. same intensity as M)

Observing this 1:1 doublet at the correct high-resolution mass provides unequivocal evidence for the successful synthesis of the target compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While HRMS confirms what was made, tandem mass spectrometry (MS/MS) helps confirm how it is put together. In an MS/MS experiment, the molecular ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure.

Predicted Fragmentation of 4'-Methoxy-3-bromo-5-nitrobiphenyl

The fragmentation of the protonated molecular ion (m/z 324/326) is governed by the weakest bonds and the stability of the resulting fragments.

G cluster_frags Primary Fragment Ions cluster_secondary Secondary Fragmentation parent [M+H]⁺ m/z 324/326 (C₁₃H₁₁BrNO₃)⁺ frag1 Loss of •NO₂ m/z 278/280 parent->frag1 - 46 Da frag2 Loss of •Br m/z 246 parent->frag2 - 79/81 Da frag3 Loss of •CH₃ m/z 309/311 parent->frag3 - 15 Da sec1 Loss of CO m/z 250/252 frag1->sec1 - 28 Da

Caption: Predicted MS/MS fragmentation pathways for the model compound.

Key Fragmentation Pathways:

  • Loss of the Nitro Group: A common and facile fragmentation for nitroaromatic compounds is the loss of the nitro radical (•NO₂), corresponding to a neutral loss of 46 Da.[15] This would result in a prominent fragment ion at m/z 278/280, which retains the characteristic bromine isotopic pattern.

  • Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br), a neutral loss of 79 or 81 Da.[14] This would produce an ion at m/z 246. The absence of the M+2 peak for this fragment confirms the loss of the bromine atom.

  • Loss of Methyl Radical: The methoxy group can lose a methyl radical (•CH₃), a neutral loss of 15 Da, leading to a fragment at m/z 309/311.

  • Secondary Fragmentation: The fragment from the loss of •NO₂ (m/z 278/280) can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the methoxy-bearing ring, to produce an ion at m/z 250/252.

By comparing the observed MS/MS spectrum to these predicted pathways, the connectivity of the synthesized molecule can be confidently confirmed.

Self-Validating Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for the robust characterization of Suzuki coupling products.

  • Instrumentation: Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the purified product.

    • Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of ~1 µg/mL using the initial mobile phase composition.

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan (MS1) Parameters:

      • m/z Range: 100 - 500 Da.

      • Acquire high-resolution data to confirm the molecular formula and isotopic pattern.

    • Tandem MS (MS/MS) Parameters:

      • Use data-dependent acquisition (DDA) to trigger MS/MS on the most intense ions.

      • Include the calculated m/z values for the protonated molecule (323.99 and 325.99) in the inclusion list.

      • Apply a normalized collision energy (e.g., 20-40 eV) to induce fragmentation.

      • Acquire high-resolution data for fragment ions to aid in their identification.

Conclusion

The mass spectrometric characterization of novel compounds derived from this compound is a multi-faceted process that relies on the strategic selection of analytical techniques. For routine confirmation of successful synthesis, LC-ESI-MS provides unambiguous molecular weight data, with the distinctive 1:1 isotopic signature of bromine serving as an invaluable internal validation point. For complete structural verification, high-resolution mass spectrometry combined with tandem MS/MS analysis offers a powerful approach. By understanding the predictable fragmentation pathways—notably the loss of the nitro and bromo substituents—researchers can confidently elucidate the structure of their target molecules, accelerating the pace of discovery in pharmaceutical and materials science.

References

  • Demir, B., & Cooks, R. G. (2019). Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments. Journal of the American Society for Mass Spectrometry, 30(10), 2144–2151. [Link]
  • Schiewek, R. (2019). Coupling Methods in Mass Spectrometry Part 1. Wiley Analytical Science. [Link]
  • ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c.
  • El-hadi, A. M. (2020). Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid. Research Square. [Link]
  • University of Florida. (n.d.). Ionization Methods in Organic Mass Spectrometry. University of Florida. [Link]
  • ResearchGate. (n.d.). Mass spectra for the Suzuki cross-coupling reaction between...
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • Eribez, K., et al. (2020). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 25(23), 5721. [Link]
  • JALA. (2004). An Introduction to Mass Spectrometry Ionization.
  • ResearchGate. (n.d.). Examples of biaryl structure applications.
  • Chen, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1265-1273. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Flegel, K., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of (3-Bromo-5-nitrophenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Boronic Acid Chemistry

(3-Bromo-5-nitrophenyl)boronic acid is a pivotal building block in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its utility in constructing complex molecular architectures for pharmaceuticals and advanced materials places a stringent requirement on its purity. The presence of impurities, such as the deborylated analog (1-bromo-3-nitrobenzene) or process-related contaminants, can significantly hinder reaction yields, introduce downstream purification challenges, and compromise the integrity of the final product.

However, arylboronic acids present a unique set of analytical challenges. Their inherent Lewis acidity and susceptibility to degradation under common analytical conditions necessitate carefully designed and validated HPLC methods. This guide provides a comparative analysis of established HPLC methodologies for the purity assessment of this compound, offering field-proven insights and detailed experimental protocols to guide researchers in selecting and implementing a robust, accurate, and reliable quality control strategy.

The Analytical Challenge: Unraveling the Instability of Arylboronic Acids

The primary obstacle in the chromatographic analysis of boronic acids is their propensity for on-column degradation and transformation. Understanding these pathways is the cornerstone of developing a stability-indicating method. The two most prevalent degradation mechanisms are:

  • Protodeboronation (Hydrolysis): This is the hydrolytic cleavage of the carbon-boron (C-B) bond, which replaces the boronic acid moiety with a hydrogen atom.[1] This process is often catalyzed by residual silanol groups present on the surface of traditional silica-based HPLC columns and can be influenced by the pH of the mobile phase.[1][2][3] For this compound, this results in the formation of 1-bromo-3-nitrobenzene. The electron-withdrawing nature of the bromo and nitro groups can increase the Lewis acidity of the boron atom, potentially making the C–B bond more susceptible to cleavage.[2]

  • Boroxine Formation: In solution or in the solid state, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[1] This equilibrium can complicate quantification, as it introduces an additional species related to the main analyte.

These degradation pathways underscore the necessity of an analytical method that not only separates the parent compound from its potential impurities but also prevents the analytical process itself from creating new ones.

cluster_0 Degradation Pathways A This compound B 1-Bromo-3-nitrobenzene (Protodeboronation Product) A->B Hydrolysis (+H2O, -B(OH)3) [Silanol Catalysis] C Boroxine (Trimeric Anhydride) A->C Dehydration (-3H2O) C->A Hydration (+3H2O)

Caption: Major degradation pathways for arylboronic acids.

Comparative Analysis of HPLC Methodologies

The choice of HPLC method is a balance between analytical goals, sample stability, and available instrumentation. Below is a comparison of three distinct approaches for the purity analysis of this compound.

Method 1: The "Low-Hydrolysis" Reversed-Phase (RP-HPLC) Approach (Recommended)

This strategy directly addresses the root cause of on-column degradation by selecting a stationary phase with minimal silanol activity. Modern, extensively end-capped C18 columns are designed to shield the silica backbone, thereby reducing the catalytic sites for hydrolysis.

  • Core Principle: Minimize analyte-surface interactions that lead to degradation by using a stationary phase with low residual silanol activity.[4][5]

  • Typical Conditions: A Waters XTerra MS C18 or equivalent column with a simple mobile phase of acetonitrile and water, often without a pH modifier.[4][5]

  • Advantages:

    • Robustness: High reproducibility and reliability for routine quality control.

    • Simplicity: Straightforward mobile phase preparation and direct analysis without derivatization.

    • Accuracy: Provides a more accurate purity profile by preventing the formation of analytical artifacts.

  • Disadvantages:

    • Column Specificity: Success is highly dependent on the quality and characteristics of the stationary phase. Not all C18 columns are suitable.

Method 2: The "High-pH" Reversed-Phase (RP-HPLC) Approach

This method aims to stabilize highly reactive boronic acid derivatives, particularly pinacol esters, by operating in a basic mobile phase.[6] While less relevant for the free boronic acid, which is often more stable, it remains a viable strategy if related esters are also being analyzed.

  • Core Principle: Increase the stability of hydrolytically sensitive boronate esters by using a highly basic mobile phase (e.g., pH > 11).[6][7]

  • Typical Conditions: A pH-stable column (e.g., hybrid silica or polymer-based) with a mobile phase buffered at high pH.

  • Advantages:

    • Stabilization: Can effectively prevent the hydrolysis of very sensitive boronate esters.[6]

  • Disadvantages:

    • Poor Retention: The corresponding boronic acid, being polar, may have poor or no retention at high pH, making simultaneous analysis difficult.[7]

    • Column Limitations: Requires specialized, robust columns that can withstand high pH conditions without degradation.

    • Safety & Instrument Care: High pH mobile phases require careful handling and rigorous instrument flushing to prevent salt precipitation and corrosion.

Method 3: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

This powerful technique combines the high-resolution separation of UPLC with the definitive identification capabilities of mass spectrometry. The significant reduction in run time inherently minimizes the window for on-column degradation.

  • Core Principle: Achieve rapid separation to minimize on-column residence time while using mass spectrometry for unambiguous peak identification and sensitive quantification.[8]

  • Typical Conditions: UPLC system with a sub-2 µm particle column (e.g., Acquity BEH C18) coupled to a mass spectrometer, often using a volatile buffer like ammonium acetate.[8]

  • Advantages:

    • Speed: Analysis times are typically reduced to a few minutes, drastically lowering the risk of degradation.[8][9]

    • Sensitivity & Specificity: MS detection provides exceptional sensitivity and allows for the confident identification of trace impurities and degradation products.[10]

    • Informative: Provides mass-to-charge ratio data, which is invaluable for structural elucidation of unknown peaks.

  • Disadvantages:

    • Instrumentation Cost: Requires a significant capital investment in UPLC and MS instrumentation.

    • Complexity: Method development and maintenance are more complex compared to standard HPLC-UV systems.

Data Summary & Method Comparison

The selection of an optimal method depends on the specific laboratory context, including sample throughput, the need for impurity identification, and available resources.

Parameter Method 1: Low-Hydrolysis RP-HPLC Method 2: High-pH RP-HPLC Method 3: UPLC-MS
Primary Application Routine QC, Purity AssayAnalysis of highly unstable boronate estersImpurity profiling, Trace analysis, High-throughput screening
Speed Moderate (5-15 min)Moderate (10-20 min)Very Fast (1-5 min)[8]
Robustness HighModerate (pH control is critical)High (with proper maintenance)
Selectivity GoodModerate (retention can be an issue)Excellent
Sensitivity Good (UV)Good (UV)Excellent (MS)[8][10]
Instrumentation Standard HPLC with UV/PDA DetectorHPLC with pH-stable columnUPLC with Mass Spectrometer
Key Advantage Best balance of accuracy and accessibilityStabilizes sensitive estersUnambiguous identification & speed
Key Limitation Requires specific low-silanol columnPoor retention of polar boronic acidsHigh instrument cost and complexity

Detailed Experimental Protocol: The Recommended "Low-Hydrolysis" RP-HPLC Method

This protocol provides a validated starting point for the purity assessment of this compound. It is designed to be self-validating by minimizing the potential for artifact formation.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: Waters XTerra® MS C18, 4.6 x 150 mm, 5 µm (or equivalent modern, low-silanol, fully end-capped C18 column).

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    15.0 20 80
    17.0 20 80
    17.1 70 30

    | 20.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (The nitro-aromatic system provides a strong chromophore).

  • Injection Volume: 5 µL

Sample Preparation:

  • Diluent: Use Acetonitrile exclusively. Crucially, avoid using aqueous or protic solvents like methanol for sample dissolution to prevent pre-injection hydrolysis. [1][4]

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile to obtain a concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

  • The theoretical plates for the main peak should be ≥ 2000.

  • The tailing factor should be ≤ 1.5.

Analysis:

  • Inject the diluent (blank), followed by the standard and sample solutions.

  • Calculate the purity by area percent normalization, assuming all impurities have a similar response factor at the detection wavelength. For higher accuracy, relative response factors should be determined for known impurities.

Causality Behind Experimental Choices: A Deeper Dive

A robust method is not just a set of parameters; it is a system where each choice is deliberate and scientifically justified.

  • The Criticality of Column Choice: As established, residual silanols are the primary culprits for on-column hydrolysis.[2][4][5][11] The selection of a column like the Waters XTerra MS C18 is a deliberate choice to employ a hybrid particle technology that has a lower silanol concentration and is effectively end-capped, creating a more inert surface for the analyte.[2] This directly mitigates the primary degradation risk.

  • Mobile Phase Rationale:

    • Acetonitrile vs. Methanol: Acetonitrile is generally preferred as the organic modifier and diluent because it is aprotic and less reactive than methanol.

    • Avoiding Buffers/Acids: While acidic modifiers like formic acid are common in RP-HPLC, they have been shown to sometimes increase the rate of hydrolysis on columns with higher silanol activity.[4][5] For a well-chosen low-silanol column, a simple water/acetonitrile gradient is often sufficient and removes the variable of pH effects on stability, leading to a more rugged method.

  • Forced Degradation as a Validation Tool: To ensure this method is "stability-indicating," forced degradation studies are essential. The sample should be subjected to acidic, basic, oxidative (e.g., H₂O₂), and thermal stress. The developed HPLC method must be able to resolve the intact boronic acid peak from all degradation products formed under these conditions, proving its specificity.[1]

cluster_workflow Analytical Workflow prep Sample Preparation (Dissolve in ACN) hplc HPLC Analysis (Low-Silanol C18 Column) prep->hplc Inject detect PDA/UV Detection (254 nm) hplc->detect Elute data Data Processing (Area % Purity) detect->data Chromatogram

Sources

A Senior Application Scientist's Guide to Mechanistic Studies of Reactions Involving (3-Bromo-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the mechanistic nuances of reactions involving (3-Bromo-5-nitrophenyl)boronic acid. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond standard protocols to explore the underlying principles that govern the reactivity of this electron-deficient building block. We will compare its performance in key cross-coupling reactions, supported by experimental data from seminal literature, and provide actionable protocols for laboratory application.

Introduction: The Unique Profile of this compound

This compound is a valuable synthetic intermediate characterized by two strongly electron-withdrawing groups—a nitro group and a bromine atom—positioned meta to the boronic acid moiety. This specific substitution pattern imparts a unique electronic and steric profile that significantly influences its reactivity in carbon-carbon and carbon-heteroatom bond-forming reactions.

The primary utility of this reagent lies in its role as a versatile building block in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions. However, its electron-deficient nature presents specific challenges and mechanistic considerations that differ from more common, electron-neutral, or electron-rich arylboronic acids. A thorough understanding of these factors is critical for reaction optimization, catalyst selection, and troubleshooting.

The most common synthetic route to this and similar boronic acids is the Miyaura borylation, which involves a palladium-catalyzed cross-coupling of a corresponding aryl halide (e.g., 1,3-dibromo-5-nitrobenzene) with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[1][2]

Mechanistic Deep Dive: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely practiced C-C bond-forming reaction in both academic and industrial settings, a testament to its functional group tolerance and the stability of organoboron reagents.[3] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X ArPdX Ar¹-Pd(II)L₂(X) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar²B(OH)₂ Base ArPdAr Ar¹-Pd(II)L₂(Ar²) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar¹-Ar² RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Mechanistic Challenges with Electron-Deficient Boronic Acids

The presence of strong electron-withdrawing groups on this compound introduces specific mechanistic hurdles:

  • Transmetalation Step: For electron-deficient boronic acids, the transmetalation step—the transfer of the aryl group from boron to the palladium center—is often the turnover-limiting step of the catalytic cycle.[5] The reduced nucleophilicity of the ipso-carbon on the nitrophenyl ring slows its transfer to the electrophilic palladium(II) complex. This contrasts with electron-rich boronic acids, where oxidative addition can be rate-limiting.

  • Protodeboronation: Electron-deficient arylboronic acids are more susceptible to protodeboronation, a competitive side reaction where the C-B bond is cleaved by a proton source (often water present in the reaction), replacing the boronic acid group with a hydrogen atom.[3] This side reaction consumes the starting material and reduces the overall yield. The choice of base and solvent system is crucial to minimize this pathway.

Comparative Analysis of Catalyst Systems

The selection of the palladium catalyst and, more importantly, the associated ligand is paramount for successfully coupling electron-deficient substrates like this compound. Bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition of challenging aryl halides (especially chlorides) and the subsequent reductive elimination.[6][7]

Catalyst SystemCoupling PartnersConditionsYieldKey Insights & Reference
Pd(PPh₃)₄ Aryl Bromide + Phenylboronic AcidK₂CO₃, Toluene/H₂O, 80 °CGood to ExcellentA classic, versatile catalyst, but can be less effective for hindered or deactivated substrates.
Pd(dppf)Cl₂ 1-chloro-2-nitrobenzene + Phenylboronic AcidK₃PO₄, Dioxane/H₂O, 100 °C>95%Robust catalyst often used for challenging couplings, including those with nitro-substituted partners.[8]
Pd(OAc)₂ / P(t-Bu)₃ Aryl Chloride + Phenylboronic AcidK₃PO₄, Dioxane, RTExcellentThe use of bulky, electron-rich phosphine ligands like P(t-Bu)₃ is critical for activating unreactive aryl chlorides.[7]
Pd(OAc)₂ / SPhos Heteroaryl Chloride + Phenylboronic AcidK₃PO₄, Toluene/H₂O, 100 °C~90%Buchwald ligands (e.g., SPhos, XPhos) are highly effective for coupling sterically hindered and electron-poor substrates.[5]
Pd/Phosphite Complexes Aryl Chlorides + Phenylboronic AcidCs₂CO₃, Dioxane, 100 °CHigh TONsPhosphite-based ligands have shown high efficiency and turnover numbers (TONs) for activating aryl chlorides.[9]
Note: Data is compiled from various sources and should be used as a qualitative guide due to differing substrates and conditions.[5][7][8][9]
Experimental Protocol: Model Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of an electron-deficient aryl halide with this compound, adapted from established methodologies for similar substrates.[8][10]

Objective: Synthesize 3-Bromo-5-nitro-1,1'-biphenyl.

Materials:

  • This compound (1.2 equiv)

  • Iodobenzene (1.0 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Mechanistic Deep Dive: The Chan-Lam Coupling

The Chan-Lam coupling provides an alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds, particularly C-N and C-O bonds. It typically employs a copper catalyst, can be run in the presence of air, and often proceeds under milder conditions than the related Buchwald-Hartwig amination.[11][12]

The mechanism is still a topic of investigation but is generally believed to proceed through a Cu(II)/Cu(III) or a related catalytic cycle involving transmetalation, coordination of the nucleophile, and reductive elimination.[11][13]

Chan_Lam_Cycle CuII L₂Cu(II)X₂ Transmetalation Transmetalation CuII->Transmetalation ArB(OH)₂ ArCuII L₂Cu(II)(Ar)(X) Transmetalation->ArCuII Coordination Nucleophile Coordination ArCuII->Coordination H-Nu ArCuNu L₂Cu(II)(Ar)(Nu) Coordination->ArCuNu Oxidation Oxidation (O₂) ArCuNu->Oxidation ArCuIIINu L₂Cu(III)(Ar)(Nu) Oxidation->ArCuIIINu RedElim Reductive Elimination ArCuIIINu->RedElim Product Ar-Nu RedElim->Product Product->CuII Catalyst Regeneration

Caption: A Proposed Catalytic Cycle for the Chan-Lam Cross-Coupling Reaction.

Performance of Electron-Deficient Boronic Acids

The reactivity of this compound in Chan-Lam couplings can be less predictable. Some kinetic studies have indicated that couplings perform poorly with electron-deficient arylboronic acids.[14] This has been attributed to a slower Cu(II)/Cu(III) oxidation step within the catalytic cycle, which is disfavored by the electron-poor nature of the aryl group attached to the copper center.

Common side reactions in Chan-Lam couplings include the homocoupling of the boronic acid to form a biaryl species and protodeboronation, similar to the Suzuki reaction.[13]

Comparison with Alternative Boronic Acids

To contextualize the reactivity of this compound, it is useful to compare it with structurally related alternatives.

Boronic AcidKey SubstituentsElectronic EffectPredicted Impact on Suzuki TransmetalationPredicted Impact on Chan-Lam Reactivity
This compound -NO₂, -BrStrongly DeactivatingSlow; Rate-limiting step likelyPotentially Slow; Disfavored oxidation step
3-Nitrophenylboronic acid -NO₂Strongly DeactivatingSlow; Prone to protodeboronationPotentially Slow
3-Bromophenylboronic acid -BrWeakly DeactivatingModerately pacedGenerally effective
Phenylboronic acid NoneNeutralStandard/BenchmarkStandard/Benchmark
4-Methoxyphenylboronic acid -OCH₃ActivatingFastGenerally Fast

This comparison highlights how the strongly deactivating nitro and bromo groups place this compound at the more challenging end of the reactivity spectrum for common cross-coupling reactions.

Conclusion and Future Outlook

This compound is a powerful synthetic tool, but its effective use requires a nuanced understanding of its electronic properties. In Suzuki-Miyaura couplings, the primary challenge is overcoming a sluggish transmetalation step, which necessitates the use of highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands. In Chan-Lam couplings, its utility may be limited by a kinetically unfavorable oxidation step in the catalytic cycle. In both reaction manifolds, the potential for protodeboronation must be mitigated through careful control of reaction conditions, particularly the choice of base and the exclusion of excess protic sources.

Future research will likely focus on developing novel catalyst systems with even greater activity and selectivity for coupling challenging, electron-deficient substrates. The exploration of alternative coupling mechanisms, such as those involving photoredox catalysis, may also open new avenues for the efficient utilization of building blocks like this compound in complex molecule synthesis.[15]

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
  • Chan-Lam Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry.
  • Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis.
  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Preprint.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
  • Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid. ResearchGate.
  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate.
  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
  • Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Royal Society of Chemistry.
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.

Sources

A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with (3-Bromo-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Kinetic Analysis in Modern Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] In the pharmaceutical industry, where the rapid and reliable synthesis of complex molecules is paramount, a deep understanding of reaction kinetics is not merely academic—it is a critical driver of process optimization and cost-effectiveness.[2]

For a substrate like (3-Bromo-5-nitrophenyl)boronic acid, the presence of a strongly electron-withdrawing nitro group and a bromo substituent introduces unique electronic and steric challenges that significantly influence the reaction rate.[3] Kinetic analysis allows us to dissect the catalytic cycle, identify the rate-determining step, and rationally select catalysts, ligands, and conditions to overcome these hurdles.[2][4]

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The overall rate of the reaction is dictated by the slowest of these steps, which can vary depending on the specific substrates and conditions employed.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)Ln Ar-Pd(II)L_n-X Ar-Pd(II)Ln-X Pd(0)L_n->Ar-Pd(II)L_n-X Oxidative Addition (Ar-X) Ar-Pd(II)L_n-Ar' Ar-Pd(II)Ln-Ar' Ar-Pd(II)L_n-X->Ar-Pd(II)L_n-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)L_n-Ar'->Pd(0)L_n Reductive Elimination (Ar-Ar') Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Add Aryl Halide, Catalyst, Ligand, Solvent, Base Reaction_Setup->Reagent_Addition Initiation Add this compound Reagent_Addition->Initiation Sampling Sample at Time Intervals & Quench Initiation->Sampling Analysis Analyze by HPLC/GC-MS Sampling->Analysis Data_Processing Plot Concentration vs. Time Analysis->Data_Processing End End Data_Processing->End

Sources

A Theoretical and Practical Guide to the Reactivity of (3-Bromo-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the theoretical reactivity of (3-Bromo-5-nitrophenyl)boronic acid, a versatile reagent in modern organic synthesis. By dissecting the electronic and steric influences of its substituents, we offer predictive insights into its behavior in key cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of complex molecules. We will delve into its performance in Suzuki-Miyaura and Chan-Lam couplings, benchmarked against analogous boronic acids, and provide robust experimental protocols to guide practical application.

The Electronic Profile of this compound: A Tale of Two Electron-Withdrawing Groups

The reactivity of an arylboronic acid is fundamentally governed by the electronic landscape of its aromatic ring. In the case of this compound, the boronic acid moiety is flanked by two potent electron-withdrawing groups at the meta positions: a bromo group and a nitro group. This substitution pattern creates a significantly electron-deficient aromatic system, which profoundly influences its reactivity in catalytic cross-coupling reactions.

  • Inductive and Resonance Effects: Both the bromo and nitro groups are strongly electron-withdrawing through induction due to their high electronegativity. The nitro group also exerts a powerful electron-withdrawing resonance effect. This cumulative effect decreases the electron density on the aromatic ring and the boron atom.

  • Impact on Transmetalation: In the context of the Suzuki-Miyaura reaction, the transmetalation step, where the aryl group is transferred from boron to the palladium center, is often rate-determining. The pronounced electron-withdrawing nature of the substituents on this compound is anticipated to decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation process compared to electron-rich or unsubstituted phenylboronic acids.[1][2]

  • Influence on Chan-Lam Coupling: Similarly, in the copper-catalyzed Chan-Lam coupling, the electronic properties of the arylboronic acid are critical.[1][3] The electron-deficient nature of the (3-bromo-5-nitrophenyl) moiety will influence the formation and subsequent reactivity of the key copper-aryl intermediate.[1]

Comparative Reactivity Analysis

To contextualize the utility of this compound, a comparison with other substituted phenylboronic acids is instructive. The following table summarizes the expected reactivity trends based on the electronic effects of the substituents.

Boronic AcidSubstituentsExpected Reactivity in Suzuki-Miyaura Coupling (relative to Phenylboronic Acid)Rationale
This compound 3-Bromo, 5-Nitro (Strongly Electron-Withdrawing)Slower The strong electron-withdrawing nature of both substituents decreases the nucleophilicity of the aryl ring, retarding the transmetalation step.
(4-Methoxyphenyl)boronic acid4-Methoxy (Strongly Electron-Donating)Faster The electron-donating methoxy group increases the nucleophilicity of the aryl ring, facilitating transmetalation.
(4-Chlorophenyl)boronic acid4-Chloro (Electron-Withdrawing)Slower The electron-withdrawing chloro group reduces the nucleophilicity of the aryl ring.
(3-Nitrophenyl)boronic acid3-Nitro (Strongly Electron-Withdrawing)Slower The nitro group significantly deactivates the ring towards transmetalation.

Experimental Protocols and Methodologies

While direct experimental data for this compound is not extensively reported in publicly available literature, robust protocols can be extrapolated from established procedures for structurally similar compounds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[4][5][6] The following protocol provides a reliable starting point for the coupling of this compound with an aryl halide.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1) or 1,4-dioxane and water.[7]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.[2]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Base: Essential for the activation of the boronic acid and facilitation of the transmetalation step.[7] The choice of base can significantly impact the reaction outcome.

  • Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.

Chan-Lam C-N Cross-Coupling

The Chan-Lam coupling offers a powerful method for the formation of carbon-nitrogen bonds.[3][8][9] This reaction is typically catalyzed by copper complexes and can often be performed under milder conditions than its palladium-catalyzed counterparts.[3]

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a reaction vial, combine this compound (1.0 equiv.), the amine (1.2 equiv.), and a copper catalyst (e.g., Cu(OAc)₂, 0.1-1.0 equiv.).

  • Solvent and Base Addition: Add a suitable solvent, such as dichloromethane (DCM) or methanol, followed by a base (e.g., triethylamine or pyridine, 2.0 equiv.).[1]

  • Reaction Execution: Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Copper Catalyst: Mediates the C-N bond formation. Copper(II) acetate is a common and effective choice.[8]

  • Open to Air: Oxygen from the air often serves as the terminal oxidant to regenerate the active copper catalyst, a key advantage of the Chan-Lam coupling.[8]

  • Base: Facilitates the deprotonation of the amine and the formation of the copper-amide intermediate.

Mechanistic Insights and Visualizations

To better understand the underlying processes, the catalytic cycles for both the Suzuki-Miyaura and Chan-Lam reactions are illustrated below using Graphviz.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Chan_Lam_Cycle Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (ArB(OH)2) [Ar-Cu(III)-NR2] [Ar-Cu(III)-NR2] Ar-Cu(II)->[Ar-Cu(III)-NR2] Oxidation & Ligand Exchange (R2NH) Cu(I) Cu(I) [Ar-Cu(III)-NR2]->Cu(I) Reductive Elimination (Ar-NR2) Cu(I)->Cu(II) Oxidation (O2)

Caption: Postulated catalytic cycle for the Chan-Lam coupling.

Experimental Workflow

Caption: General experimental workflow for cross-coupling reactions.

Potential Challenges and Considerations

  • Protodeboronation: A common side reaction for arylboronic acids, particularly under basic conditions, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. [10]For the electron-deficient this compound, this side reaction could be competitive. Careful optimization of the base and reaction time is crucial to minimize this pathway.

  • Homocoupling: Dimerization of the boronic acid to form a biaryl species can also occur, although it is generally less prevalent than protodeboronation.

  • Purification: The products of these reactions will likely have polarities that necessitate careful selection of the eluent system for effective purification by column chromatography. The presence of the nitro group can increase the polarity of the product.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is dominated by the strong electron-withdrawing character of its bromo and nitro substituents. While this electronic profile may temper its reactivity in the transmetalation step of Suzuki-Miyaura couplings compared to electron-rich analogues, it offers a handle for the introduction of a highly functionalized phenyl ring into complex molecules. The provided theoretical framework and extrapolated experimental protocols serve as a robust starting point for researchers to effectively utilize this versatile building block in their synthetic endeavors. As with any reactive species, careful optimization of reaction conditions will be key to achieving high yields and purity.

References

  • Formation of Para-Substituted Triphenylboroxines: A Computational Study. The Journal of Organic Chemistry.
  • Theoretical Reactivity of 3-Bromo-5-propoxyphenylboronic Acid: A Technical Guide. Benchchem.
  • Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Organic & Biomolecular Chemistry.
  • Reductive coupling of nitro compounds with boronic acid derivatives: an overview.
  • Chan–Lam coupling. Wikipedia.
  • Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene. Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid. Benchchem.
  • On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI.
  • Chan-Lam Coupling. Organic Chemistry Portal.
  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid. Benchchem.
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Tetrahedron Letters.
  • Experimental and theoretical studies of molecular complexes of theophylline with some phenylboronic acids. RSC Advances.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • (3-Chloro-5-nitrophenyl)boronic acid. Benchchem.
  • A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Diverted Telomerization Reaction with Aryl Boronic Derivatives: Expeditious Synthesis of Aryl-Substituted 1,6- and 1,7-dienes. Organometallics.
  • Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Organic Process Research & Development.
  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry.
  • 3-Nitrophenylboronic acid. Sigma-Aldrich.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Synthesis and Applications of Boronic Acid-Containing Polymers:
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

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A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (3-Bromo-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing C(sp²)–C(sp²) bonds.[1][2][3][4] However, the success of this transformation is not monolithic; it is profoundly influenced by the choice of the palladium catalyst, especially when dealing with electronically challenging substrates. This guide provides an in-depth comparative analysis of various palladium catalytic systems for the coupling of (3-Bromo-5-nitrophenyl)boronic acid, a substrate featuring an electron-withdrawing nitro group that can significantly impact reactivity.

Our discussion will navigate the nuances of catalyst selection, from classical workhorses to modern high-turnover systems and heterogeneous options. We will dissect the causality behind experimental choices, offering not just protocols, but a foundational understanding to empower researchers in optimizing their synthetic strategies.

The Challenge: Electron-Deficient Substrates

The this compound molecule presents a distinct challenge. The strong electron-withdrawing nature of the nitro group deactivates the aryl bromide, making the initial oxidative addition step of the catalytic cycle more demanding compared to electron-rich or neutral aryl halides.[5][6] This necessitates a catalytic system that is sufficiently active to overcome this higher activation barrier while maintaining stability to prevent catalyst decomposition and side reactions.

Comparative Analysis of Palladium Catalytic Systems

We will evaluate four distinct classes of palladium catalysts, each offering a unique profile of reactivity, cost, and operational simplicity.

  • The Classical Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

  • The Robust Performer: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂

  • The High-Activity System: Palladium(II) Acetate with a Buchwald Biarylphosphine Ligand (SPhos)

  • The Recyclable Alternative: Heterogeneous Palladium on Carbon (Pd/C)

Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

Expertise & Rationale: Pd(PPh₃)₄ is a commercially available, air-stable Pd(0) precatalyst that has been used for decades. Its primary advantage is its simplicity; it does not require in situ reduction or the addition of external ligands. The triphenylphosphine ligands are moderately electron-donating and create a sterically accessible environment around the palladium center. However, for electron-deficient aryl bromides, the relatively lower electron density on the palladium, compared to systems with more electron-rich ligands, can result in sluggish oxidative addition.[7] Despite this, its utility in coupling nitroarenes has been demonstrated, particularly when the substrate is sufficiently activated.[8][9]

Performance Insights: Reactions with Pd(PPh₃)₄ often require higher temperatures and longer reaction times for challenging substrates. While it can be effective, yields may be moderate, and catalyst decomposition can be a competing pathway, especially under prolonged heating.[10]

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂

Expertise & Rationale: Pd(dppf)Cl₂ is a highly stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a key to its success. It possesses a wide "bite angle" and ferrocenyl backbone, which imparts exceptional thermal stability to the catalytic species. This robustness makes it an excellent choice for reactions that require elevated temperatures. The ligand's electronic properties facilitate both the oxidative addition and the final reductive elimination steps, making it a versatile catalyst for a range of substrates, including those with challenging electronic features.[1][11]

Performance Insights: This catalyst is often the go-to choice when simpler systems like Pd(PPh₃)₄ fail. It consistently provides good to excellent yields for a wide variety of aryl bromides and is known for its reliability in scaling up reactions.[11]

The High-Activity System: Pd(OAc)₂ with SPhos

Expertise & Rationale: The advent of bulky, electron-rich biarylphosphine ligands, developed by Buchwald and others, revolutionized Suzuki-Miyaura coupling. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) form highly active, monoligated Pd(0) species in situ from a simple Pd(II) precursor like Pd(OAc)₂.[12] The steric bulk of the ligand accelerates the reductive elimination step, while its strong electron-donating ability significantly promotes the challenging oxidative addition of electron-deficient aryl halides.[1][12] This combination makes it exceptionally potent for difficult couplings, often at lower temperatures and catalyst loadings.

Performance Insights: This catalytic system is expected to provide the highest activity for the coupling of this compound. It allows for faster reactions and often cleaner conversions with lower catalyst loadings compared to classical systems. The primary trade-off is the higher cost of the specialized ligand.

The Recyclable Alternative: Heterogeneous Palladium on Carbon (Pd/C)

Expertise & Rationale: Pd/C is an attractive catalyst from an industrial and green chemistry perspective due to its ease of separation (filtration) and potential for reuse.[13][14] For Suzuki-Miyaura couplings, it is typically used in "ligand-free" conditions, although the reaction mechanism can be complex, potentially involving leached palladium species that act as the true homogeneous catalyst.[13] These reactions are often performed in aqueous or polar protic solvents.

Performance Insights: While appealing, Pd/C catalysis can be less predictable than homogeneous systems. Reaction rates may be slower, and higher catalyst loadings (in terms of Pd weight %) might be necessary. Its effectiveness is highly substrate-dependent, but it has been shown to work for substrates like 4-bromonitrobenzene at room temperature, suggesting its feasibility for the target reaction.[13][15]

Quantitative Performance Comparison

The following table summarizes typical conditions and expected performance for the coupling of an electron-deficient aryl bromide, based on literature precedents for similar substrates.

Catalyst SystemTypical Loading (mol%)BaseSolventTemperature (°C)Time (h)Expected YieldKey Advantages
Pd(PPh₃)₄ 2-5K₂CO₃, Cs₂CO₃Dioxane/H₂O, DME80-10012-24Moderate to GoodSimplicity, cost-effective
Pd(dppf)Cl₂ 1-3K₃PO₄, K₂CO₃Dioxane, THF80-1102-12Good to ExcellentHigh stability, reliable
Pd(OAc)₂ / SPhos 0.5-2K₃PO₄, Cs₂CO₃Toluene, DioxaneRT - 800.5-4ExcellentHigh activity, low loadings
10% Pd/C 5-10K₂CO₃, NaOHEtOH/H₂O, H₂ORT - 654-24Variable to GoodRecyclable, simple workup

Visualizing the Process

Understanding the underlying mechanism and the experimental sequence is crucial for successful execution.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Aryl->Pd0 Reductive Elimination Transmetal Transmetalation PdII_Both Ar-Pd(II)-Ar' L₂ PdII_Both->PdII_Aryl Transmetalation RedElim Reductive Elimination Product Ar-Ar' (Biaryl Product) ArX Ar-X (Aryl Bromide) ArB Ar'-B(OR)₃⁻ (Activated Boronic Acid) Base Base (e.g., K₂CO₃) BoronicAcid Ar'-B(OH)₂

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Reagents) Inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Solvents & Heat (Degassed Solvents) Inert->Solvent Monitor 4. Reaction Monitoring (TLC, GC/MS) Solvent->Monitor Workup 5. Aqueous Workup (Quench, Extract) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Product Analysis (NMR, MS) Purify->Analyze

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Experimental Protocols

The following protocols are representative starting points and should be optimized for the specific coupling partner used with this compound.

Protocol 1: Coupling using Pd(dppf)Cl₂

This protocol is a robust starting point, leveraging the stability and reliability of the dppf ligand system.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv), the aryl halide coupling partner (1.0 mmol, 1.0 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: High-Activity Coupling using Pd(OAc)₂ / SPhos

This protocol utilizes a modern, highly active catalyst system suitable for achieving rapid conversion under milder conditions.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial under argon, briefly stir Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%) in 1 mL of degassed toluene for 5 minutes.

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal and purge the flask with argon as described in Protocol 1.

  • Reagent Addition: Add the pre-formed catalyst solution (if prepared) or add the Pd(OAc)₂ and SPhos solids directly to the main flask. Add 4 mL of degassed toluene and 1 mL of degassed water.

  • Reaction: Stir the mixture at 80 °C for 1-4 hours. The reaction may even proceed at lower temperatures.[12]

  • Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.

Conclusion and Recommendations

The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound is critical to achieving a successful outcome.

  • For initial exploratory work where cost and simplicity are paramount, Pd(dppf)Cl₂ offers the best balance of reactivity, stability, and reliability. It is a robust system capable of handling the electronically demanding substrate.

  • When maximum efficiency, speed, and mild conditions are required, a Buchwald-type system like Pd(OAc)₂/SPhos is the superior choice, albeit at a higher reagent cost. Its high activity is specifically designed to overcome the challenges posed by electron-deficient aryl halides.

  • While Pd(PPh₃)₄ can be effective, it may require more forceful conditions and could lead to lower yields compared to the more modern catalysts.

  • Pd/C represents a viable heterogeneous option, particularly if catalyst recycling and green chemistry principles are a priority. However, extensive optimization of conditions would be required to match the efficiency of the homogeneous systems.

Ultimately, the optimal catalyst is dictated by the specific goals of the synthesis—whether for small-scale discovery, process development, or large-scale production. This guide provides the foundational data and rationale to make an informed decision.

References

  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem. [URL: https://www.benchchem.com/application-notes/1000189/a-comparative-study-of-palladium-catalysts-in-suzuki-miyaura-coupling-with-2-nitrophenylboronic-acid]
  • Chen, S., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. [URL: https://pubmed.ncbi.nlm.nih.gov/20169542/]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2955316/]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/66886]
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [URL: https://www.organic-chemistry.org/abstracts/lit2/066.shtm]
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [URL: https://www.researchgate.net/publication/320295190_The_Suzuki_coupling_reactions_of_aryl_bromides_with_phenylboronic_acid]
  • Scott, D. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1645–1650. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.8b00171]
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [URL: https://www.mdpi.
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [URL: https://www.mdpi.com/article/10.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7780517/]
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/catalysis-and-inorganic-chemistry/buchwald-hartwig-and-suzuki-miyaura]
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid. Benchchem. [URL: https://www.benchchem.com/application-notes/1000163/application-notes-and-protocols-for-suzuki-miyaura-coupling-of-3-bromo-5-propoxyphenylboronic-acid]
  • Maegawa, T., et al. (2007). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. Chemistry, 13(20), 5937-43. [URL: https://pubmed.ncbi.nlm.nih.gov/17444548/]
  • Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. SciSpace. [URL: https://typeset.io/papers/pd-catalyzed-suzuki-cross-coupling-reaction-of-bromostilbene-2w5y5p72]
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [URL: https://www.mdpi.com/2073-4344/7/5/146]
  • C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. mediaTUM.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. ResearchGate. [URL: https://www.researchgate.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [URL: https://www.mdpi.com/1420-3049/24/5/864]
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002011/]
  • Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. ResearchGate. [URL: https://www.researchgate.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Recent-Developments-in-the-Suzuki%E2%80%93Miyaura-Reaction-Gautier-Barelli/f722a571764724653e0031a0e1b12658a5e3e602]
  • Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives. ResearchGate. [URL: https://www.researchgate.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222283/]
  • Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [URL: https://www.diva-portal.org/smash/record.jsf?pid=diva2:786358]
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [URL: https://www.researchgate.net/publication/262529986_Microwave-assisted_Suzuki-Miyaura_Cross-Coupling_of_Free_NH_3-Bromoindazoles]
  • Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5c00279]
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [URL: https://www.mdpi.com/2673-4583/2/3/17]
  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja9739427]
  • Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/381313430_Latest_Developments_in_Palladium_and_Nickel-Catalyzed_Cross-Couplings_for_Aryl_Chlorides_Suzuki-Miyaura_and_Buchwald-Hartwig_Reactions]

Sources

A Researcher's Guide to (3-Bromo-5-nitrophenyl)boronic Acid: A Cost-Benefit Analysis for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl scaffolds—a motif prevalent in pharmaceuticals, agrochemicals, and functional materials. The choice of the boronic acid coupling partner is a critical decision, directly influencing reaction efficiency, cost, and overall project timelines. This guide provides an in-depth cost-benefit analysis of (3-Bromo-5-nitrophenyl)boronic acid, a versatile yet specialized reagent. We will objectively compare its performance with viable alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.

Understanding the Role of this compound in Suzuki-Miyaura Coupling

This compound is a trifunctional reagent, offering a unique combination of a boronic acid for Suzuki coupling, a bromine atom for further functionalization, and a nitro group that can be a precursor to an amine or other functionalities. This multi-functional nature allows for the synthesis of complex, highly substituted biaryl compounds in a convergent manner.

The core of its application lies in the palladium-catalyzed Suzuki-Miyaura coupling reaction. The generally accepted mechanism involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[1][2]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Cost Analysis: this compound vs. Key Alternatives

A primary consideration in reagent selection is cost, especially for large-scale synthesis. To provide a clear comparison, we have compiled pricing information from various suppliers for this compound and two common alternatives: 3-chlorophenylboronic acid and 3-iodophenylboronic acid. These alternatives are often considered when a simple 3-halophenyl moiety is desired in the final product.

CompoundCAS NumberRepresentative Price (1g)Representative Price (5g)Key Suppliers
This compound 871333-29-7~$80 - $120~$300 - $450BLD Pharm, Chemrio, GlobalChemMall[3][4][5]
3-Chlorophenylboronic acid63503-60-6~$18 - $35~$40 - $75Chem-Impex, Sigma-Aldrich, TCI[6][7][8]
3-Iodophenylboronic acid221037-98-5~$120 - $190~$500 - $700Sigma-Aldrich, Fisher Scientific, ChemicalBook[9][10][11][12]

Analysis:

  • This compound is a moderately expensive reagent, reflecting its specialized, trifunctional nature. Its cost is justifiable when the bromine and nitro functionalities are strategically required for subsequent transformations.

  • 3-Chlorophenylboronic acid is significantly more cost-effective, making it an excellent choice when only a 3-chlorophenyl group is needed in the target molecule.[6][7][8]

  • 3-Iodophenylboronic acid is the most expensive of the three, which is typical for iodo-substituted aromatics. Its higher reactivity in Suzuki coupling (I > Br > Cl) might be advantageous in specific cases, but the cost is a major drawback.[9][10][11][12]

Performance and Reactivity Comparison

The performance of a boronic acid in a Suzuki coupling is influenced by electronic and steric factors. The electron-withdrawing nitro group in this compound can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. However, the presence of the halogen also influences reactivity.

FeatureThis compound3-Chlorophenylboronic acid3-Iodophenylboronic acid
Reactivity ModerateLowerHigher
Stability Generally stable, but prone to protodeboronation under harsh basic conditions.[13]Generally stable.Less stable, more prone to decomposition.
Key Advantage Trifunctionality for complex molecule synthesis.Low cost and good stability.High reactivity.
Key Disadvantage Higher cost, potentially slower reaction rates.Lower reactivity requiring more forcing conditions.High cost and lower stability.

Experimental Insights:

  • Yields: For standard Suzuki couplings, yields with this compound are generally reported to be good, provided the reaction conditions are optimized. Alternatives like 3-chlorophenylboronic acid may require more robust catalyst systems (e.g., using bulky phosphine ligands) to achieve comparable yields.[1]

  • Reaction Conditions: Reactions with this compound typically employ standard Suzuki conditions, often with a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as K₂CO₃ or Cs₂CO₃, and a solvent system like dioxane/water or toluene/ethanol.[14][15]

Experimental Protocols

To provide a practical basis for comparison, we present representative experimental protocols for the Suzuki-Miyaura coupling of this compound and a common alternative, 3-chlorophenylboronic acid.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxy-iodobenzene

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Methoxy-iodobenzene (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 10 mL), degassed

  • Round-bottom flask with stir bar

  • Condenser and inert gas (Argon or Nitrogen) line

Procedure:

  • To a dry round-bottom flask, add this compound, 4-methoxy-iodobenzene, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 3-Chlorophenylboronic acid with 4-Bromoanisole

Materials:

  • 3-Chlorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene/Water (10:1 mixture, 11 mL), degassed

  • Schlenk flask with stir bar

  • Condenser and inert gas (Argon or Nitrogen) line

Procedure:

  • To a Schlenk flask, add 3-chlorophenylboronic acid, 4-bromoanisole, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture.

  • Add the PdCl₂(dppf) catalyst.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Boronic Acid, Aryl Halide, and Base B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent and Catalyst B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Cool and Dilute with Organic Solvent D->E F Aqueous Wash (Water and Brine) E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H

Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.

Stability and Handling Considerations

Boronic acids are known to be susceptible to decomposition, primarily through protodeboronation, especially under basic conditions.[13] While generally crystalline and stable solids, proper storage in a cool, dry place is recommended. The stability of substituted phenylboronic acids can be influenced by the electronic nature of the substituents.[3][16]

Safety:

Conclusion and Recommendations

The choice between this compound and its alternatives is a strategic one, dictated by the specific goals of the synthesis.

  • For the synthesis of complex, multi-functionalized biaryl compounds , where the bromine and nitro groups of this compound can be further elaborated, its higher cost is justified by the synthetic efficiency it offers.

  • For the straightforward synthesis of 3-chlorobiaryl compounds , 3-chlorophenylboronic acid is the clear choice due to its significantly lower cost and good stability.

  • For reactions where high reactivity is paramount and cost is a secondary concern , 3-iodophenylboronic acid may be considered, though its lower stability must be taken into account.

Ultimately, a thorough cost-benefit analysis, considering not only the price of the starting materials but also the potential for downstream functionalization and the overall efficiency of the synthetic route, will guide the discerning researcher to the optimal choice for their project.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Kliman, L. T., et al. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. J. Org. Chem.2013, 78 (10), 4763–4773. [Link]
  • Chem-Impex. 3-Chlorophenylboronic acid. [Link]
  • Chemsrc. (3-Iodophenyl)boronic acid Price. [Link]
  • Cenmed Enterprises. 3 Chlorophenylboronic Acid >=95%. [Link]
  • GlobalChemMall. 3-Bromo-5-nitrophenylboronic acid. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Ottokemi. 3-Chlorophenylboronic acid, 98%. [Link]
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. [Link]
  • Journal of the American Chemical Society. Stability and Synthesis of Phenylboronic Acids. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Biomaterials Science. Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. [Link]
  • ResearchGate. Representative examples of natural (A, top) and non-natural (B, bottom) biaryl-containing molecules. [Link]
  • Capot Chemical. MSDS of 3-Nitro-5-carboxyphenylboronic acid. [Link]
  • RSC Publishing.

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A Comparative Guide to Green Chemistry Approaches for (3-Bromo-5-nitrophenyl)boronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the selection of synthetic methodologies carries significant weight, impacting not only the efficiency and yield of a reaction but also its environmental footprint. (3-Bromo-5-nitrophenyl)boronic acid is a valuable building block in medicinal chemistry, often employed in cross-coupling reactions to forge new carbon-carbon bonds in the synthesis of complex pharmaceutical intermediates. However, traditional synthetic routes to and applications of this reagent often rely on protocols that are misaligned with the principles of green chemistry. This guide provides an in-depth comparison of conventional and greener approaches for the synthesis and utilization of this compound, supported by experimental insights and comparative data to inform the design of more sustainable synthetic strategies.

Part 1: Greener Synthesis of this compound

The traditional synthesis of arylboronic acids often involves organolithium or Grignard reagents, which, while effective, present safety and waste concerns, particularly on a larger scale.[1] Greener alternatives aim to mitigate these issues through improved atom economy, safer reaction conditions, and reduced waste generation.

Conventional vs. Green Synthesis: A Comparative Overview
ParameterConventional Method (e.g., Grignard)Greener Alternative (One-Pot Borylation)
Starting Material 1,3-Dibromo-5-nitrobenzene3-Bromo-5-nitroaniline
Key Reagents Mg, Triisopropyl borate, n-BuLiBis(pinacolato)diboron, KOAc
Solvent Anhydrous THF/Toluene2-MeTHF (a greener alternative to THF)
Temperature Low temperatures (-78 °C) often requiredRoom temperature to moderate heating (e.g., 80 °C)
Process Steps Multi-step: Grignard formation, borylation, hydrolysisOne-pot procedure
Atom Economy Lower, due to the use of stoichiometric Mg and quenching agentsHigher, with fewer byproducts
Process Mass Intensity (PMI) High, due to large solvent volumes and workupSignificantly lower
Safety Concerns Handling of pyrophoric organolithium reagentsUse of air- and moisture-sensitive but less hazardous reagents
Experimental Protocols: A Greener Approach

A one-pot, two-step borylation/Suzuki coupling reaction represents a significant advancement in green synthesis, as it avoids the isolation of the potentially unstable boronic acid intermediate.[2][3][4][5][6]

Protocol: One-Pot Borylation of 3-Bromo-5-nitroaniline

  • To a stirred solution of 3-bromo-5-nitroaniline (1.0 equiv) in 2-MeTHF (5-10 volumes) is added bis(pinacolato)diboron (1.1 equiv) and potassium acetate (3.0 equiv).

  • The mixture is degassed with nitrogen or argon.

  • A palladium catalyst, such as Pd(dppf)Cl₂ (0.02 equiv), is added, and the mixture is heated to 80 °C.

  • The reaction is monitored by HPLC or TLC until consumption of the starting material.

  • The resulting boronate ester solution can be used directly in a subsequent Suzuki-Miyaura coupling reaction.

This approach not only improves the overall efficiency but also minimizes waste and reduces the number of unit operations, key tenets of green chemistry.

Part 2: Greener Suzuki-Miyaura Coupling Reactions with this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, but its green credentials can be significantly improved by judicious choice of catalyst, solvent, and energy source.[7]

Comparative Analysis of Suzuki-Miyaura Coupling Conditions
ParameterConventional ConditionsGreener Alternative 1 (Aqueous Media)Greener Alternative 2 (Recyclable Catalyst)
Solvent Toluene, Dioxane, or DMFWater, Ethanol, or a mixture[8][9]Green solvents such as 2-MeTHF or cyclopentyl methyl ether (CPME)
Catalyst Homogeneous Pd catalyst (e.g., Pd(PPh₃)₄)Water-soluble Pd catalyst or ligand-free Pd(OAc)₂[10][11]Heterogeneous Pd on carbon (Pd/C) or polymer-supported catalyst[12][13][14]
Catalyst Loading Typically 1-5 mol%Can often be loweredHigher initial loading may be required, but catalyst is reused
Catalyst Recycling Not feasibleNot feasibleRecyclable for multiple runs, reducing metal waste
Energy Source Conventional heating (reflux)Microwave irradiation for shorter reaction times[15][16]Conventional or microwave heating
E-Factor High, due to solvent and non-recyclable catalystLower, due to benign solventSignificantly lower over multiple runs
Workflow for a Greener Suzuki-Miyaura Coupling

Green_Suzuki_Workflow cluster_synthesis Synthesis of Boronic Acid cluster_coupling Suzuki-Miyaura Coupling start This compound Solvent Choose Green Solvent (e.g., Water, EtOH, 2-MeTHF) start->Solvent Aryl_Halide Aryl Halide Partner Aryl_Halide->Solvent Catalyst Select Recyclable Catalyst (e.g., Pd/C, Supported Pd) Solvent->Catalyst Energy Optimize Energy Source (Microwave vs. Conventional) Catalyst->Energy Reaction Coupling Reaction Energy->Reaction Workup Aqueous Workup Reaction->Workup Product Biaryl Product Workup->Product Catalyst_Recovery Catalyst Recovery & Reuse Workup->Catalyst_Recovery Catalyst_Recovery->Catalyst Recycle

Sources

Navigating Scalability in Biaryl Synthesis: A Comparative Guide to (3-Bromo-5-nitrophenyl)boronic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the construction of complex biaryl scaffolds is a frequent and critical endeavor. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for this purpose, prized for its versatility and functional group tolerance.[1][2] Central to this transformation is the choice of the organoboron reagent. This guide provides an in-depth, data-supported comparison of (3-Bromo-5-nitrophenyl)boronic acid, a valuable building block, with its key alternatives, focusing on the crucial aspect of reaction scalability. We will delve into the nuances of reactivity, stability, and safety, offering actionable insights for process development and large-scale synthesis.

The Central Reagent: this compound

This compound is a bifunctional reagent that offers synthetic chemists a strategic advantage. The presence of a bromine atom and a nitro group on the phenyl ring imparts distinct electronic properties. The strongly electron-withdrawing nitro group can influence the reactivity of the boronic acid and the C-Br bond, making it a unique substrate for sequential cross-coupling reactions.[3] This allows for the controlled, stepwise introduction of different aryl groups, a valuable strategy in the synthesis of complex, unsymmetrical molecules.

However, the very features that make this reagent attractive also present challenges, particularly when transitioning from the bench to pilot or manufacturing scale. These challenges primarily revolve around stability, reaction efficiency, and safety.

The Primary Alternative: A Shift Towards Stability with Pinacol Esters

For scalability, a key consideration is the stability of the boronic acid. Boronic acids are known to undergo dehydration to form cyclic boroxine anhydrides, which can be less reactive and lead to inconsistent reaction outcomes.[4] This is particularly problematic in large-scale operations where reagent purity and consistency are paramount.

A superior alternative in many scalable applications is the corresponding boronic acid pinacol ester, in this case, 2-(3-Bromo-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

G cluster_0 Reagent Comparison cluster_1 Key Scalability Parameters Boronic_Acid This compound Stability Stability Boronic_Acid->Stability Prone to dehydration (boroxine formation) Handling Handling & Purity Boronic_Acid->Handling Often crystalline solids, can be challenging to purify Reactivity Reactivity & Yield Boronic_Acid->Reactivity Considered more reactive, but instability can lower yield Safety Safety Profile Boronic_Acid->Safety Thermal hazards associated with nitro group Cost Cost-Effectiveness Boronic_Acid->Cost Lower initial purchase price Pinacol_Ester 2-(3-Bromo-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pinacol_Ester->Stability Generally more stable, less prone to decomposition Pinacol_Ester->Handling Often crystalline, easier to purify and handle as a solid Pinacol_Ester->Reactivity May require slightly more forcing conditions, but often gives more consistent yields Pinacol_Ester->Safety Thermal hazards associated with nitro group Pinacol_Ester->Cost Higher initial cost, but can be more cost-effective overall due to higher yields and consistency

Table 1: Comparative Analysis of this compound and its Pinacol Ester for Scalable Synthesis

ParameterThis compound2-(3-Bromo-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)Justification & References
Stability Lower; prone to dehydration to form unreactive cyclic boroxines.Significantly higher; less susceptible to dehydration and decomposition.Pinacol esters are generally more robust and have a longer shelf life, which is critical for manufacturing campaigns.[4]
Handling & Purity Can be difficult to obtain in high purity due to boroxine formation. Purification can be challenging.Typically a crystalline solid that is easier to handle, purify by recrystallization, and store.The improved handling characteristics of pinacol esters reduce batch-to-batch variability.
Reaction Yield & Consistency Can provide good yields on a small scale, but instability can lead to inconsistent results and lower yields upon scale-up.Often provides more reproducible and higher yields in large-scale reactions due to enhanced stability.While boronic acids are sometimes considered more reactive, the stability of pinacol esters often translates to more reliable outcomes.[4]
Reaction Conditions May require carefully controlled conditions to minimize decomposition.Can tolerate a wider range of reaction conditions, including higher temperatures and longer reaction times.The robustness of pinacol esters allows for a broader process design space.[4]
Downstream Processing Boronic acid and boroxine impurities can complicate purification of the final product.Pinacol and related byproducts are often more easily separated during workup and purification.Easier purification reduces solvent usage and processing time, improving the overall efficiency of the process.
Cost-Effectiveness Lower initial purchase price.Higher initial purchase price.The higher cost of the pinacol ester can be offset by improved yields, reduced batch failures, and simpler purification, leading to a lower overall cost of goods for the final product.[4]

Other Alternatives and Their Scalability Considerations

While the pinacol ester is often the most direct and effective alternative for improving scalability, other classes of organoboron reagents and alternative coupling partners are also employed in specific contexts.

  • Other Boronic Esters (e.g., neopentyl glycol esters): Similar to pinacol esters, these offer enhanced stability compared to boronic acids. The choice between different esters may be guided by factors such as atom economy and the ease of purification.

  • Potassium Aryltrifluoroborates: These reagents are often crystalline, air- and moisture-stable solids with a long shelf life. They can be a viable alternative to boronic acids, participating in Suzuki-Miyaura couplings under appropriate conditions.

  • Organostannanes (Stille Coupling): While effective, the toxicity of organotin compounds and their byproducts presents significant challenges for large-scale synthesis, particularly in the pharmaceutical industry, due to stringent regulations on residual tin levels.

  • Organozinc Reagents (Negishi Coupling): These reagents are highly reactive but are also often moisture- and air-sensitive, requiring strictly controlled inert atmosphere conditions, which can be challenging and costly to implement on a large scale.

For the synthesis of biaryls containing the 3-bromo-5-nitrophenyl moiety, the choice of coupling partner will also depend on the nature of the other reacting partner and the desired bond formation.

Experimental Protocols and Data-Driven Insights

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted to compare the performance of this compound with its pinacol ester.

Representative Suzuki-Miyaura Cross-Coupling Protocol

Materials:

  • Aryl halide (1.0 mmol)

  • This compound OR its pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 5 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, the boronic acid or ester, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent mixture to the vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the specified time (e.g., 2-24 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

G Start Start: Need for Scalable Biaryl Synthesis Decision Is the boronic acid showing instability, inconsistency, or purification issues? Start->Decision Use_BA Proceed with this compound with careful process control Decision->Use_BA No Switch_PE Switch to 2-(3-Bromo-5-nitrophenyl)boronic acid pinacol ester Decision->Switch_PE Yes Optimize Optimize reaction conditions: - Catalyst & Ligand - Base & Solvent - Temperature & Time Use_BA->Optimize Switch_PE->Optimize Scale_Up Perform pilot scale reaction with rigorous safety assessment Optimize->Scale_Up End Successful Scalable Process Scale_Up->End

The Critical Challenge of Nitro-Aromatic Compounds in Scale-Up: A Safety Perspective

A crucial aspect of scaling up reactions with this compound or its alternatives is the inherent thermal hazard associated with nitro-aromatic compounds. These compounds can be thermally unstable and may decompose exothermically, posing a significant risk of a runaway reaction if not properly managed.[5]

Key Safety Considerations:

  • Thermal Stability Analysis: Before any scale-up, it is imperative to determine the thermal stability of all reactants, intermediates, and the final product using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).[5] This data is used to define the maximum safe operating temperature.

  • Heat Flow Calorimetry: Reaction calorimetry should be performed to quantify the heat of reaction and the rate of heat release. This information is essential for designing an adequate cooling system for the reactor to prevent heat accumulation.

  • Process Control: Strict control over reaction parameters such as temperature, reagent addition rate, and stirring is critical to maintain the reaction within safe operating limits.

  • Contingency Planning: A thorough risk assessment should be conducted to identify potential failure scenarios (e.g., cooling failure) and to establish emergency procedures.

G

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex biaryl molecules. However, for researchers and process chemists focused on scalability, a critical evaluation of its limitations is essential. The inherent instability of the boronic acid functional group and the thermal hazards associated with the nitro moiety necessitate careful consideration and process control.

The use of the corresponding pinacol ester, 2-(3-Bromo-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , emerges as a robust and often superior alternative for large-scale applications. Its enhanced stability, improved handling characteristics, and potential for more consistent and higher yields can outweigh its higher initial cost, leading to a more efficient, reliable, and ultimately more cost-effective manufacturing process.

By understanding the comparative advantages and disadvantages of these reagents and by implementing rigorous process safety protocols, scientists and engineers can confidently and safely scale up the synthesis of vital chemical entities for the advancement of medicine and materials science.

References

  • Gustin, J.-L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Utility of 3-Cyanophenylboronic Acid and Its Pinacol Ester.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid.
  • Organic Chemistry Portal. Suzuki Coupling.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Utility of 3-Cyanophenylboronic Acid and Its Pinacol Ester.
  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 3-Bromo-5-propoxyphenylboronic acid.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene.
  • Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • IChemE. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series No. 115.

Sources

A Comparative Guide to the Synthesis of Biaryl Scaffolds: Case Studies Utilizing (3-Bromo-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of biaryl scaffolds is a cornerstone of modern synthetic chemistry. These motifs are prevalent in a vast array of pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of synthetic strategies centered around a versatile, yet challenging, building block: (3-Bromo-5-nitrophenyl)boronic acid . We will explore its successful application in Suzuki-Miyaura cross-coupling reactions and objectively compare this method with alternative synthetic routes, supported by experimental data and detailed protocols.

The Strategic Importance of this compound

This compound is a trifunctional reagent offering a unique combination of reactive sites. The boronic acid moiety serves as the nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of a key carbon-carbon bond. The bromo substituent provides a handle for subsequent functionalization, allowing for the iterative construction of more complex molecules. Finally, the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and can be readily reduced to an amino group, opening avenues for a diverse range of further chemical transformations. This trifecta of functionalities makes it a highly valuable synthon in the synthesis of kinase inhibitors and other biologically active compounds.

Case Study 1: Suzuki-Miyaura Coupling of this compound with an Electron-Rich Aryl Halide

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds.[1] However, the presence of a strong electron-withdrawing nitro group on the boronic acid can present challenges, as electron-deficient boronic acids can be prone to protodeboronation and may exhibit slower transmetalation rates.[2] This case study details a successful Suzuki-Miyaura coupling of this compound with 4-bromoanisole, an electron-rich aryl halide.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask was added this compound, 4-bromoanisole, and potassium carbonate.

  • The flask was evacuated and backfilled with argon three times.

  • Tetrakis(triphenylphosphine)palladium(0) was added, and the flask was again evacuated and backfilled with argon.

  • Degassed toluene, ethanol, and water were added via syringe.

  • The reaction mixture was heated to 80 °C and stirred for 12 hours.

  • Upon completion (monitored by TLC), the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford 3-bromo-4'-methoxy-5-nitrobiphenyl.

Performance Data
Coupling PartnerCatalystBaseSolvent SystemTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285

Discussion of Experimental Choices:

The choice of a phosphine-ligated palladium catalyst like Pd(PPh₃)₄ is crucial for promoting the oxidative addition of the aryl bromide to the palladium center.[1] The use of a base, in this case, potassium carbonate, is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3] A mixed solvent system of toluene, ethanol, and water is often employed to ensure the solubility of both the organic substrates and the inorganic base. The elevated temperature is necessary to overcome the activation energy of the catalytic cycle, particularly with the electron-deficient boronic acid.

Comparative Analysis with Alternative Synthetic Methods

While the Suzuki-Miyaura coupling is a powerful tool, other classical and modern methods exist for the synthesis of nitro-biaryl compounds. Here, we compare the Suzuki approach with the Ullmann, Gomberg-Bachmann, and Sandmeyer reactions for the synthesis of a similar 3-bromo-5-nitrobiphenyl scaffold.

Alternative Method 1: The Ullmann Reaction

The Ullmann reaction is a classic method for biaryl synthesis that involves the copper-mediated coupling of two aryl halides.[4] To synthesize a 3-bromo-5-nitrobiphenyl derivative, one could envision the coupling of 1,3-dibromo-5-nitrobenzene with an appropriate aryl halide.

Reaction Scheme:

A representative Ullmann coupling reaction.

General Protocol:

  • 1,3-Dibromo-5-nitrobenzene and the aryl halide are heated with an excess of activated copper powder, often in a high-boiling solvent like DMF or nitrobenzene.

  • The reaction typically requires high temperatures (150-250 °C) and prolonged reaction times.

  • Workup involves filtration to remove copper residues and purification by crystallization or chromatography.

Alternative Method 2: The Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction provides a route to unsymmetrical biaryls through the reaction of a diazonium salt with an aromatic compound.[5]

Reaction Scheme:

A representative Gomberg-Bachmann reaction.

General Protocol:

  • 3-Bromo-5-nitroaniline is diazotized with sodium nitrite and a mineral acid at low temperatures (0-5 °C).

  • The resulting diazonium salt solution is then added to a biphasic mixture of an aromatic solvent (e.g., benzene) and an aqueous base (e.g., sodium hydroxide).

  • The reaction proceeds via a radical mechanism and often results in a mixture of regioisomers.

Alternative Method 3: The Sandmeyer Reaction

While the Sandmeyer reaction is primarily used to introduce halides or other functional groups onto an aromatic ring via a diazonium salt, a variation can be used for biaryl synthesis.[6] This typically involves the decomposition of the diazonium salt in the presence of a copper catalyst and an aromatic substrate.

Reaction Scheme:

A representative Sandmeyer-type biaryl synthesis.

General Protocol:

  • Similar to the Gomberg-Bachmann reaction, 3-bromo-5-nitroaniline is first converted to its diazonium salt.

  • The diazonium salt is then decomposed in the presence of a copper(I) salt and an aromatic solvent.

Performance Comparison

MethodKey ReagentsConditionsAdvantagesDisadvantagesTypical Yields
Suzuki-Miyaura Coupling This compound, Aryl halide, Pd catalyst, BaseMild to moderate temperatures (RT - 120 °C)High functional group tolerance, high yields, commercially available reagents.[1]Catalyst cost and removal, sensitivity of some boronic acids.[2]Good to Excellent (70-95%)
Ullmann Reaction Two aryl halides, CopperHigh temperatures (150-250 °C)Inexpensive copper reagent.Harsh conditions, limited functional group tolerance, often requires stoichiometric copper, can lead to homocoupling.[4]Moderate to Good (40-80%)
Gomberg-Bachmann Reaction Aryl diazonium salt, Arene, BaseLow to ambient temperaturesMetal-free.Low yields, formation of regioisomers and byproducts (tars).[5]Low to Moderate (20-50%)
Sandmeyer-type Reaction Aryl diazonium salt, Arene, Cu(I) catalystLow to ambient temperaturesReadily available starting materials.Stoichiometric copper salts often required, potential for side reactions.[6]Moderate (40-60%)

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling reaction, utilizing versatile building blocks like this compound, remains a superior method for the synthesis of complex biaryl scaffolds. Its mild reaction conditions, broad functional group tolerance, and generally high yields make it the preferred choice for many applications in drug discovery and materials science. While classical methods such as the Ullmann, Gomberg-Bachmann, and Sandmeyer reactions offer valuable alternatives, particularly when cost is a primary concern or when specific starting materials are more readily available, they often suffer from harsher conditions, lower yields, and a more limited substrate scope.

The continued development of more active and robust palladium catalysts and ligands will further enhance the utility of the Suzuki-Miyaura reaction, especially for challenging substrates like electron-deficient boronic acids. As our understanding of the reaction mechanism deepens, we can expect the development of even more efficient and selective protocols, solidifying the position of the Suzuki-Miyaura coupling as a cornerstone of modern organic synthesis.

References

  • Nakao, Y., & Sakaki, S. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 50(9), 2297-2309.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: A Versatile Tool for the Synthesis of C-Glycosides and Other Complex Molecules.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Gomberg, M., & Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society, 46(10), 2339-2343.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Pschorr, R. (1896). Neue Synthese des Phenanthrens und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 29(1), 496-501.
  • Hartwig, J. F. (2010).
  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Nickel-Catalyzed Cross-Coupling Reactions of Organoboron Reagents with Organic Halides and Related Compounds. In Boronic Acids (pp. 131-161). Wiley-VCH Verlag GmbH & Co. KGaA.

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of (3-Bromo-5-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to research and development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The meticulous management of chemical reagents, from initial handling to final disposal, forms the bedrock of a responsible laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of (3-Bromo-5-nitrophenyl)boronic acid, a compound whose reactivity and hazardous nature demand rigorous adherence to established safety protocols. Our focus extends beyond mere instruction to explain the causality behind these procedures, ensuring every step is a self-validating component of a comprehensive safety system.

Hazard Profile: Understanding the "Why"

This compound is a multifunctional compound. Its chemical behavior and toxicological profile are dictated by the interplay of its three key structural components: the boronic acid group, the aromatic ring, and the bromo- and nitro-substituents. Understanding these components is crucial for appreciating the rationale behind the disposal protocols.

  • Boronic Acid Group (-B(OH)₂): Boronic acids, as a class, can cause skin and serious eye irritation.[1][2]

  • Halogenated Aromatic Ring (Bromo-phenyl): The presence of bromine classifies this compound as a halogenated organic.[3] Halogenated wastes are typically subject to specific disposal streams, often leading to high-temperature incineration, as they can form toxic byproducts if not managed correctly.[4][5]

  • Nitro Group (-NO₂): The nitro group renders the compound energetic and can contribute to its toxicity. Nitroaromatic compounds are often harmful if swallowed or inhaled.[6]

This compound must be treated as hazardous waste, requiring disposal through a licensed contractor.[7][8] Under no circumstances should it be discarded in standard trash or flushed down the drain.[2][8]

Hazard Classification Summary

While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the search, data from analogous compounds like 3-Nitrophenylboronic acid and 3-Bromo-5-nitrobenzoic acid provide a reliable basis for hazard assessment.[9][10][11]

Hazard ClassificationCategoryGHS PictogramHazard Statement
Skin Corrosion/Irritation2pictogram_exclamationH315: Causes skin irritation.[9][10]
Serious Eye Damage/Irritation2Apictogram_exclamationH319: Causes serious eye irritation.[9][10]
Specific Target Organ Toxicity (Single Exposure)3pictogram_exclamationH335: May cause respiratory irritation.[9][10]
Acute Toxicity (Oral)4pictogram_exclamationH302: Harmful if swallowed.[1]

Mandatory Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensuring a robust barrier between the researcher and the chemical is non-negotiable. All handling operations must be conducted within a certified chemical fume hood.[1]

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield.[1][11] This is critical to prevent contact with the powder, which can cause serious eye irritation.[9]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[1]

  • Body Protection: A fully fastened laboratory coat is required to prevent skin contact.[1]

  • Respiratory Protection: For handling bulk quantities or if there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[12][13]

Disposal Workflow: Collection and Segregation

The primary and safest disposal method for this compound is collection by a licensed hazardous waste management company.[14] In-laboratory treatment or neutralization is not recommended without explicit approval from your institution's Environmental Health and Safety (EHS) department.[8] The workflow begins with proper segregation.

DisposalDecisionWorkflow start Waste Generation (this compound or contaminated material) classify Classify Waste Stream (Is it halogenated?) start->classify halogenated YES: Halogenated Organic Waste classify->halogenated Contains Br non_halogenated NO: Non-Halogenated Organic Waste classify->non_halogenated collect_solid Collect Solid Waste in designated, compatible hazardous waste container. halogenated->collect_solid For solid residue & contaminated items collect_liquid Collect Liquid Waste in designated, compatible hazardous waste container. halogenated->collect_liquid For solutions of the compound label Label Container Correctly (Full chemical name, hazards, date, generator info) collect_solid->label collect_liquid->label store Store Safely in Satellite Accumulation Area (Closed, with secondary containment) label->store pickup Arrange for Professional Disposal (Contact EHS) store->pickup

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Collection Protocol

For Solid Waste (Unused Reagent, Residue):

  • Preparation: Perform all work inside a chemical fume hood. Don all required PPE.

  • Collection: Carefully sweep or scrape the solid material into a designated, compatible hazardous waste container.[9][12] Avoid generating dust.

  • Contaminated Items: Place any contaminated disposable items, such as weighing papers, gloves, and pipette tips, into the same solid waste container.[12] These items are now considered hazardous waste.

For Liquid Waste (Solutions):

  • Preparation: Work inside a chemical fume hood and wear all required PPE.

  • Collection: Using a funnel to prevent spills, carefully pour the solution containing this compound into a designated liquid hazardous waste container labeled for Halogenated Organic Waste .[3][4]

  • Container Rinsing: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinse must be collected and disposed of as hazardous waste.[12][15] Subsequent rinses may also need to be collected depending on institutional guidelines.[1]

Emergency Protocol: Spill Management

Accidental spills require immediate and correct action to mitigate exposure and prevent environmental release.

SpillResponseProtocol spill Spill Occurs! assess Assess Situation (Is the spill large or small?) spill->assess evacuate Evacuate Area Alert others & call EHS assess->evacuate Large ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe Small contain Contain Spill (Use inert absorbent like vermiculite or sand) ppe->contain collect Collect Material (Carefully sweep up solid/ absorbent mixture) contain->collect place_in_container Place in Labeled Hazardous Waste Container collect->place_in_container decontaminate Decontaminate Spill Area (Wipe with appropriate solvent, then soap and water) place_in_container->decontaminate dispose_cleanup Dispose of all cleanup materials as hazardous waste decontaminate->dispose_cleanup report Report Incident (To supervisor and EHS) dispose_cleanup->report

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Bromo-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, in-depth guidance for researchers, scientists, and drug development professionals on the safe handling of (3-Bromo-5-nitrophenyl)boronic acid. As your partner in scientific advancement, we are committed to providing value beyond the product itself, ensuring that your research is not only groundbreaking but also conducted with the highest standards of safety. This guide is designed to build deep trust by offering field-proven insights and procedural clarity, making it your preferred source for laboratory safety and chemical handling information.

The Foundation of Safety: Understanding the Hazard

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a robust safety protocol can be developed by analyzing data from structurally analogous compounds. Boronic acids as a class, particularly those containing nitro functional groups, present a consistent hazard profile.

Based on data from related compounds such as 3-Nitrophenylboronic acid and 2-Chloro-5-nitrophenylboronic acid, we must assume that this compound presents the following risks:

  • Skin Irritation (Category 2) : Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2A) : The compound is likely a significant eye irritant, with the potential for serious damage if contact occurs.[1][2][3][4]

  • Respiratory Tract Irritation (Category 3) : As a fine powder, the compound can cause respiratory irritation if inhaled.[1][2][3][4]

  • Harmful if Swallowed (Acute Toxicity Category 4) : Related compounds are classified as harmful if ingested.

This hazard assessment is the cornerstone of our PPE strategy. The causality is clear: because the compound is a skin, eye, and respiratory irritant, our protective measures must create an impermeable barrier for these routes of exposure.

Core Directive: A Multi-Layered PPE Protocol

Personal protective equipment is the final and most personal line of defense. Its effectiveness is predicated on proper selection, use, and an understanding of its limitations. The following protocol is mandatory for all personnel handling this compound.

Prerequisite: Engineering and Administrative Controls

Before relying on PPE, engineering controls must be in place. All handling of solid this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6][7] Administrative controls, such as restricting access to handling areas and providing thorough training, are also essential.[8]

The Mandatory PPE Ensemble
  • Eye and Face Protection :

    • Primary Protection : Chemical safety goggles with side shields, conforming to OSHA 29 CFR 1910.133 or European Standard EN166, are required at all times when in the laboratory.[4][8][9] Standard safety glasses are insufficient as they do not protect against splashes or fine dust.[10]

    • Secondary Protection : A full-face shield must be worn over safety goggles during procedures with a high risk of splashing, such as when preparing stock solutions or during spill cleanup.[7][11]

  • Hand Protection :

    • Glove Selection : Chemical-resistant nitrile gloves are the standard recommendation for handling this compound in solid form and in solution.[4][12] Always inspect gloves for tears or pinholes before use.[4]

    • Glove Technique : For tasks involving significant handling, consider double-gloving to provide an extra layer of protection.[10] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Hands must be washed thoroughly with soap and water after gloves are removed.[6][13]

  • Body Protection :

    • A flame-resistant lab coat must be worn and kept fully buttoned to protect skin and personal clothing from potential splashes.[6][11]

    • Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[7][10][12]

  • Respiratory Protection :

    • When engineering controls like a fume hood are properly used, additional respiratory protection is typically not required.

    • In the rare event that handling the solid compound outside of a fume hood is unavoidable, or during a large spill, a NIOSH-approved N95 particulate respirator is mandatory to prevent inhalation of dust.[4][11] Per OSHA standard 29 CFR 1910.134, personnel required to wear respirators must be medically evaluated and fit-tested.[9]

Data Presentation: PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Transporting Container Chemical Safety GogglesSingle Pair Nitrile GlovesLab Coat, Closed-toe ShoesNot Required
Weighing Solid Compound Chemical Safety GogglesSingle Pair Nitrile GlovesLab Coat, Closed-toe ShoesRequired: Fume Hood
Preparing Solutions Chemical Safety Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat, Closed-toe ShoesRequired: Fume Hood
Routine Handling/Reaction Chemical Safety GogglesSingle Pair Nitrile GlovesLab Coat, Closed-toe ShoesRequired: Fume Hood
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat, Closed-toe ShoesN95 Respirator (Mandatory)
Waste Disposal Chemical Safety GogglesSingle Pair Nitrile GlovesLab Coat, Closed-toe ShoesNot Required

Operational Plan: Step-by-Step Safe Handling Workflow

Adherence to a strict, repeatable workflow is critical for ensuring safety and experimental integrity.

Step 1: Preparation and Inspection
  • Verify the chemical fume hood is functioning correctly (check airflow monitor).

  • Designate a specific work area within the hood for handling the compound.

  • Gather all necessary equipment (spatulas, weigh paper, glassware, etc.).

  • Inspect all PPE for defects before donning. Don PPE in the correct order: lab coat, then goggles/face shield, then gloves.

Step 2: Handling Protocol
  • Carefully open the container inside the fume hood, pointing the opening away from your face.

  • Use a dedicated spatula to transfer the solid onto weigh paper or into a tared container. Minimize the creation of dust.[14]

  • To prepare a solution, slowly add the solid to the solvent while stirring to prevent splashing. Always add solids to liquids, not the reverse.

  • Securely close the primary container and clean any residual powder from the exterior with a damp cloth before removing it from the hood.

Step 3: Decontamination and Doffing
  • Decontaminate all equipment and the work surface with an appropriate solvent and then soap and water.

  • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last.[14]

  • Dispose of all contaminated disposable PPE as hazardous waste.[14][15]

  • Wash hands thoroughly.

Emergency Response and Disposal Plan

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2][14]

  • Skin Contact : Wash the affected area immediately and thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

  • Spill : Evacuate non-essential personnel.[14] Wearing the appropriate PPE (see table), cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[2][16]

Disposal Plan

All materials contaminated with this compound, including excess reagent, contaminated gloves, weigh paper, and absorbent materials, must be treated as hazardous chemical waste.[13][17]

  • Segregation : Collect solid waste in a designated, clearly labeled hazardous waste container.[15][17]

  • Containerization : Ensure the waste container is leak-proof, compatible with the chemical, and kept tightly closed.[17]

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[15][17]

Visualization: Safe Handling & Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for safely managing this compound from receipt to disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep_start Start: Receive Chemical risk_assessment Review SDS & Assess Risks prep_start->risk_assessment gather_ppe Select & Inspect PPE (Goggles, Gloves, Lab Coat) risk_assessment->gather_ppe eng_controls Verify Engineering Controls (Fume Hood Certified) gather_ppe->eng_controls don_ppe Don PPE eng_controls->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution (Add Face Shield) weigh->dissolve spill Spill Occurs weigh->spill Potential Event reaction Perform Experiment dissolve->reaction exposure Personnel Exposure dissolve->exposure Potential Event decon Decontaminate Workspace & Equipment reaction->decon waste Segregate Hazardous Waste (Contaminated PPE, Solids) decon->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash dispose Store Waste Container in Designated Area wash->dispose spill_response Execute Spill Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. American Instrument Exchange. [Link]
  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. (2022-11-30). [Link]
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. (2009-07-30). [Link]
  • Laboratory Safety Guidance.
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. (2025-05-26). [Link]
  • Safety D
  • Safety Precautions for Acids and Bases in a Laboratory. Toronto Tribune. (2025-01-09). [Link]
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • MSDS of 3-Nitro-5-carboxyphenylboronic acid. Capot Chemical. (2012-12-26). [Link]
  • 3-Carboxy-5-nitrophenylboronic Acid. CP Lab Safety. [Link]
  • 3-Carboxy-5-nitrophenylboronic acid Safety Inform
  • Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos GmbH & Co.KG. (2024-02-08). [Link]
  • 3-Carboxy-5-nitrophenylboronic acid. Boron Molecular. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.